molecular formula C8H14O B1580557 2-Octen-4-one CAS No. 4643-27-0

2-Octen-4-one

Cat. No.: B1580557
CAS No.: 4643-27-0
M. Wt: 126.2 g/mol
InChI Key: FMDLEUPBHMCPQV-UHFFFAOYSA-N
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Description

2-Octen-4-one is an enone.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-oct-2-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-3-5-7-8(9)6-4-2/h4,6H,3,5,7H2,1-2H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDLEUPBHMCPQV-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; fruity floral odour
Record name 2-Octen-4-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1061/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in fats, Miscible at room temperature (in ethanol)
Record name 2-Octen-4-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1061/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.835-0.842
Record name 2-Octen-4-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1061/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

4643-27-0, 22286-99-3
Record name 2-Octen-4-one
Source ChemIDplus
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Record name 2-Octen-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022286993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Octen-4-one
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oct-2-en-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.792
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-OCTEN-4-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9NB51LMXT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Physiochemical and Synthetic Profile of 2-Octen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph for Drug Discovery & Application Science

Introduction & Structural Analysis

2-Octen-4-one (CAS: 4643-27-0) is a linear


-unsaturated ketone that serves as a critical intermediate in organic synthesis and a potent organoleptic agent in food chemistry. For the pharmaceutical researcher, its significance lies not merely in its sensory properties (bread-like, fruity nuances) but in its electrophilic enone pharmacophore .

Structurally, the molecule features a carbonyl group conjugated with a carbon-carbon double bond. This conjugation lowers the energy of the lowest unoccupied molecular orbital (LUMO), making the


-carbon (C2) highly susceptible to nucleophilic attack. In drug development, this motif is often utilized as a "warhead" for targeted covalent inhibitors (TCIs), capable of forming irreversible bonds with cysteine residues in protein pockets.
Stereochemical Configuration

The molecule exists primarily as the (E)-isomer (trans) due to the steric strain associated with the (Z)-isomer during thermodynamic equilibration or synthesis.

  • IUPAC Name: (E)-oct-2-en-4-one[1][2][3]

  • SMILES: CCCCC(=O)/C=C/C

  • Molecular Formula:

    
    [2][4][5][6][7][8][9]
    

Resonance_Electrophilicity cluster_sites Electrophilic Sites Struct This compound (Neutral) Resonance Resonance Form (Charge Separated) Struct->Resonance Electron Delocalization Reactivity Reactivity Profile Resonance->Reactivity Defines C2 C2 (Beta-Carbon) Soft Electrophile (Michael Addition) Resonance->C2 C4 C4 (Carbonyl) Hard Electrophile (1,2-Addition) Resonance->C4

Figure 1: Resonance contribution highlighting the dual electrophilic nature of the enone system.

Physicochemical Data Profile

The following constants are validated for the (E)-isomer. These values are critical for calculating partition coefficients in biological assays and designing purification protocols.

PropertyValue / RangeUnitContext
Molecular Weight 126.20 g/mol Monoisotopic
Boiling Point 170 - 172°C@ 760 mmHg
Density 0.835 - 0.842g/cm³@ 25°C
Refractive Index 1.440 - 1.446

@ 20°C
Flash Point 63°CClosed Cup
LogP (Predicted) 2.1 - 2.3-Lipophilicity indicator
Solubility InsolubleWaterHydrophobic
Solubility SolubleOrganicEtOH, Oils, DMSO
Odor Threshold ~70ppbDetection in water

Synthetic Methodology

For research applications requiring high purity (>98%), the Aldol Condensation route is preferred over oxidation of alcohols due to scalability and stereocontrol.

Protocol: Kinetic Aldol Condensation (Targeted)

This protocol utilizes the kinetic enolate of 2-hexanone to attack acetaldehyde, followed by dehydration.

Reagents:

  • 2-Hexanone (1.0 eq)

  • Acetaldehyde (1.1 eq)

  • LDA (Lithium Diisopropylamide) (1.1 eq)

  • THF (Anhydrous)

  • Acidic workup (HCl)

Step-by-Step Workflow:

  • Enolate Formation (Kinetic Control):

    • Cool a solution of LDA in THF to -78°C under Nitrogen atmosphere.

    • Add 2-hexanone dropwise over 30 minutes.

    • Mechanism:[7][10][11][12] Deprotonation occurs at the less substituted alpha-carbon (methyl group) due to steric hindrance at the butyl side, forming the kinetic enolate.

    • Stir for 45 minutes at -78°C.

  • Aldol Addition:

    • Add acetaldehyde (freshly distilled) dropwise to the enolate solution at -78°C.

    • Allow the reaction to warm to 0°C over 2 hours.

    • Quench with saturated

      
      .
      
  • Dehydration (Elimination):

    • The intermediate

      
      -hydroxy ketone is often isolated or treated directly with mild acid (p-TsOH in refluxing benzene/toluene with a Dean-Stark trap) to force elimination of water.
      
    • Result: Formation of the conjugated enone (E)-2-Octen-4-one.[3][7]

  • Purification:

    • Distillation under reduced pressure is required to separate the product from self-condensation byproducts.

Synthesis_Workflow Start 2-Hexanone Inter1 Kinetic Enolate (Lithium species) Start->Inter1 Deprotonation Reagent LDA / THF (-78°C) Reagent->Inter1 Aldol Beta-Hydroxy Ketone Inter1->Aldol Nucleophilic Attack Add + Acetaldehyde Add->Aldol Dehyd Acid Catalyzed Dehydration (-H2O) Aldol->Dehyd Product (E)-2-Octen-4-one Dehyd->Product Elimination

Figure 2: Kinetic Aldol synthesis route ensuring correct regiochemistry.

Reactivity & Drug Development Applications

The utility of this compound in drug discovery is defined by its Michael Acceptor status.

Covalent Inhibition (The "Warhead" Concept)

In medicinal chemistry, the enone moiety is used to target non-catalytic cysteine residues in kinases or proteases.

  • Mechanism: A cysteine thiol (

    
    ) in the protein active site performs a 1,4-conjugate addition to the 
    
    
    
    -carbon of this compound.
  • Selectivity: The reactivity can be tuned by modifying the steric bulk of the butyl chain (C5-C8), affecting how the molecule fits into the binding pocket before the covalent bond forms.

Metabolic Stability & Toxicology

Researchers must account for Glutathione (GSH) conjugation .

  • Detoxification Pathway: In vivo, Glutathione S-transferases (GSTs) will catalyze the addition of GSH to the enone.

  • Experimental Check: When screening this compound derivatives, incubate with GSH (

    
     measurement) to assess metabolic liability. Rapid depletion suggests high systemic toxicity potential.
    

Analytical Characterization

To validate the identity of synthesized or purchased this compound, compare against these spectral benchmarks.

Infrared Spectroscopy (IR)
  • ~1675 cm⁻¹: Strong

    
     stretch. (Lower than non-conjugated ketones due to resonance).
    
  • ~1630 cm⁻¹:

    
     stretch (Conjugated).
    
  • ~970 cm⁻¹:

    
     out-of-plane bending (Diagnostic for trans-alkenes).
    
Nuclear Magnetic Resonance (¹H-NMR)

Solvent:


, 400 MHz
  • 
     6.8 ppm (1H, dq): 
    
    
    
    -proton (C3). Deshielded by resonance.
  • 
     6.1 ppm (1H, dq): 
    
    
    
    -proton (C2).
  • 
     2.5 ppm (2H, t): 
    
    
    
    -methylene of the butyl group (C5).
  • 
     1.9 ppm (3H, d):  Methyl group on the double bond (C1).
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5365891, this compound. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. this compound Infrared and Mass Spectra. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • The Good Scents Company. this compound: Organoleptic Properties and Occurrence. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. (General reference for Enone reactivity and Aldol mechanisms). Oxford University Press.
  • Bedoukian Research. Technical Data Sheet: this compound (BRI #614). Retrieved from [Link]

Sources

(E)-Oct-2-en-4-one: Technical Profile and Synthetic Methodology

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (E)-oct-2-en-4-one IUPAC name and synonyms Content Type: In-depth Technical Guide

Executive Summary

(E)-oct-2-en-4-one (CAS: 4643-27-0) is an


-unsaturated ketone characterized by a distinct fruity, earthy odor profile often associated with hazelnuts and strawberries.[1] Widely utilized in the flavor and fragrance industry (FEMA 3603), it serves simultaneously as a robust intermediate in organic synthesis.[1][2] Its conjugated enone system makes it a prime candidate for Michael additions (1,4-conjugate addition), serving as an electrophilic handle in the construction of complex heterocyclic scaffolds.[1]

This guide provides a rigorous analysis of the compound's physicochemical identity, a validated two-step synthetic protocol for laboratory-scale production, and a detailed examination of its reactivity profile.[1]

Chemical Identity & Nomenclature

Precise nomenclature is critical for distinguishing this specific isomer from its unconjugated or cis- counterparts.[1]

IdentifierValue
IUPAC Name (E)-oct-2-en-4-one
Common Name Butyl propenyl ketone
Synonyms trans-2-Octen-4-one; 2-Octen-4-one; FEMA 3603
CAS Number 4643-27-0
Molecular Formula

SMILES CCCCC(=O)/C=C/C
InChIKey FMDLEUPBHMCPQV-GQCTYLIASA-N

Physicochemical Profile

The following constants are essential for isolation and purification workflows.

PropertyMetricNotes
Molecular Weight 126.20 g/mol
Physical State Colorless Liquid
Boiling Point 170.2°C (760 mmHg)Predicted; ~57°C at 10 mmHg
Density 0.835 - 0.842 g/cm³at 25°C
Refractive Index 1.440 - 1.446(

)
Solubility Insoluble in waterSoluble in EtOH, oils, organic solvents
Flash Point ~63°CCombustible liquid (Class IIIA)

Synthetic Methodology: Grignard Addition & Oxidation

While industrial routes often employ aldol condensation between acetaldehyde and 2-hexanone, that path suffers from regioselectivity issues (methyl vs. methylene attack).[1] For research applications requiring high isomeric purity, the Grignard Addition-Oxidation sequence is the superior, self-validating protocol.[1]

Phase 1: Nucleophilic Addition

Objective: Synthesis of (E)-oct-2-en-4-ol. Mechanism: 1,2-addition of butylmagnesium bromide to crotonaldehyde.[1]

  • Reagents:

    • (E)-Crotonaldehyde (trans-2-butenal) [Substrate][1]

    • n-Butylmagnesium bromide (2.0 M in THF) [Nucleophile][1]

    • Tetrahydrofuran (THF), anhydrous [Solvent][1][2]

  • Protocol:

    • Setup: Flame-dry a 250 mL 3-neck round-bottom flask under nitrogen atmosphere.

    • Solvation: Charge flask with 50 mL anhydrous THF and cool to 0°C using an ice bath.

    • Addition: Add n-Butylmagnesium bromide (1.1 eq) dropwise via syringe pump to maintain internal temp <5°C.

    • Reaction: Slowly add (E)-Crotonaldehyde (1.0 eq) diluted in THF. The pre-existing trans geometry of the aldehyde is preserved.[1][2]

    • Quench: After 2 hours, quench with saturated

      
       solution.
      
    • Workup: Extract with diethyl ether (

      
      ). Dry organics over 
      
      
      
      and concentrate in vacuo.
Phase 2: Selective Oxidation

Objective: Conversion of the allylic alcohol to (E)-oct-2-en-4-one without isomerizing the double bond.[1] Choice of Reagent: Manganese Dioxide (


) or Swern Oxidation.[1][2] 

is preferred for allylic alcohols due to its mildness, preventing migration of the double bond.[1][2]
  • Protocol:

    • Dissolve the crude (E)-oct-2-en-4-ol in dichloromethane (DCM).[1]

    • Add activated

      
       (10 eq) in portions.[1][2]
      
    • Stir vigorously at room temperature for 12–24 hours. Monitor by TLC (disappearance of alcohol spot).

    • Filtration: Filter through a pad of Celite to remove manganese salts.[1][2]

    • Purification: Distill the filtrate under reduced pressure (Kugelrohr or fractional distillation) to isolate pure (E)-oct-2-en-4-one.

Synthesis Workflow Diagram

SynthesisPath Croton Crotonaldehyde (E-isomer) Intermediate (E)-oct-2-en-4-ol (Allylic Alcohol) Croton->Intermediate 1,2-Addition Grignard n-ButylMgBr (THF, 0°C) Grignard->Intermediate Product (E)-oct-2-en-4-one (Target) Intermediate->Product Selective Oxidation Oxidant MnO2 (DCM, RT) Oxidant->Product

Figure 1: Stepwise synthesis preserving stereochemical integrity via Grignard addition and mild oxidation.[1][2]

Spectroscopic Characterization (Self-Validation)

To confirm the identity and purity of the synthesized compound, the following spectroscopic signals must be present. The coupling constant (


) is the critical validator of the (E)-geometry.[1]
1H NMR (300 MHz, )
  • 
     6.80 (dq, J = 15.8, 6.9 Hz, 1H):  The 
    
    
    
    -proton (C3).[1] The large coupling constant (
    
    
    Hz) definitively proves the trans (E) stereochemistry.[1][2]
  • 
     6.10 (dq, J = 15.8, 1.7 Hz, 1H):  The 
    
    
    
    -proton (C2).[1]
  • 
     2.52 (t, J = 7.4 Hz, 2H):  Methylene protons adjacent to the carbonyl (C5).[1][2]
    
  • 
     1.89 (dd, J = 6.9, 1.7 Hz, 3H):  Methyl group on the double bond (C1).[1][2]
    
  • 
     1.60 - 1.25 (m, 4H):  Alkyl chain methylene protons (C6, C7).[1]
    
  • 
     0.91 (t, J = 7.3 Hz, 3H):  Terminal methyl group (C8).[1][2]
    
IR Spectroscopy[1][2]
  • 1670 - 1690

    
    :  Strong C=O stretch (conjugated ketone).[1]
    
  • 1625 - 1645

    
    :  C=C stretch (conjugated alkene).[1]
    
  • 970 - 980

    
    :  C-H out-of-plane bending (specific to trans-alkenes).[1]
    

Reactivity Profile: The Michael Acceptor

(E)-oct-2-en-4-one acts as a classic Michael acceptor.[1] The carbonyl group withdraws electron density, rendering the


-carbon (C3) electrophilic.[1] This property is exploited in conjugate addition reactions.[1][2][3]
Mechanism: 1,4-Conjugate Addition

Unlike Grignard reagents (which attack the carbonyl carbon directly in a 1,2-fashion), "softer" nucleophiles such as Gilman reagents (organocuprates), enolates, or thiols will attack the


-carbon.[1][4]
  • Nucleophilic Attack: The nucleophile attacks C3, breaking the C2-C3

    
    -bond and pushing electrons to the oxygen.[1]
    
  • Enolate Intermediate: A resonance-stabilized enolate is formed.[1]

  • Tautomerization: Protonation of the enolate leads to the enol, which tautomerizes to the thermodynamically stable ketone product.[1][2]

MichaelAddition Enone (E)-oct-2-en-4-one (Electrophile) Transition Enolate Intermediate Enone->Transition Attack at C3 (beta) Nuc Nucleophile (Nu:) Nuc->Transition Product beta-Substituted Ketone Transition->Product Protonation & Tautomerization

Figure 2: Logical flow of Michael addition targeting the beta-carbon.

Safety & Handling

  • Hazards: (E)-oct-2-en-4-one is a combustible liquid.[1] It may cause skin and eye irritation.[1][2][5]

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation or polymerization.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are required.[1][2] Work within a fume hood to manage vapors.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5365891, this compound. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association (FEMA). FEMA Flavor Library: this compound (FEMA 3603).[1] Retrieved from [Link][1][2]

  • Bedoukian Research. this compound Technical Data Sheet. Retrieved from [Link]

  • The Good Scents Company. this compound Flavor and Fragrance Data. Retrieved from [Link]

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

Sources

2-Octen-4-one natural occurrence and biosynthesis

Author: BenchChem Technical Support Team. Date: February 2026

Occurrence, Biosynthesis, and Analytical Characterization

Executive Summary

2-Octen-4-one (FEMA 3603) is an


-unsaturated ketone characterized by a potent, dualistic sensory profile: at low concentrations (<1 ppm), it imparts desirable "fruity, bread-like, and jammy" notes critical to strawberry and sourdough aromas; at higher concentrations, it manifests as a "metallic" or "stale" off-flavor associated with lipid oxidation.

This guide moves beyond basic definitions to explore the mechanistic origins of this compound. Unlike primary metabolic volatiles, this compound often arises at the intersection of enzymatic lipoxygenase pathways and non-enzymatic thermal degradation. Understanding this dichotomy is essential for modulating its presence in food matrices or therapeutic formulations.

Part 1: Chemical Profile & Identification

Before investigating biosynthesis, researchers must establish robust identification metrics. This compound is isomeric with the well-known "mushroom ketone" (1-octen-3-one), making chromatographic resolution critical.

Physicochemical Data Table
PropertyValue / DescriptionRelevance
IUPAC Name (E)-oct-2-en-4-onePrimary isomer in nature
CAS Registry 4643-27-0Global standard identifier
Formula

MW: 126.20 g/mol
Odor Threshold ~7 ppb (in water)High-impact volatile
LogP 2.16 (est)Lipophilic; binds to fat matrices
Boiling Point 179–180 °CSemi-volatile; requires elevated desorption temps
Mass Spectral Fingerprint (EI, 70eV)
  • Base Peak: m/z 69 (Crotonoyl cation,

    
    )
    
  • Molecular Ion: m/z 126 (Visible but weak, often <5%)

  • Diagnostic Fragment: m/z 41, 55, 83

  • differentiation: Unlike 1-octen-3-one (base peak m/z 70 via McLafferty rearrangement), this compound cleaves

    
     to the carbonyl to yield the stable acylium ion at m/z 69.
    

Part 2: Natural Occurrence Matrix

This compound is rarely a primary metabolite; it is almost exclusively a secondary oxidation product or a thermal generation product .

Source MatrixContext of OccurrenceConcentration RangeMechanism
Wheat Bread (Crumb) Key aroma compound in sourdough5–50 ng/gFermentation + Thermal Lipid Degradation
Strawberries Fragaria x ananassa volatilesTrace (<10 ng/g)LOX-mediated cleavage of fatty acids
Roasted Hazelnuts Nutty/Earth profileVariableThermal oxidation of filbertone precursors
Fungal Metabolites Tuber spp.[1][2] (Truffles)TraceIsomerization of C8 fungal alcohols

Part 3: Biosynthetic & Mechanistic Pathways[3]

The formation of this compound is best understood not as a single enzymatic step, but as a cascade originating from Linoleic Acid .

Pathway A: The Lipoxygenase (LOX) Cascade (Enzymatic)

In plant and fungal tissues, the precursor is Linoleic acid (18:2).

  • Oxygenation: Lipoxygenase (LOX) attacks the C-9 or C-13 position. For C8 volatiles, 10-hydroperoxide formation is the critical divergence point.

  • Cleavage: Hydroperoxide lyase (HPL) cleaves the chain.

  • Isomerization: The initial cleavage products (often 1-octen-3-ol or similar) undergo dehydrogenase activity or spontaneous isomerization to shift the carbonyl and double bond positions to the thermodynamically stable conjugated 2-en-4-one system.

Pathway B: Thermal/Radical Degradation (Non-Enzymatic)

In processed goods (bread, nuts), the pathway is radical-mediated.

  • Autoxidation: Free radical attack on Linoleic acid generates unstable hydroperoxides.

  • Beta-Scission: The alkoxy radical undergoes

    
    -scission.
    
  • Result: Formation of this compound alongside other markers like Hexanal.

Biosynthetic Logic Diagram

The following diagram visualizes the divergence between the "Mushroom" pathway (1-octen-3-one) and the "Fruity/Oxidized" pathway (this compound).

Biosynthesis Linoleic Linoleic Acid (C18:2) LOX Enzyme: Lipoxygenase (LOX) Linoleic->LOX HPOD 10-Hydroperoxy-octadecadienoic acid (10-HPOD) LOX->HPOD HPL Enzyme: Hydroperoxide Lyase HPOD->HPL Enzymatic Cleavage Thermal Thermal/Radical Rearrangement HPOD->Thermal Secondary Oxidation Octenol 1-Octen-3-ol (Mushroom Alcohol) HPL->Octenol Octenone1 1-Octen-3-one (Mushroom Ketone) Octenol->Octenone1 Dehydrogenase Enone This compound (Target Molecule) Octenone1->Enone Acid-Catalyzed Shift (Putative) Thermal->Enone Beta-Scission & Isomerization

Caption: Divergence of Linoleic Acid oxidation. Note that this compound often arises from secondary rearrangement of primary C8 volatiles.

Part 4: Analytical Protocols (SPME-GC-MS)

Protocol: Headspace SPME for Complex Matrices

Objective: Isolate this compound from a lipid-rich matrix (e.g., nut paste or emulsion) without co-extracting triglycerides.

1. Sample Preparation
  • Weigh 2.0g of sample into a 20mL headspace vial.

  • Internal Standard: Add 5 µL of 2-heptanone (10 ppm in methanol). This ketone is structurally similar but chromatographically distinct.

  • Salt Addition: Add 1.0g NaCl (saturated solution effect) to drive volatiles into the headspace ("Salting out").

2. Extraction Parameters
  • Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). Rationale: The Carboxen layer captures small volatiles, while DVB targets the mid-range molecular weights like C8 ketones.

  • Incubation: 40°C for 15 minutes (agitation at 250 rpm).

  • Extraction: Expose fiber for 30 minutes at 40°C. Warning: Do not exceed 60°C, as this may induce thermal generation of the analyte during the assay itself.

3. GC-MS Configuration
  • Column: DB-Wax (Polar) or DB-5 (Non-polar).

    • Recommendation: Use DB-Wax to separate this compound from non-polar lipid interferences.

  • Inlet: Splitless mode, 250°C.

  • Oven Ramp: 40°C (hold 2 min)

    
     5°C/min 
    
    
    
    230°C.
  • Identification: Match Retention Index (RI) and Mass Spectrum.[3][4][5]

    • Target RI (DB-Wax): ~1450–1480.

    • Target RI (DB-5): ~980–1000.

Analytical Workflow Diagram

Analytics Sample Sample Matrix (Lipid/Aqueous) Prep Add NaCl + IS (Salting Out) Sample->Prep SPME SPME Extraction DVB/CAR/PDMS 40°C, 30 min Prep->SPME GC GC Separation DB-Wax Column SPME->GC MS MS Detection SIM Mode (m/z 69, 126) GC->MS

Caption: Optimized SPME-GC-MS workflow for volatile ketone recovery.

Part 5: Biological & Pharmacological Implications

For drug development professionals, this compound presents specific bioactive properties:

  • Antimicrobial Activity:

    
    -unsaturated ketones are known Michael acceptors. They can react with nucleophilic groups (sulfhydryl groups) on microbial proteins, potentially inhibiting enzymatic function.
    
  • Pheromonal Signaling: In ecological systems (e.g., arachnids), related octenones function as defensive secretions. This suggests potential utility in biopesticide development .

  • Cytotoxicity: Due to the reactive enone moiety, high concentrations can be cytotoxic. Formulation requires encapsulation (e.g., cyclodextrins) to prevent off-target reactivity and stabilize the molecule against oxidation.

References

  • Mosciano, G. (2001).[1] Organoleptic Characteristics of Flavor Materials. Perfumer & Flavorist. Link

  • The Good Scents Company. (2024). This compound Chemical Information and Occurrence. Link

  • National Institute of Standards and Technology (NIST). (2023).[4] Mass Spectrum of this compound. NIST Chemistry WebBook. Link

  • Hajeyah, A. A., et al. (2020). The Biosynthesis of Enzymatically Oxidized Lipids. Frontiers in Endocrinology. Link

  • Combet, E., et al. (2006). Characterization of Volatile Compounds from Trullles (Tuber melanosporum) and Isomeric Identification. Journal of Agricultural and Food Chemistry. (Contextual citation for C8 fungal volatiles). Link

Sources

Structural Elucidation and Spectroscopic Characterization of 2-Octen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Analytical Guide for Chemical Researchers

Executive Summary

This technical guide provides a rigorous analysis of 2-Octen-4-one (CAS: 4643-27-0), a critical


-unsaturated ketone used widely in flavor chemistry and as a Michael acceptor in organic synthesis. Unlike generic spectral databases, this document synthesizes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to explain the causality behind signal patterns. Special emphasis is placed on distinguishing the conjugated enone system from saturated analogs and identifying stereochemical markers (E/Z configuration).

Molecular Architecture & Reactivity

To interpret spectra accurately, one must first understand the electronic environment of the molecule.

  • IUPAC Name: (E)-oct-2-en-4-one (Trans-isomer is thermodynamically dominant).

  • Skeletal Structure:

    
    
    
  • Key Electronic Features:

    • Conjugation: The

      
      -system of the alkene (C2=C3) overlaps with the carbonyl (C4=O), creating a delocalized system. This lowers the bond order of the C=O bond (reducing IR frequency) and deshields the 
      
      
      
      -proton (H2) significantly in NMR.
    • Dipole: The carbonyl oxygen pulls electron density, making C3 nucleophilic and C2 electrophilic (Michael addition site).

Mass Spectrometry (MS): Fragmentation Logic

In Electron Impact (EI) ionization (70 eV), this compound displays a fragmentation pattern characteristic of enones. The molecular ion (


) is observed at m/z 126 , but it is the fragmentation pathway that confirms the structure.
Key Diagnostic Fragments
m/zFragment StructureMechanismRelative Abundance
126

Molecular IonLow/Moderate
83


-Cleavage (Loss of Propyl)
Moderate
69


-Cleavage (Crotonoyl cation)
Base Peak (100%)
57


-Cleavage (Butyl cation)
High
41

Allyl cation / PropenylHigh
Mechanistic Insight: The Stability of m/z 69

The base peak at m/z 69 is not random. It arises from the cleavage of the bond between the carbonyl carbon and the butyl chain. The resulting acylium ion (


) is resonance-stabilized by the adjacent double bond, making it the most abundant species.
Visualization: Fragmentation Pathway

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 126 Frag_69 Crotonoyl Cation (Base Peak) m/z 69 M_Ion->Frag_69 Alpha Cleavage (Loss of Butyl) Frag_57 Butyl Cation m/z 57 M_Ion->Frag_57 Alpha Cleavage (Loss of Crotonoyl) Frag_41 Propenyl Cation m/z 41 Frag_69->Frag_41 CO Loss (Secondary)

Figure 1: Primary fragmentation pathways of this compound under EI conditions (70 eV).

Vibrational Spectroscopy (IR)

Infrared spectroscopy is the primary tool for confirming the presence of the


-unsaturated ketone functionality.
Spectral Data Table (Liquid Film)
Frequency (cm⁻¹)Vibration ModeDiagnostic Value
1695 - 1670 C=O Stretch (Conjugated)Critical. Lower than saturated ketones (1715 cm⁻¹) due to single-bond character resonance.
1640 - 1620 C=C Stretch (Alkene)Confirmation of unsaturation. Often weaker than C=O.
3030 - 3000 C-H Stretch (

)
Weak shoulder, indicates vinyl protons.
970 - 960 C-H Bending (Out-of-plane)Stereochemistry. Strong band indicates Trans (E) geometry. Cis (Z) would appear ~700 cm⁻¹.

Analyst Note: If you observe a peak >1710 cm⁻¹, your sample likely contains the non-conjugated isomer (caused by double bond migration) or saturated 2-octanone impurity.

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive proof of structure and stereochemistry.

¹H NMR (Proton) - 400 MHz in CDCl₃

The spectrum is distinct due to the "push-pull" effect of the carbonyl on the alkene protons.

PositionProton TypeChemical Shift (

ppm)
MultiplicityCoupling (

Hz)
Explanation
H-2 Vinyl (

)
6.80 - 6.95 Multiplet (dq)

,

Highly deshielded due to resonance (positive charge character at

-carbon).
H-3 Vinyl (

)
6.05 - 6.15 Doublet (d)

Shielded relative to H-2; adjacent to C=O but not resonance positive.
H-5

-Methylene
2.50 - 2.55 Triplet (t)

Deshielded by carbonyl anisotropy.
H-1 Allylic Methyl1.88 - 1.92 Doublet (d)

Coupled to H-2.
H-6, H-7 Methylenes1.30 - 1.60 Multiplet (m)-Alkyl chain envelope.
H-8 Terminal Methyl0.90 - 0.95 Triplet (t)

Standard terminal methyl.

Stereochemical Proof: The coupling constant between H-2 and H-3 is the "smoking gun." A


 value of 15-16 Hz  confirms the (E)-trans  isomer. A value of 10-12 Hz would indicate the (Z)-cis isomer.
¹³C NMR (Carbon) - 100 MHz in CDCl₃
Carbon TypeShift (

ppm)
Assignment
Carbonyl 200.5 C-4 (Ketone)
Alkene (

)
142.5 C-2 (Deshielded)
Alkene (

)
132.0 C-3

-Methylene
40.0 C-5
Alkyl Chain 26.0, 22.5 C-6, C-7
Methyls 18.2, 13.9 C-1, C-8

Validated Experimental Protocols

Sample Preparation for NMR

To ensure sharp peaks and accurate integration, follow this preparation protocol:

  • Solvent: Use Chloroform-d (

    
    )  (99.8% D) with 0.03% TMS as internal standard.
    
  • Concentration: Dissolve 10-15 mg of this compound in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove particulate matter (crucial for clean baselines).

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent).

GC-MS Method (Purity & Identity)

This method separates the (E) isomer from potential (Z) isomers or alcohol precursors.

  • Column: DB-5ms or HP-5 (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (50:1), 250°C.

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 10°C/min to 200°C.

    • Hold 200°C for 5 min.

  • Detector: MS Source 230°C, Quad 150°C. Scan range 35-300 amu.

Analytical Workflow Diagram

Analytical_Workflow Sample Crude this compound GCMS GC-MS Screening (Purity Check) Sample->GCMS Decision Purity > 95%? GCMS->Decision Purification Flash Chromatography (Hexane/EtOAc) Decision->Purification No NMR 1H & 13C NMR (Structural Confirmation) Decision->NMR Yes IR FT-IR Analysis (Functional Group) Decision->IR Yes Purification->GCMS

Figure 2: Recommended analytical workflow for validating this compound samples.

References

  • National Institute of Standards and Technology (NIST). (2023). This compound Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • The Good Scents Company. (2023). This compound: Flavor and Fragrance Data. [Link]

  • PubChem. (2024).[1] this compound Compound Summary. National Library of Medicine. [Link]

  • SpectraBase. (2024). 1H NMR of (E)-2-Octen-4-one. Wiley Science Solutions. [Link]

Sources

Biological Activity of 2-Octen-4-one: A Technical Guide to Electrophilic Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Octen-4-one (CAS: 4643-27-0) is an


-unsaturated ketone predominantly recognized in the flavor and fragrance industry for its "green," fruity, and mushroom-like olfactory profile.[1] However, to the drug development community, its value extends beyond organoleptics. It represents a quintessential Michael Acceptor —a chemical scaffold capable of covalent interaction with nucleophilic residues (cysteine, lysine) in biological targets.[2]

This guide analyzes this compound not merely as a volatile organic compound (VOC) but as a bioactive electrophile. We explore its mechanism of action via conjugate addition, its potential as an antimicrobial lead, and the requisite safety protocols for handling its alkylating properties.

Chemical Identity & Structural Pharmacophores

Before assessing biological activity, one must understand the structural drivers of that activity. This compound is characterized by a carbonyl group conjugated to an alkene.

Physicochemical Profile
PropertyValueRelevance to Bioactivity
IUPAC Name (E)-oct-2-en-4-oneTrans-isomer is thermodynamically favored.
Molecular Weight 126.20 g/mol High permeability (Lipinski's Rule of 5 compliant).
LogP ~2.1 (Experimental)Moderate lipophilicity; crosses cell membranes easily.
Boiling Point 176°CVolatile; relevant for vapor-phase antimicrobial action.
Reactivity Electrophilic (Soft)Targets "soft" nucleophiles like Sulfhydryl (-SH) groups.
The Enone Pharmacophore

The biological activity of this compound is dictated by the electron-withdrawing nature of the carbonyl oxygen. This polarization renders the


-carbon (C2) electron-deficient, creating a "target" for nucleophiles.
  • Pharmacophore:

    
    -unsaturated ketone (Enone).[3]
    
  • Primary Target: Cysteine residues in proteins (e.g., Keap1, NF-

    
    B, fungal enzymes).
    
  • Mechanism: 1,4-Conjugate Addition (Michael Addition).[3][4]

Mechanism of Action: The Michael Addition

The defining biological interaction of this compound is the covalent modification of proteins. Unlike reversible inhibitors that rely on hydrogen bonding, this compound forms a stable carbon-sulfur bond with cysteine-rich proteins.

Pathway Visualization

The following diagram illustrates the kinetic trapping of a protein thiol by this compound.

MichaelAddition Enone This compound (Electrophile) TS Transition State (Charge Delocalization) Enone->TS Protein Protein-Cys-SH (Nucleophile) Protein->TS Nucleophilic Attack on Beta-Carbon Adduct Protein-S-Enone Adduct (Irreversible Inhibition) TS->Adduct Proton Transfer & Stabilization

Figure 1: Mechanism of Michael addition where the reactive thiol of a protein attacks the


-carbon of this compound.
Biological Consequences
  • Glutathione Depletion: In high concentrations, this compound conjugates with cellular glutathione (GSH), reducing the cell's antioxidant capacity and inducing oxidative stress (ROS accumulation).

  • Enzyme Inhibition: Essential enzymes in fungi or bacteria that rely on active-site cysteines are irreversibly inhibited. This is a common mechanism for antifungal enones found in plant defense systems.

Antimicrobial & Antifungal Potential

While direct clinical data for this compound is less prevalent than for its isomer 1-octen-3-one, Structure-Activity Relationship (SAR) studies on aliphatic enones confirm significant biological activity.

Spectrum of Activity

Research into homologous series of undecan-x-ones and octenones indicates:

  • Fungal Pathogens: High activity against Aspergillus niger and Candida species.[5] The lipophilicity allows penetration of the fungal cell wall, while the enone warhead disrupts metabolic enzymes.

  • Bacterial Pathogens: Generally lower activity against Gram-negative bacteria (due to efflux pumps) but moderate activity against Gram-positive strains.

Comparative Potency
Compound ClassTarget OrganismEst. MIC RangeMechanism
This compound Aspergillus spp.50 - 200

g/mL
Covalent enzyme inhibition
Undecan-2-one Candida mycodermaHigh PotencyMembrane disruption + Alkylation
1-Octen-3-one Penicillium spp.10 - 100

g/mL
"Mushroom alcohol" analog

Experimental Protocols

Warning: All experiments must be conducted in a fume hood. This compound is a skin irritant and volatile.[1]

Protocol A: Cysteine Reactivity Assay (Validation of Mechanism)

To confirm this compound acts as a Michael acceptor in your specific biological context, you must validate its ability to bind thiols.

Materials:

  • This compound (97%+)

  • N-acetylcysteine (NAC) or Glutathione (GSH)

  • Phosphate Buffer (pH 7.4)

  • UV-Vis Spectrophotometer or HPLC

Methodology:

  • Preparation: Dissolve this compound (100

    
    M) and NAC (100 
    
    
    
    M) in phosphate buffer containing 10% acetonitrile (to aid solubility).
  • Incubation: Incubate at 37°C.

  • Monitoring:

    • UV-Vis: Monitor the decrease in absorbance at ~230 nm (characteristic of the enone

      
      -
      
      
      
      * transition) over 60 minutes. Loss of the enone peak indicates adduct formation.
    • HPLC: Aliquot samples at t=0, 15, 30, 60 min. Analyze for the appearance of the NAC-Octenone adduct peak.

  • Control: Run a parallel blank with 2-Octanone (saturated analog) to prove the double bond is required for reaction.

Protocol B: Broth Microdilution Assay (MIC Determination)

Materials: 96-well plates, Mueller-Hinton Broth (bacteria) or RPMI 1640 (fungi), Resazurin dye.

Methodology:

  • Emulsification: this compound is lipophilic. Prepare a stock solution in DMSO. Ensure final DMSO concentration in wells is <1% to avoid solvent toxicity.

  • Dilution: Create a serial 2-fold dilution of this compound across the plate (Range: 512

    
    g/mL to 1 
    
    
    
    g/mL).
  • Inoculation: Add standardized microbial suspension (

    
     CFU/mL).
    
  • Incubation: 24h at 37°C (bacteria) or 48h at 30°C (fungi).

  • Readout: Add Resazurin (0.01%). Blue

    
     Pink color change indicates viable cell metabolism. The MIC is the lowest concentration preventing color change.
    

Experimental Workflow Visualization

The following flowchart outlines the logic for screening this compound derivatives or extracts.

Workflow Start Source Material (Synthetic or Natural Extract) Purify Fractionation / Purification (GC-MS Verification) Start->Purify ChemScreen Chemical Screen: Ellman's Reagent Test (Detects Alkylating Ability) Purify->ChemScreen Is it reactive? ChemScreen->Purify No Activity BioScreen Biological Screen: MIC / MTT Assay ChemScreen->BioScreen Yes (Michael Acceptor) Hit Hit Identification: Target Deconvolution BioScreen->Hit High Potency

Figure 2: Screening workflow to correlate chemical reactivity with biological endpoints.

Safety & Toxicology

As an electrophile, this compound poses specific handling risks.

  • Skin Sensitization: Classified as a skin irritant (H315) and potential sensitizer. The same mechanism that kills fungi (protein alkylation) can trigger haptenization in human skin, leading to allergic contact dermatitis.

  • GHS Classification:

    • H226: Flammable liquid and vapor.[1][6]

    • H315: Causes skin irritation.[1][6]

  • Regulatory Status: Approved as a flavoring agent (JECFA No. 1129, FEMA 3603), indicating safety at low concentrations (ppm levels) in food, but requires PPE (nitrile gloves, goggles) during neat handling in the lab.

References

  • National Center for Biotechnology Information (PubChem). this compound (CID 5365891). PubChem Compound Summary. [Link]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA).

    
    -unsaturated ketones. WHO Food Additives Series 50.[7]
    [Link][1]
    
  • Kuntz, C.P., et al. (2023).[4] Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality? Molecules, 28(3). (Provides mechanistic basis for enone activity). [Link]

  • Kunicka-Styczyńska, A., & Gibka, J. (2010).[5] Antimicrobial activity of undecan-x-ones.[5] Polish Journal of Microbiology.[5] (Establishes SAR for aliphatic enones). [Link]

  • The Good Scents Company. this compound General Information and Organoleptics. [Link]

Sources

Technical Guide: Mechanism of Formation of 2-Octen-4-one in Food Products

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep-dive into the formation, sensory characteristics, and analysis of 2-Octen-4-one , a volatile enone critical to the flavor profiles of roasted nuts, cereals, and specific fruit matrices.

Executive Summary

This compound (CAS: 4643-27-0) is an


-unsaturated ketone responsible for distinct "fruity-metallic" and "roasted" notes in food products. Unlike its well-known isomer 1-octen-3-one  (mushroom-like), this compound exhibits a complex sensory duality—providing desirable strawberry/fruity notes at low concentrations and sharp, metallic off-flavors at higher concentrations. Its formation is primarily driven by the thermal degradation of polyunsaturated fatty acids (PUFAs)  and Maillard-mediated aldol condensations  during processing.

Chemical Identity & Sensory Profile

Understanding the structural distinctness of this compound is prerequisite to controlling its formation.

FeatureSpecification
IUPAC Name (E)-Oct-2-en-4-one
Structure

Molecular Weight 126.20 g/mol
Odor Quality Green, fruity (strawberry-like), metallic, musty, nutty (roasted).[1]
Odor Threshold High (~1–5 ppm in water). Note: Significantly less potent than 1-octen-3-one (ppb range), but high impact due to character.
Key Food Matrices Roasted hazelnuts, peanuts, popcorn, bread crust, strawberry products.
Sensory Duality[2][3][4]
  • Desirable: In fruit flavors (strawberry) and roasted nuts, it contributes to the "jammy" and "deep roasted" complexity.

  • Undesirable: In bland matrices (e.g., dairy, water), it manifests as a "metallic" or "stale" off-flavor, often indicating lipid oxidation.

Mechanistic Pathways of Formation

The formation of this compound is non-enzymatic, occurring primarily through two distinct pathways: Lipid Oxidation (oxidative cleavage) and Thermal Interaction (aldol condensation).

Pathway A: Lipid Oxidation (Radical Scission)

This is the dominant pathway in high-fat products (nuts, meats). It involves the degradation of


-6 fatty acids, specifically Linoleic Acid (C18:2)  and Arachidonic Acid (C20:4) .

Mechanism:

  • Initiation: Abstraction of a hydrogen atom from the bis-allylic methylene group of the fatty acid.

  • Hydroperoxide Formation: Oxygen addition forms a hydroperoxide (e.g., 13-HPODE from Linoleic acid).

  • Beta-Scission: The hydroperoxide undergoes homolytic cleavage (Hock cleavage) to form shorter-chain aldehydes and enals (e.g., 2,4-decadienal).

  • Secondary Degradation: The initial aldehyde products (like 2,4-decadienal) are unstable. They undergo further oxidation or retro-aldol type cleavage to yield C8 fragments, including this compound.

Critical Insight: Unlike 1-octen-3-one, which forms directly from the 10-hydroperoxide of linoleic acid via lipoxygenase, This compound typically requires thermal energy to rearrange the double bond and carbonyl position, often originating from the breakdown of longer enals.

Pathway B: Maillard-Driven Aldol Condensation

In roasted foods (coffee, nuts, bread), this compound forms via the condensation of smaller carbonyl fragments generated during the Maillard reaction and Strecker degradation.

Mechanism:

  • Precursor Generation: Strecker degradation yields small aldehydes (e.g., Acetaldehyde from alanine, Hexanal from lipid oxidation).

  • Aldol Addition: An enolizable ketone (e.g., 2-Hexanone ) reacts with an aldehyde (e.g., Acetaldehyde ).

  • Dehydration: Loss of water yields the

    
    -unsaturated ketone.
    


Visualization: Formation Pathways

The following diagram illustrates the dual origin of this compound.

G Linoleic Linoleic Acid (C18:2) HPODE 13-HPODE / 9-HPODE (Hydroperoxides) Linoleic->HPODE Oxidation Scission Beta-Scission HPODE->Scission Decadienal 2,4-Decadienal Scission->Decadienal Target This compound (Fruity/Metallic) Decadienal->Target Thermal Degradation & Rearrangement Maillard Maillard Reaction (Thermal Processing) Strecker Strecker Aldehydes (Acetaldehyde, etc.) Maillard->Strecker Ketones Methyl Ketones (e.g., 2-Hexanone) Maillard->Ketones Aldol Aldol Condensation (-H2O) Strecker->Aldol Ketones->Aldol Aldol->Target C2 + C6 Coupling

Figure 1: Dual pathways for this compound formation via Lipid Oxidation (Left) and Maillard Condensation (Right).

Experimental Protocols for Identification

Detecting this compound requires rigorous separation from its isomers (1-octen-3-one, 2-octenal) which have vastly different sensory thresholds.

Protocol: Solid Phase Microextraction (SPME) GC-MS Analysis[5]

Objective: Isolate and identify this compound in a complex food matrix (e.g., roasted nut paste).

Reagents & Standards:

  • Internal Standard: 2-Octanone-d5 or 2-Methyl-3-heptanone (to avoid co-elution).

  • Reference Standard: Authentic this compound (CAS 4643-27-0, >95% purity).

Step-by-Step Workflow:

  • Sample Preparation:

    • Weigh 5.0 g of sample into a 20 mL headspace vial.

    • Add 2 mL saturated NaCl solution (to salt-out volatiles).

    • Spike with 5 µL of Internal Standard (50 ppm in methanol).

    • Equilibrate at 60°C for 20 minutes with agitation (500 rpm).

  • Extraction (HS-SPME):

    • Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm. Reason: Best for capturing broad volatility range of ketones.

    • Exposure: Expose fiber to headspace for 40 minutes at 60°C.

  • GC-MS Analysis:

    • Column: DB-WAX or SolGel-Wax (Polar). Reason: Essential to separate this compound from non-polar lipid interferences and isomers.

    • Injector: 250°C, splitless mode (0.75 min).

    • Oven Program: 40°C (2 min)

      
       5°C/min 
      
      
      
      240°C (hold 5 min).
    • Detection: MS (EI, 70 eV). Scan range 35–300 m/z.

  • Identification Criteria (Self-Validating):

    • Retention Index (RI): Must match authentic standard on polar column (approx. RI 1350-1360 on Wax).

    • Mass Spectrum: Key ions m/z 126 (

      
      ), 55  (base peak, 
      
      
      
      ), 43 (
      
      
      ).
    • Isomer Check: Ensure separation from 1-octen-3-one (RI ~1300 on Wax) and 2-octenal (RI ~1400 on Wax).

Data Presentation: Isomer Differentiation
CompoundRI (DB-Wax)Key Ions (m/z)Odor Descriptor
This compound 1357 126, 55, 43 Fruity, Metallic, Roasted
1-Octen-3-one130570, 55, 43Mushroom, Earthy
(E)-2-Octenal142070, 55, 41Fatty, Green, Nutty

References

  • Flavor & Extract Manufacturers Association (FEMA). FEMA Flavor Ingredient Library: this compound (FEMA 3603). [Link]

  • National Institute of Standards and Technology (NIST). this compound Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69. [Link]

  • The Good Scents Company. this compound: Organoleptic Properties and Safety Data. [Link]

  • PubChem. Compound Summary: this compound (CID 5365891). National Library of Medicine. [Link]

Sources

Technical Guide: Sensory Properties and Odor Profile of 2-Octen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Sensory Properties and Odor Profile of 2-Octen-4-one Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (CAS 4643-27-0) is an unsaturated ketone characterized by a high-impact, dualistic sensory profile bridging "fruity-sweet" and "earthy-metallic" notes. While primarily utilized in the flavor and fragrance industry to impart strawberry and tropical nuances, its significance in pharmaceutical development is twofold: as a critical organoleptic excipient for taste masking in oral suspensions and as a degradation biomarker in lipid-based drug delivery systems (LNP/liposomes). This guide provides a comprehensive analysis of its physicochemical identity, sensory thresholds, formation mechanisms, and analytical characterization.

Chemical Identity & Physicochemical Properties

This compound is an enone, specifically an


-unsaturated ketone. Its structure facilitates Michael addition reactions, making it both a potent sensory agent and a reactive intermediate in organic synthesis.
Table 1: Physicochemical Profile
PropertyDataReference
IUPAC Name (E)-Oct-2-en-4-one[PubChem, 2024]
Common Synonyms Propenyl butyl ketone; 5-Methyl-hepten-3-one (erroneous); Strawbinone[TGSC, 2024]
CAS Number 4643-27-0[FEMA, 2003]
Molecular Formula C

H

O
-
Molecular Weight 126.20 g/mol -
FEMA Number 3603[FEMA, 2003]
LogP (Octanol/Water) ~2.10 - 2.29[Bedoukian, 2024]
Vapor Pressure 1.48 mmHg @ 20°C[Bedoukian, 2024]
Solubility Insoluble in water; Soluble in ethanol, fats[JECFA, 2002]
Appearance Colorless to pale yellow liquid-

Sensory Profile Analysis

The odor profile of this compound is concentration-dependent, shifting from pleasant fruit notes at low concentrations to aggressive metallic/fungal notes at high concentrations.

Qualitative Descriptors
  • Primary Notes: Ripe strawberry, cooked fruit (jammy), tropical (pineapple/mango).

  • Secondary Notes: Earthy, mushroom-like (reminiscent of 1-octen-3-one), metallic, yeasty/bready.

  • Trigeminal Effects: At high vapor concentrations, it exhibits pungency and can act as a mild irritant.

Odor Detection Thresholds (ODT) & Impact

Unlike common esters with high thresholds, this compound is a high-impact aroma chemical .

  • Relative Odor Impact (ROI): ~250 (Scale where Linalool ≈ 100).

  • Usage Levels:

    • Beverages: 1 ppm

    • Confectionery: 5 ppm[1]

    • Pharma (Oral): <5 ppm (typically used in "berry" flavor systems).

Technical Insight: The "metallic" off-note often reported in aged lipid emulsions can be attributed to the accumulation of this compound and its isomers (e.g., 1-octen-3-one) derived from fatty acid oxidation.

Diagram 1: Sensory Attribute Network

This diagram illustrates the multi-dimensional sensory attributes of this compound.

SensoryProfile Molecule This compound Fruity Fruity / Sweet Molecule->Fruity Savory Savory / Earthy Molecule->Savory OffNote Off-Notes (High Conc.) Molecule->OffNote Strawberry Cooked Strawberry (Jammy) Fruity->Strawberry Tropical Pineapple / Mango Fruity->Tropical Mushroom Mushroom / Fungal Savory->Mushroom Bready Yeasty / Bready Savory->Bready Metallic Metallic OffNote->Metallic Pungent Pungent / Solvent OffNote->Pungent

Figure 1: Sensory attribute network showing the concentration-dependent shift from fruity to metallic notes.

Formation & Biosynthesis

Understanding the formation of this compound is crucial for controlling it as an impurity in lipid-based drug formulations (e.g., Propofol emulsions, LNP-mRNA vaccines).

Mechanism: Lipid Oxidation

This compound is primarily a secondary oxidation product of polyunsaturated fatty acids (PUFAs), particularly Linoleic Acid (C18:2) .

  • Initiation: Abstraction of a hydrogen atom from the bis-allylic methylene group of linoleic acid.

  • Propagation: Formation of the 9- or 13-hydroperoxide (HPODE).

  • 
    -Scission:  Cleavage of the carbon chain near the hydroperoxide group yields shorter chain carbonyls.
    
    • Specific Pathway: The cleavage of 13-HPODE typically yields C8 volatiles. Isomerization and oxidation of these fragments lead to

      
      -unsaturated ketones like this compound.
      
Diagram 2: Formation Pathway from Linoleic Acid

LipidOxidation LA Linoleic Acid (C18:2) Radical Lipid Radical (L•) LA->Radical H Abstraction ROS ROS / Metal Ions (Initiation) ROS->Radical Peroxyl Peroxyl Radical (LOO•) Radical->Peroxyl + O2 Hydroperoxide 13-Hydroperoxide (13-HPODE) Peroxyl->Hydroperoxide + H Scission Beta-Scission (Cleavage) Hydroperoxide->Scission Fragment C8 Carbonyl Fragments Scission->Fragment Isomerization Isomerization / Oxidation Fragment->Isomerization Target This compound Isomerization->Target

Figure 2: Simplified oxidative degradation pathway of Linoleic Acid leading to this compound.

Analytical Characterization Protocols

For pharmaceutical impurity profiling or flavor analysis, Gas Chromatography (GC) is the standard. Due to its volatility and low threshold, specific extraction techniques are required.

Recommended Workflow: HS-SPME-GC-MS

Objective: Quantify this compound in an aqueous or lipid matrix.

  • Sample Preparation:

    • Weigh 5.0 g of sample into a 20 mL headspace vial.

    • Add 2.0 g NaCl (salting out effect to increase volatility).

    • Internal Standard: Add 5 µL of 2-heptanone-d5 (deuterated standard preferred for ketones).

  • Extraction (SPME):

    • Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) - best for volatiles with varying polarity.

    • Incubation: 40°C for 30 minutes with agitation (250 rpm).

  • GC Parameters:

    • Column: DB-WAX or ZB-WAX (Polar column separates ketones from non-polar lipid matrix).

    • Carrier Gas: Helium @ 1.0 mL/min.

    • Oven Program: 40°C (2 min)

      
       5°C/min 
      
      
      
      230°C.
  • Detection (MS):

    • Mode: SIM (Selected Ion Monitoring) for trace quantification.

    • Target Ions (m/z): 126 (Molecular Ion), 69 (Base Peak), 41.

Gas Chromatography-Olfactometry (GC-O)

To confirm the sensory impact (distinguishing it from co-eluting compounds), GC-O (AEDA method) is used.

  • Protocol: Panelists sniff the effluent via an olfactory port.

  • Success Criteria: Detection of "mushroom/metallic" or "fruity" notes at the specific Retention Index (RI ~1290 on Wax).

Relevance in Drug Development

While often viewed as a flavorist's tool, this compound has specific utility in pharma:

  • Organoleptic Excipient Qualification:

    • Used in pediatric oral suspensions to mask the bitterness of APIs (Active Pharmaceutical Ingredients) like antibiotics or antihistamines. It synergizes with ester-based flavors to create a "ripe" profile that distracts from metallic API aftertastes.

    • Regulatory:[2][1][3][4][5][6] Must meet FEMA GRAS standards and be within IIG (Inactive Ingredient Database) limits.

  • Impurity Profiling (Lipid Formulations):

    • In lipid nanoparticles (LNPs) used for mRNA delivery, the oxidation of helper lipids (often unsaturated) can generate

      
      -unsaturated ketones.
      
    • Risk: These electrophilic ketones can form Michael adducts with the mRNA payload or protein residues, potentially reducing potency or causing immunogenicity.

    • Action: this compound serves as a Sentinel Biomarker . Its detection triggers a root-cause analysis for lipid oxidation upstream.

Safety & Regulatory Status

  • FEMA GRAS: 3603 (Generally Recognized As Safe).

  • EU Flavis: 07.082.[7]

  • IFRA (Fragrance): Restricted due to potential dermal sensitization (skin irritation).

    • Limit: Varies by category (e.g., 0.0085% in lip products).

  • Toxicity:

    • Skin Irritant (Category 2).[2][8]

    • Eye Irritant (Category 2A).[6]

    • LD50 data is often read-across from structurally related ketones; generally low acute toxicity but high sensitization potential.

References

  • FEMA. (2003). Safety evaluation of certain food additives and contaminants (WHO Food Additives Series 50). Flavor and Extract Manufacturers Association. Link

  • The Good Scents Company. (2024).[5] this compound: Sensory Properties and Usage.[4][8][9]Link

  • Bedoukian Research. (2024).[5][7] Technical Data Sheet: this compound (BRI #614).[7]Link

  • PubChem. (2024). Compound Summary: this compound (CID 5365891).[2] National Center for Biotechnology Information. Link

  • JECFA. (2002).[2] Evaluation of certain food additives (Fifty-ninth report of the Joint FAO/WHO Expert Committee on Food Additives). WHO Technical Report Series. Link

  • Vigon International. (2021). Safety Data Sheet: this compound Natural.[6]Link

Sources

Technical Monograph: 2-Octen-4-one Isomers and Structural Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Octen-4-one (CAS: 4643-27-0) is an


-unsaturated ketone (enone) characterized by a reactive electrophilic alkene conjugated with a carbonyl group.[1] While naturally occurring in roasted hazelnuts and used in flavor chemistry for its "fruity/earthy" profile, its structural core represents a critical scaffold in medicinal chemistry. As a Michael acceptor , it serves as a prototype for covalent warheads used in targeted protein degradation and kinase inhibition (e.g., targeting cysteine residues).[2][3]

This guide provides a rigorous analysis of its stereoisomers (E vs. Z), a controlled synthesis protocol designed to minimize polymerization byproducts, and a mechanistic breakdown of its reactivity in drug development contexts.

Structural Analysis & Stereochemistry

Chemical Connectivity

The molecule consists of an eight-carbon chain with a ketone at position 4 and a double bond between positions 2 and 3.

  • IUPAC Name: (E)-oct-2-en-4-one[1][4]

  • Molecular Formula:

    
    [1][4][5]
    
  • SMILES (E-isomer): CCCCC(=O)/C=C/C

Geometric Isomerism (E vs. Z)

The double bond at C2-C3 gives rise to two stereoisomers. The E (trans) isomer is thermodynamically favored due to reduced steric strain between the methyl group (C1) and the butyl chain (C5-C8) across the planar enone system.

Property(E)-2-Octen-4-one(Z)-2-Octen-4-one
Configuration Trans (Entgegen)Cis (Zusammen)
Stability High (Thermodynamic product)Low (Kinetic product, isomerizes to E)
Steric Strain Minimal (

vs

)
Significant (

vs Carbonyl/Butyl)
Diagnostic IR ~970 cm

(C-H bend)
~730 cm

(C-H bend)
NMR

15.0 – 16.5 Hz10.0 – 12.0 Hz
Conformational Isomerism (s-cis vs. s-trans)

Beyond E/Z geometry, the single bond between C3 and C4 allows rotation, creating s-cis and s-trans conformers. The s-trans conformer is generally more stable for acyclic enones like this compound, maximizing


-orbital overlap while minimizing steric clash between the carbonyl oxygen and the vinylic methyl group.

Synthesis Strategy: Directed Aldol Condensation

Objective: Synthesize (E)-2-octen-4-one with high regioselectivity, avoiding the self-condensation of acetaldehyde or branching at the C5 position.

Rationale: A standard base-catalyzed aldol reaction (e.g., NaOH) often yields complex mixtures due to the high reactivity of acetaldehyde. To ensure the enolate forms exclusively on the methyl side of 2-hexanone, we employ Kinetic Control using Lithium Diisopropylamide (LDA) at low temperature.

Reaction Pathway Diagram

Synthesis Hexanone 2-Hexanone (Precursor) Enolate Kinetic Enolate (Terminal Lithium Enolate) Hexanone->Enolate Deprotonation (C1) LDA LDA / THF -78°C LDA->Enolate AldolAdduct β-Hydroxy Ketone (Intermediate) Enolate->AldolAdduct Nucleophilic Attack Acetaldehyde Acetaldehyde (Electrophile) Acetaldehyde->AldolAdduct Product (E)-2-Octen-4-one (Target) AldolAdduct->Product E1cB Elimination Dehydration pTsOH / Toluene Reflux (-H2O) Dehydration->Product

Figure 1: Directed Aldol synthesis pathway ensuring regioselectivity for the linear isomer.

Detailed Protocol

Step 1: Kinetic Enolate Formation

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Reagent: Add anhydrous THF (50 mL) and diisopropylamine (1.1 eq). Cool to -78°C (dry ice/acetone bath).

  • Base Generation: Add n-BuLi (1.1 eq) dropwise. Stir for 30 mins to generate LDA in situ.

  • Enolization: Add 2-hexanone (1.0 eq) dropwise over 15 mins.

    • Mechanism:[1][2][6][7][8][9] The bulky base (LDA) removes the less hindered proton from the C1 methyl group, forming the kinetic enolate exclusively.

    • Checkpoint: Maintain -78°C to prevent equilibration to the thermodynamic (internal) enolate.

Step 2: Aldol Addition

  • Add acetaldehyde (1.2 eq) dropwise (freshly distilled to remove paraldehyde trimers).

  • Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

  • Quench: Add saturated aqueous

    
    . Extract with diethyl ether (
    
    
    
    mL).
  • Isolate: Dry organics over

    
    , filter, and concentrate in vacuo to yield the 
    
    
    
    -hydroxy ketone intermediate.

Step 3: Dehydration (Elimination)

  • Dissolve the intermediate in toluene (50 mL).

  • Add catalytic p-toluenesulfonic acid (pTsOH, 0.05 eq).

  • Reflux with a Dean-Stark trap to continuously remove water, driving the equilibrium toward the enone.

  • Purification: Distillation under reduced pressure. The (E)-isomer will be the major product due to steric stability.

Analytical Characterization

To validate the structure and isomeric purity, use the following spectroscopic markers.

Nuclear Magnetic Resonance ( -NMR)

The coupling constant (


) across the double bond is the definitive method for distinguishing isomers.
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityCoupling Constant (

)
Interpretation
H-3 (Alkene

)
6.10 – 6.15Doublet of Quartets

Hz
Diagnostic for E-isomer
H-2 (Alkene

)
6.80 – 6.90Doublet of Quartets

Hz
Deshielded by resonance
H-1 (Methyl) 1.90Doublet

Hz
Allylic coupling
H-5 (Methylene) 2.50Triplet

Hz

-carbonyl protons
H-8 (Terminal Me) 0.90Triplet

Hz
Alkyl chain terminus

Note: If the Z-isomer is present, the alkene doublet will show a smaller coupling constant (


 Hz).
Infrared Spectroscopy (IR)
  • Carbonyl (

    
    ):  Strong band at 1675 cm
    
    
    
    . (Lower than saturated ketones due to conjugation).
  • Alkene (

    
    ):  Medium band at 1630 cm
    
    
    
    .
  • Trans-Alkene (

    
     bend):  Strong diagnostic band at 970 cm
    
    
    
    .

Pharmacological Relevance: The Michael Acceptor

In drug discovery, this compound represents a simplified model of a Covalent Warhead . These moieties are attached to ligands to form irreversible bonds with non-catalytic cysteine residues in target proteins (e.g., BTK inhibitors like Ibrutinib).

Mechanism of Covalent Inhibition

The


-carbon (C2) is electrophilic due to the electron-withdrawing effect of the carbonyl. A nucleophilic cysteine thiol (

) attacks this position.

MichaelAddition Enone This compound (Electrophile) Transition Enolate Intermediate (Resonance Stabilized) Enone->Transition Cys Protein-Cysteine (Nucleophile -SH) Cys->Enone Thiolate Attack at C2 Adduct Covalent Adduct (Saturated Ketone) Transition->Adduct Protonation (Tautomerization)

Figure 2: Mechanism of Michael addition between a protein cysteine residue and the this compound warhead.

Tuning Reactivity

For researchers designing covalent drugs, this compound is considered a highly reactive warhead because it lacks steric hindrance at the


-position.
  • To decrease reactivity (increase selectivity): Add steric bulk (e.g., a methyl group) at the

    
    -position (C3).
    
  • To increase reversibility: Introduce electron-withdrawing groups or strain to destabilize the adduct.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5365891, this compound. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. this compound Infrared and Mass Spectra.[1] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. (Chapter 27: C-C Bond Formation: Aldol Reactions). Oxford University Press.
  • The Good Scents Company. this compound Flavor and Fragrance Data. Retrieved from [Link]

  • Åkerfeldt, K. S., et al. (2011).Design of Michael Acceptor-Based Inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for Section 5).

Sources

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 2-Octen-4-one

[1]

Executive Summary

2-Octen-4-one (CAS 4643-27-0), often referred to as propenyl butyl ketone, is an

1

Molecular Characterization & Physicochemical Data[1][2]

Accurate physicochemical data is the bedrock of process scaling and formulation. The following values represent a consensus of experimental data and high-fidelity predictive models.

Identity & Structure
PropertyDetail
IUPAC Name (E)-Oct-2-en-4-one
Common Synonyms Propenyl butyl ketone; Butyl propenyl ketone
CAS Number 4643-27-0
Molecular Formula

Molecular Weight 126.20 g/mol
SMILES CCCCC(=O)/C=C/C
Thermodynamic & Physical Properties[1]
PropertyValue / RangeCondition / MethodSource Reliability
Boiling Point 175.00 – 179.00 °C @ 760 mmHgHigh (Exp.[1] Consensus)
Density 0.835 – 0.842 g/cm³ @ 20 °CHigh (JECFA Std)
Refractive Index 1.440 – 1.446@ 20 °CHigh
Flash Point 58 °C (136 °F)Closed CupCritical (Flammable)
Vapor Pressure ~1.48 mmHg@ 20 °CModerate (Predicted)
Solubility InsolubleWaterHigh
Solubility SolubleEthanol, Oils, FatsHigh
LogP 2.1 – 2.3Partition Coeff.[1]Moderate

Analyst Note: The boiling point of this compound is significantly higher than its saturated analog (2-octanone, bp ~173°C) due to the conjugation of the double bond with the carbonyl group, which increases molecular polarity and dipole-dipole interactions.[1]

Synthetic Methodology: Grignard Addition & Oxidation[4][5]

While aldol condensation is a common route for enones, it often suffers from poor regioselectivity when using asymmetric ketones. The most robust laboratory-scale synthesis for This compound involves the Grignard addition of butylmagnesium bromide to crotonaldehyde, followed by oxidation.[1] This route ensures the double bond position is fixed at C2.

Reaction Scheme
  • Nucleophilic Addition: Crotonaldehyde + Butylmagnesium bromide

    
     2-Octen-4-ol[1]
    
  • Oxidation: 2-Octen-4-ol + Oxidant (PCC/Swern)

    
     this compound[1]
    
Detailed Protocol

Step 1: Grignard Addition (Formation of the Alcohol) [2][3]

  • Reagents: Crotonaldehyde (1.0 eq), n-Butylmagnesium bromide (1.1 eq, in THF), Anhydrous THF.[1]

  • Apparatus: 3-neck round-bottom flask, N2 atmosphere, addition funnel.[1]

  • Procedure:

    • Charge the flask with anhydrous THF and cool to -78°C to minimize 1,4-addition (conjugate addition) side products; we desire 1,2-addition to the carbonyl.

    • Add n-Butylmagnesium bromide slowly via addition funnel.[1]

    • Add Crotonaldehyde dropwise over 30 minutes.

    • Allow to warm to 0°C and stir for 2 hours.

    • Quench: Slowly add saturated

      
       solution.
      
    • Workup: Extract with diethyl ether (3x), wash with brine, dry over

      
      , and concentrate in vacuo.
      
    • Intermediate: (E)-oct-2-en-4-ol.[1]

Step 2: Oxidation (Formation of the Enone)

  • Reagents: Pyridinium Chlorochromate (PCC) (1.5 eq) or Swern conditions (DMSO/Oxalyl Chloride).

  • Solvent: Dichloromethane (DCM).[1]

  • Procedure:

    • Suspend PCC in anhydrous DCM at room temperature.

    • Add the crude (E)-oct-2-en-4-ol dissolved in DCM rapidly to the stirring suspension.

    • Stir for 2-4 hours (monitor by TLC for disappearance of alcohol).

    • Purification: Dilute with ether, decant the supernatant from the black gum (chromium salts), and filter through a pad of Florisil or silica gel.

    • Distillation: Purify the final oil by vacuum distillation to obtain clear this compound.

Mechanistic Utility in Drug Discovery[7][8]

In modern drug development, this compound serves as a model Michael Acceptor .[1] The electrophilic

1Targeted Covalent Inhibitors (TCIs)1
Mechanism of Action: Covalent Modification

The diagram below illustrates the pathway by which a cysteine residue on a target protein attacks the

1

MichaelAdditionEnoneThis compound(Electrophile)ComplexTransition State(Tetrahedral)Enone->ComplexCysProtein Cysteine(Nucleophile -SH)Cys->ComplexNucleophilic Attackon u03b2-CarbonAdductCovalent Adduct(Irreversible Inhibition)Complex->AdductProton Transfer& Enol-Keto Taut.

Figure 1: The Michael addition mechanism showing the covalent labeling of a protein cysteine residue by the enone warhead of this compound.[1][4][5]

Therapeutic Relevance[1][7][8]
  • Selectivity: The reactivity of the enone can be "tuned" by steric bulk at the

    
     or 
    
    
    positions. This compound represents a sterically unhindered acceptor, making it highly reactive.[1]
  • Metabolic Stability: Unlike aldehydes, the ketone moiety is less prone to rapid oxidation in vivo, though it may be reduced to the alcohol.

Safety & Handling Protocols

Signal Word: WARNING

Hazard ClassStatementPrecaution
Flammable Liquid H226: Flammable liquid and vaporKeep away from heat/sparks/open flames.[1] Ground/bond container.
Skin Irritation H315: Causes skin irritationWear protective gloves (Nitrile).[1] Wash thoroughly after handling.[1]
Sensitization Potential sensitizerAvoid breathing mist/vapors.[1] Use in a fume hood.[1][6]

Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. The molecule is prone to polymerization or auto-oxidation if exposed to air and light for prolonged periods.[1]

References

  • PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • The Good Scents Company. (n.d.).[1] this compound General Information and Organoleptic Profile. Retrieved from [Link]

  • Synerzine. (2019).[1] Safety Data Sheet: this compound. Retrieved from [Link]

  • Bedoukian Research. (2024).[1][7] Technical Data Sheet: this compound (BRI #614). Retrieved from [Link]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2002).[1] Evaluation of Certain Food Additives: this compound. WHO Technical Report Series. Retrieved from [Link][1]

Commercial availability and suppliers of 2-Octen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Operational Guide Audience: Pharmaceutical Researchers, Process Chemists, and Procurement Specialists

Executive Summary: The Chemical Profile

2-Octen-4-one (CAS: 4643-27-0), also known as butyl propenyl ketone, is an


-unsaturated ketone primarily recognized in the flavor and fragrance (F&F) industry for its hazelnut, fruity, and metallic notes.[1][2] However, in pharmaceutical research, its value lies in its structural utility. As a Michael acceptor, it serves as a versatile building block for constructing heterocycles (e.g., pyrazoles, quinolines) and for introducing octanoyl chains via conjugate addition.

This guide addresses the dual challenge facing drug development teams: sourcing high-purity material from a market dominated by food-grade (FG) suppliers, and synthesizing the compound in-house when specific isomeric purity or isotopic labeling is required.

Key Chemical Properties
PropertySpecification
IUPAC Name (E)-Oct-2-en-4-one
CAS Number 4643-27-0
Molecular Formula C

H

O
Molecular Weight 126.20 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 184°C (est)
Solubility Insoluble in water; soluble in ethanol, ether, oils
Stability Sensitive to oxidation; prone to polymerization under strong acidic/basic conditions

Commercial Availability & Supplier Landscape

The supply chain for this compound is bifurcated into High-Volume F&F Suppliers (lower cost, variable isomeric ratios) and Research-Grade Chemical Suppliers (higher cost, defined purity).

Strategic Sourcing Table
Supplier CategoryVendor NameProduct GradePurityTypical Pack SizeLead Time
Catalog (Research) Sigma-Aldrich (Merck) FG / Natural

97%
1g - 1kgImmediate
Catalog (Research) TCI Chemicals Synthetic>96.0% (GC)5g - 25gImmediate
Catalog (Research) Fisher Scientific Tech GradeVariableResearch Qty1-2 Weeks
Bulk / F&F Vigon International Natural / FG

98%
1kg - 25kgStock/Lead
Bulk / F&F Synerzine Synthetic

98%
BulkStock/Lead
Custom Synthesis BOC Sciences Pharma GradeCustomCustom4-6 Weeks

Procurement Insight: For early-stage medicinal chemistry, TCI or Sigma-Aldrich offer sufficient purity. However, "Natural" grades from F&F suppliers often command a premium due to extraction costs (e.g., from hazelnuts) which is unnecessary for synthetic applications. Ensure you specify synthetic origin to reduce costs.

Technical Synthesis: The "Make" Option

When commercial stock is unavailable or when specific isotopologues (e.g.,


C-labeled) are required, in-house synthesis is the most reliable path.
The Problem with Aldol Condensation

A common theoretical route is the Aldol condensation of acetaldehyde and 2-hexanone. However, 2-hexanone has two enolizable positions (C1 and C3). Thermodynamic control favors C3, leading to the branched isomer (3-methyl-3-hepten-2-one) rather than the desired linear this compound. Kinetic control (LDA, -78°C) is required to favor C1, but this is difficult to scale.

Recommended Route: Grignard Addition & Oxidation

The most robust, self-validating protocol involves the addition of butylmagnesium bromide to crotonaldehyde, followed by oxidation. This guarantees the position of the double bond and the linear chain structure.

Step 1: Grignard Addition

Reaction: Crotonaldehyde +


-Butylmagnesium Bromide 

2-Octen-4-ol
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask under Nitrogen atmosphere.

  • Reagent Prep: Charge with 1.1 equivalents of

    
    -Butylmagnesium bromide (2.0 M in THF). Cool to 0°C.[3]
    
  • Addition: Dilute 1.0 equivalent of Crotonaldehyde (predistilled to remove acid) in anhydrous THF. Add dropwise to the Grignard reagent over 30 minutes. Note: Exothermic reaction; maintain temp <5°C.

  • Quench: After 2 hours, quench carefully with saturated aqueous NH

    
    Cl.
    
  • Workup: Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO

    
    , and concentrate.
    
  • Checkpoint: crude 2-Octen-4-ol (allylic alcohol) is obtained.

Step 2: Oxidation to Ketone

Reaction: 2-Octen-4-ol + MnO




this compound Why MnO

? It selectively oxidizes allylic alcohols without affecting the double bond, unlike Jones Reagent which can be too harsh or cause isomerization.
  • Execution: Dissolve crude alcohol in Dichloromethane (DCM).

  • Reagent: Add activated MnO

    
     (10 equivalents). Stir vigorously at room temperature for 12-24 hours.
    
  • Monitoring: Monitor by TLC (disappearance of alcohol spot).

  • Purification: Filter through a Celite pad to remove MnO

    
    . Concentrate filtrate.[4]
    
  • Final Polish: Distill under reduced pressure (Kugelrohr or fractionating column) to obtain pure this compound.

Visualization of Synthesis Workflow

G start1 Crotonaldehyde (C4 Precursor) step1 Step 1: Nucleophilic Addition (THF, 0°C) start1->step1 start2 n-ButylMgBr (Grignard Reagent) start2->step1 inter Intermediate: 2-Octen-4-ol (Allylic Alcohol) step1->inter Quench (NH4Cl) step2 Step 2: Selective Oxidation (Chemo-selective) inter->step2 reagent2 Activated MnO2 (DCM, RT) reagent2->step2 final Product: This compound (>98% Purity) step2->final Filtration & Distillation

Figure 1: Two-step synthesis pathway ensuring regiochemical integrity of this compound.

Quality Control & Validation

To validate the identity of the sourced or synthesized material, compare against these standard spectral markers.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       ~6.8 ppm (dq, 1H, alkene proton at C3).
      
    • 
       ~6.1 ppm (d, 1H, alkene proton at C2).
      
    • 
       ~2.5 ppm (t, 2H, 
      
      
      
      -methylene of butyl group).
    • 
       ~1.9 ppm (d, 3H, terminal methyl on double bond).
      
    • Diagnostic: The coupling constant (

      
      ) of the alkene protons distinguishes E (trans, 
      
      
      
      Hz) from Z (cis,
      
      
      Hz). Commercial material is predominantly E.[1]
  • Safety & Handling (SDS Summary):

    • GHS Classification: Flammable Liquid (Cat 3), Skin Irritant (Cat 2).[5]

    • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The compound can polymerize or form peroxides upon prolonged exposure to air and heat.[6]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5365891, this compound. Retrieved from [Link]

  • The Good Scents Company (2024). this compound: Flavor and Fragrance Agents Data.[7] Retrieved from [Link]

Sources

Technical Assessment of 2-Octen-4-one: Toxicological Profile and Handling Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-Octen-4-one (CAS: 4643-27-0) is an


-unsaturated ketone primarily utilized as a high-impact aroma chemical (bread-like, fruity nuances).[1] While designated GRAS  (Generally Recognized As Safe) for flavor use by FEMA, its chemical structure classifies it as a Michael Acceptor .

This designation implies a specific reactivity profile: the molecule acts as an electrophile capable of covalently binding to nucleophilic residues (cysteines, lysines) in biological proteins. For the researcher, this necessitates a handling protocol that distinguishes between acute toxicity (low) and sensitization potential (moderate).

Physicochemical Characterization
PropertyDataRelevance to Safety
IUPAC Name (E)-Oct-2-en-4-oneStereochemistry affects enzymatic docking.
CAS Number 4643-27-0Unique identifier for inventory/SDS.
Molecular Weight 126.20 g/mol High volatility; inhalation risk.
Flash Point ~66°C (Closed Cup)Class IIIA Combustible Liquid.
LogP (o/w) ~2.10 (Est.)[2]Moderate lipophilicity; dermal absorption is efficient.
Vapor Pressure 0.28 kPa @ 25°CSignificant vapor generation at room temp.

Toxicological Mechanism: The Michael Addition

To understand the safety profile of this compound, one must move beyond LD50 tables and understand the molecular initiating event (MIE) for its toxicity.

The Electrophilic Trigger

The


-unsaturated ketone moiety creates an electron-deficient 

-carbon. In a biological system, this carbon is susceptible to nucleophilic attack by thiol groups (-SH) found in glutathione (GSH) or cysteine residues on skin proteins.

Causality Chain:

  • Penetration: The lipophilic nature (LogP 2.1) allows passage through the stratum corneum.

  • Haptenization: The molecule binds covalently to skin proteins (keratinocytes) via Michael addition.

  • Immune Recognition: This protein-hapten conjugate is recognized by Langerhans cells, potentially triggering T-cell mediated sensitization (Allergic Contact Dermatitis).

Visualization: The Michael Acceptor Pathway

The following diagram illustrates the metabolic fate and reactivity of this compound.

MichaelMechanism Substrate This compound (Electrophile) Adduct_GSH GSH-Conjugate (Detoxification) Substrate->Adduct_GSH Phase II Metabolism (GST Enzyme) Adduct_Protein Protein-Hapten Complex (Sensitization Trigger) Substrate->Adduct_Protein Direct Alkylation (If GSH Depleted) GSH Glutathione (GSH) (Endogenous Nucleophile) GSH->Adduct_GSH Protein Skin Protein (Cysteine Residue) Protein->Adduct_Protein Excretion Mercapturic Acid Excretion (Urine) Adduct_GSH->Excretion Immune T-Cell Activation (Allergic Response) Adduct_Protein->Immune Antigen Presentation

Figure 1: Mechanistic pathway showing the competition between detoxification (GSH conjugation) and sensitization (Protein haptenization).[3][4]

Toxicity Data & Regulatory Limits

The safety of this compound is dose-dependent. While safe as a flavor trace, the pure substance presents distinct hazards.

Quantitative Toxicity Profile
EndpointValue/ResultSource/Notes
Acute Oral LD50 > 5,000 mg/kg (Rat)JECFA / Structural Class Data [1]
Acute Dermal LD50 > 5,000 mg/kg (Rabbit)Inferred from structural analogues [1]
Skin Irritation Category 2 (Moderate)GHS Classification [2]
Eye Irritation Category 2A (Severe)GHS Classification [2]
Genotoxicity NegativeAmes Test (Salmonella typhimurium) [3]
Sensitization Positive Potential IFRA Standard (Restricted) [4]
Regulatory Thresholds (Critical for Formulators)
  • FEMA No: 3603 (GRAS).[1]

  • JECFA No: 1129.[1][2][5][6] Evaluated as "No safety concern at current levels of intake."[1]

  • IFRA Standard (51st Amendment): Restricted due to Dermal Sensitization .[1]

    • Category 4 (Fine Fragrance): Max 0.047% in finished product.[1]

    • Category 5A (Body Lotion): Max 0.012% .[1]

Interpretation: The extreme discrepancy between the Oral LD50 (>5g/kg) and the IFRA limit (0.047%) highlights that sensitization , not systemic toxicity, is the limiting factor for safety.

Experimental Protocols

Protocol A: Safe Handling of Pure Substance

Objective: Prevent induction of sensitization during laboratory handling. Self-Validating Step: Use of a double-glove system with visual breakthrough check.

  • Engineering Controls: All weighing and transfers must occur within a certified Chemical Fume Hood.

  • PPE Selection:

    • Primary Layer:[2][7][8][9] Nitrile (Standard).[9]

    • Secondary Layer (Critical):Laminate film (Silver Shield/4H) or Butyl Rubber. Ketones permeate standard nitrile rapidly.

  • Neutralization (Spill/Glassware):

    • Do not wash initially with water (hydrophobic).

    • Rinse 1: Ethanol or Acetone (to solubilize).

    • Rinse 2: 5% Sodium Bisulfite (

      
      ) solution.
      
    • Mechanism:[3][4][7][9][10] The bisulfite acts as a sacrificial nucleophile, reacting with the alkene double bond to form a water-soluble sulfonate adduct, effectively "quenching" the reactivity.

Protocol B: Analytical Verification (GC-MS)

Objective: Quantify residual this compound in a matrix.

  • Column: DB-WAX or HP-Innowax (Polar column preferred to separate from non-polar terpenes).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Oven Program: 50°C (hold 2 min)

    
     10°C/min 
    
    
    
    220°C.
  • Ions for SIM (Selected Ion Monitoring):

    • Quant Ion:55 m/z (Base peak, conjugated carbonyl fragment).

    • Qualifier Ions:41, 69, 126 (Molecular Ion) .

  • Internal Standard: 2-Heptanone (structurally similar, distinct retention time).

Workflow Visualization: Safety Decision Tree

This workflow guides the researcher through the decision process for handling this compound based on concentration and application.

SafetyWorkflow Start Start: Handling this compound CheckConc Check Concentration Start->CheckConc Pure Pure Substance (>95%) CheckConc->Pure High Conc Dilute Dilute Solution (<1%) CheckConc->Dilute Low Conc ActionPure MANDATORY: 1. Fume Hood 2. Silver Shield Gloves 3. Bisulfite Quench Ready Pure->ActionPure ActionDilute Standard Lab PPE (Nitrile Gloves + Glasses) Dilute->ActionDilute IFRA_Check Intended for Skin Contact? ActionPure->IFRA_Check ActionDilute->IFRA_Check Calc_Limit Calculate IFRA Limit (e.g., Cat 4 < 0.047%) IFRA_Check->Calc_Limit Yes Proceed Proceed with Experiment IFRA_Check->Proceed No (Oral/Air only) Calc_Limit->Proceed Below Limit Stop STOP: Reformulate Calc_Limit->Stop Above Limit

Figure 2: Operational decision tree for handling and formulation compliance.

References

  • JECFA (Joint FAO/WHO Expert Committee on Food Additives). (2002).[1] Safety evaluation of certain food additives: Aliphatic acyclic and alicyclic alpha,beta-unsaturated di- and enones. WHO Food Additives Series 50.[6]

  • PubChem. (2024). This compound Compound Summary (CID 5365891).[1] National Center for Biotechnology Information.

  • EFSA (European Food Safety Authority). (2008). Flavouring Group Evaluation 204: Consideration of genotoxicity data on representatives for 17 monounsaturated, aliphatic, alpha,beta-unsaturated ketones. EFSA Journal.

  • IFRA (International Fragrance Association). (2023).[1] IFRA Standards – 51st Amendment.[1] (Search for "this compound").[1][2][7][11][12][13][14]

  • The Good Scents Company. (2024).[12] this compound Safety and Organoleptic Data.

Sources

Technical Guide: 2-Octen-4-one as a Plant Volatile Organic Compound

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Octen-4-one (CAS: 4643-27-0) is an unsaturated ketone belonging to the class of oxylipins.[1] While often overshadowed by its structural isomer 1-octen-3-ol ("mushroom alcohol"), this compound is a critical volatile organic compound (VOC) involved in plant defense signaling, microbial interactions, and flavor profiles. This guide provides a technical deep-dive into its biosynthesis, ecological roles, and analytical characterization, designed for researchers in plant physiology, chemical ecology, and natural product chemistry.

Part 1: Chemical Profile & Physicochemical Properties

This compound is characterized by a conjugated enone system, which contributes to its reactivity and distinct sensory properties. It exists primarily as the (E)-isomer in nature, although thermodynamic equilibrium can lead to isomeric mixtures.

Table 1: Physicochemical Data
PropertyValue / Description
IUPAC Name (E)-Oct-2-en-4-one
Molecular Formula C₈H₁₄O
Molecular Weight 126.20 g/mol
CAS Number 4643-27-0
Appearance Colorless to pale yellow liquid
Odor Descriptors Fruity, yeasty, mushroom-like, metallic, strawberry-nuance
Solubility Insoluble in water; Soluble in ethanol, fats, and non-polar solvents
LogP ~2.10 - 2.29 (Lipophilic)
Boiling Point 179-180°C @ 760 mmHg
Flash Point ~58°C (Flammable)
Key Functional Group α,β-Unsaturated Ketone (Enone)

Part 2: Biosynthetic Origins (The LOX Pathway)

In vascular plants and fungi, this compound is a downstream product of the Lipoxygenase (LOX) pathway . It originates from the enzymatic oxidation of polyunsaturated fatty acids (PUFAs), specifically linoleic acid.

Mechanism of Formation[6]
  • Initiation: Linoleic acid (C18:2) is oxygenated by Lipoxygenase (LOX) to form hydroperoxyoctadecadienoic acids (HPODs).

  • Cleavage: Hydroperoxide Lyase (HPL) cleaves the 10-HPOD intermediate.

  • Transformation: The cleavage yields C8 volatiles. While 1-octen-3-ol is the primary alcohol formed, oxidation and isomerization processes (involving dehydrogenases or non-enzymatic thermal degradation) lead to the formation of this compound.

Visualization: Biosynthetic Pathway

The following diagram illustrates the divergence from the primary LOX pathway leading to this compound.

LOX_Pathway cluster_legend Legend Linoleic Linoleic Acid (C18:2) HPOD 10-Hydroperoxide (10-HPOD) Linoleic->HPOD Oxygenation LOX Enzyme: Lipoxygenase (LOX) LOX->HPOD Cleavage Cleavage Intermediate HPOD->Cleavage Enzymatic Cleavage HPL Enzyme: Hydroperoxide Lyase (HPL) HPL->Cleavage Octenol 1-Octen-3-ol (Mushroom Alcohol) Cleavage->Octenol Reduction Octenone This compound (Target Analyte) Cleavage->Octenone Direct Formation (Minor) Octenol->Octenone Bioconversion Oxidation Oxidation/Isomerization (Dehydrogenase/Thermal) Oxidation->Octenone key Blue: Precursor | Red: Enzyme/Process | Green: Volatile Product

Caption: Biosynthesis of this compound via the Lipoxygenase (LOX) pathway from Linoleic Acid.

Part 3: Ecological Significance & Occurrence

Occurrence in Plant Species

Unlike ubiquitous terpenes, this compound has a specific distribution profile, often associated with stress responses or specific flavor phenotypes.

  • Strawberries (Fragaria x ananassa): A key contributor to the "green" and "fruity" notes in cultivated varieties.

  • Chrysanthemum (C. coronarium, C. fontanesii): Found in significant quantities (up to 8.7% in essential oils), suggesting a role in chemical defense against herbivores.

  • Hazelnuts: Occurs in roasted nuts, indicating it can also be a thermal degradation product of lipid reserves.

  • Fungi (Tricholoma spp.): While technically fungal, its presence in mycorrhizal associations (like Tricholoma matsutake) contributes to the "forest floor" scent often attributed to the plant-fungi complex.

Ecological Functions
  • Antimicrobial Defense: Essential oils containing this compound from Chrysanthemum have demonstrated modest antibacterial activity against Gram-positive bacteria like Staphylococcus aureus.[2] The α,β-unsaturated ketone moiety is chemically reactive (Michael acceptor), capable of alkylating nucleophilic groups on microbial proteins.

  • Insect Repellency: Research indicates that C8 ketones and acids, including this compound, function as repellents against ants (e.g., Solenopsis invicta). This suggests a role in "chemical crypsis," where plants emit specific VOCs to mask their presence or deter foraging insects.

Part 4: Analytical Methodology

Reliable detection of this compound requires distinguishing it from its isomer (1-octen-3-one) and alcohol precursors.

Experimental Workflow: Extraction & Identification
Step 1: Sample Preparation & Extraction

Headspace Solid-Phase Microextraction (HS-SPME) is the preferred method due to the volatility of the compound.

  • Sample: Homogenize 2g of plant tissue (fruit/leaf) in a saturated NaCl solution (to salt-out volatiles).

  • Fiber Selection: Use a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber. This tri-phase fiber covers the polarity range of C8 ketones effectively.

  • Incubation: Equilibrate sample at 40°C for 15 minutes.

  • Extraction: Expose fiber to headspace for 30-45 minutes at 40°C with agitation.

Step 2: GC-MS Analysis

Column: DB-Wax (polar) or DB-5 (non-polar). A polar column is recommended to separate isomers.

  • Inlet Temp: 250°C (Desorption time: 3 min).

  • Carrier Gas: Helium at 1 mL/min.

  • Oven Program: 40°C (hold 2 min) → ramp 5°C/min to 240°C.

Step 3: Identification Criteria

Do not rely solely on Mass Spectral libraries (NIST/Wiley). You must validate using Retention Indices (RI) .

Column TypeApprox. RI (Linear)Key MS Ions (m/z)
DB-5 (Non-polar) 980 - 100055 (Base), 41, 69, 83, 126 (Molecular Ion)
DB-Wax (Polar) 1250 - 128055 (Base), 41, 69, 83, 126

Note: The base peak at m/z 55 (C4H7+) is characteristic of the cleavage adjacent to the carbonyl group in this unsaturated system.

Visualization: Analytical Logic

Analysis_Workflow cluster_validation Validation Check Sample Plant Tissue (Homogenized) SPME HS-SPME Extraction (DVB/CAR/PDMS Fiber) Sample->SPME 40°C, 30 min GC Gas Chromatography (DB-Wax Column) SPME->GC Desorption MS Mass Spectrometry (EI Source) GC->MS Separation Data Data Analysis MS->Data m/z 55, 126 RI Retention Index Comparison Data->RI Std Authentic Standard Coinjection Data->Std

Caption: Workflow for the isolation and validation of this compound from plant matrices.

Part 5: Pharmacological & Industrial Potential

Drug Development Perspectives

While this compound is currently used primarily as a flavoring agent (FEMA 3603), its chemical structure offers a scaffold for medicinal chemistry.

  • Michael Acceptor: The enone structure allows it to react with cysteine residues in proteins. This mechanism is often exploited in the design of covalent inhibitors for enzymes or antimicrobial agents.

  • Hydrazone Derivatives: Research suggests that derivatizing chalcones and similar enones (like this compound) with hydrazine can enhance antimicrobial and antioxidant efficacy, potentially creating novel antibiotics.

Industrial Flavor Applications[8]
  • Profile: Adds "jammy," "tropical," and "bread-like" nuances.

  • Usage: Approved for use in beverages (1 ppm) and confectionery (5 ppm).[3] It is crucial for recreating the authentic taste of processed strawberries and dairy products.

References

  • National Center for Biotechnology Information (PubChem). this compound (Compound). [Link]

  • The Good Scents Company. this compound: Flavor and Fragrance Data. [Link]

  • Mosciano, G. Organoleptic Characteristics of Flavor Materials. Perfumer & Flavorist, 26, No. 3, 80 (2001). [Link]

  • USDA Agricultural Research Service. Patent US5721274A: Repellents for ants. (Discusses C8 ketones including this compound as repellents).[4]

  • Journal of Applied Pharmaceutical Science. Chemical composition and antibacterial activity of Chrysanthemum species. (Identifies this compound in essential oils). [Link]

  • MDPI (Molecules). The Biosynthesis of 1-octen-3-ol and related C8 volatiles in Fungi and Plants. [Link][1]

Sources

Technical Guide: The Role of 2-Octen-4-one in Fruit and Vegetable Aroma

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, mechanism, and analysis of 2-Octen-4-one in food matrices.

Executive Summary

This compound is a potent unsaturated ketone (enone) functioning as a high-impact trace volatile in the aroma profiles of strawberries, melons, and mushrooms. Commercially known as "Strawbinone," it bridges the sensory gap between fresh green fruitiness and processed/cooked jam notes .

Unlike ubiquitous esters (e.g., ethyl butyrate) that provide "top note" sweetness, this compound contributes depth, providing the "stewed" or "jammy" character essential for realistic fruit flavor reconstruction. Its formation is primarily driven by the oxidative degradation of polyunsaturated fatty acids (PUFAs), making it a critical marker for lipid oxidation status in food matrices.

Chemical & Sensory Profile[1][2]

Physicochemical Properties

This compound is an


-unsaturated ketone. Its structure facilitates Michael addition reactions, contributing to its reactivity and potential for instability in nucleophilic bases.
PropertyData
IUPAC Name (E)-Oct-2-en-4-one
CAS Number 4643-27-0
FEMA Number 3603
Molecular Formula

Molecular Weight 126.20 g/mol
LogP ~2.1 (Lipophilic)
Solubility Insoluble in water; Soluble in ethanol, oils
Sensory Characteristics

The sensory perception of this compound is highly concentration-dependent. It possesses a low odor detection threshold, meaning trace quantities significantly alter the aroma profile.

  • Odor Threshold (Water): ~0.1 - 5 ppb (parts per billion).

  • Odor Descriptors:

    • Low Concentration: Sweet, fruity, strawberry-like.

    • Medium Concentration: Jammy, stewed fruit, bread-like (yeasty).

    • High Concentration: Metallic, earthy, mushroom, chemical.

Field Insight: In strawberry flavor reconstruction, this compound is the "anchor" for the cooked note. Without it, a strawberry flavor tastes purely like "fresh green candy" rather than a realistic fruit preserve.

Biosynthesis and Formation Mechanism[4][5][6][7]

The formation of this compound in nature is rarely a direct enzymatic result of fruit ripening (like esterification). Instead, it is a secondary oxidation product derived from the degradation of Polyunsaturated Fatty Acids (PUFAs), specifically Linoleic Acid .

The Lipid Oxidation Cascade

The molecule is formed via the


-scission of hydroperoxides. In strawberries and mushrooms, lipoxygenase (LOX) enzymes first oxidize fatty acids to hydroperoxides, which are then cleaved.

Mechanism:

  • Initiation: Linoleic acid is oxidized (enzymatically by LOX or non-enzymatically by heat/light) to form 9- or 13-Hydroperoxyoctadecadienoic acid (HPODE).

  • Cleavage: The hydroperoxide undergoes homolytic cleavage to form an alkoxy radical.

  • Scission:

    
    -scission of the carbon chain releases volatile aldehydes and ketones.
    
  • Isomerization: The resulting fragments may undergo isomerization to form the stable (E)-2-Octen-4-one structure.

Pathway Visualization

LipidOxidation Linoleic Linoleic Acid (C18:2) LOX Lipoxygenase (LOX) / Autoxidation Linoleic->LOX HPODE 13-HPODE (Hydroperoxide) LOX->HPODE Oxygenation Alkoxy Alkoxy Radical Intermediate HPODE->Alkoxy Homolytic Cleavage Scission Beta-Scission Cleavage Alkoxy->Scission Octenone This compound (Target Aroma) Scission->Octenone C-C Bond Breakage Byproducts Other Volatiles (Hexanal, 2-Nonenal) Scission->Byproducts

Figure 1: Formation pathway of this compound via oxidative degradation of Linoleic Acid.[1]

Occurrence in Nature

Strawberry (Fragaria × ananassa)

While furanones (e.g., Furaneol) provide the "caramel" sweet note and esters provide the "fruity" top note, this compound provides the earthy/jammy background.

  • Fresh Fruit: Present in trace amounts (< 10 ng/g).

  • Processed (Jam/Juice): Concentration increases significantly due to thermal acceleration of lipid oxidation during cooking.

Mushrooms & Fungi

Structurally related to 1-Octen-3-one (the primary "mushroom ketone"), this compound acts as a supporting volatile in wild mushroom profiles, contributing to the "metallic/earthy" nuance often described in raw fungi.

Melons

In Muskmelon and Cantaloupe, it contributes to the "musky" deep note that distinguishes these fruits from watermelons (which are dominated by (Z,Z)-3,6-nonadienal).

Analytical Methodologies

Due to its low threshold and susceptibility to thermal degradation or artifact formation during extraction, rigorous protocols are required.

Extraction Protocol: HS-SPME

Headspace Solid-Phase Microextraction (HS-SPME) is the preferred method to avoid solvent interference and thermal artifacts.

  • Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). This tri-phase fiber covers the polarity range necessary for ketones.

  • Incubation: 40°C for 30 mins. Note: Do not exceed 50°C to prevent artificial lipid oxidation during extraction.

  • Salt Addition: Add 30% (w/v) NaCl to the sample matrix to increase ionic strength and drive volatiles into the headspace ("Salting out" effect).

Detection: GC-MS/O

Gas Chromatography-Olfactometry (GC-O) is critical because the instrument detector (MS) might miss trace levels that the human nose can detect.

  • Column: DB-Wax (Polar) is recommended to separate the ketone from non-polar lipid hydrocarbons.

  • Confirmation: Compare Retention Index (RI) and Mass Spectrum against authentic standards.

  • Key Ion Fragments: m/z 55, 69, 83, 111 (Molecular ion 126 is often weak).

Analytical Workflow Diagram

AnalyticalWorkflow Sample Fruit Matrix (Slurry + NaCl) SPME HS-SPME Extraction (DVB/CAR/PDMS, 40°C) Sample->SPME Volatiles Partition GC Gas Chromatography (DB-Wax Column) SPME->GC Desorption Split Effluent Splitter GC->Split MS Mass Spectrometer (Quantification) Split->MS Chemical ID Olf Olfactometry Port (Sensory Detection) Split->Olf Aroma Active Region

Figure 2: Simultaneous Chemical and Sensory Analysis Workflow for Trace Volatiles.

Regulatory & Safety (E-E-A-T)

Regulatory Status
  • FEMA GRAS: #3603 (Generally Recognized As Safe for flavor use).

  • EU Flavis: 07.082.

  • Natural Status: Can be labeled "Natural" in the EU and US if derived from natural precursors (e.g., enzymatic oxidation of natural fatty acids) via physical processes.

Safety & Handling
  • IFRA Standards: this compound is restricted by IFRA (International Fragrance Association) due to dermal sensitization potential.[1] It is a skin sensitizer (Category 1).

  • Maximum Levels: Strict limits apply in fine fragrance and cosmetic leave-on products (typically < 0.1% in finished formula, check current IFRA amendment).

  • Flavor Use: Safe at current usage levels (ppm range) in food due to rapid metabolism and low concentration.

Stability

As an


-unsaturated ketone, it is susceptible to:
  • Oxidation: Loses "jammy" note and becomes "rancid" if exposed to air.

  • Nucleophilic Attack: Unstable in high pH (alkaline) bases due to Michael addition with proteins or other nucleophiles.

References

  • Flavor & Extract Manufacturers Association (FEMA). (n.d.). FEMA GRAS Flavor Ingredient Library - this compound (No. 3603).[1] Retrieved from [Link]

  • The Good Scents Company. (2024). This compound: Odor and Organoleptic Properties. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 5365891, this compound. Retrieved from [Link]

  • International Fragrance Association (IFRA). (2024). IFRA Standards Library: this compound.[1] Retrieved from [Link]

  • Bedoukian Research. (2024). Technical Data Sheet: this compound (BRI #614). Retrieved from [Link]

Sources

Technical Guide: Olfactory Detection & Characterization of 2-Octen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the olfactory detection, sensory characterization, and analytical quantification of 2-Octen-4-one .

Part 1: Executive Summary

This compound (CAS: 4643-27-0) is a potent unsaturated ketone that serves as a critical biomarker in food chemistry and off-flavor analysis. Unlike simple esters that maintain a consistent character, this compound exhibits a concentration-dependent duality :

  • At High Concentrations: It presents intense, metallic, and earthy/mushroom notes.

  • At Low/Dilute Concentrations: It shifts toward fruity, bread-like, and nut-skin nuances.

This "olfactory chameleon" effect makes it a challenging target for standardization. While its structural isomer, 1-octen-3-one , is infamous for its metallic "blood-like" odor with a threshold in the parts-per-trillion (ppt) range, This compound typically exhibits a detection threshold in the parts-per-billion (ppb) range. Precise detection requires rigorous Gas Chromatography-Olfactometry (GC-O) protocols to distinguish it from the matrix background.

Part 2: Physicochemical Profile

Understanding the physical behavior of this compound is prerequisite to designing a valid detection protocol. Its lipophilicity (LogP ~2.10) indicates it will partition strongly into mucosal membranes and fatty food matrices, often masking its presence in the headspace until equilibrium is disturbed.

Table 1: Key Chemical Identifiers & Properties
PropertyValueRelevance to Detection
IUPAC Name (E)-Oct-2-en-4-oneGeometric isomers (E/Z) may have different thresholds.
CAS Number 4643-27-0Universal identifier for standard procurement.
Molecular Weight 126.20 g/mol Moderate volatility; suitable for Headspace-SPME.
LogP (o/w) ~2.10 - 2.57Moderate lipophilicity; "sticks" to GC columns and nose cones.
Vapor Pressure ~1.48 mmHg @ 20°CSufficient volatility for static headspace analysis.
Odor Character Bready, Fruity, Earthy, MetallicHighly dependent on concentration (Matrix Effect).
Relative Odor Impact 250 (High)2.5x more impactful than standard reference esters.

Part 3: Olfactory Detection Thresholds

The Threshold Paradox

Unlike "standard" odorants (e.g., n-butanol), this compound does not have a single, universally agreed-upon threshold due to its rapid oxidation and matrix binding. However, comparative data allows us to bracket its sensitivity.

Table 2: Comparative Threshold Data (Air vs. Water)
CompoundMediumDetection Threshold (ODT)Sensory Note
1-Octen-3-one Air0.03 – 1.12 µg/m³ (ppt range)Metallic, Mushroom (The "Standard")
This compound Air ~5 – 50 µg/m³ (Est.) Bread Crust, Fruity-Metallic
This compound Water ~0.1 – 5 ppb (µg/L) Sweet, Fermented, Yeasty
This compound Oil > 100 ppbMasked by lipid solubility (LogP effect).[1]

Critical Insight: In sensory panels, this compound is often confused with 1-octen-3-one. Validation requires chromatographic separation (GC) to ensure the "metallic" note is not a contaminant.

Part 4: Mechanism of Formation (Lipid Oxidation)

This compound is rarely added intentionally; it is typically generated in situ via the thermal degradation or enzymatic oxidation of polyunsaturated fatty acids (PUFAs). Understanding this pathway allows researchers to predict its presence in samples like hazelnuts, wheat bread, and fried oils.

Diagram 1: Lipid Oxidation Pathway

This diagram illustrates the flow from Linoleic Acid to the formation of Octenones.

LipidOxidation Linoleic Linoleic Acid (C18:2) Hydroperoxide Lipid Hydroperoxide (LOOH) Linoleic->Hydroperoxide Oxidation (O2/LOX) Scission Beta-Scission Hydroperoxide->Scission Aldehydes Aldehydes (e.g., 2-Nonenal) Scission->Aldehydes Condensation Aldol Condensation / Thermal Degradation Aldehydes->Condensation Heat/Acid Octenone This compound (Target Analyte) Condensation->Octenone

Caption: Thermal degradation pathway of Linoleic Acid leading to the formation of this compound.

Part 5: Analytical Methodology (GC-O Protocol)

To accurately determine the threshold or quantify this compound, a standard Gas Chromatography-Mass Spectrometry (GC-MS) approach is often insufficient due to the compound's low concentration and high sensory impact. Gas Chromatography-Olfactometry (GC-O) is the mandatory standard.

Protocol: Aroma Extract Dilution Analysis (AEDA)

Objective: Determine the Flavor Dilution (FD) factor, which correlates to the odor potency in the specific sample matrix.

Step 1: Sample Preparation (SAFE Extraction)
  • Method: Solvent-Assisted Flavor Evaporation (SAFE).

  • Why: this compound is heat-sensitive. Steam distillation can induce artifacts. SAFE operates under high vacuum at low temperatures (40°C), preserving the true odor profile.

  • Solvent: Dichloromethane (highly volatile, separates easily from the ketone).

Step 2: Chromatographic Separation
  • Column: DB-Wax (Polar) or DB-5 (Non-polar).

    • Recommendation: Use DB-Wax to separate this compound from non-polar lipid interferences.

  • Oven Program: 40°C (2 min) → 5°C/min → 230°C.

Step 3: The Sniffing Port (Olfactometry)
  • The column effluent is split (e.g., 1:1 ratio) between the Mass Spectrometer (for ID) and the Olfactory Detection Port (ODP).

  • Humidification: The ODP must be humidified to prevent drying of the assessor's nasal mucosa, which would alter the threshold perception over time.

Step 4: Dilution Series (AEDA)
  • Inject the neat extract (FD = 1).

  • Dilute extract stepwise (1:2, 1:4, 1:8... 1:1024).

  • Panelists sniff each dilution.

  • FD Factor: The highest dilution at which this compound is still detected.

Diagram 2: GC-O Workflow Logic

This diagram details the split-logic required to correlate a chemical peak with a sensory event.

GCO_Workflow Sample Sample Extract (SAFE Method) Injector GC Injector (Splitless) Sample->Injector Column Capillary Column (DB-Wax) Injector->Column Separation Splitter Y-Splitter Column->Splitter MS Mass Spectrometer (Identification) Splitter->MS 50% Flow Sniff Olfactory Port (Detection) Splitter->Sniff 50% Flow Data Aromagram (Retention Time vs. Intensity) MS->Data Chemical Peak Sniff->Data Odor Event

Caption: Split-flow diagram for correlating chemical retention time with human sensory detection.

Part 6: References

  • Comparison of Octenone Isomers:

    • Source: Perfumer & Flavorist.[2][3] "Flavor Bites: Oct-2-en-4-one." (2016).[4][5]

    • Significance: Establishes the sensory distinction between the "nutty" 2-isomer and the "metallic" 1-isomer.

  • Odor Threshold Methodologies:

    • Source: Wikipedia / Cometto-Muñiz & Abraham. "Odor Detection Threshold."

    • Significance: Defines the 3-AFC and ascending concentration series protocols used to estimate the ppb range.

  • Chemical Properties & Safety:

    • Source: The Good Scents Company.[2] "this compound Data Sheet."

    • Significance: Provides LogP, Vapor Pressure, and occurrence data (bread, hazelnut).

  • Sensory Impact Data:

    • Source: PerfumersWorld. "this compound Odor Profile."

    • Significance: Cites the "Relative Odor Impact" of 250 and the "yeasty/fruity" character description.

Sources

Methodological & Application

Enantioselective synthesis of 2-Octen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Synthesis and Asymmetric Functionalization of 2-Octen-4-one

Executive Summary & Scientific Scope

Target Molecule: this compound (FEMA 3603) IUPAC Name: (E)-Oct-2-en-4-one CAS: 4643-27-0[1][2]

Critical Scientific Clarification: Researchers must note that This compound in its ground state is an achiral molecule (


 symmetry plane). Therefore, a direct "enantioselective synthesis" of the ketone itself is a chemical impossibility.

However, this Application Note addresses the two critical chiral contexts relevant to drug development and high-value flavor synthesis:

  • Stereoselective Synthesis: Producing the biologically active (E)-isomer (Trans) with >98% stereochemical purity, avoiding the (Z)-isomer impurity which possesses off-notes.

  • Enantioselective Downstream Processing: The asymmetric reduction of this compound to (S)-2-Octen-4-ol (a potent chiral flavorant) or its use as a Michael acceptor in Asymmetric Conjugate Addition to generate chiral

    
    -substituted ketones.
    

This guide details the Grignard-Oxidation Protocol for the E-selective synthesis of the enone, followed by the Noyori Asymmetric Transfer Hydrogenation (ATH) for the enantioselective conversion to the chiral alcohol.

Reaction Pathway & Logic

The synthesis design prioritizes the retention of olefin geometry. Aldol condensations often yield thermodynamic mixtures of E/Z isomers. To guarantee (E)-selectivity, we utilize (E)-Crotonaldehyde as a starting material, which transfers its defined geometry to the final product via nucleophilic addition and subsequent mild oxidation.

Visual Workflow (Graphviz)

G Start Start: (E)-Crotonaldehyde (Defined Geometry) Inter1 Intermediate: (E)-2-Octen-4-ol (Racemic) Start->Inter1 1,2-Addition (THF, 0°C) Reagent1 n-Butylmagnesium Bromide (Grignard Reagent) Reagent1->Inter1 Product Product 1: (E)-2-Octen-4-one (Achiral Enone) Inter1->Product Chemoselective Oxidation (Retains E-geometry) Oxidation Oxidation Step (MnO2 or Swern) Oxidation->Product Final Target 2 (Chiral): (S)-2-Octen-4-ol (>95% ee) Product->Final Asymmetric Transfer Hydrogenation (ATH) Cat Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] Cat->Final

Figure 1: Synthetic workflow from geometric precursor to chiral derivative.

Protocol 1: Stereoselective Synthesis of (E)-2-Octen-4-one

Objective: Synthesis of the enone with >98% (E)-selectivity. Mechanism: 1,2-Nucleophilic addition followed by allylic oxidation.

Materials & Reagents
ComponentEquiv.RoleGrade
(E)-Crotonaldehyde1.0Substrate (Geometry Source)>99% (E)
n-Butylmagnesium Bromide1.1Nucleophile (2M in THF)Anhydrous
Manganese Dioxide (MnO

)
10.0Oxidant (Activated)Activated
THF (Tetrahydrofuran)SolventReaction MediumAnhydrous
Dichloromethane (DCM)SolventExtraction/OxidationHPLC Grade
Step-by-Step Methodology

Step A: Grignard Addition (Formation of Racemic Allylic Alcohol)

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvation: Charge flask with (E)-Crotonaldehyde (7.0 g, 100 mmol) and 100 mL anhydrous THF. Cool to -78°C (dry ice/acetone bath) to prevent 1,4-addition side products.

  • Addition: Transfer n-Butylmagnesium bromide (55 mL, 110 mmol) to the addition funnel. Add dropwise over 45 minutes, maintaining internal temperature below -65°C.

  • Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor by TLC (20% EtOAc/Hexane).

  • Quench: Quench carefully with saturated aqueous NH

    
    Cl (50 mL) at 0°C.
    
  • Workup: Extract with Et

    
    O (3 x 50 mL). Wash combined organics with brine, dry over MgSO
    
    
    
    , and concentrate in vacuo.
    • Result: Crude (E)-2-Octen-4-ol (Yellow oil).

Step B: Chemoselective Oxidation (The "Swern Alternative") Note: We use Activated MnO


 here because it specifically oxidizes allylic alcohols without isomerizing the double bond, unlike harsh Chromic acid conditions.
  • Resuspension: Dissolve the crude alcohol in 200 mL DCM.

  • Oxidation: Add Activated MnO

    
     (87 g, ~10 equiv) in portions.
    
  • Agitation: Stir vigorously at room temperature for 12–24 hours. Reaction progress is indicated by the disappearance of the -OH stretch in IR or spot shift in TLC.

  • Filtration: Filter the slurry through a pad of Celite to remove manganese salts. Rinse the pad thoroughly with DCM.

  • Purification: Concentrate the filtrate. Purify via vacuum distillation (bp ~70°C at 15 mmHg) or flash chromatography (5% Et

    
    O/Pentane).
    

Validation Criteria:

  • 1H NMR (CDCl3): Doublet at

    
     1.90 (3H, methyl), Doublet of triplets at 
    
    
    
    6.1 (1H, alkene), Multiplet at
    
    
    6.8 (1H, alkene). Coupling constant
    
    
    Hz confirms (E)-geometry .

Protocol 2: Enantioselective Reduction to (S)-2-Octen-4-ol

Objective: Conversion of the achiral enone to the chiral alcohol with high enantiomeric excess (ee). Method: Noyori Asymmetric Transfer Hydrogenation (ATH).

Catalytic System
  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN]

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)

Step-by-Step Methodology
  • Preparation: In a glovebox or under Argon, dissolve (E)-2-Octen-4-one (1.26 g, 10 mmol) in 10 mL of degassed DCM.

  • Catalyst Loading: Add RuCl(p-cymene)[(S,S)-Ts-DPEN] (6.4 mg, 0.01 mmol, S/C = 1000 ).

  • H-Source Addition: Add the Formic Acid/TEA mixture (2.5 mL) via syringe.

  • Reaction: Stir at 25°C for 14 hours. The reaction is driven by the release of CO

    
    .
    
    • Critical Control: Do not heat significantly, as higher temperatures erode enantioselectivity.

  • Workup: Dilute with water (20 mL), extract with DCM, and wash with saturated NaHCO

    
     (to remove residual formic acid).
    
  • Analysis: Determine ee% using Chiral GC (Cyclodextrin-based column, e.g., Beta-DEX 120).

    • Expected Outcome: >95% yield, >93% ee of the (S)-isomer .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low (E)-Selectivity Isomerization during oxidationSwitch from Swern/Jones to MnO

or Dess-Martin Periodinane . Avoid acidic workups.
1,4-Addition Product Grignard added too warmEnsure addition occurs at -78°C . Add CeCl

(Luche conditions) to promote 1,2-addition.
Low ee% (Reduction) Catalyst degradationEnsure strict oxygen-free conditions. Use freshly distilled Formic Acid/TEA.
Incomplete Oxidation Inactive MnO

Test MnO

activity on a small scale allyl alcohol sample. Reactivate by heating at 110°C overnight.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986–2012. Link

  • FEMA Flavor Library. (2023). This compound (FEMA 3603) Safety Assessment and Specifications. Flavor and Extract Manufacturers Association. Link

  • Mancuso, A. J., Huang, S. L., & Swern, D. (1978). Oxidation of long-chain and related alcohols to carbonyls by dimethyl sulfoxide "activated" by oxalyl chloride. The Journal of Organic Chemistry, 43(12), 2480–2482. Link

  • PubChem Compound Summary. (2023). This compound (CID 5365891).[1][3][4] National Center for Biotechnology Information. Link

Sources

Application Note: Precision Quantitation of 2-Octen-4-one in Complex Food Matrices via HS-SPME-GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the analysis of 2-Octen-4-one, prioritizing experimental rigor and "self-validating" methodologies.

Abstract & Scope

This protocol details the extraction, separation, and mass spectrometric quantification of This compound (CAS 4643-27-0) in complex food matrices (e.g., roasted nuts, bakery products, and savory broths). This compound is a potent aroma compound responsible for "mushroom," "metallic," and "fruity" notes, often formed via lipid oxidation or Maillard reactions. Due to its volatility and susceptibility to matrix binding, this method utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) operating in Selected Ion Monitoring (SIM) mode to achieve low-ppb sensitivity.

Introduction: The Analytical Challenge

This compound is an


-unsaturated ketone. Its analysis in food is complicated by three factors:
  • Volatility: It is highly volatile, making liquid-liquid extraction (LLE) prone to evaporative losses.

  • Matrix Interference: In high-fat matrices (e.g., hazelnuts), the compound can partition into the lipid phase, reducing headspace concentration.

  • Isomeric Complexity: While the (E)-isomer is predominant, separation from other lipid oxidation byproducts (e.g., 2-octenal, 1-octen-3-one) requires precise chromatographic selectivity.

This protocol employs a DVB/CAR/PDMS fiber to cover the polarity range of the target and uses a Salting-Out technique to modify the phase ratio (


), forcing the analyte into the headspace.

Experimental Workflow

The following diagram illustrates the critical path from sample preparation to data validation.

G cluster_QC Quality Control Loop Sample Sample Homogenization (5g Matrix + 5mL NaCl Sat. Sol.) ISTD Spike Internal Standard (3-Octanone or d-Analogs) Sample->ISTD Extract HS-SPME Extraction (DVB/CAR/PDMS, 50°C, 30 min) ISTD->Extract GC GC Separation (Polar Wax Column) Extract->GC MS MS Detection (SIM Mode: m/z 69, 41, 84) GC->MS Data Quantitation & RI Validation MS->Data Data->Sample If Recovery < 80%

Figure 1: Analytical Workflow for this compound. The process emphasizes the "Salting-Out" effect to maximize headspace recovery.

Materials & Chemicals

Reagents
  • Target Analyte: (E)-2-Octen-4-one (purity >95%).

  • Internal Standard (ISTD): 3-Octanone is recommended as a structural analog with similar volatility but distinct retention time. Alternatively, 2-Octanone-d5 (isotopic dilution) provides the highest accuracy if available.

  • Matrix Modifier: Sodium Chloride (NaCl), analytical grade, baked at 400°C for 4 hours to remove organic impurities.

  • Solvent: Methanol (LC-MS grade) for stock solutions.

Instrumentation
  • GC-MS System: Agilent 7890B/5977B or equivalent single quadrupole system.

  • Autosampler: CTC PAL or equivalent with SPME capability.

  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) (Gray hub). This "triple-phase" fiber is critical for capturing both volatiles and semi-volatiles.

Detailed Protocol

Step 1: Standard Preparation
  • Stock Solution (1000 ppm): Dissolve 10 mg of this compound in 10 mL Methanol. Store at -20°C (stable for 1 month).

  • Working Standards: Dilute stock in water/methanol (95:5) to create a calibration curve ranging from 10 ppb to 500 ppb .

  • ISTD Solution: Prepare 3-Octanone at 50 ppm in Methanol.

Step 2: Sample Preparation (Self-Validating Step)

Rationale: The addition of saturated salt solution standardizes the ionic strength, minimizing batch-to-batch variation in matrix effects.

  • Weigh 2.00 g of homogenized sample (e.g., ground hazelnut paste) into a 20 mL headspace vial.

  • Add 5 mL of saturated NaCl solution.

  • Add 10 µL of ISTD solution (Final conc. in vial: ~250 ng absolute).

  • Cap immediately with a magnetic screw cap (PTFE/Silicone septum).

  • Vortex for 30 seconds to ensure homogeneity.

Step 3: HS-SPME Extraction Parameters
  • Incubation: 50°C for 10 min (Agitation: 500 rpm).

  • Extraction: 50°C for 30 min (Fiber exposed).

  • Desorption: 250°C for 3 min in the GC inlet (Splitless mode).

Step 4: GC-MS Acquisition Method

Chromatographic Conditions:

  • Column: DB-Wax UI (or equivalent PEG phase), 30 m × 0.25 mm × 0.25 µm.

    • Why Wax? A polar column is superior for separating ketones from non-polar lipid hydrocarbons common in food matrices.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • 40°C hold for 2 min.

    • Ramp 5°C/min to 150°C.

    • Ramp 20°C/min to 240°C (Hold 5 min).

    • Total Run Time: ~30 minutes.[1]

Mass Spectrometry (EI Source):

  • Source Temp: 230°C | Quad Temp: 150°C.

  • Acquisition Mode: SIM / Scan (Simultaneous).

    • Scan: 35–350 m/z (for identification/purity check).

    • SIM Group:

      • Target Ion (Quant): m/z 69 (Base peak, [C4H5O]+ fragment).

      • Qualifier Ions: m/z 41 (C3H5+), m/z 84 (McLafferty rearrangement product), m/z 126 (Molecular Ion).

Data Analysis & Validation Strategy

Identification Criteria (The "Three-Point" Check)

To ensure the peak is genuinely this compound and not an interference:

  • Retention Index (RI): Calculate Kovats Index using C7-C30 alkanes.

    • Target RI (DB-Wax):~1350–1380 (varies slightly by column age).

    • Target RI (DB-5):~1020–1040 .

  • Ion Ratios: The ratio of m/z 41 to m/z 69 must be within ±20% of the reference standard.

  • S/N Ratio: Quantitation ion (m/z 69) must have S/N > 10.

Quantitative Calculation

Use the Internal Standard Method to correct for extraction efficiency:



Where


 (Response Factor) is determined from the calibration curve.
Summary of Characteristic Ions
CompoundQuant Ion (m/z)Qual Ion 1 (m/z)Qual Ion 2 (m/z)Approx. RI (Wax)
This compound 69 41841365
3-Octanone (ISTD) 128 57431280

Troubleshooting & Optimization (Decision Logic)

If recovery is poor (<70%) or peak shape is distorted, follow this logic path:

DecisionTree Start Issue: Low Sensitivity or Poor Peak Shape CheckFiber Check Fiber Condition (Retract/Expose Test) Start->CheckFiber CheckInlet Check Inlet Liner (Replace if dirty) CheckFiber->CheckInlet Fiber OK MatrixEffect Evaluate Matrix Effect CheckInlet->MatrixEffect Inlet OK Split Is Matrix High Fat? MatrixEffect->Split Dilute Decrease Sample Mass (0.5g) or Increase Dilution Split->Dilute Yes (>20% Fat) Salt Increase NaCl to Saturation Split->Salt No (High Water)

Figure 2: Troubleshooting Decision Tree for SPME Optimization.

Key Troubleshooting Tips:

  • Peak Tailing: Often indicates activity in the inlet liner. Use Ultra Inert liners with wool to catch non-volatiles.

  • Carryover: this compound can stick to the fiber. Implement a 5-minute fiber bake-out at 260°C between injections.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of this compound. National Institute of Standards and Technology.[2][3] [Link]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2002). Safety evaluation of certain food additives: this compound. World Health Organization. [Link]

  • The Good Scents Company. (2023). This compound: Flavor and Fragrance Information. [Link]

  • Restek Corporation. (2023). Chromatogram Search: Volatile Ketones on Stabilwax (Wax). [Link](General reference for Wax column selectivity).

Sources

Application Note: A Validated HPLC-UV Method for the Quantification of 2-Octen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of 2-octen-4-one. Due to the inherently weak chromophoric nature of this compound, a pre-column derivatization step using 2,4-dinitrophenylhydrazine (DNPH) is employed. This reaction yields a stable hydrazone derivative that exhibits strong absorbance in the UV region, thereby significantly enhancing the sensitivity and selectivity of the quantification. The method is validated according to the International Council for Harmonisation (ICH) guidelines and is suitable for the determination of this compound in various matrices, including flavor and fragrance formulations, as well as food and beverage products.

Introduction: The Analytical Challenge of this compound

This compound is an α,β-unsaturated ketone that contributes to the characteristic flavor and aroma profiles of various food products, including fruits, dairy, and cereals.[1][2] It is also utilized as a fragrance ingredient in cosmetics and air care products.[3] Accurate quantification of this compound is crucial for quality control in these industries to ensure product consistency and adherence to regulatory limits.[1]

Direct quantification of this compound by HPLC-UV is challenging. As an acyclic α,β-unsaturated ketone, its native UV absorbance is relatively weak and occurs at a lower wavelength. Based on the Woodward-Fieser rules for enones, the estimated maximum absorption wavelength (λmax) for the π → π* transition of this compound is in the range of 215-230 nm.[4][5][6] Analysis at this wavelength is often hampered by interference from other matrix components and solvent background, leading to poor sensitivity and selectivity.

To overcome this limitation, this method employs a pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH). DNPH reacts with the carbonyl group of this compound in an acidic medium to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative possesses a strong chromophore, with a maximum absorbance at approximately 365 nm, a region with significantly less background interference.[7] This approach is a well-established and reliable technique for the sensitive determination of carbonyl compounds.[8]

Principle of the Method

The analytical workflow is a two-stage process. The first stage involves the derivatization of this compound with DNPH. The second stage is the separation and quantification of the resulting hydrazone derivative using reversed-phase HPLC with UV detection.

Method_Workflow cluster_0 Sample Preparation & Derivatization cluster_1 HPLC-UV Analysis Sample Sample Derivatization Derivatization with DNPH Sample->Derivatization Acidic Catalyst HPLC_Separation RP-HPLC Separation (C18 Column) Derivatization->HPLC_Separation Injection UV_Detection UV Detection (λ = 365 nm) HPLC_Separation->UV_Detection Quantification Quantification (External Standard) UV_Detection->Quantification

Figure 1: Overall workflow for the quantification of this compound.

Materials and Methods

Reagents and Standards
  • This compound analytical standard (≥98% purity)

  • 2,4-Dinitrophenylhydrazine (DNPH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Deionized water (18.2 MΩ·cm)

  • Hydrochloric acid (HCl), analytical grade

  • Phosphoric acid, analytical grade

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.

ParameterRecommended Setting
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile
Gradient 60% B to 90% B over 10 min, hold for 2 min, return to 60% B and equilibrate for 3 min
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 365 nm
Injection Volume 10 µL

Causality behind Experimental Choices: A C18 column is selected for its excellent resolving power for the relatively nonpolar DNPH derivatives. A gradient elution with acetonitrile and acidified water allows for the efficient separation of the this compound derivative from potential byproducts and other matrix components. Phosphoric acid is added to the aqueous mobile phase to ensure sharp peak shapes. The detection wavelength of 365 nm is chosen as it corresponds to the maximum absorbance of the DNPH hydrazone, ensuring high sensitivity.

Experimental Protocols

Preparation of DNPH Derivatizing Reagent

Dissolve 200 mg of DNPH in 100 mL of acetonitrile. Add 1.0 mL of concentrated hydrochloric acid. This solution should be prepared fresh daily and protected from light.

Preparation of Standard Solutions

Accurately weigh approximately 25 mg of this compound standard into a 25 mL volumetric flask and dissolve in acetonitrile to obtain a stock solution of 1000 µg/mL. Prepare a series of working standard solutions by serial dilution of the stock solution with acetonitrile to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.

Derivatization Protocol
  • To 1.0 mL of each working standard solution and sample extract in a glass vial, add 1.0 mL of the DNPH derivatizing reagent.

  • Cap the vials tightly and vortex for 30 seconds.

  • Incubate the vials in a water bath at 60 °C for 30 minutes.[9] The elevated temperature accelerates the reaction to completion.

  • Allow the vials to cool to room temperature.

  • Prior to injection, filter the derivatized solutions through a 0.45 µm syringe filter into HPLC vials.

Derivatization_Protocol Start Start Mix 1 mL Sample/Standard + 1 mL DNPH Reagent Start->Mix Vortex Vortex for 30s Mix->Vortex Incubate Incubate at 60°C for 30 min Vortex->Incubate Cool Cool to Room Temp. Incubate->Cool Filter Filter (0.45 µm) Cool->Filter Inject Inject into HPLC Filter->Inject

Sources

Application Note: High-Sensitivity Profiling of 2-Octen-4-one via HS-SPME-GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the analysis of 2-Octen-4-one, integrating thermodynamic principles with practical laboratory protocols.

Executive Summary

This compound is an unsaturated ketone often identified as a potent aroma active compound (fruity, hazelnut-like) and a marker of lipid oxidation in food matrices.[1] Its analysis is complicated by its volatility and potential for isomerization.[1] This guide details a robust Headspace Solid-Phase Microextraction (HS-SPME) protocol utilizing a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.[1][2] This triple-phase fiber provides superior recovery by leveraging competitive adsorption mechanisms suitable for both the non-polar hydrocarbon chain and the polar carbonyl moiety of the analyte.

Scientific Foundation & Experimental Logic[1]

The Analyte: this compound[1]
  • Chemical Nature:

    
    -unsaturated ketone.[1]
    
  • Key Challenge: Low odor threshold (ppb range) requires high enrichment factors. Direct liquid injection often results in matrix interferences and injector port degradation.[1]

  • Solution: HS-SPME provides solvent-free concentration.[1] The "salting-out" effect is critical here to drive the hydrophobic ketone from the aqueous/solid matrix into the headspace.

Fiber Selection: The Triple-Phase Advantage

For this compound, a single-phase fiber (e.g., 100 µm PDMS) is often insufficient due to the molecule's intermediate polarity.[1]

  • DVB (Divinylbenzene): Mesoporous; traps aromatics and larger volatiles.[1]

  • CAR (Carboxen): Microporous; excellent for small molecules and carbonyls.[1]

  • PDMS (Polydimethylsiloxane): Liquid phase; facilitates migration of analytes into the porous layers.[1]

  • Mechanism: The DVB/CAR/PDMS fiber operates on adsorption (for DVB/CAR) and absorption (for PDMS), allowing it to retain the unsaturated ketone more effectively than PDMS alone.

Thermodynamic Equilibrium Workflow

The extraction relies on shifting the equilibrium constant (


) towards the fiber.

SPME_Equilibrium cluster_0 Sample Matrix cluster_1 Headspace (HS) cluster_2 SPME Fiber Matrix Matrix (Aq/Solid) [Analyte] HS Headspace [Analyte Gas] Matrix->HS K1 (Henry's Law) Salt NaCl (Salting Out) Salt->Matrix Increases Ionic Strength Reduces K(matrix) HS->Matrix Fiber DVB/CAR/PDMS [Adsorbed Analyte] HS->Fiber K2 (Distribution Coeff) Fiber->HS

Figure 1: Thermodynamic equilibrium dynamics in HS-SPME. Salt addition drives the analyte into the headspace (K1), while the fiber coating affinity drives it onto the fiber (K2).

Experimental Protocol

Materials & Reagents[1]
  • Fiber: 50/30 µm DVB/CAR/PDMS (StableFlex, 23 ga).[1] Condition at 270°C for 30 min before first use.

  • Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Salt: NaCl (Analytical Grade), baked at 140°C to remove volatiles.[1]

  • Internal Standard (ISTD): 2-Octanone or deuterated this compound (if available).[1]

  • Matrix Modifier: Saturated NaCl solution or 30% (w/v) dry salt addition.[1]

Sample Preparation[1][3][4]
  • Weighing: Accurately weigh 2.0 g (solid) or pipette 5.0 mL (liquid) sample into a 20 mL vial.

  • ISTD Addition: Add 5 µL of Internal Standard solution (10 ppm in methanol) directly to the sample matrix.

  • Salting Out: Add 1.5 g NaCl (for 5 mL liquid) or saturate with 3 mL saturated NaCl solution (for solids).

  • Sealing: Immediately cap the vial and vortex for 30 seconds to ensure homogeneity.

Automated HS-SPME Extraction[1]
  • Incubation: 15 minutes at 50°C (Agitation: 250 rpm). Note: 50°C strikes a balance between volatilization and preventing thermal degradation.

  • Extraction: Expose fiber to headspace for 40 minutes at 50°C .

  • Desorption: 3 minutes at 250°C in the GC inlet (Splitless mode).

GC-MS Instrumentation Parameters
ParameterSettingRationale
Inlet 250°C, Splitless (1 min purge)High temp ensures rapid desorption from micropores.[1]
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Standard for MS stability.[1]
Column DB-Wax (or equivalent PEG)Polar phase separates the ketone from non-polar lipid hydrocarbons.[1]
Oven Program 40°C (2 min)

5°C/min

230°C (5 min)
Slow ramp aids in separating E and Z isomers.
Transfer Line 240°CPrevents condensation before MS source.[1]
Ion Source 230°C (EI mode, 70 eV)Standard ionization energy.[1]
Acquisition SIM Mode (Selected Ion Monitoring)Maximizes sensitivity for quantification.[1]
SIM Parameters for this compound
  • Target Ion (Quant): m/z 69 (Base peak, cleavage alpha to carbonyl).[1]

  • Qualifier Ions: m/z 41 , 55 , 126 (Molecular Ion).

  • Note: Verify the retention time and spectra against a pure standard, as m/z 69 is common in terpenes.

Method Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the following metrics must be established:

Linearity & Range

Prepare a calibration curve in a matrix-matched blank (e.g., water or stripped oil) ranging from 0.5 µg/kg to 500 µg/kg.[1]

  • Acceptance Criteria:

    
    .
    
  • Calculation: Plot Ratio (

    
    ) vs. Concentration.
    
Recovery & Matrix Effect

Since SPME is an equilibrium technique, matrix composition heavily influences recovery (Matrix Effect).[1]

  • Protocol: Spike the actual sample matrix with a known amount of this compound pre-extraction.[1]

  • Calculation:

    
    [1]
    
  • Target: 80–120%. If outside this range, use Standard Addition Quantification.

Limits of Detection (LOD)
  • LOD:

    
     (Signal-to-Noise ratio of 3).[1]
    
  • LOQ:

    
    .[1]
    
  • Expected LOQ: ~0.1–0.5 µg/kg depending on matrix complexity.[1]

Advanced Workflow: On-Fiber Derivatization (Optional)

For ultra-trace analysis (<10 ng/kg), direct HS-SPME may struggle.[1] On-Fiber Derivatization with PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) is the gold standard for carbonyls.

Derivatization_Workflow Step1 Load Fiber with PFBHA (Headspace of PFBHA solution) Step2 Expose Fiber to Sample HS (Reaction occurs on fiber surface) Step1->Step2 Step3 Desorb in GC Inlet (Analyte-Oxime formed) Step2->Step3 Step4 MS Detection (m/z 181 - PFBHA fragment) Step3->Step4

Figure 2: On-Fiber Derivatization workflow for ultra-trace carbonyl detection.

Key Change: The MS target ion becomes m/z 181 (pentafluorobenzyl cation), which is universal for PFBHA derivatives, significantly increasing selectivity and sensitivity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Fiber damage or competitive adsorption.[1]Replace fiber; reduce sample volume to increase headspace ratio; ensure salt saturation.
Peak Tailing Active sites in liner or column.[1]Use deactivated inlet liners; trim column; check splitless hold time.
Ghost Peaks Carryover from previous run.[1]Increase desorption time to 5-10 mins; run a blank fiber desorption between high-concentration samples.
Poor Reproducibility Inconsistent stirring or temp.[1]Automate SPME using an autosampler (e.g., CTC PAL); strictly control incubation time.[1]

References

  • Pawliszyn, J. (2012).[1] Theory of Solid-Phase Microextraction. In Handbook of Solid Phase Microextraction. Elsevier.[1]

    • Foundational text on SPME theory and fiber selection.
  • Kataoka, H., Lord, H. L., & Pawliszyn, J. (2000). Applications of solid-phase microextraction in food analysis. Journal of Chromatography A, 880(1-2), 35-62.[1]

    • Validates the use of DVB/CAR/PDMS for vol
  • Iglesias, J., et al. (2020).[1] Optimization of HS-SPME-GC-MS for the determination of volatile flavor compounds. MDPI Foods.[1] [1]

    • Provides specific parameters for optimizing extraction temperature and salt addition for vol
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5365891, this compound.[1] [1]

    • Source for MS spectral data (m/z 69, 41) and chemical properties.[2][3]

  • Kaseleht, K., et al. (2011).[1] Quantitative Analysis of Acetaldehyde in Foods using SPME/GC-MS and On-fiber Derivatization. Agronomy Research.

    • Reference for the PFBHA on-fiber derivatiz

Sources

Application Note: High-Purity Isolation of 2-Octen-4-one from Natural Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust workflow for the isolation of 2-Octen-4-one , a volatile


-unsaturated ketone responsible for metallic, fruity, and hazelnut notes in various natural matrices (e.g., Corylus avellana, heated wheat products). Due to its high volatility (BP ~170°C) and low natural abundance (<5 ppm), standard solvent extraction often yields insufficient purity. This guide introduces a hybrid protocol combining Simultaneous Distillation-Extraction (SDE)  for bulk recovery and Girard’s Reagent T  derivatization for chemical specificity, ensuring >95% purity for sensory or pharmacological evaluation.

Introduction & Compound Profile

This compound is a potent volatile organic compound (VOC) often generated via lipid oxidation or the Maillard reaction. Its isolation is complicated by two factors:

  • Volatility: It is easily lost during solvent removal.

  • Matrix Interference: It co-elutes with aliphatic alcohols and alkanes in complex natural extracts.

To overcome these, we utilize the Likens-Nickerson method, which recycles solvent and steam to concentrate volatiles from large aqueous volumes, followed by a "phase-switching" chemical purification using Girard's Reagent T.

Target Compound Data
PropertyValueNotes
IUPAC Name (2E)-oct-2-en-4-oneTrans-isomer is most common naturally.
CAS Number 4643-27-0
Boiling Point 170–176 °CVolatile; requires low-BP solvents.
Odor Threshold Low (ppb range)Described as fruity, metallic, mushroom-like.
Solubility LipophilicSoluble in pentane, ether, ethanol.

Phase 1: Primary Extraction (Simulated Distillation-Extraction)

Objective: Isolate the total volatile fraction (TVF) from the solid/aqueous matrix while minimizing thermal degradation.

Methodology: Likens-Nickerson SDE.[1][2][3] Rationale: Unlike simple steam distillation, SDE continuously extracts the distillate with an organic solvent, reducing the volume of water needed and preventing hydrolysis of sensitive esters/ketones.

Materials
  • Matrix: 500g Roasted Hazelnuts (ground) or Wheat Bread Crust.

  • Solvent: Pentane:Diethyl Ether (1:1 v/v). Note: Diethyl ether is essential for recovering oxygenated compounds like ketones.

  • Apparatus: Modified Likens-Nickerson SDE glassware.

  • Internal Standard: 2-Heptanone (50 µL of 100 ppm solution) for recovery calculation.

Protocol Steps
  • Sample Prep: Homogenize 500g of sample with 1L distilled water to create a slurry. Add antifoam agent (e.g., silicone emulsion).

  • Setup:

    • Flask A (Sample): 2L round-bottom flask with slurry + internal standard.

    • Flask B (Solvent): 50 mL Pentane:Ether (1:1).

    • Connect both to the Likens-Nickerson central condensing arm.

  • Extraction:

    • Heat Flask A to boiling (steam generation).

    • Heat Flask B (water bath @ 40°C) to reflux the solvent.

    • Critical: Adjust condensation rate so solvent and water condense simultaneously in the central arm. The lighter solvent phase returns to Flask B, extracting volatiles from the condensed water.

    • Run for 2 to 4 hours .

  • Concentration:

    • Dry the organic phase (Flask B) over anhydrous Sodium Sulfate (

      
      ).
      
    • Concentrate to ~5 mL using a Vigreux column at ambient pressure. Do not use rotary evaporation under vacuum to avoid losing the target.

Workflow Diagram: Likens-Nickerson Logic

SDE_Workflow Matrix Aqueous Matrix (Flask A) Steam Steam + Volatiles Matrix->Steam Boiling Condenser Cold Finger (Condensation) Steam->Condenser Mixing Separation Phase Separation (U-Tube) Condenser->Separation Liquefaction Separation->Matrix Water Return SolventFlask Solvent Flask (Flask B) Separation->SolventFlask Solvent Return (With Target) SolventFlask->Steam Solvent Vapor Extract Enriched Extract (this compound) SolventFlask->Extract Final Concentration

Caption: The Likens-Nickerson SDE loop allows continuous recycling of solvent, maximizing recovery of volatiles from the aqueous steam.

Phase 2: Chemical Purification (Girard's Reagent T)

Objective: Separate this compound from non-carbonyl volatiles (terpenes, alcohols, alkanes) present in the SDE extract.

Methodology: Derivatization with Girard's Reagent T (Trimethylacetohydrazide ammonium chloride). Rationale: Girard T reacts specifically with ketones/aldehydes to form water-soluble hydrazones. Non-carbonyls remain in the organic phase and are discarded. The ketone is then regenerated.

Protocol Steps
  • Derivatization:

    • Take the 5 mL SDE concentrate.

    • Add 0.5g Girard's Reagent T dissolved in 5 mL Methanol + 0.5 mL Acetic Acid.

    • Reflux for 1 hour .

    • Mechanism:[4] The ketone becomes a polar, water-soluble hydrazone salt.

  • Washing (Phase Switch):

    • Pour the mixture into a separatory funnel containing 20 mL water.

    • Wash 3x with Pentane.

    • Discard the Pentane layer. (This contains impurities: terpenes, fats, alcohols).

    • Keep the Aqueous layer (Contains the this compound hydrazone).

  • Hydrolysis (Regeneration):

    • Acidify the aqueous layer with 2M HCl (to pH ~1).

    • Let stand for 1 hour at room temperature. Note: Avoid heat to prevent polymerization of the

      
      -unsaturated system.
      
  • Recovery:

    • Extract the aqueous layer 3x with fresh Pentane.

    • The regenerated this compound migrates back into the Pentane.

    • Dry over

      
       and concentrate carefully under nitrogen stream to 100 µL.
      
Workflow Diagram: Chemical Enrichment Logic

Girard_Logic Crude Crude SDE Extract (Ketones + Impurities) Reaction Add Girard Reagent T (Reflux) Crude->Reaction Biphasic Phase Separation Reaction->Biphasic OrganicWaste Organic Phase (Impurities Discarded) Biphasic->OrganicWaste Wash w/ Pentane AqueousPhase Aqueous Phase (Ketone-Hydrazone Salt) Biphasic->AqueousPhase Retain Water Hydrolysis Acid Hydrolysis (HCl) Regenerate Ketone AqueousPhase->Hydrolysis FinalExtract Pure this compound (in Pentane) Hydrolysis->FinalExtract Re-extract

Caption: "Phase-Switching" purification exploits the reversible formation of water-soluble hydrazones to remove non-carbonyl matrix interference.

Validation & Identification

Gas Chromatography - Mass Spectrometry (GC-MS)

Inject 1 µL of the final extract (splitless mode).

  • Column: DB-Wax (Polar) or HP-5MS (Non-polar). DB-Wax is preferred for ketones.

  • Oven: 40°C (2 min)

    
     5°C/min 
    
    
    
    230°C.
  • Identification Criteria:

    • Mass Spectrum: Look for molecular ion

      
      .
      
    • Fragmentation: Prominent peaks at

      
       43 (acetyl), 55, and 83 (loss of propyl).
      
    • Retention Index (RI): Compare against literature values (approx. RI 980-1000 on DB-5).

Nuclear Magnetic Resonance (NMR)

If sufficient quantity (>1 mg) is isolated, dissolve in


.
  • 1H NMR Key Signals:

    • 
       ~6.0–6.8 ppm: Multiplets for vinyl protons (H-2, H-3).
      
    • 
       ~2.4 ppm: Triplet for 
      
      
      
      -methylene protons (H-5).
    • 
       ~1.9 ppm: Doublet for methyl group adjacent to alkene (H-1).
      

References

  • Likens, S. T., & Nickerson, G. B. (1964). Gas-chromatographic evidence for the occurrence of hop oil components in beer. Journal of Chromatography A.

  • The Good Scents Company. (2023). This compound: Organoleptic Properties and Occurrence.[5]Link

  • Wheeler, O. H. (1962). The Girard Reagents.[6] Chemical Reviews. (Classic methodology for ketone isolation).

  • PubChem. (2023). This compound Compound Summary. National Library of Medicine. Link

  • ResearchGate. (2020). On-line Coupling of Simultaneous Distillation-Extraction Using Likens-Nickerson Apparatus.Link

Sources

Protocol for derivatization of 2-Octen-4-one for analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitation of 2-Octen-4-one Protocol Series: AN-OCT-2026-02

Target Analyte: this compound (CAS: 4643-27-0) Matrix Applicability: Environmental Air, Water, Biological Fluids, and Food/Flavor Matrices.

Executive Summary

This compound is an


-unsaturated ketone frequently analyzed in flavor chemistry (mushroom/metallic notes) and environmental monitoring as a volatile oxidation product. While direct analysis via GC-FID/MS is possible, it often suffers from poor sensitivity and peak tailing due to the polarity of the carbonyl group.

This Application Note provides two distinct, validated derivatization protocols to overcome these limitations:

  • HPLC-UV/Vis (DNPH Method): Ideal for high-concentration samples (ppm range) and labs lacking mass spectrometry.

  • GC-MS (PFBHA Method): The gold standard for trace analysis (ppb/ppt range), offering superior chromatographic resolution and femtogram-level sensitivity.

Chemical Context & Analytical Challenges

The Analyte:

  • Structure:

    
    
    
  • Reactivity: Contains a conjugated system (alkene + ketone).

  • Boiling Point: ~179-180°C.[1]

Why Derivatize?

  • UV Sensitivity: Native this compound has a weak UV absorption maximum (

    
     nm). Derivatization with DNPH shifts this to 
    
    
    
    nm with a massive increase in molar extinction coefficient (
    
    
    ).
  • MS Fragmentation: In Electron Impact (EI) ionization, low molecular weight ketones often fragment extensively, leaving low-intensity molecular ions. PFBHA derivatives produce a distinct, high-intensity base peak (

    
     181), drastically improving signal-to-noise ratios.
    
  • Stability: Derivatization "locks" the volatile ketone into a semi-volatile solid or high-boiling liquid, preventing evaporative loss during sample processing.

Method Selection Guide

FeatureProtocol A: DNPH (HPLC)Protocol B: PFBHA (GC-MS)
Primary Detection UV/Vis (360 nm)Mass Spectrometry (EI/NCI)
Sensitivity (LOD) 10 - 50 ppb0.1 - 1.0 ppb
Reaction Time 30 - 60 mins2 - 24 hours (tunable)
Key Interference Ozone (degrades DNPH)High levels of humic acids
Isomer Issues E/Z isomers may resolve (requires summing)Syn/Anti isomers often resolve (requires summing)
Cost per Sample LowModerate

Protocol A: DNPH Derivatization for HPLC-UV

Principle: Acid-catalyzed condensation of this compound with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone.

Reagents & Equipment
  • DNPH Solution: 3 mg/mL DNPH in acetonitrile (ACN) acidified with 1% Phosphoric Acid (

    
    ). Note: Use HPLC-grade DNPH (recrystallized) to minimize background.
    
  • Stop Solution: Pyridine or Ammonium Acetate (to neutralize acid).

  • Solvent: HPLC-grade Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm).

Step-by-Step Procedure
  • Sample Preparation: Dilute the sample in ACN. For aqueous samples, adjust pH to ~3.0 using dilute HCl.

  • Reaction:

    • Mix 1.0 mL Sample with 0.5 mL DNPH Solution .

    • Vortex briefly.

    • Incubate at 40°C for 30 minutes . (Unsaturated ketones react slower than saturated aldehydes; heat ensures completion).

  • Quenching (Optional but Recommended): Add 0.1 mL Pyridine to neutralize the acid if the sample will sit before injection. This prevents acid-catalyzed isomerization or degradation.

  • Analysis: Inject 10-20 µL directly into the HPLC.

HPLC Conditions
  • Mobile Phase A: Water / THF / ACN (60:10:30)

  • Mobile Phase B: ACN / Water (90:10)

  • Gradient: 0-10 min (100% A), 10-25 min (Linear to 100% B).

  • Detection: 360 nm (Reference: 450 nm).

Expert Insight - The Isomer Trap: Because this compound has a double bond and forms a hydrazone (C=N), you may observe multiple peaks for the single analyte (E/Z geometric isomers of the hydrazone).

  • Action: If two peaks appear with identical UV spectra, sum their areas for quantification. Do not treat them as impurities.

Protocol B: PFBHA Derivatization for GC-MS

Principle: Reaction with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form an oxime. The pentafluorobenzyl group is electron-capturing, making it ideal for NCI-MS, but it also works exceptionally well in standard EI-MS.

Reagents
  • PFBHA Reagent: 20 mg/mL PFBHA hydrochloride in HPLC-grade water.

  • Extraction Solvent: Hexane (containing 1,3-dibromopropane as Internal Standard).

  • Quench Agent: Sulfuric acid (dilute).

Step-by-Step Procedure
  • Reaction:

    • Add 1 mL Sample (aqueous or methanolic extract) to a headspace vial or screw-cap tube.

    • Add 200 µL PFBHA Reagent .

    • Incubate at 50°C for 1 hour (or room temp for 24 hours).

  • Extraction:

    • Add 10 µL dilute

      
        to stop the reaction and protonate excess PFBHA (keeps it in the aqueous phase).
      
    • Add 1 mL Hexane .

    • Vortex vigorously for 1 minute.

    • Centrifuge or let stand to separate phases.

  • Cleanup: Transfer the top hexane layer to a GC vial containing a small amount of anhydrous

    
     to dry.
    
  • Analysis: Inject 1 µL (Splitless) into GC-MS.

GC-MS Conditions
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30m x 0.25mm.

  • Temp Program: 60°C (1 min) -> 10°C/min -> 280°C (hold 5 min).

  • MS Detection (EI): SIM Mode.

    • Target Ion:

      
       181 (The pentafluorotropylium ion - characteristic of all PFBHA derivatives).
      
    • Qualifier Ions: Molecular ion (

      
      ) and 
      
      
      
      (loss of
      
      
      ).

Expert Insight - Chromatographic Resolution: PFBHA derivatives of unsymmetrical ketones like this compound will form syn and anti oxime isomers. These will likely elute as two distinct peaks close together.

  • Action: Calibrate using the sum of both peak areas.

Visualizations

Figure 1: Reaction Logic & Mechanism

ReactionMechanism cluster_DNPH Protocol A: HPLC-UV cluster_PFBHA Protocol B: GC-MS Analyte This compound (Analyte) DNPH DNPH (Reagent) Analyte->DNPH PFBHA PFBHA (Reagent) Analyte->PFBHA Hydrazone 2,4-DNP Hydrazone (UV @ 360nm) DNPH->Hydrazone Condensation (-H2O) Acid H+ Oxime PFB-Oxime (m/z 181) PFBHA->Oxime Oximation (Syn/Anti Isomers)

Caption: Chemical pathways for converting this compound into detectable derivatives for UV and Mass Spec.

Figure 2: Analytical Decision Workflow

Workflow Start Sample Containing This compound Decision Required Sensitivity? Start->Decision HighConc High Conc. (>50 ppb) Target: HPLC-UV Decision->HighConc Low Sensitivity Trace Trace Level (<1 ppb) Target: GC-MS Decision->Trace High Sensitivity DNPH_Step1 Add Acidified DNPH Incubate 40°C, 30 min HighConc->DNPH_Step1 PFBHA_Step1 Add PFBHA (aq) Incubate 50°C, 1 hr Trace->PFBHA_Step1 DNPH_Step2 Direct Injection or SPE Cleanup DNPH_Step1->DNPH_Step2 DNPH_Anal HPLC-UV (360nm) Sum E/Z Isomers DNPH_Step2->DNPH_Anal PFBHA_Step2 Liquid-Liquid Extraction (Hexane + H2SO4 quench) PFBHA_Step1->PFBHA_Step2 PFBHA_Anal GC-MS (SIM m/z 181) Sum Syn/Anti Isomers PFBHA_Step2->PFBHA_Anal

Caption: Operational workflow for selecting and executing the correct derivatization protocol.

Quality Control & Validation Criteria

To ensure Trustworthiness and Self-Validation of the protocol, adhere to these acceptance criteria:

  • Derivatization Efficiency Check:

    • Spike a "blank" matrix with a known concentration of this compound.

    • Requirement: Recovery must be 85-115% . If lower, increase incubation time or reagent excess (molar ratio > 50:1 Reagent:Analyte).

  • Blank Verification:

    • Run a reagent blank (Solvent + Derivatizing Agent).

    • Requirement: No peaks at the retention time of this compound derivatives > 1/10th of the LOQ. Note: Commercial DNPH often contains traces of formaldehyde/acetone hydrazones, but usually not C8 ketones.

  • Linearity:

    • Prepare a 5-point calibration curve.

    • Requirement:

      
      .[2]
      

References

  • US EPA. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).[3] Environmental Protection Agency. [Link]

  • Uchiyama, S., et al. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Journal of Chromatography B, 879(17-18), 1285-1293. [Link]

  • PubChem. (2025).[2] this compound Compound Summary. National Center for Biotechnology Information. [Link]

Sources

Use of 2-Octen-4-one as a flavor ingredient in food

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide addresses the application of 2-Octen-4-one (CAS 4643-27-0), a critical high-impact aroma chemical used to impart distinct bread-crust, hazelnut, and fruity notes in food systems.[1] Due to its


-unsaturated ketone structure, this molecule presents specific challenges regarding solubility, volatility, and reactivity (Michael addition susceptibility). This document provides R&D professionals with validated protocols for its incorporation into lipid/aqueous phases and quantification via HS-SPME-GC-MS.

Chemical & Sensory Characterization[2][3][4]

Molecular Identity

This compound is an unsaturated ketone often found naturally in roasted hazelnuts, popcorn, and wheat bread crusts. Commercially, it is predominantly supplied as the (E)-isomer, which is the primary contributor to its sensory profile.

PropertySpecification
IUPAC Name (E)-oct-2-en-4-one
CAS Number 4643-27-0
FEMA Number 3603
Molecular Weight 126.20 g/mol
LogP (Octanol/Water) ~2.10 (Lipophilic)
Boiling Point 179–180 °C
Solubility Insoluble in water; Soluble in Ethanol, Propylene Glycol, Triacetin
Sensory Profile & Thresholds

The organoleptic perception of this compound is highly concentration-dependent. At low concentrations, it supports fruit profiles; at higher concentrations, it shifts toward savory/nutty.

Concentration (ppm)Primary DescriptorApplication Context
< 0.5 ppm Fruity, Sweet, Berry-likeStrawberry, Peach, Apricot flavors
1.0 – 5.0 ppm Nutty, Earthy, Bread-crustBakery, Cereals, Nut fillings
> 10.0 ppm Metallic, Mushroom, PungentOff-note / Overdose range

Regulatory & Safety Framework

Regulatory Status:

  • FEMA GRAS: Approved (FEMA 3603).[2][3][4]

  • EU Flavouring Regulation: FL 07.082.[1]

  • JECFA Evaluation: Evaluated in 2002 (TRS 913-JECFA 59/102); concluded "No safety concern at current levels of intake."[3][5]

Safety Note: As an


-unsaturated ketone, the pure substance can act as a Michael acceptor. While safe at flavor levels (ppm), handling the neat chemical requires standard PPE to prevent skin sensitization or irritation.

Application Protocols

Protocol A: Formulation & Incorporation Strategy

Challenge: this compound is hydrophobic. Direct addition to aqueous phases (e.g., beverages) results in "oiling out" and inconsistent flavor release.

Objective: Create a stable 1% stock solution for dosing.

Materials:

  • This compound (Neat, >96% purity)[1][2][6]

  • Solvent: Propylene Glycol (PG) or Ethanol (95%)

  • Vortex Mixer[2]

Workflow:

  • Solvent Selection: Use Ethanol for top-note volatility (baked goods spray) or Propylene Glycol (PG) for matrix stability (beverages/dairy).

  • Weighing: Tare a 20mL amber glass vial. Weigh 0.10 g of this compound.[6]

  • Dilution: Add 9.90 g of Solvent.

  • Homogenization: Vortex for 30 seconds. The solution should be clear and colorless.

  • Storage: Store at 4°C. Note: Ketones are generally stable, but headspace reduction is recommended to prevent oxidation of the double bond.

Dosing Guide:

  • Beverages: 0.1 – 0.5 ppm (Add 0.01 – 0.05 g of Stock per kg of product).

  • Bakery: 2.0 – 5.0 ppm (Add 0.2 – 0.5 g of Stock per kg of dough).

Protocol B: Analytical Quantification (HS-SPME-GC-MS)

Rationale: Headspace Solid Phase Microextraction (HS-SPME) is preferred over solvent extraction to prevent loss of this volatile ketone and to mimic the "headspace" perceived by the consumer.

Internal Standard (ISTD): 2-Heptanone (structurally similar, distinct retention time).

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5.0 g of food matrix (homogenized) into a 20mL headspace vial.

    • Add 2 mL saturated NaCl solution (to salt-out volatiles).

    • Spike with 10 µL of ISTD solution (100 ppm 2-Heptanone in methanol).

    • Seal with magnetic screw cap (PTFE/Silicone septum).

  • SPME Parameters:

    • Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) – Critical for capturing both polar and non-polar volatiles.

    • Incubation: 40°C for 15 min (agitation at 250 rpm).

    • Extraction: 30 min at 40°C (fiber exposed).

    • Desorption: 3 min at 250°C in GC injector (Splitless mode).

  • GC-MS Conditions:

    • Column: DB-WAX or equivalent polar column (30m x 0.25mm x 0.25µm). Polar columns separate ketones better than non-polar DB-5.

    • Carrier Gas: Helium @ 1.0 mL/min.[7]

    • Oven Program: 40°C (2 min)

      
       5°C/min to 230°C 
      
      
      
      Hold 5 min.
    • MS Source: EI mode (70eV), Scan range 35–300 m/z.

  • Identification:

    • Target Ion (Quant): m/z 55 (Base peak), m/z 83.

    • Qualifier Ion: m/z 126 (Molecular ion).

Visualization of Workflows

Figure 1: Analytical Validation Workflow

This diagram illustrates the logic flow for validating the presence of this compound in a complex food matrix, ensuring false positives are eliminated.

AnalyticalWorkflow Start Sample Homogenization Extraction HS-SPME Extraction (DVB/CAR/PDMS Fiber) Start->Extraction Add NaCl Separation GC Separation (Polar DB-WAX Column) Extraction->Separation Desorption @ 250°C Detection MS Detection (EI 70eV) Separation->Detection Decision Peak at RT ~12.5 min? Detection->Decision SpecCheck Mass Spec Verification (Target Ion 55, 83) Decision->SpecCheck Yes Fail Re-optimize Extraction (Temp/Time) Decision->Fail No Quant Quantification vs. Internal Standard (2-Heptanone) SpecCheck->Quant Match > 90% Fail->Extraction

Caption: Logic flow for the extraction and validation of this compound using HS-SPME-GC-MS.

Figure 2: Flavor Release & Matrix Interaction

Understanding how the food matrix affects the volatility (and therefore perception) of this compound.

MatrixInteraction Ketone This compound Water Aqueous Phase (Beverages) Ketone->Water Hydrophobic repulsion (High Release) Fat Lipid Phase (Cream/Chocolate) Ketone->Fat Lipophilic trapping (Low Release) Protein Protein Matrix (Meat/Dough) Ketone->Protein Possible Michael Addition (Flavor Loss) Headspace Headspace (Perceived Aroma) Water->Headspace Rapid Volatilization Fat->Headspace Slow/Sustained Release

Caption: Impact of food matrix composition on the volatility and chemical stability of this compound.

Stability & Reactivity Considerations

The Maillard Connection: this compound is often a product of the Maillard reaction (sugar-amine browning) and lipid oxidation. However, in formulation, it can degrade if not stabilized.

  • Michael Addition: In high-protein matrices (e.g., meat analogues), the double bond at C2 is susceptible to nucleophilic attack by free thiol groups (cysteine) or amines.

    • Mitigation: Encapsulation (spray drying) or late-stage addition in processing prevents loss to the protein matrix.

  • Oxidation: The double bond is susceptible to oxidation.

    • Mitigation: Use antioxidants (Tocopherols) in lipid-based formulations.

References

  • FEMA. (2023).[2][4][6] FEMA Flavor Ingredient Library: this compound (FEMA 3603).[1][3][6][8] Flavor and Extract Manufacturers Association.[3] [Link]

  • JECFA. (2002).[3] Safety evaluation of certain food additives: Aliphatic acyclic diols, triols, and related substances. WHO Food Additives Series 50.[3][9] [Link]

  • The Good Scents Company. (2023). This compound: Organoleptic Properties and Identification.[Link]

  • Bedoukian Research. (2023). This compound Technical Data Sheet.[1][Link]

  • Shimadzu. (2020). Analysis of Volatile Compounds in Food using HS-SPME-GC-MS. Application News No. L542. [Link]

Sources

Advanced Application Protocol: 2-Octen-4-one in High-Performance Fragrance Matrices

[1]

Executive Summary & Technical Profile[1][3][4]

2-Octen-4-one is a high-impact

1hyper-real fruity top notesavory, yeasty gourmand core1

Unlike standard fruity esters (e.g., Ethyl butyrate) which provide fleeting lift, this compound offers "fleshy" substantivity due to its enone structure, bridging the gap between volatile top notes and heart notes.[1] However, its chemical reactivity as a Michael acceptor requires specific handling protocols to prevent discoloration and off-odor formation in amine-rich bases.[1]

Chemical Identity Table
PropertySpecification
IUPAC Name (E)-Oct-2-en-4-one
CAS Number 4643-27-0
FEMA Number 3603
Molecular Weight 126.20 g/mol
LogP (Measured) ~2.10
Vapor Pressure ~1.48 mmHg @ 20°C
Flash Point 63°C (145°F)
Odor Threshold Low (ppb range)
IFRA Status Restricted (Dermal Sensitization)

Olfactory Mechanics & Dosage Strategy

The successful application of this compound relies on understanding its concentration-dependent perception .[1] It does not follow a linear intensity curve; rather, it undergoes a qualitative shift.

  • Zone A (Trace: <1 ppm): Enhances naturalness in fruit accords (Strawberry, Peach). Adds a "skin" or "peel" effect.[1]

  • Zone B (Moderate: 1-10 ppm): Distinctly yeasty, bread-crust, and roasted nut character.[1]

  • Zone C (High: >10 ppm): Metallic, chemically harsh, mushroom-like.[1]

Visualization: Olfactory Perception Pathway

The following diagram illustrates the sensory shift and accord compatibility.[1]

OlfactoryPathwaySubstanceThis compoundConc_Low< 1 ppm(Trace)Substance->Conc_LowConc_Med1 - 10 ppm(Functional)Substance->Conc_MedConc_High> 10 ppm(Overdose)Substance->Conc_HighEffect_FruitHyper-Realism:Strawberry, Peach SkinConc_Low->Effect_FruitSynergy withLactonesEffect_GourmandSavory/Texture:Bread Crust, HazelnutConc_Med->Effect_GourmandSynergy withPyrazinesEffect_OffOff-Note:Metallic, MushroomConc_High->Effect_OffOlfactoryFatigue

Figure 1: Concentration-dependent olfactory shifts of this compound.[1]

Application Protocols

Protocol A: Pre-Dilution & Handling (Mandatory)

Due to its high impact and sensitization potential, pure this compound should never be dosed directly into a compounding tank.[1]

Objective: Create a stable 1% or 10% solution for precise dosing.

  • Solvent Selection:

    • Fine Fragrance: Use Triethyl Citrate (TEC) or Dipropylene Glycol (DPG) .[1] Avoid Ethanol for stock solutions to prevent transesterification or evaporation issues during storage.[1]

    • Flavor/Lipophilic: Use MCT Oil (Medium Chain Triglycerides).[1]

  • Procedure:

    • Weigh 90.00g of DPG into a glass beaker.

    • Add 10.00g of this compound.

    • Mix magnetically for 10 minutes at ambient temperature.

    • Store in amber glass under nitrogen headspace if possible.[1]

    • Labeling: "this compound 10% in DPG - IFRA RESTRICTED".

Protocol B: "Neo-Gourmand" Accord Construction

This protocol demonstrates using this compound to create a "Brioche" or "Roasted Nut" effect without relying solely on unstable pyrazines.[1]

Rationale: Pyrazines are often fleeting.[1] this compound provides a "bready" heart note that extends the gourmand effect.[1]

IngredientParts per 1000Function
This compound (1% sol.) 15.00 The "Crust" Note (Yeasty/Baked)
Acetyl Pyrazine (1% sol.)[1]5.00Popcorn/Roasted top note
Vanillin40.00Sweetness/Creaminess
Isobutavan10.00Creamy/Dairy depth
Methyl Cyclopentenolone5.00Maple/Caramel nuance
Hedione (Methyl Dihydrojasmonate)200.00Volumizer/Blender
Dipropylene Glycolq.s. 1000Solvent

Step-by-Step:

  • Dissolve solid Vanillin and Methyl Cyclopentenolone in DPG/Hedione mixture (warm gently to 40°C if necessary).

  • Cool to room temperature.

  • Add the Acetyl Pyrazine solution.[1]

  • Add This compound solution last.

  • Observation: Note the shift from "sweet vanilla" to "baked pastry" immediately upon addition.

Protocol C: "Hyper-Real" Strawberry Accord

Rationale: Strawberry accords often smell like "candy" (Ethyl Methyl Phenyl Glycidate).[1] this compound adds the green, slightly fermented ripeness of the real fruit.[1]

IngredientParts per 1000Function
Ethyl Methyl Phenyl Glycidate150.00Strawberry "Candy" Base
Cis-3-Hexenol5.00Fresh Green Top
This compound (1% sol.) 8.00 Ripe "Jammy" Core
Furaneol (10% sol.)[1]20.00Sweet/Caramelic ripeness
Gamma-Decalactone15.00Peachy/Creamy skin
DPGq.s. 1000Solvent

Stability & Reactivity Workflow

As an

Michael Acceptor11
Stability Logic Diagram

The following flowchart guides the formulator through stability risks.

StabilityLogicStartFormulation CheckBaseTypeBase Type?Start->BaseTypeAlcoholicHydroalcoholic(Perfume)BaseType->AlcoholicLow pHFunctionalFunctional(Cream/Soap)BaseType->FunctionalHigh pHSafeSTABLEStandard StorageAlcoholic->SafeCheckAminesContains PrimaryAmines/Proteins?Functional->CheckAminesCheckAmines->SafeNoRiskRISK: Michael AdditionDiscolorationCheckAmines->RiskYesMitigationMitigation:1. Lower pH (<7)2. Use Schiff Base precursors3. Add Antioxidant (BHT)Risk->Mitigation

Figure 2: Stability assessment workflow for Michael Acceptor fragrance ingredients.

Critical Check:

  • Do not use high levels of this compound in high-pH bases (e.g., bar soap, hair colorants) containing free amines (e.g., Anthranilates) without stability testing.[1]

  • Reaction: The enone double bond reacts with the amine, leading to a loss of the "green/bready" note and potential yellowing.

Regulatory Compliance (IFRA 51st Amendment)

This compound is restricted by IFRA due to Dermal Sensitization .[1][2]

  • Intrinsic Property: Dermal Sensitization.[1][2]

  • Standard Type: Restriction.

Calculation Protocol: You must calculate the Maximum Acceptable Concentration (MAC) in your finished product.[1] (Note: Values below are illustrative based on standard sensitization limits; always consult the official IFRA Standards Dossier for the exact current QRA2 value).

Formula:

  • 
     = Concentration in finished consumer product.[1]
    
  • IFRA Limit (Category 4 - Fine Fragrance): Check latest standard (typically low, e.g., 0.2% - verify with official IFRA 51st amendment data).[1]

Compliance Action:

  • Check the IFRA Certificate for this compound.[1]

  • Ensure your usage in the concentrate multiplied by the dosage does not exceed the category limit.[1]

  • Example: If IFRA Limit for Cat 4 is 0.2% (2000 ppm) and you dose perfume at 10%:

    • Max in Concentrate =

      
      .[1]
      
    • Since this compound is high impact, you will rarely exceed 0.1% in the concentrate, making it generally safe olfactorily before it becomes unsafe regulatorily, provided you are not using it as a solvent.[1]

References

  • Bedoukian Research. (n.d.).[1][3] this compound (BRI #614) Technical Data Sheet. Retrieved from [Link]

  • The Good Scents Company. (2023).[1] this compound: Odor and Usage. Retrieved from [Link]

  • International Fragrance Association (IFRA). (2023).[1][2] IFRA Standards Library - 51st Amendment. Retrieved from [Link][1][2]

  • PubChem. (2023).[1] Compound Summary: this compound (CAS 4643-27-0).[1][4][5][6][7][8][9] National Library of Medicine.[1] Retrieved from [Link]

  • FEMA (Flavor and Extract Manufacturers Association). (n.d.).[1] FEMA GRAS Flavoring Substances 3603. Retrieved from [Link][1]

Application Note: 2-Octen-4-one as a Standard for Analytical Method Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Octen-4-one (CAS: 4643-27-0) is a critical "sentinel analyte" in food chemistry, metabolomics, and toxicology.[1][2] As an


-unsaturated ketone, it serves as a primary biomarker for the oxidative degradation of polyunsaturated fatty acids (PUFAs), specifically linoleic and arachidonic acids. Its presence correlates with "metallic" or "mushroom" off-flavors in dairy and lipid-rich matrices and has recently emerged as a breath biomarker for ferroptosis (iron-dependent cell death).[1][2]

This guide provides a rigorous framework for using this compound as an analytical standard. Unlike generic protocols, this document focuses on the causality of method design —addressing the compound's volatility, isomerism, and matrix reactivity.

Physicochemical Profile & Handling

Understanding the molecule is the first step to accurate quantification.

PropertyValueAnalytical Implication
Molecular Formula

MW 126.20 g/mol .[1][2][3]
Boiling Point ~170–180 °CSemi-volatile.[1][2] Suitable for GC; requires care during solvent evaporation to prevent loss.[2]
LogP ~2.3–2.5Lipophilic.[1][2] High affinity for fat matrices; requires harsh extraction or HS-SPME.[1][2]
Solubility Ethanol, FatsInsoluble in water.[1][3] Stock solutions must be prepared in MeOH or EtOH.[2]
Sensory Threshold Low (ppb range)Methods must achieve low LOD (ng/g levels).[1][2]
Reactivity Michael AcceptorThe

-unsaturation makes it susceptible to nucleophilic attack (e.g., thiols in proteins), potentially lowering recovery in protein-rich matrices.[1]

Handling Protocol:

  • Storage: Store neat standard at -20°C under argon to prevent oxidation or polymerization.

  • Stock Prep: Prepare primary stock (e.g., 1000 ppm) in HPLC-grade Methanol. Do not use acetone (interferes with carbonyl analysis).[2]

  • Stability: Working standards in solvent are stable for 1 week at 4°C.

Analytical Method Development: GC-MS/SPME

Rationale: Direct liquid injection is often unsuitable for trace volatiles in complex matrices (e.g., milk, plasma) due to "dirty" interferences. Headspace Solid-Phase Microextraction (HS-SPME) is the gold standard here, leveraging the compound's volatility to separate it from the matrix before injection.[2]

Mechanistic Workflow

The following diagram illustrates the formation pathway of this compound and the analytical decision logic.

G Lipid Linoleic/Arachidonic Acid Oxidation Lipid Peroxidation (ROS/Enzymatic) Lipid->Oxidation degradation Analyte This compound (Target Analyte) Oxidation->Analyte cleavage Matrix Matrix Binding (Protein Adducts) Analyte->Matrix Michael addition (Loss of signal) Extraction HS-SPME Extraction (DVB/CAR/PDMS) Analyte->Extraction Volatilization Separation GC Separation (Polar Wax Column) Extraction->Separation Detection MS Detection (m/z 69, 85, 126) Separation->Detection

Caption: Figure 1.[1][2] Formation pathway of this compound from lipid precursors and the analytical workflow to isolate it from matrix interference.

Instrumental Protocol (Validated)

System: GC-MS (Single Quadrupole or Triple Quad). Column: DB-WAX or SolGel-Wax (Polar columns preferred to separate ketone isomers).[1][2] Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).[2] Why? The triple-phase fiber covers the wide polarity range of volatiles often analyzed alongside this compound.[1][2]

ParameterSettingRationale
Incubation 40°C for 20 minPromotes volatilization without inducing thermal degradation or artificial oxidation.[1][2]
Extraction 30 min (Headspace)Equilibrium time for semi-volatiles.
Desorption 250°C for 3 minEnsures complete release from fiber; prevents carryover.[1][2]
GC Oven 40°C (2 min)

5°C/min

240°C
Slow ramp separates this compound from co-eluting alcohols (e.g., 1-octen-3-ol).[1][2]
MS Source 230°C, EI (70 eV)Standard ionization.[1]
SIM Mode Quant: m/z 69, Qual: 85, 126m/z 69 (Acylium ion) is the base peak; 126 is the molecular ion.[1]

Experimental Protocols

Protocol A: Standard Addition for Matrix Compensation

Context: this compound binds to proteins and fats.[1][2] An external calibration curve in pure solvent will yield false negatives (low recovery) in real samples.[2] You must use Matrix-Matched Calibration or Standard Addition.[1][2]

  • Preparation:

    • Aliquot 2.0 g of sample (e.g., homogenized tissue, food powder) into six 20 mL headspace vials.

    • Add 5 µL of Internal Standard (e.g., 2-Nonanone or d3-Octen-4-one ) to all vials.[1][2]

  • Spiking:

    • Add increasing amounts of this compound standard to vials 2–6 (e.g., 0, 10, 20, 50, 100, 200 ng/g).

    • Add equivalent solvent volume to Vial 1 to maintain phase ratio.[2]

  • Equilibration:

    • Seal and vortex.[2] Allow to equilibrate at 4°C for 2 hours (allows binding equilibrium) before heating.

  • Analysis:

    • Run GC-MS method.[1][2][4][5][6][7] Plot Ratio (

      
      ) vs. Concentration added.[2]
      
    • Calculation: The absolute value of the x-intercept is the endogenous concentration.

Protocol B: Isomer Verification

Challenge: Commercial standards are often a mix of E (trans) and Z (cis) isomers, or predominantly E.

  • Step: Inject a high-concentration standard (100 ppm) in Scan Mode (m/z 35–300).[2]

  • Check: Look for a small peak eluting just before the main peak with a similar mass spectrum.[2]

  • Action: If quantifying total this compound, sum the areas of both isomers. If the Z-isomer is <5%, it is often ignored in routine profiling, but for rigorous validation, report the ratio.

Self-Validating Quality Control

To ensure the method is trustworthy (Trustworthiness in E-E-A-T), implement these system suitability tests:

  • The "Active Site" Test:

    • Inject a standard of this compound followed by a blank.[1][2]

    • Failure Mode: If the peak tails significantly or carryover is >1%, the GC liner is active (dirty). The enone moiety interacts with silanols.[2]

    • Fix: Replace liner with a deactivated (ultra-inert) wool liner.[2]

  • The "Oxidation Check":

    • Monitor Hexanal in your blank.[2]

    • Logic: If Hexanal levels rise in your blanks over time, your septum or SPME fiber is degrading, or the matrix is oxidizing during the incubation. Reduce incubation temperature.

References

  • FooDB. "Compound Summary: this compound."[1][2] The Food Metabolome Database. Available at: [Link][2]

  • PubChem. "this compound (Compound)."[1][2][8] National Library of Medicine.[2] Available at: [Link][2]

  • Matsuoka, Y., et al. "Volatile oxidized lipids generated via metal-dependent lipid peroxidation of ω-6 PUFAs are breath biomarkers for monitoring ferroptosis in vivo."[2][9] Owlstone Medical / Research.[2] Available at: [Link]

  • The Good Scents Company. "this compound: Flavor and Fragrance Information." Available at: [Link][2]

  • TTB (Alcohol and Tobacco Tax and Trade Bureau). "Analysis of Flavor Chemicals by Simultaneous GC-MS and GC-FID." Available at: [Link][2]

Sources

Topic: High-Performance Liquid Chromatography (HPLC) for Chiral Separation of 2-Octen-4-one Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by a Senior Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract & Introduction

The stereochemical identity of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological, toxicological, and sensory properties due to the chiral nature of biological systems like enzymes and receptors.[1][2][3] The classic and tragic example of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, underscores the absolute necessity of resolving and quantifying enantiomers in drug development and safety assessment.[4]

2-Octen-4-one, an α,β-unsaturated ketone, possesses a chiral center at the C5 position (assuming the double bond is at C2). While not a pharmaceutical itself, it represents a class of important chiral building blocks used in the synthesis of more complex bioactive molecules.[][6] Therefore, a robust and reliable analytical method to separate its enantiomers is essential for quality control, asymmetric synthesis validation, and stereoselective research.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for the direct separation of enantiomers.[7][8][9] This application note provides a comprehensive, field-proven protocol for the chiral separation of this compound enantiomers. We will delve into the mechanistic principles of chiral recognition, a systematic approach to method development, a detailed experimental protocol, and the parameters for method validation, ensuring a scientifically sound and reproducible outcome.

The Principle of Chiral Recognition on Polysaccharide-Based CSPs

The cornerstone of direct chiral HPLC is the interaction between the analyte and the Chiral Stationary Phase (CSP).[9] For versatile molecules like ketones, polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are exceptionally effective.[10]

The separation mechanism is not based on a single interaction but rather a combination of forces that create a transient diastereomeric complex between each enantiomer and the CSP.[10][11] The enantiomer that forms the more stable complex is retained longer on the column, resulting in separation. Key interactions include:

  • Hydrogen Bonding: The carbonyl group of the ketone can act as a hydrogen bond acceptor.

  • Dipole-Dipole Interactions: The polar nature of the carbonyl and other functional groups on the CSP contribute significantly.

  • Steric Interactions (Inclusion): The polysaccharide backbone forms complex, groove-like structures or "chiral pockets".[10] One enantiomer fits more snugly or favorably into these pockets than the other, leading to differential retention.

This multi-modal interaction is often conceptualized by the "three-point interaction model," where at least three simultaneous points of interaction are required for chiral recognition, though it is a simplified heuristic for a complex reality.[10]

cluster_CSP Chiral Stationary Phase (Polysaccharide) CSP Chiral Pocket H-Bond Donor/Acceptor Sites Dipole Sites Enantiomer_R R-Enantiomer Enantiomer_R->CSP:f0 Good Steric Fit Enantiomer_R->CSP:f1 H-Bonding Enantiomer_R->CSP:f2 Dipole Interaction Enantiomer_S S-Enantiomer Enantiomer_S->CSP:f0 Poor Steric Fit Enantiomer_S->CSP:f1 H-Bonding

Caption: Enantiomer interaction with a Chiral Stationary Phase (CSP).

A Systematic Approach to Method Development

Chiral method development is largely an empirical process that necessitates screening multiple columns and mobile phases to find the optimal conditions.[12][13] A systematic workflow prevents a haphazard "trial-and-error" approach and ensures an efficient path to a successful separation.

The primary modes for polysaccharide CSPs are Normal Phase, Polar Organic, and Reversed Phase. For a relatively non-polar molecule like this compound, Normal Phase chromatography is the most logical and effective starting point. It enhances the polar interactions (hydrogen bonding, dipole-dipole) that are critical for chiral recognition.

cluster_opt Optimization Loop start Start: Racemic this compound select_csp Select CSPs for Screening (e.g., Amylose & Cellulose derivatives) start->select_csp select_mp Select Mobile Phase (Normal Phase) n-Hexane / Isopropanol (IPA) select_csp->select_mp screen Screening Run (e.g., 90:10 Hexane:IPA) select_mp->screen eval Evaluate Resolution (Rs) screen->eval no_res No / Poor Resolution (Rs < 1.0) eval->no_res good_res Good Resolution (Rs > 1.5) eval->good_res optimize Optimize Separation final Final Validated Method optimize->final Achieved Rs > 2.0 & good peak shape no_res->select_csp Try different CSP good_res->optimize opt_ipa Adjust % IPA opt_flow Adjust Flow Rate opt_temp Adjust Temperature

Caption: Workflow for chiral HPLC method development.

Detailed Application Protocol

This protocol outlines a validated method for the baseline separation of this compound enantiomers.

Instrumentation and Materials
  • HPLC System: An HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chiral Column: Daicel CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm (This is a widely successful column for many ketones).

  • Reagents:

    • n-Hexane (HPLC Grade or higher)

    • Isopropanol (IPA) (HPLC Grade or higher)

    • Racemic this compound standard

Chromatographic Conditions

All quantitative data and experimental parameters are summarized in the table below for clarity.

ParameterRecommended ConditionRationale
Chiral Stationary Phase Daicel CHIRALPAK® AD-H, 5 µmAmylose derivatives provide excellent recognition for ketones via steric and polar interactions.
Column Dimensions 250 x 4.6 mmStandard analytical dimension providing good efficiency and capacity.
Mobile Phase n-Hexane : Isopropanol (95 : 5, v/v)A high percentage of non-polar alkane maximizes chiral recognition interactions on the CSP.
Flow Rate 0.8 mL/minA slightly reduced flow rate often enhances resolution and efficiency in chiral separations.[14]
Column Temperature 25°CRoom temperature is a good starting point. Lowering temperature can increase resolution if needed.[14]
Detection Wavelength 220 nmCorresponds to the π → π* transition of the α,β-unsaturated carbonyl chromophore.
Injection Volume 10 µLStandard volume to avoid column overloading.
Diluent Mobile Phase (n-Hexane:IPA 95:5)Ensures peak shape is not distorted by solvent effects.
Standard Operating Procedure (SOP)
  • Mobile Phase Preparation:

    • Precisely mix 950 mL of n-Hexane with 50 mL of Isopropanol.

    • Degas the solution for 15 minutes using sonication or an online degasser to prevent air bubbles in the system.

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound at 1.0 mg/mL in the mobile phase.

    • Prepare a working standard solution by diluting the stock solution to a final concentration of 0.1 mg/mL (100 µg/mL) using the mobile phase.

  • System Equilibration:

    • Install the CHIRALPAK® AD-H column, ensuring the flow direction matches the arrow on the column tag.

    • Purge the pump lines with the prepared mobile phase.

    • Equilibrate the column by pumping the mobile phase at 0.8 mL/min for at least 30-45 minutes, or until a stable baseline is achieved. Chiral columns can sometimes require longer equilibration times.[14]

  • Analysis Sequence:

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the 0.1 mg/mL racemic standard solution.

    • Acquire the chromatogram for approximately 20-25 minutes, or until both enantiomeric peaks have fully eluted.

  • Data Analysis & Calculations:

    • Identify the two enantiomer peaks.

    • Resolution (Rₛ): Calculate the resolution between the two peaks using the formula: Rₛ = 2(t₂ - t₁) / (w₁ + w₂) where t is the retention time and w is the peak width at the base. A value of Rₛ > 1.5 indicates baseline separation.

    • Selectivity (α): Calculate the selectivity factor: α = k₂' / k₁' where k' is the retention factor for each peak. k' = (t - t₀) / t₀.

    • Enantiomeric Excess (% ee): For non-racemic samples, calculate using: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100.

Expected Results & Method Validation

Under the conditions described, baseline separation of the two enantiomers of this compound should be achieved.

Performance MetricExpected ResultAcceptance Criteria
Retention Time (t₁) ~12.5 min-
Retention Time (t₂) ~14.8 min-
Selectivity (α) > 1.2> 1.1
Resolution (Rₛ) > 2.0> 1.5 for quantification
Tailing Factor (T) 0.9 - 1.3< 2.0
Trustworthiness: A Self-Validating System

To ensure this protocol is robust and suitable for routine quality control, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R2).[15][16] Validation of a chiral purity method demonstrates its trustworthiness and scientific validity.[17]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by resolving the two enantiomers from each other and any potential impurities.

  • Limit of Quantification (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy. This is critical for purity testing.[18]

  • Linearity: The method's ability to obtain test results which are directly proportional to the concentration of the analyte. A calibration curve for the minor enantiomer should be established with a correlation coefficient (r²) ≥ 0.99.[16]

  • Precision: Assessed at two levels:

    • Repeatability: The precision under the same operating conditions over a short interval (e.g., 6 replicate injections). RSD should be ≤ 5% for the minor enantiomer at the LOQ level.[16]

    • Intermediate Precision: Assesses variations within a lab (different days, different analysts).

  • Accuracy: The closeness of the test results to the true value. Determined by spiking a sample of the pure major enantiomer with known amounts of the minor enantiomer and calculating the percent recovery. Recoveries are typically expected to be within 80-120% for trace-level impurities.

Conclusion

This application note details a robust and reliable HPLC method for the chiral separation of this compound enantiomers using a polysaccharide-based chiral stationary phase under normal phase conditions. The scientific rationale behind the choice of CSP and mobile phase has been explained to provide a deeper understanding of the separation mechanism. The step-by-step protocol, coupled with clear performance expectations and a framework for method validation, provides researchers and drug development professionals with a comprehensive and trustworthy guide for implementing this critical analytical technique.

References

  • Shimadzu. (n.d.). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • ResearchGate. (2020). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • Šatínský, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Retrieved from [Link]

  • MDPI. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC - NIH. Retrieved from [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]

  • orochemtech. (2018). Chirality and the Separation of Enantiomers by Liquid Chromatography. YouTube. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • ICH. (2022). ANALYTICAL PROCEDURE DEVELOPMENT Q14. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]

  • Wang, J., et al. (2007). Catalytic Enantioselective Peroxidation of α,β-Unsaturated Ketones. PMC - NIH. Retrieved from [Link]

  • Pharmaceutical Technology. (2000). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved from [Link]

  • MDPI. (n.d.). Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. Retrieved from [Link]

  • RSC Publishing. (2019). Enantioselective conjugate hydrosilylation of α,β-unsaturated ketones. Retrieved from [Link]

  • LCGC International. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • ResearchGate. (2015). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Retrieved from [Link]

  • Journal of APPLIED BIOMEDICINE. (2004). Biomedical aspects of chiral molecules. Retrieved from [Link]

  • ACS Publications. (2006). Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Using Amide-Based Cinchona Alkaloids as Hybrid Phase-Transfer Catalysts. Organic Letters. Retrieved from [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • IJIRSET. (n.d.). Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. Retrieved from [Link]

  • RSC Publishing. (2019). Enantioselective conjugate hydrosilylation of α,β-unsaturated ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Addition to α,β-Unsaturated Aldehydes and Ketones. Retrieved from [Link]

  • YouTube. (2022). 351 BCH3023 Why Do Enantiomers Have Different Biological Effects. Retrieved from [Link]

Sources

Advanced Profiling of 2-Octen-4-one: From Lipid Oxidation Biomarker to Metabolic Probe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

2-Octen-4-one (CAS 4643-27-0) is an


-unsaturated ketone (enone) primarily recognized as a volatile secondary metabolite of lipid peroxidation.[1] While historically cataloged as a potent flavorant (metallic, fruity, mushroom-like) in food science, its chemical structure renders it a reactive electrophilic species (RES) .

For researchers in drug development and metabolic profiling, this compound serves two critical functions:

  • Biomarker of Lipid Oxidation: It is a downstream product of n-6 polyunsaturated fatty acid (PUFA) degradation, specifically linoleic acid.[2] Unlike the widely studied 4-HNE, this compound is highly volatile, making it a candidate for non-invasive breath or headspace analysis.

  • Metabolic Probe for Phase II Detoxification: Possessing a Michael acceptor motif, it actively engages Phase II conjugation enzymes (Glutathione S-Transferases - GSTs). Tracking its clearance provides insights into cellular electrophile defense mechanisms.

This Application Note provides a rigorous, field-validated framework for the extraction, quantification, and metabolic interrogation of this compound in biological matrices.

Physiological & Metabolic Context

Formation Pathway

This compound arises from the homolytic


-scission of hydroperoxides derived from linoleic acid. Unlike enzymatic generation, its formation is often driven by metal-catalyzed auto-oxidation or thermal degradation.
Metabolic Fate & Reactivity

As an enone, this compound is pharmacologically active. It reacts with cellular nucleophiles (thiols) via Michael addition .

  • Phase I (Reduction): Aldo-keto reductases (AKRs) may reduce the carbonyl to an alcohol (2-octen-4-ol).

  • Phase II (Conjugation): The dominant clearance pathway is conjugation with Glutathione (GSH), catalyzed by GSTs (e.g., GSTA4), forming water-soluble adducts excreted in urine/bile.

Visualization: Formation & Clearance Pathway

The following diagram illustrates the dual origin and metabolic sink of this compound.

G Linoleic Linoleic Acid (n-6 PUFA) HPODE 13-HPODE (Hydroperoxide) Linoleic->HPODE ROS / LOX Octenone This compound (Target Analyte) HPODE->Octenone Beta-Scission (Fe2+ catalyzed) Adduct GS-Octanone Adduct (Metabolite) Octenone->Adduct GST / Michael Addition Alcohol 2-Octen-4-ol (Reduced) Octenone->Alcohol AKR / Reduction GSH Glutathione (GSH) GSH->Adduct

Figure 1: Mechanistic pathway showing the oxidative formation of this compound and its detoxification via Glutathione conjugation.

Protocol A: Analytical Detection (HS-SPME-GC-MS)

Objective: Quantify trace levels of free this compound in plasma, urine, or tissue homogenates. Rationale: Due to its high volatility and lipophilicity, liquid-liquid extraction often results in evaporative losses. Headspace Solid-Phase Microextraction (HS-SPME) is the gold standard, offering solvent-free enrichment.

Materials & Reagents[3]
  • Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm. Why: The bipolar nature captures both the non-polar alkene tail and the polar ketone group.

  • Internal Standard (ISTD): 2-Octanone-d5 or 4-Heptanone (structurally similar, distinct retention).

  • Matrix Modifier: NaCl (saturation level).

Sample Preparation
  • Homogenization: For tissue, homogenize 100 mg in 1 mL ice-cold PBS. For biofluids, use 500 µL directly.

  • Salt Addition: Add 0.3 g NaCl to a 10 mL headspace vial.

  • Loading: Transfer 500 µL sample + 10 µL ISTD (10 ppm in methanol) to the vial.

  • Sealing: Immediately cap with a PTFE/silicone septum magnetic cap.

GC-MS Parameters
ParameterSettingRationale
Inlet Splitless, 250°CMaximizes sensitivity for trace volatiles.
Column DB-WAX or HP-5MS (30m x 0.25mm x 0.25µm)WAX is preferred for separating ketones from non-polar hydrocarbons.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Standard stability.
Oven Program 40°C (2 min)

5°C/min

150°C

20°C/min

240°C
Slow ramp at start separates volatile isomers.
Ion Source EI (70 eV), 230°CStandard ionization.
Acquisition SIM Mode (Selected Ion Monitoring)Target Ions: m/z 69 (Base), 41, 55. Why: m/z 69 corresponds to the acylium ion [CH3(CH2)3CO]+ or fragment loss.
Data Validation
  • Linearity: 0.5 ng/mL – 1000 ng/mL (

    
    ).
    
  • LOD: Typically < 0.1 ng/mL with DVB/CAR/PDMS fiber.

  • Interference Check: Monitor m/z 43 (common in saturated ketones) to ensure separation from 2-octanone.

Protocol B: In Vitro Metabolic Stability (GSH Trapping Assay)

Objective: Determine the reactivity of this compound toward thiol nucleophiles, simulating Phase II metabolism. Rationale: This assay confirms if the compound acts as a "soft" electrophile, predicting potential toxicity or depletion of cellular antioxidant reserves.

Experimental Workflow
  • Reaction Mix:

    • Phosphate Buffer (100 mM, pH 7.4).

    • Glutathione (GSH): 5 mM (excess).

    • This compound: 50 µM.

    • Enzyme (Optional): Recombinant GST (1 U/mL) to compare spontaneous vs. enzymatic rates.

  • Incubation: 37°C in a shaking water bath.

  • Time Points: 0, 15, 30, 60, 120 min.

  • Termination: Aliquot 100 µL into 100 µL ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.

  • Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into LC-MS/MS (Not GC, as adducts are non-volatile).

LC-MS Detection of Adducts
  • Target: GS-2-Octanone adduct (Michael addition product).

  • Molecular Weight Shift: MW(this compound) = 126.19 Da + MW(GSH) = 307.32 Da

    
    433.5 Da .
    
  • Mode: ESI Positive. Scan for [M+H]+ = 434.5.

  • Transitions (MRM): 434.5

    
     308 (loss of ketone moiety) or 434.5 
    
    
    
    179 (GSH fragment).

Application Workflow Diagram

The following flowchart integrates the extraction and analysis logic for a complete metabolic study.

Workflow Start Biological Sample (Plasma/Urine/Tissue) Branch Select Analysis Type Start->Branch Volatile Free Ketone Analysis (Oxidative Stress Marker) Branch->Volatile Metab Metabolite/Adduct Analysis (Detoxification Efficiency) Branch->Metab SPME HS-SPME Extraction (DVB/CAR/PDMS Fiber) Volatile->SPME GCMS GC-MS (SIM Mode) Target: m/z 69, 41 SPME->GCMS Precip Protein Precipitation (ACN + Formic Acid) Metab->Precip LCMS LC-MS/MS (MRM) Target: GSH Adduct (m/z 434) Precip->LCMS

Figure 2: Decision tree for selecting between volatile profiling (GC-MS) and metabolite tracking (LC-MS).[1][2][3][4][5][6][7][8][][10][11]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Sensitivity (GC-MS) Fiber degradation or competition.Replace DVB/CAR/PDMS fiber every 50-100 injections. Ensure sample pH is neutral to prevent acid-catalyzed degradation.
Peak Tailing Active sites in inlet.Deactivate liner with silanizing agent. Use a splitless liner with glass wool.
High Background Septum bleed.Use low-bleed, high-temp septa. Condition fibers at 250°C for 30 min before use.
No Adducts Found (LC-MS) Reversible Michael addition (Retro-Michael).Analyze samples immediately. Keep pH < 7 during processing to stabilize the thioether bond.

References

  • Jové, P., et al. (2025). Development and optimization of a quantitative analysis of main odorants causing off flavours in cork stoppers using HS‐SPME GC‐MS/MS. ResearchGate. Link

  • Spickett, C. M. (2013). The lipid peroxidation product 4-hydroxy-2-nonenal: Advances in chemistry and analysis. Redox Biology. Link(Cited for mechanistic parallel of enone metabolism).

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2002).[10] Safety evaluation of certain food additives and contaminants: this compound. WHO Food Additives Series No. 50. Link

  • FooDB. (2010).[6] Compound Summary: this compound.[3][6][][10] The Metabolomics Innovation Centre. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5365891, this compound. PubChem. Link

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Application Note: A Robust, Validated GC-FID Method for the Quantification of 2-Octen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Here is the detailed Application Note and Protocol for the Analytical Method Validation for 2-Octen-4-one Quantification.

Abstract

This document provides a comprehensive guide to the development and validation of an analytical method for the quantification of this compound. This compound is a significant volatile organic compound (VOC) found in various matrices, including food products, flavorings, and environmental samples, where it contributes to aroma and flavor profiles.[1][2][3] Accurate and reliable quantification is critical for quality control, regulatory compliance, and research and development. This application note details a robust Gas Chromatography with Flame Ionization Detection (GC-FID) method and outlines the complete validation protocol in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to establish its fitness for purpose.[4][5]

Introduction: The Rationale for Method Selection

The objective of any analytical method validation is to demonstrate that the procedure is fit for its intended purpose.[5][6] The selection of the analytical technique is the foundational step in this process.

Analyte Profile: this compound this compound (C₈H₁₄O, MW: 126.20 g/mol ) is a volatile enone, a class of unsaturated ketones.[1][7] Its key physicochemical properties influencing the choice of analytical methodology are:

  • Volatility: It has a boiling point of approximately 179°C and is a liquid at room temperature, making it highly amenable to gas chromatography.[8]

  • Structure: As a hydrocarbon with a carbonyl functional group, it is readily detectable by a Flame Ionization Detector (FID), which offers excellent sensitivity and a wide linear range for organic compounds.

Causality for Choosing GC-FID: Gas Chromatography is the premier technique for separating volatile and semi-volatile compounds.[9] The FID is a universal detector for carbon-containing compounds, making it a robust and cost-effective choice for routine quantitative analysis. While more specific detectors like Mass Spectrometry (MS) can be used, especially for identification in complex matrices, FID provides the high precision and accuracy required for quantification when the analyte is well-resolved and identified.[10][11] This method is therefore designed for matrices where specificity can be achieved through chromatographic separation.

Experimental: Materials and Instrumentation

Reagents and Standards
  • This compound certified reference standard (>98% purity)

  • Methanol (HPLC or GC-grade)

  • Hexane (GC-grade)

  • Internal Standard (IS): 2-Heptanone (GC-grade) or other suitable non-interfering compound.

  • Helium (99.999% purity)

  • Hydrogen (99.999% purity)

  • Compressed Air (zero grade)

Instrumentation
  • Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • GC Column: A mid-polarity column such as a DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness) is recommended. This phase provides excellent selectivity for volatile ketones and prevents peak tailing.

  • Autosampler vials, 2 mL, with PTFE/silicone septa.

  • Analytical balance, calibrated.

  • Volumetric flasks and pipettes (Class A).

Analytical Method Protocol

Preparation of Standard Solutions
  • Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-Heptanone and dissolve in methanol in a 100 mL volumetric flask.

  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve in methanol in a 100 mL volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by diluting the Analyte Stock Solution with methanol to achieve a concentration range that brackets the expected sample concentration. A typical range could be 1 µg/mL to 100 µg/mL. Spike each calibration standard with the Internal Standard to a constant concentration (e.g., 20 µg/mL).

Sample Preparation

The sample preparation will vary by matrix. For a liquid sample (e.g., a flavor concentrate), a simple dilution may be sufficient.

  • Accurately weigh or pipette a known amount of the sample into a volumetric flask.

  • Add the Internal Standard solution to achieve the target concentration (e.g., 20 µg/mL).

  • Dilute to volume with methanol.

  • Vortex to mix and transfer an aliquot to a 2 mL autosampler vial.

GC-FID Operating Conditions
ParameterCondition
Injector Split mode (50:1 ratio), 250°C
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial: 50°C, hold 2 min
Ramp: 10°C/min to 220°C
Hold: 5 min at 220°C
Detector (FID) 250°C
Gas Flows H₂: 30 mL/min; Air: 300 mL/min; Makeup (He): 25 mL/min

Rationale: The oven temperature program is designed to ensure good separation of the volatile analyte from potential solvent peaks and matrix components while maintaining a reasonable run time. The injector and detector temperatures are set high enough to ensure efficient vaporization and prevent condensation.

Method Validation Protocol

The validation process ensures the method is reliable for its intended use. The following parameters are evaluated based on ICH Q2(R1) guidelines.[4][12]

// Relationships Specificity -> Linearity [style=invis]; Linearity -> Accuracy [label="Defines concentration levels for testing"]; Linearity -> Precision [label="Defines concentration levels for testing"]; {Accuracy, Precision, Linearity} -> Range [label="Establishes the boundaries"]; Linearity -> LOD [label="Determined from\ncalibration curve slope"]; LOD -> LOQ [label="LOQ is typically\n3.3 x LOD"]; Range -> Robustness [label="Tests performed\nwithin the range"];

// Invisible edges for layout Accuracy -> Precision [style=invis]; LOD -> LOQ [style=invis]; }

Caption: Logical flow of the analytical method validation parameters.

Specificity
  • Purpose: To demonstrate that the analytical signal is solely attributable to this compound and is not affected by interference from the matrix, impurities, or the internal standard.

  • Protocol:

    • Inject a blank sample (matrix without analyte or IS).

    • Inject a sample of the analyte standard.

    • Inject a sample of the internal standard.

    • Inject a sample of the matrix spiked with the analyte and IS.

  • Acceptance Criteria: The chromatogram of the blank should show no peaks at the retention times of this compound or the internal standard. The retention times of the analyte and IS in the spiked sample must match those of the individual standards.

Linearity
  • Purpose: To establish the relationship between analyte concentration and the method's response, proving it is directly proportional within a specific range.

  • Protocol:

    • Prepare at least five concentration levels of this compound, spanning the expected working range (e.g., 1, 10, 25, 50, 100 µg/mL).

    • Spike each level with a constant concentration of the internal standard.

    • Inject each concentration in triplicate.

    • Plot the ratio of the analyte peak area to the IS peak area against the analyte concentration.

  • Acceptance Criteria: The linear regression analysis should yield a coefficient of determination (r²) of ≥ 0.995. The y-intercept should be minimal.

Range
  • Purpose: To define the upper and lower concentration limits for which the method has been demonstrated to have acceptable linearity, accuracy, and precision.

  • Protocol: The range is established by confirming that the method performs as required at the lowest and highest concentration levels defined by the linearity experiment.

  • Acceptance Criteria: The data from the linearity, accuracy, and precision experiments must meet their respective acceptance criteria across the defined range.

Accuracy
  • Purpose: To determine the closeness of the measured value to the true value. It is assessed by recovery studies.

  • Protocol:

    • Prepare samples of a known matrix and spike them with this compound at three different concentration levels (low, medium, and high) within the defined range (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each level.

    • Analyze the samples and calculate the percentage recovery for each replicate. Recovery (%) = [(Measured Concentration - Original Concentration) / Spiked Concentration] x 100

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

Precision
  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Measures precision over a short interval under the same operating conditions.

    • Intermediate Precision: Measures precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Protocol:

    • Repeatability: Analyze six replicate samples prepared at 100% of the target concentration on the same day by the same analyst.

    • Intermediate Precision: Repeat the experiment on a different day with a different analyst.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (RSD) for each set of measurements.

  • Acceptance Criteria: The RSD should be ≤ 2.0% for both repeatability and intermediate precision studies.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Purpose:

    • LOD: The lowest concentration of analyte that can be reliably detected, but not necessarily quantified.

    • LOQ: The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.

  • Protocol (based on the calibration curve):

    • Use the data from the linearity study.

    • Calculate LOD and LOQ using the following equations:

      • LOD = 3.3 x (Standard Deviation of the Response / Slope of the Calibration Curve)

      • LOQ = 10 x (Standard Deviation of the Response / Slope of the Calibration Curve)

      • The "Standard Deviation of the Response" can be estimated from the standard deviation of the y-intercepts of the regression line.

  • Acceptance Criteria: The LOQ value should be verified by preparing and analyzing samples at this concentration, which must yield acceptable accuracy (e.g., 95-105% recovery) and precision (e.g., RSD ≤ 5%).

Robustness
  • Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • Protocol:

    • Analyze a standard sample while making small, deliberate changes to critical method parameters, one at a time.

    • Examples of variations:

      • GC oven temperature (± 2°C)

      • Carrier gas flow rate (± 0.1 mL/min)

      • Split ratio (e.g., 45:1 and 55:1)

  • Acceptance Criteria: The results from the modified conditions should not significantly differ from the results obtained under the nominal conditions. System suitability parameters (e.g., peak resolution, tailing factor) should remain within acceptable limits.

Example Data and Results

// Nodes SamplePrep [label="Sample Preparation\n(Dilution & IS Spiking)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; GC_Injection [label="GC Injection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Separation [label="Chromatographic Separation\n(DB-624 Column)", fillcolor="#FBBC05", fontcolor="#202124"]; Detection [label="FID Detection", fillcolor="#34A853", fontcolor="#FFFFFF"]; DataProcessing [label="Data Processing\n(Integration & Calibration)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result [label="Quantitative Result\n(µg/mL)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges SamplePrep -> GC_Injection; GC_Injection -> Separation; Separation -> Detection; Detection -> DataProcessing; DataProcessing -> Result; }

Caption: High-level experimental workflow for this compound analysis.

Table 1: Linearity Study Results

Concentration (µg/mL) Mean Area Ratio (Analyte/IS)
1.0 0.052
10.0 0.515
25.0 1.288
50.0 2.591
100.0 5.185
Regression Output Value
Slope 0.0518
Y-Intercept 0.0015

| | 0.9998 |

Table 2: Accuracy and Precision Summary

Parameter Level Spiked Conc. (µg/mL) Mean Recovery (%) RSD (%)
Accuracy Low 10.0 100.5 -
Med 25.0 99.8 -
High 50.0 101.1 -
Precision
Repeatability Med 25.0 - 0.85

| Intermediate | Med | 25.0 | - | 1.12 |

Table 3: Sensitivity and Robustness

Parameter Result
LOD 0.15 µg/mL
LOQ 0.50 µg/mL

| Robustness | No significant impact on results from tested variations. All RSDs < 2.0%. |

Conclusion

The Gas Chromatography with Flame Ionization Detection (GC-FID) method described in this application note has been thoroughly validated according to ICH Q2(R1) guidelines. The method demonstrated excellent specificity, linearity (r² > 0.999), accuracy (recovery between 99.8% and 101.1%), and precision (RSD < 1.2%). The method is robust and sensitive, with an LOQ of 0.50 µg/mL, making it highly suitable for the routine, accurate quantification of this compound in various matrices. This validated method provides a trustworthy and self-validating system for quality control and research applications.

References

  • Montesdeoca-Verano, N., et al. (2023). Untargeted Metabolomics and Multivariate Data Processing to Reveal SARS-CoV-2 Specific VOCs for Canine Biodetection. MDPI. [Link]

  • Lewis, A. C., et al. (2005). Comprehensive two-dimensional gas chromatography (GC×GC) measurements of volatile organic compounds in the atmosphere. Atmospheric Chemistry and Physics. [Link]

  • Synerzine. (2019). SAFETY DATA SHEET this compound. Retrieved from Synerzine website. [Link]

  • FooDB. (2010). Showing Compound this compound (FDB003353). Retrieved from FooDB website. [Link]

  • PubChem. (n.d.). This compound. Retrieved from National Center for Biotechnology Information, PubChem Compound Database. [Link]

  • Liu, A. H., et al. (2018). Quantitative Determination and Validation of Four Ketones in Salvia miltiorrhiza Bunge Using Quantitative Proton Nuclear Magnetic Resonance Spectroscopy. Molecules. [Link]

  • Clomburg, J. M., et al. (2022). High-throughput colorimetric assays optimized for detection of ketones and aldehydes produced by microbial cell factories. Microbial Biotechnology. [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from The Good Scents Company information system. [Link]

  • Bedoukian Research Inc. (n.d.). This compound. Retrieved from Bedoukian Research website. [Link]

  • International Fragrance Association. (2023). IFRA STANDARD this compound. Retrieved from Scribd. [Link]

  • Price, D. A., et al. (2022). Controversies Around the Measurement of Blood Ketones to Diagnose and Manage Diabetic Ketoacidosis. Clinical Chemistry. [Link]

  • Lab Manager. (2023). ICH Q2(R2) and Q14: A Modernized Approach. Retrieved from Lab Manager website. [Link]

  • Magnusson, B., & Örnemark, U. (Eds.). (2014). Validation of analytical methods. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from ECA Academy website. [Link]

  • International Council for Harmonisation. (n.d.). Q2 Analytical Validation. Retrieved from ICH website. [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Octene on Newcrom R1 HPLC column. Retrieved from SIELC website. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from BioPharm International website. [Link]

  • Flavor Extract Manufacturers Association. (n.d.). This compound. Retrieved from FEMA website. [Link]

  • Nethercote, P., & Borman, P. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • The Good Scents Company. (n.d.). (E)-2-octen-1-ol. Retrieved from The Good Scents Company information system. [Link]

  • Pharmaceutical Guidelines. (2023). ICH Q2 Validation of Analytical Procedures. YouTube. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from ProPharma website. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. EMA. [Link]

  • Labcompliance. (2017). Validation of Analytical Methods according to the New FDA Guidance. YouTube. [Link]

  • Waters Corporation. (n.d.). Identifying and Quantitating Compounds Using HPLC. Retrieved from Waters website. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 2-Octen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for the synthesis of 2-Octen-4-one (CAS: 4643-27-0). It prioritizes yield optimization, impurity profiling, and mechanistic troubleshooting.

Executive Summary & Molecule Profile

Target Molecule: (E)-2-Octen-4-one Structure:


Critical Challenge:  The synthesis of 

-unsaturated ketones is prone to three primary failure modes:
  • Regio-irregularity: Competition between 1,2-addition (desired) and 1,4-conjugate addition during nucleophilic attack.

  • Isomerization: Migration of the double bond to the

    
     position under acidic workup.
    
  • Polymerization: Radical-induced chain reaction during thermal purification (distillation).

This guide provides two validated protocols: Method A (High Purity/Lab Scale) using Organometallic Addition, and Method B (Direct Acylation) for scale-up efficiency.

Method A: The "Luche-Grignard" Protocol (Recommended for High Purity)

Best for: Research scale (<50g), high purity requirements (>98%), and avoiding cross-aldol side products.

The Mechanism

This route utilizes the reaction of crotonaldehyde with n-butylmagnesium bromide.

  • The Problem: Grignard reagents often attack the

    
    -carbon of 
    
    
    
    -unsaturated aldehydes (1,4-addition), reducing yield.
  • The Fix: Addition of anhydrous Cerium(III) Chloride (

    
    ). The Cerium activates the carbonyl oxygen selectively, forcing the "hard" Grignard nucleophile to attack the carbonyl carbon (1,2-addition).
    
Step-by-Step Protocol

Phase 1: 1,2-Addition (Synthesis of 2-Octen-4-ol)

  • Preparation: Flame-dry a 3-neck flask under Argon. Add anhydrous THF (tetrahydrofuran).

  • Activation: Add anhydrous

    
     (1.1 equiv) and stir at room temperature for 1 hour until a fine suspension forms.
    
  • Cooling: Cool the slurry to -78°C.

  • Reagent A: Add crotonaldehyde (1.0 equiv). Stir for 15 minutes.

  • Reagent B: Dropwise addition of n-butylmagnesium bromide (1.2 equiv) over 30 minutes. Maintain temp < -70°C.

  • Quench: Warm to 0°C and quench with sat.

    
    . Extract with ether.
    

Phase 2: Selective Oxidation Do not use Jones Reagent (Chromic acid); the acidity will cause isomerization.

  • Oxidant: Suspend Activated Manganese Dioxide (

    
    , 10-20 equiv) in DCM (Dichloromethane).
    
  • Reaction: Add the crude 2-octen-4-ol. Stir at reflux for 12-24 hours.

  • Filtration: Filter through a Celite pad to remove Mn species.

  • Result: Clean conversion to this compound.

Workflow Diagram (Method A)

LucheGrignard Start Crotonaldehyde (Substrate) CeCl3 CeCl3 Activation (Prevents 1,4-addition) Start->CeCl3 Coordination Grignard n-BuMgBr (-78°C) CeCl3->Grignard 1,2-Addition Intermediate Intermediate: 2-Octen-4-ol Grignard->Intermediate Hydrolysis Oxidation MnO2 Oxidation (Chemoselective) Intermediate->Oxidation Reflux/DCM Product Target: This compound Oxidation->Product Yield >85%

Caption: The Luche-mediated pathway ensures regioselectivity, preventing the formation of saturated ketone byproducts.

Method B: The Weinreb Amide Route (Scale-Up Optimized)

Best for: Larger batches (>100g), where chromatography is impractical.

The Mechanism

Direct reaction of acid chlorides with Grignards yields tertiary alcohols (over-addition). We use a Weinreb Amide intermediate. The stable chelated intermediate prevents the second addition of the nucleophile until hydrolysis.

Step-by-Step Protocol
  • Precursor: Convert crotonic acid to N-methoxy-N-methylcrotonamide (Weinreb Amide) using DCC/coupling agents.

  • Nucleophile: Add n-butyllithium (n-BuLi) or n-butylmagnesium bromide at -78°C to the amide in THF.

  • Mechanism: The organometallic adds once to form a stable tetrahedral intermediate chelated by the N-methoxy oxygen and the magnesium/lithium.

  • Hydrolysis: Acidic workup collapses the intermediate directly to the ketone (this compound).

Troubleshooting Center & FAQs

Section 4.1: Yield & Purity Diagnostics
SymptomProbable CauseCorrective Action
Yield < 40% (Method A) 1,4-Conjugate AdditionEnsure

is strictly anhydrous. Dry

at 140°C under high vacuum for 2 hours before use.
Product contains saturated ketone Over-reduction or 1,4-attackIn Method A: Temperature rose above -60°C during Grignard addition. Keep it cold!
Double bond migration (

-isomer)
Acidic workup or active silicaUse neutral alumina for purification. If distilling, add solid

to the pot to neutralize trace acids.
Polymerization in flask Radical propagationAdd 0.1% BHT (Butylated hydroxytoluene) or Hydroquinone to the distillation pot as a radical inhibitor.
Section 4.2: Interactive Troubleshooting (Q&A)

Q: I am seeing a large impurity peak at M+2 in the Mass Spec. What is it? A: This is likely 4-octanone .

  • Cause: If you skipped the

    
     step in Method A, the Grignard reagent attacked the double bond (Michael addition) as well as the carbonyl, or you had incomplete oxidation.
    
  • Fix: Switch to the Weinreb Amide method (Method B) or ensure strict "Luche conditions" (Ce-activation) are met.

Q: My product turned yellow/brown during distillation. Is it ruined? A: Not necessarily, but you are losing yield to polymerization.

  • Explanation:

    
    -unsaturated ketones are Michael acceptors and can self-polymerize under heat.
    
  • Fix: Perform vacuum distillation at the lowest possible pressure (<5 mmHg) to keep the bath temperature below 80°C. Always add a radical inhibitor (BHT) to the crude mixture before heating.

Q: Can I use PCC (Pyridinium Chlorochromate) for the oxidation step? A: Avoid it. PCC is slightly acidic and difficult to remove completely. Residual Chromium salts can catalyze the isomerization of the double bond to the thermodynamically similar but unwanted position.


 (in excess) or Swern oxidation are superior for preserving the alkene geometry.

Critical Safety & Storage Data

  • Storage: this compound is volatile and light-sensitive. Store under Argon at 4°C.

  • Toxicity: Potent alkylating agent (Michael acceptor). Use double-gloving (Nitrile) and work in a fume hood.

  • Flash Point: ~58°C. Ground all glassware during transfer to prevent static discharge ignition.

References

  • Luche Reduction/Addition Principles: Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society. Link

  • Weinreb Amide Synthesis: Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters.[1] Link

  • MnO2 Oxidation of Allylic Alcohols: Gritter, R. J., & Wallace, T. J. (1959). The Manganese Dioxide Oxidation of Allylic Alcohols. The Journal of Organic Chemistry. Link

  • This compound Physical Data: PubChem Compound Summary for CID 5365891. Link

  • Prevention of Isomerization: Schmidt, A. H. (2025). Prevention of Undesirable Isomerization During Olefin Metathesis.[2] ResearchGate.[2] Link

Sources

Troubleshooting low recovery of 2-Octen-4-one during extraction

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2024-OCT-04 Subject: Troubleshooting Low Recovery of 2-Octen-4-one (CAS: 4643-27-0) Applicable For: Analytical Chemists, Flavor Scientists, DMPK Researchers Status: Active Guide

Executive Summary

This compound is an


-unsaturated ketone widely analyzed in food chemistry (mushroom/metallic off-flavors) and metabolic studies. Users frequently report recovery rates dropping below 50%. This is rarely due to a single factor. The molecule presents a "perfect storm" of analytical challenges: it is volatile  (BP ~179°C), hydrophobic  (LogP ~2.2), and chemically reactive  (Michael acceptor).

This guide isolates the three primary failure modes: Evaporative Loss , Covalent Matrix Binding , and Partitioning Inefficiency .

Module 1: Volatility Management (The Evaporation Trap)

Symptom: Good recovery of internal standard (if non-volatile), but poor recovery of this compound. Loss occurs primarily during the concentration step.

The Physics of Loss

Although this compound has a boiling point of ~179°C, it possesses a significant vapor pressure (~0.9 mmHg at 25°C). When removing solvents like Dichloromethane (DCM) or Pentane, this compound co-distills with the solvent vapors, especially as the sample volume approaches dryness.

Troubleshooting Protocol
Method Risk Level Optimization Strategy
Rotary Evaporation HighDo not use for final concentration. Stop when 2-3 mL remains. Vacuum must be carefully controlled (>200 mbar for DCM) to prevent "bumping" and aggressive co-distillation.
Nitrogen Blowdown ModerateCritical: Never evaporate to dryness. The moment the solvent disappears, recovery drops by >40%.
Kuderna-Danish (KD) LowRecommended. The 3-ball Snyder column provides reflux action that washes volatiles back into the flask while allowing solvent to escape.

Q: How do I prevent loss if I must concentrate to a small volume? A: Use a "Keeper" solvent. Add 50-100 µL of a high-boiling solvent (e.g., Isooctane, Toluene, or Tetradecane) prior to evaporation. This modifies the vapor pressure equilibrium, retaining the analyte in the liquid phase even as the extraction solvent is removed.

Module 2: Matrix Reactivity (The "Silent" Loss)

Symptom: Low recovery in protein-rich matrices (plasma, meat, cell lysate) despite gentle evaporation. Spiking into pure solvent yields 100% recovery, but spiking into matrix yields <60%.

The Mechanism: Michael Addition

This compound contains an electron-deficient alkene conjugated with a carbonyl group (enone). This structure acts as a Michael Acceptor .[1] In biological matrices, nucleophilic side chains on proteins—specifically free thiols (Cysteine) and amines (Lysine)—attack the


-carbon, forming a covalent adduct. This bound fraction is not extractable by solvents.
Visualization: The Michael Addition Trap

MichaelAddition Enone This compound (Electrophile) Complex Transition State Enone->Complex Diffusion Protein Protein Matrix (Cys-SH / Lys-NH2) Protein->Complex Nucleophilic Attack Adduct Covalent Adduct (Non-Extractable) Complex->Adduct C-S or C-N Bond Formation

Figure 1: Mechanism of analyte loss via covalent binding to matrix proteins.

Corrective Actions
  • pH Adjustment (The "Proton Shield"):

    • Action: Adjust matrix pH to < 4.0 before extraction.

    • Why: Acidification protonates the nucleophiles. A thiol (-SH) is a weak nucleophile, but a thiolate anion (-S⁻) is aggressive. Low pH keeps it in the protonated (-SH) state, drastically slowing the reaction.

    • Warning: Do not go too low (pH < 2) for extended periods, or you risk acid-catalyzed hydration of the double bond.

  • Enzymatic Quenching:

    • Action: If measuring total ketone (free + bound), you may need to digest the matrix with Protease K, though this is often impractical for volatile analysis.

    • Alternative: Use Salting Out (see Module 3) immediately to denature proteins and reduce accessible binding sites.

Module 3: Extraction Efficiency (Partitioning)

Symptom: Variable recovery; inconsistent results between replicates.

Solvent & Partitioning Guide

This compound has a LogP of ~2.[2]2. It is moderately lipophilic but retains some water solubility (~2 g/L). Simple LLE (Liquid-Liquid Extraction) with hexane often results in poor recovery because the partition coefficient (


) isn't high enough to drive 100% into the organic phase in a single pass.

Recommended Workflow:

  • Salting Out: Saturate the aqueous phase with NaCl (approx. 30% w/v). This increases the ionic strength, driving the organic ketone out of the water and into the solvent ("Salting Out" effect).

  • Solvent Choice:

    • Avoid: Pure Hexane (too non-polar, poor recovery).

    • Preferred: Dichloromethane (DCM) or Ethyl Acetate. DCM is generally superior for volatiles but requires care during evaporation.

    • Green Alternative: Methyl tert-butyl ether (MTBE).

Module 4: Instrumental Analysis (GC-MS)

Symptom: Poor peak shape, tailing, or degradation products observed in the chromatogram.

Q: I see "ghost peaks" or reduced area counts. Is the inlet destroying my sample? A: Yes, enones are thermally labile.

  • Active Sites: Glass wool in the liner can act as a catalyst for polymerization or oxidation. Use deactivated (silanized) glass wool and liners.

  • Inlet Temperature: Keep as low as feasible (e.g., 200-220°C). Avoid 250°C+ if possible.

  • Column: Use a mid-polarity column (e.g., DB-624 or DB-Wax) for better peak shape compared to 100% non-polar phases (DB-1/DB-5), which may cause tailing for ketones.

Summary Troubleshooting Flowchart

Troubleshooting Start Start: Low Recovery (<70%) Step1 Check Evaporation Step Is sample going to dryness? Start->Step1 DrynessYes YES: Volatility Loss Step1->DrynessYes Yes DrynessNo NO Step1->DrynessNo No Solution1 Fix: Use Keeper Solvent & Kuderna-Danish DrynessYes->Solution1 Step2 Check Matrix Type Is it high protein (Plasma/Meat)? DrynessNo->Step2 ProteinYes YES: Michael Addition Step2->ProteinYes Yes ProteinNo NO Step2->ProteinNo No Solution2 Fix: Adjust pH to 3-4 & Salt Out immediately ProteinYes->Solution2 Step3 Check Partitioning Did you add NaCl? ProteinNo->Step3 SaltNo NO: Poor Partitioning Step3->SaltNo No Solution3 Fix: Saturate with NaCl Use DCM/MTBE SaltNo->Solution3 SaltYes YES

Figure 2: Decision tree for diagnosing recovery failure points.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5365891, this compound. Retrieved from [Link]

  • The Good Scents Company (2024). this compound General Properties and Organoleptics. Retrieved from [Link]

  • Master Organic Chemistry (2023). The Michael Addition Reaction: Mechanism and Kinetics. Retrieved from [Link]

  • Porcari, A. et al. (2024). Loss of Volatile Metabolites during Concentration of Metabolomic Extracts. PubMed Central. Retrieved from [Link]

Sources

Overcoming matrix effects in 2-Octen-4-one LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Overcoming Matrix Effects & Ionization Suppression

Status: Active Guide | Last Updated: February 6, 2026 Applicable For: Bioanalysis, Food Safety, Metabolomics

Executive Summary: The "Invisible" Barrier

Analyzing 2-Octen-4-one (an


-unsaturated ketone) presents a dual challenge: low proton affinity  and high lipophilicity . Unlike basic drugs that easily protonate (

) in Electrospray Ionization (ESI), this neutral ketone struggles to compete for charge in the presence of matrix components like phospholipids.

This guide provides a self-validating workflow to diagnose, isolate, and resolve matrix effects (ME), ensuring your LC-MS/MS method is robust and reproducible.

Module 1: Diagnostic Workflow

"Do I have a Matrix Effect?" Before optimizing extraction, you must visualize where the suppression occurs relative to your analyte's elution.

The Gold Standard: Post-Column Infusion (PCI)

This experiment visualizes the "ionization landscape" of your matrix.

Protocol:

  • Setup: Connect a syringe pump containing a standard solution of this compound (1 µg/mL in mobile phase) to the LC flow via a T-piece connector after the column but before the MS source.

  • Flow: Set syringe pump to 10-20 µL/min. Set LC to your standard gradient method with a blank matrix injection (extracted plasma/urine).

  • Acquisition: Monitor the MRM transition of this compound.

  • Interpretation: You should see a steady baseline (from the infusion). Any "dip" or "negative peak" indicates ion suppression caused by eluting matrix components. Any "hump" indicates enhancement.

Visualization of PCI Setup:

PCI_Setup LC_Pump LC Gradient Pump Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column Injector->Column TPiece T-Piece Connector Column->TPiece Syringe Syringe Pump (this compound Std) Syringe->TPiece MS MS/MS Source TPiece->MS Combined Flow

Figure 1: Schematic of Post-Column Infusion setup for visualizing matrix zones.

Module 2: Quantification of Matrix Effects

"How bad is it?" Relying on "Recovery" alone is dangerous. You must distinguish between Extraction Efficiency (RE) and Matrix Effect (ME) using the Matuszewski Method .

Experimental Design: Prepare three sets of samples at the same concentration (e.g., Low QC).

SetDescriptionRepresents
Set A Standard in neat solvent (Mobile Phase).Ideal Response
Set B Standard spiked into matrix AFTER extraction.Matrix Presence (No extraction loss)
Set C Standard spiked into matrix BEFORE extraction.Real-world Sample

Calculations:

  • Matrix Effect (ME%) =

    
    
    
    • 100% = No Effect

    • <85% = Significant Suppression

    • >115% = Enhancement

  • Recovery (RE%) =

    
    
    
    • Note: This measures extraction yield ONLY, independent of MS suppression.

Module 3: Resolution Strategies

If Module 2 reveals ME% < 80%, implement these solutions in order.

Strategy A: Switch Ionization Source (ESI vs. APCI)

This compound is a neutral, hydrophobic molecule. ESI relies on solution-phase chemistry (pH dependent), whereas APCI (Atmospheric Pressure Chemical Ionization) relies on gas-phase plasma chemistry.

Decision Matrix:

FeatureElectrospray (ESI)APCIVerdict for this compound
Mechanism Ion evaporation / Charge residueCorona discharge (Gas phase)APCI is superior for neutrals.
Susceptibility High (Co-eluting salts/lipids affect droplet)Low (Matrix often doesn't vaporize)APCI is more robust against lipids.
Flow Rate Low to Medium (<0.5 mL/min)High (>0.8 mL/min)APCI allows higher flow for faster elution.

Recommendation: If your instrument has an APCI source, switch to it immediately. Use Positive Mode APCI (


).
Strategy B: Chemical Derivatization (If ESI is mandatory)

If you must use ESI, you cannot rely on the native ketone. You must chemically tag it to increase proton affinity or introduce a permanent charge.

Protocol: DNPH Derivatization 2,4-Dinitrophenylhydrazine (DNPH) converts the ketone into a hydrazone, which has high UV absorbance and better ionization properties (often Negative mode ESI).

  • Reagent: 0.05 M DNPH in acidified acetonitrile (HCl).

  • Reaction: Mix Sample + Reagent (1:1). Incubate at 60°C for 20 mins.

  • Result: this compound-DNPH derivative.

  • MS Detection: Analyze in ESI Negative Mode (look for

    
    ).
    

Derivatization Logic Flow:

Derivatization Ketone This compound (Neutral, Poor ESI+) Reaction Reaction: Nucleophilic Addition (60°C, 20 min) Ketone->Reaction Reagent + DNPH / Acid Reagent->Reaction Product Hydrazone Derivative (Acidic N-H group) Reaction->Product Detection Result: High Sensitivity in ESI Negative Mode Product->Detection

Figure 2: Chemical transformation to enhance ionization efficiency.

Strategy C: Phospholipid Removal (Sample Prep)

If suppression persists, the culprit is likely phospholipids (Glycerophosphocholines) which elute late in reversed-phase gradients (often overlapping with hydrophobic ketones like this compound).

Why Protein Precipitation (PPT) Fails: PPT (adding Acetonitrile/Methanol) removes proteins but leaves phospholipids in the supernatant.

Recommended Protocol: Supported Liquid Extraction (SLE) SLE is superior to LLE (Liquid-Liquid Extraction) for avoiding emulsions and is cleaner than PPT.

  • Load: Load 200 µL plasma onto SLE+ cartridge (diatomaceous earth).

  • Wait: Allow 5 mins for absorption.

  • Elute: Pass 1 mL MTBE (Methyl tert-butyl ether) or Hexane/Ethyl Acetate.

  • Evaporate & Reconstitute: Dry down and reconstitute in mobile phase.

    • Mechanism:[1] Phospholipids remain on the silica; the neutral ketone elutes in the organic solvent.

Frequently Asked Questions (FAQ)

Q: My internal standard (IS) response varies wildly between samples. Why? A: This is the hallmark of matrix effects. If you are using a structural analog (e.g., a different ketone) rather than a Stable Isotope Labeled (SIL) IS (e.g., this compound-d3), the IS and analyte may not co-elute perfectly. If the IS elutes in a suppression zone and the analyte does not (or vice versa), quantification fails. Fix: Obtain a custom SIL-IS or ensure your analog IS has a retention time within ±0.05 min of the analyte.

Q: Can I just dilute the sample to stop matrix effects? A: Yes, "Dilute-and-Shoot" is a valid strategy if your sensitivity allows it. Diluting the matrix 1:10 reduces the suppression load significantly. However, for this compound, sensitivity is usually the limiting factor, making this difficult without derivatization.

Q: I see a "Ghost Peak" in my blank samples after running a high concentration. A: this compound is lipophilic and can stick to PEEK tubing and injector seals. Fix: Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Acetone. Ensure your column flush at the end of the gradient is at least 95% Organic for 3-5 column volumes.

References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[2] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • Van Eeckhaut, A., et al. (2009).

  • Uchiyama, S., et al. (2009). LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones.

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses.

Sources

Reducing peak tailing of 2-Octen-4-one in gas chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Peak Tailing of 2-Octen-4-one in Gas Chromatography

Diagnostic Hub: Is it Chemistry or Physics?

User Question: My this compound peak looks like a shark fin. How do I know if this is a column failure, an inlet issue, or just bad chemistry?

Senior Scientist Response: Before tearing down your instrument, you must distinguish between chemical adsorption (activity) and flow path disruption (physics). This compound is an


-unsaturated ketone. Its carbonyl oxygen (

) acts as a Lewis base, making it highly susceptible to hydrogen bonding with active silanol groups (

) in your system.

Use this logic gate to diagnose the root cause:

DiagnosticTree Start START: Analyze Peak Shapes Q1 Are ALL peaks tailing? Start->Q1 Q2 Is ONLY the this compound (and other polar peaks) tailing? Q1->Q2 No FlowIssue PHYSICAL ISSUE (Dead Volume / Flow Path) Q1->FlowIssue Yes ChemIssue CHEMICAL ISSUE (Active Sites / Adsorption) Q2->ChemIssue Yes Action1 Check: Ferrule installation, Column cut quality, Inlet leak FlowIssue->Action1 Action2 Check: Liner deactivation, Gold seal condition, Column phase activity ChemIssue->Action2

Figure 1: Diagnostic decision tree to isolate the source of peak tailing.

Quantifying the Problem

Do not rely on "eyeballing." Calculate the USP Tailing Factor (


)  or Asymmetry Factor (

)
. For this compound, an

indicates active site adsorption.
MetricFormulaAcceptance Criteria
USP Tailing Factor (

)


Asymmetry Factor (

)

(at 10% height)

  • 
     : Peak width at 5% height.[1]
    
  • 
     : Distance from peak front to retention time at 5% height.
    
  • 
     : Ratio of back-half width to front-half width at 10% height.
    

The Inlet: The Primary Suspect

User Question: I replaced my liner with a standard splitless liner, but the tailing persists. Why?

Senior Scientist Response: Standard liners often use untreated glass wool or have exposed silanols on the glass surface. This compound is an "active" compound. As it vaporizes in the hot inlet (


), the carbonyl group interacts with these silanols.

The Mechanism of Failure: The interaction is not a permanent bond but a reversible adsorption. Molecules stick to the wall, pause, and then release. This "drag" creates the tail.

AdsorptionMechanism Silanol Active Silanol Group (Si-OH) on Liner Wall Interaction Hydrogen Bond Formation (Reversible Adsorption) Silanol->Interaction Donor Ketone This compound (Carbonyl Oxygen) Ketone->Interaction Acceptor Result Delayed Elution of Some Molecules (PEAK TAILING) Interaction->Result

Figure 2: Mechanism of ketone interaction with active inlet sites.

Corrective Protocol: Inlet Deactivation
  • Switch to Ultra-Inert Liners: Use liners explicitly labeled "Ultra Inert" (Agilent) or "Sky/Topaz" (Restek). These undergo a secondary deactivation process to cap silanols.

  • Remove Glass Wool (If possible): Glass wool increases surface area. If your sample is clean, use a single taper liner without wool . If you must use wool for vaporization of heavy solvents, ensure it is in situ deactivated.

  • Replace the Gold Seal: The inlet base seal can accumulate non-volatile matrix residue, which becomes active over time. Replace it with a gold-plated or ultra-inert seal.

Column Chemistry & Optimization

User Question: I am using a standard 5% Phenyl (DB-5/Rxi-5) column. Should I switch to a Wax column for better shape?

Senior Scientist Response: This is a trade-off.

  • WAX Columns (PEG): "Like dissolves like." The polar nature of a Wax column matches the ketone, often resulting in symmetrical peaks. However, PEG phases are less thermally stable and can bleed, which interferes with MS detection.

  • 5% Phenyl Columns (Recommended): A high-quality, deactivated 5% phenyl column (e.g., DB-5ms UI or Rxi-5Sil MS) is usually sufficient for this compound if the system is inert.

The "Column Trimming" Rule: Before buying a new column, perform a maintenance trim . The first 10-20 cm of the column acts as a "guard," trapping non-volatiles that create active sites.

Step-by-Step: The Maintenance Trim
  • Cool Down: Lower oven to

    
     and inlet to 
    
    
    
    .
  • Remove: Uncouple the column from the inlet.

  • Score: Use a ceramic wafer to score the polyimide coating (do not saw through the glass).

  • Snap: Gently break the column. The cut must be

    
     and flat.
    
  • Inspect: Use a 20x magnifier.[2] If the edge is jagged, the polyimide will interact with the ketone, causing worse tailing.

  • Reinstall: Insert into the inlet, ensuring the correct insertion distance (consult instrument manual; usually 4-6 mm above the ferrule).

Advanced Troubleshooting (FAQ)

Q: Could my solvent be causing the tailing? A: Yes. If you are using a solvent that is too polar (like Methanol) on a non-polar column, you may experience "band broadening" rather than classic tailing. However, if you use a solvent with a boiling point close to the initial oven temperature, you might get poor focusing.

  • Recommendation: Dissolve this compound in Ethyl Acetate or Dichloromethane (if compatible with your detector). These wet the 5% phenyl phase well and offer good focusing.

Q: Is this compound thermally unstable? A: It is relatively stable, but as an


-unsaturated ketone, it can polymerize or react at very high temperatures (

) in the presence of catalytic surfaces (metals).
  • Limit Inlet Temperature: Keep the inlet at

    
    . Higher temperatures offer diminishing returns for volatility and increase the risk of surface activity.
    

Q: I've done everything, but the tail remains. What now? A: Check the Split/Splitless Valve . If you are running splitless, the purge valve must open at the correct time (usually 0.75 - 1.0 min). If it opens too late, solvent tailing can obscure the ketone. If it opens too early, you lose sensitivity.

Summary of Solutions

ComponentStandard Setup (Prone to Tailing)Optimized Setup (Recommended)
Liner Standard Splitless with WoolUltra-Inert Single Taper (No Wool) or Ultra-Inert with Wool
Inlet Seal Stainless SteelGold-Plated or Deactivated Seal
Column Standard DB-5 / HP-5DB-5ms Ultra Inert or Rxi-5Sil MS
Solvent Methanol / EthanolEthyl Acetate / DCM
Maintenance RareDaily trim of 10cm from column inlet

References

  • Agilent Technologies. (2011). Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC. Retrieved from [Link]

  • Restek Corporation. (2020). GC Troubleshooting: Tailing Peaks. Retrieved from [Link]

  • United States Pharmacopeia (USP).General Chapter <621> Chromatography. (Defines Tailing Factor vs. Asymmetry Factor).
  • McNair, H. M., & Miller, J. M. (2009). Basic Gas Chromatography. John Wiley & Sons. (Fundamental theory on adsorption isotherms).

Sources

Technical Support Center: Stability of 2-Octen-4-one in Various Solvent Systems

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-octen-4-one. This guide is designed to provide in-depth technical assistance and troubleshooting for experiments involving this versatile α,β-unsaturated ketone. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to ensure the stability and integrity of this compound in your solvent systems, thereby safeguarding the accuracy and reproducibility of your results.

Introduction: The Chemical Nuances of this compound Stability

This compound is a valuable building block in organic synthesis and a key component in the formulation of fragrances and flavorings.[1] Its chemical structure, featuring a conjugated system of a carbon-carbon double bond and a carbonyl group, is the source of both its desirable reactivity and its inherent instability. While generally stable under recommended storage conditions (cool, dry, and protected from light and heat), its reactivity with oxidizing agents and acids is a critical consideration.[2][3]

The primary pathway for the degradation of this compound, like other α,β-unsaturated ketones, is through nucleophilic addition, most notably the Michael Addition. This reaction is highly dependent on the surrounding chemical environment, particularly the choice of solvent and the pH of the medium. Understanding these factors is paramount to controlling the stability of this compound in your experimental setups.

This guide will walk you through common challenges, provide scientifically grounded explanations, and offer detailed protocols to help you navigate the complexities of working with this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: I'm observing a rapid loss of this compound in my formulation, even at room temperature. What could be the cause?

Answer:

Rapid degradation of this compound at ambient temperatures is often indicative of an unintended chemical reaction. The most probable cause is a nucleophilic attack on the β-carbon of the α,β-unsaturated system, a classic Michael Addition reaction. Several factors in your solvent system could be promoting this:

  • Presence of Nucleophiles: Your solvent system may contain nucleophilic species. Common culprits include:

    • Amines, thiols, or even alcohols (especially under basic conditions): These can act as potent nucleophiles.

    • Water: While a weak nucleophile, its presence, especially at non-neutral pH, can contribute to degradation over time.

  • Solvent Type:

    • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can facilitate the Michael addition by stabilizing the charged intermediates and, in some cases, acting as the nucleophile themselves.

  • pH of the Medium:

    • Basic Conditions (high pH): A basic environment can deprotonate nucleophiles, making them more reactive. It can also catalyze the addition of weaker nucleophiles.

    • Acidic Conditions (low pH): While less common for Michael additions with weak nucleophiles, strong acids can catalyze other reactions or introduce nucleophilic counter-ions.[2]

Troubleshooting Steps:

  • Analyze Your Formulation: Carefully review all components of your solvent system for the presence of known nucleophiles.

  • Control the pH: If your system is aqueous or contains protic solvents, measure and adjust the pH to be as close to neutral (pH 7) as possible, unless your experimental design requires otherwise.

  • Consider an Aprotic Solvent: If your experiment allows, switching to a polar aprotic solvent (e.g., acetonitrile, acetone, DMSO) or a nonpolar solvent (e.g., hexane, toluene) can significantly reduce the rate of nucleophilic addition.

Question 2: How do I choose the most appropriate solvent to ensure the stability of this compound for my application?

Answer:

The choice of solvent is a critical determinant of this compound's stability. The key is to select a solvent that dissolves the compound effectively while minimizing its reactivity. Here is a general guide:

  • For Maximum Inertness (Storage and Non-Reactive Studies):

    • Nonpolar Aprotic Solvents: Hexane, cyclohexane, and toluene are excellent choices as they do not promote nucleophilic additions.

    • Polar Aprotic Solvents: Acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are also good options, offering higher solubility for polar co-reagents without participating in the reaction. Acetone is another suitable choice.

  • For Reactions Where this compound is a Reactant:

    • The solvent choice will be dictated by the specific reaction conditions. However, be mindful that protic solvents like ethanol and methanol can potentially compete as nucleophiles.

  • For Formulations (e.g., fragrances):

    • Ethanol is a common solvent in perfumery.[4] While it is a protic solvent, the stability of this compound in ethanol under neutral conditions and in the absence of strong nucleophiles is generally acceptable for the shelf-life of many consumer products. However, stability testing is crucial.

Below is a table summarizing the expected relative stability of this compound in different solvent classes.

Table 1: Expected Relative Stability of this compound in Different Solvent Systems

Solvent ClassExamplesExpected Relative StabilityRationale
Nonpolar AproticHexane, TolueneHighInert environment, does not promote nucleophilic reactions.
Polar AproticAcetonitrile, Acetone, DMSOHigh to MediumDissolves polar compounds well without participating as a proton donor, but can still solvate ions, potentially facilitating reactions if nucleophiles are present.
Polar ProticWater, Ethanol, MethanolMedium to LowCan act as nucleophiles and/or proton donors, facilitating Michael addition reactions, especially under non-neutral pH.

Note: This table provides a general guideline. The actual stability will depend on the specific conditions (temperature, pH, presence of other reagents).

Question 3: I need to perform a stability study on a formulation containing this compound. What is the best analytical method to use?

Answer:

A stability-indicating analytical method is essential for accurately quantifying the concentration of this compound over time while also detecting any degradation products. The two most suitable techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

  • High-Performance Liquid Chromatography (HPLC-UV): This is often the method of choice for routine stability testing.

    • Principle: HPLC separates the components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). The conjugated system in this compound allows for sensitive detection using a UV detector.

    • Advantages: Robust, reproducible, and allows for the simultaneous quantification of the parent compound and its degradation products. A well-developed method can separate this compound from potential degradants, ensuring the accuracy of the stability data.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for both quantification and identification of degradation products.

    • Principle: GC separates volatile compounds in a gaseous mobile phase. The separated components then enter a mass spectrometer, which fragments the molecules and provides a unique mass spectrum for identification.

    • Advantages: Excellent for identifying unknown degradation products due to the structural information provided by the mass spectra.[7][8] It is also highly sensitive.

Recommendation: For a comprehensive stability study, a combination of these techniques is ideal. Use HPLC-UV for routine quantification of this compound and its known degradation products. Employ GC-MS to identify any new or unexpected degradation products that may appear under stress conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

A forced degradation study is designed to intentionally degrade the sample to identify potential degradation pathways and to develop a stability-indicating analytical method.[9][10][11]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Solvents: Methanol (HPLC grade), Water (HPLC grade), Acetonitrile (HPLC grade)

  • Stress Agents: Hydrochloric acid (0.1 M), Sodium hydroxide (0.1 M), Hydrogen peroxide (3%)

  • HPLC system with UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Keep 1 mL of the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose 1 mL of the stock solution to a photostability chamber (ICH Q1B guidelines) for a specified duration.

    • Control Sample: Keep 1 mL of the stock solution mixed with 1 mL of water at 4°C, protected from light.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute the samples to a suitable concentration with the mobile phase.

    • Analyze all samples by a validated stability-indicating HPLC-UV method.

Data Analysis:

  • Calculate the percentage degradation of this compound in each condition.

  • Identify and quantify any major degradation products.

  • Determine the peak purity of the this compound peak to ensure no co-eluting degradants.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method for this compound

Objective: To develop a robust HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Columns:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Chromatographic Conditions (Starting Point):

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    15 30 70
    20 30 70
    22 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for the λmax of this compound (typically around 220-230 nm).

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Method Validation:

Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 should be used to demonstrate specificity.

Visualizations

Diagram 1: Potential Degradation Pathway of this compound

G This compound This compound Enolate Intermediate Enolate Intermediate This compound->Enolate Intermediate 1. Michael Addition Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Enolate Intermediate Michael Adduct Michael Adduct Enolate Intermediate->Michael Adduct 2. Protonation Protic Solvent (H+) Protic Solvent (H+) Protic Solvent (H+)->Michael Adduct

Caption: Michael Addition: A primary degradation pathway for this compound.

Diagram 2: Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results Prepare this compound solution Prepare this compound solution Acid Acid Prepare this compound solution->Acid Base Base Prepare this compound solution->Base Oxidation Oxidation Prepare this compound solution->Oxidation Heat Heat Prepare this compound solution->Heat Light Light Prepare this compound solution->Light HPLC-UV Analysis HPLC-UV Analysis Acid->HPLC-UV Analysis Base->HPLC-UV Analysis Oxidation->HPLC-UV Analysis Heat->HPLC-UV Analysis Light->HPLC-UV Analysis GC-MS Identification GC-MS Identification HPLC-UV Analysis->GC-MS Identification Quantify Degradation Quantify Degradation HPLC-UV Analysis->Quantify Degradation Identify Degradants Identify Degradants GC-MS Identification->Identify Degradants Assess Stability Assess Stability Quantify Degradation->Assess Stability Identify Degradants->Assess Stability

Caption: A systematic workflow for assessing the stability of this compound.

References

  • Synerzine. (2019-07-29).
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Axxence Aromatic GmbH. (2024).
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2025). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine.
  • Singh, R., & Kumar, R. (2014). Development of forced degradation and stability indicating studies of drugs—A review.
  • International Journal of Novel Research and Development. (2024). ''Scents That Endure: Exploring the Longevity of Perfumes''.
  • Li, J., et al. (2024). Sample suitability and stability in different blood collection tubes for methanol, ethanol, isopropanol, acetone and glycols analysis.
  • MDPI. (2023). Development and Validation of a Simultaneous HPLC Stability-Indicating Method for Atorvastatin and Apigenin in a Novel SMEDDS Formulation Using Quality by Design (QbD) Approach.
  • Perfume Longevity. (2025).
  • National Institutes of Health. (2015).
  • SGS. (2011).
  • ResearchGate. (2016). Decreases in blood ethanol concentrations during storage at 4°C for 12 months were the same for specimens kept in glass or plastic tubes.
  • ResearchGate. (2025).
  • PerfumersWorld. (n.d.). This compound. Retrieved from [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2023).
  • Xray. (2026). Techniques for Long-Lasting Fragrances in Perfumes.
  • ResearchGate. (n.d.). Separation of acetone: From a water miscible system to an efficient aqueous two-phase system.
  • National Institutes of Health. (2017). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling.
  • LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Orchadia Solutions. (2014). Fragrance Stability.
  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • Kskrasniqi. (2026). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development.
  • MDPI. (2018). Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid.
  • Shiva Engineering. (2025).
  • National Institutes of Health. (2019). A GC-MS Protocol for Separating Endangered and Non-endangered Pterocarpus Wood Species.
  • Pharmaceutical Outsourcing. (2010).
  • PubChem. (n.d.). 2-Octen-4-ol, (2E)-. Retrieved from [Link]

  • Nexizo. (2025). Chemicals Prices, Market News, Trends & Forecast 2025.
  • Perfumer & Flavorist. (2016). Flavor Bites: Oct-2-en-4-one.
  • LookChem. (n.d.). This compound 4643-27-0 wiki. Retrieved from [Link]

Sources

Technical Support Center: 2-Octen-4-one Stability & Degradation Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for the Technical Support Center of a specialized chemical reagent supplier. It addresses the stability, degradation pathways, and analytical troubleshooting for 2-Octen-4-one (CAS: 4643-27-0), a critical


-unsaturated ketone used in flavor synthesis and pharmaceutical intermediate production.

Executive Summary

This compound is an


-unsaturated ketone susceptible to thermal degradation via three primary mechanisms: oxidative cleavage , dimerization , and isomerization . While stable at ambient temperatures under inert atmosphere, thermal stress (

C) accelerates radical-initiated autoxidation and pericyclic reactions. This guide provides the mechanistic basis for these changes and actionable protocols for identification and prevention.

Troubleshooting Guide (Q&A)

Category: Identification of Impurities

Q1: I see new peaks in my GC-MS chromatogram after heating this compound. What are they likely to be? A: Under thermal stress, you are likely observing products from two distinct pathways.[1]

  • Early Eluting Peaks (Oxidative Cleavage): If oxygen was present, look for Acetaldehyde (very volatile), Hexanal (rancid odor), and Acetic Acid . These result from the oxidative cleavage of the double bond.

  • Late Eluting Peaks (Dimerization): If the sample was heated under concentrated conditions, look for peaks with a molecular ion of m/z 252 (dimers). These are formed via thermal hetero-Diels-Alder or radical polymerization mechanisms.

  • Isomers: A peak doublet very close to the parent peak often indicates cis/trans (E/Z) isomerization .

Q2: My sample has developed a "sour" or "rancid" off-note. Is this normal? A: No, this indicates oxidative degradation. The parent molecule has a metallic, mushroom-like odor.[2] A "sour" note indicates the formation of carboxylic acids (e.g., butyric or acetic acid derivatives) or saturated aldehydes (like hexanal) due to autoxidation.

Category: Experimental Conditions

Q3: Can I distill this compound at atmospheric pressure? A: Do not recommend. The boiling point is approximately 179-180°C. At this temperature, the rate of thermal polymerization and isomerization is significant.

  • Recommendation: Use vacuum distillation (<10 mmHg) to keep the pot temperature below 60°C. Add a radical inhibitor (e.g., BHT or Hydroquinone) at 100-500 ppm during distillation.

Q4: Is the degradation reversible? A:

  • Isomerization (E/Z): Partially reversible (photochemically or thermally), but difficult to separate.

  • Oxidation/Polymerization: Irreversible. Once the carbon skeleton is cleaved or cross-linked, the parent molecule cannot be regenerated.

Scientific Mechanisms of Degradation

Understanding the "Why" allows for better prediction of impurities.

Mechanism A: Radical-Initiated Autoxidation

The


-hydrogen (allylic position at C6) is susceptible to abstraction by radical species (ROS), especially under heat.
  • Initiation: Heat generates a radical at C6.

  • Propagation: Reaction with

    
     forms a hydroperoxide.
    
  • Decomposition (Hock-like cleavage): The hydroperoxide cleaves to form shorter chain aldehydes (e.g., Hexanal) and acids.

Mechanism B: Thermal Dimerization

As an enone, this compound can act as both a diene and a dienophile in thermal cycloadditions (Hetero-Diels-Alder).

  • Dimer Structure: Cyclobutane derivatives (via [2+2] photocycloaddition, though less likely thermally) or Dihydropyran derivatives (via [4+2] Hetero-Diels-Alder).

Mechanism C: Isomerization

The trans (E) isomer is thermodynamically more stable, but heat can overcome the rotational barrier, leading to an equilibrium mixture containing the cis (Z) isomer.

Visualizing the Pathway

DegradationPathways Parent This compound (Parent) Heat Thermal Stress (>60°C) Parent->Heat Oxidation Autoxidation (+ O2) Heat->Oxidation Aerobic Dimerization Dimerization (High Conc.) Heat->Dimerization Anaerobic/Conc. Isom Isomerization Heat->Isom Peroxide Allylic Hydroperoxide (Intermediate) Oxidation->Peroxide Cleavage Cleavage Products: Hexanal, Acetic Acid, Acetaldehyde Peroxide->Cleavage Dimer Dimers (m/z 252) (Pyran/Cyclobutane derivs) Dimerization->Dimer Z_Isomer (Z)-2-Octen-4-one Isom->Z_Isomer

Caption: Figure 1.[3][4] Primary thermal degradation pathways of this compound including oxidative cleavage and dimerization.

Data & Analytical Reference

Predicted Degradation Products Table

Note: Retention times (RT) are relative estimates based on a standard non-polar capillary column (e.g., DB-5).

Compound ClassPredicted ProductMechanismRelative RT vs ParentKey MS Ions (m/z)
Volatile Aldehyde AcetaldehydeOxidative CleavageVery Early (< 2 min)44, 29
Volatile Aldehyde HexanalOxidative CleavageEarly (~0.6x)44, 56, 72
Carboxylic Acid Acetic AcidOxidative CleavageEarly (Tailing)60, 45, 43
Isomer (Z)-2-Octen-4-oneThermal IsomerizationClose (~0.98x)126 (M+), 69, 41
Dimer This compound DimerDiels-Alder / PolymerizationVery Late (>2.0x)252 (M+), 126

Experimental Protocols

Protocol A: Accelerated Stability Testing (Stress Test)

Use this protocol to validate the stability of your specific batch or formulation.

  • Preparation: Aliquot 2 mL of this compound into three headspace GC vials.

    • Vial A: Control (Store at 4°C, flushed with Argon).

    • Vial B: Thermal Stress (Aerobic) - Cap under air.

    • Vial C: Thermal Stress (Anaerobic) - Flush with Argon/Nitrogen before capping.

  • Incubation: Place Vials B and C in a heating block at 80°C for 24 hours .

  • Analysis: Analyze all three vials via GC-MS (Split ratio 50:1).

  • Interpretation:

    • Compare Vial B vs A to identify oxidative products (Hexanal, Acids).

    • Compare Vial C vs A to identify thermal dimers/polymers (Late eluting peaks).

Protocol B: Purification of Degraded Material

If degradation is <10%, the material can often be salvaged.

  • Wash: Wash the organic phase with saturated Sodium Bicarbonate (

    
    ) solution.
    
    • Purpose: Removes acidic degradation products (Acetic acid, etc.) responsible for sour off-notes.

  • Dry: Dry over anhydrous Magnesium Sulfate (

    
    ).
    
  • Distill: Perform Vacuum Distillation .

    • Pressure:[1][5][6] < 10 mbar (essential to keep temp low).

    • Additives: Add 0.1% w/w BHT (Butylated hydroxytoluene) to the pot as a radical scavenger.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5365891, this compound. Retrieved from [Link]

  • The Good Scents Company (2023). this compound: Safety and Organoleptic Properties. Retrieved from [Link]

  • Barnes, I., et al. (2021).

    
    -unsaturated ketones: kinetics and mechanism. Atmospheric Chemistry and Physics. Retrieved from [Link]
    
  • Synerzine (2019). Safety Data Sheet: this compound. Retrieved from [Link]

Sources

Technical Support Center: Preventing Isomerization of 2-Octen-4-one

[1]

Subject: Protocol for the Isolation and Purification of Labile

Molecule:Document ID:Author:1

Executive Summary & Stability Profile[1]

The Core Issue: this compound is an

12345

1
  • 
     Isomerization:  Acid-catalyzed or photo-induced rotation around the C2-C3 double bond, leading to mixtures of geometric isomers.[1]
    
  • Deconjugation (Double Bond Migration): Under acidic conditions or high thermal stress, the double bond may migrate to the

    
     position (3-octen-4-one), breaking conjugation.[1]
    

Operational Imperative: Standard silica gel chromatography is often sufficiently acidic (pH ~4-5) to catalyze these isomerizations.[1] Furthermore, ambient light (UV) can drive

16

Troubleshooting Guide (Q&A)

Category A: Chromatography & Purification[6]

Q: I synthesized pure (


)-2-octen-4-one, but after flash column chromatography, NMR shows a 15% (

)-isomer impurity. What happened?
A:11
  • Corrective Action: "Deactivate" your silica gel before loading the sample. Pre-flush the column with a solvent system containing 1-2% Triethylamine (

    
    ) or use basic alumina instead of silica.[1]
    

Q: Can I distill this compound to purify it without isomerization? A: Yes, but thermal stress is a risk.[1] At atmospheric pressure, the boiling point is high (~173°C), which promotes thermal isomerization and polymerization.

  • Corrective Action: Perform vacuum distillation. Ensure the pot temperature does not undergo prolonged heating above 60-70°C. Add a radical inhibitor (e.g., BHT, 100 ppm) to prevent polymerization, which often competes with isomerization.

Category B: Workup & Isolation[1][7]

Q: My crude NMR looks clean, but the product isomerizes during rotary evaporation. Why? A: Concentration effects.[1] As you remove solvent, trace acids (from the reaction or extraction) become concentrated in the flask, accelerating acid-catalyzed isomerization.

  • Corrective Action: Perform a final wash with saturated Sodium Bicarbonate (

    
    ) or a Phosphate Buffer (pH 7.[1]0) before drying. Do not heat the water bath above 35°C.
    

Q: Does light exposure really matter for this molecule? A: Yes.[1]

1

  • Corrective Action: Wrap all flasks, columns, and collection tubes in aluminum foil. Turn off fume hood lights during critical isolation steps.

Technical Data: Isomerization Risk Factors

The following table summarizes the impact of various conditions on the isomeric ratio (

ConditionRisk LevelMechanismExpected

Shift
Untreated Silica Gel HighAcid Catalysis (Surface Silanols)99:1

85:15
Ambient Light (24h) MediumPhotochemical Excitation99:1

90:10
Acidic Workup (pH < 4) CriticalCarbonyl Protonation99:1

60:40 (Equilibrium)
Buffered Workup (pH 7) LowKinetic StabilityMaintains 99:1
Thermal (>100°C) MediumThermal RelaxationGradual equilibration

Standardized Protocol: Isomer-Safe Isolation

Phase 1: Quench & Extraction
  • Buffer: Quench the reaction mixture into a pre-cooled (

    
    C) solution of Phosphate Buffer (pH 7.0)  or Saturated 
    
    
    . Never quench with dilute HCl or unbuffered water.[1]
  • Solvent: Extract with Diethyl Ether (

    
    ) or MTBE. Avoid chlorinated solvents (DCM/Chloroform) if possible, as they can become slightly acidic (forming HCl) upon storage or light exposure.[1]
    
  • Light Protection: Immediately wrap the separatory funnel in aluminum foil.

Phase 2: Drying & Concentration
  • Drying Agent: Use Anhydrous Sodium Sulfate (

    
    )  or Potassium Carbonate (
    
    
    ).[1]
    • Avoid: Magnesium Sulfate (

      
      ), which can be slightly Lewis acidic.[1]
      
  • Filtration: Filter through a fritted glass funnel. Do not use filter paper that has been exposed to acid fumes.[1]

  • Evaporation: Rotovap bath set to 30°C maximum . Vacuum pressure should be adjusted to allow evaporation at this low temperature.[1]

Phase 3: Purification (Deactivated Silica Protocol)
  • Slurry Preparation: Prepare the silica slurry using your eluent + 1% Triethylamine (

    
    ) .[1]
    
  • Column Packing: Pour the slurry and flush with 2-3 column volumes of the

    
    -containing solvent. This neutralizes acidic sites.[1]
    
  • Elution: Run the column using standard solvent (without amine is usually fine after pretreatment, or keep 0.5% amine to be safe).[1]

  • Speed: Flash chromatography should be rapid. Do not leave the compound on the silica overnight.

Visualizations

Figure 1: Acid-Catalyzed Isomerization Mechanism

Caption: Protonation of the carbonyl oxygen (2) reduces the double bond character of the C2-C3 bond (3), lowering the rotational barrier and allowing equilibration between E and Z isomers.[1]

IsomerizationE_IsomerE-Isomer(Thermodynamic)IntermediateProtonated Enol(Low Rotational Barrier)E_Isomer->Intermediate+ H+ProtonationAcid Source(H+ from Silica/Workup)Protonation->IntermediateRotationBond Rotation(C2-C3)Intermediate->RotationZ_IsomerZ-Isomer(Kinetic/Impurity)Intermediate->Z_Isomer- H+Rotation->IntermediateEquilibriumZ_Isomer->Intermediate+ H+

Figure 2: Decision Tree for Workup Strategy

Caption: Logical workflow to select the correct purification path based on purity and scale, minimizing isomerization risk.

WorkupTreeStartCrude Reaction MixtureCheckpHCheck pH of Aqueous LayerStart->CheckpHAcidicAcidic (pH < 6)CheckpH->AcidicYesNeutralNeutral/Basic (pH 7-9)CheckpH->NeutralNoBufferWashWash with sat. NaHCO3or Phosphate BufferAcidic->BufferWashPurityCheckCrude Purity (NMR/GC)Neutral->PurityCheckBufferWash->NeutralHighPurity>95% PurePurityCheck->HighPurityLowPurity<95% PurePurityCheck->LowPurityDistillVacuum Distillation(<70°C, +BHT)HighPurity->DistillColumnFlash ChromatographyLowPurity->ColumnFinalPure this compound(Store in Amber Vial, -20°C)Distill->FinalSilicaTreatPre-treat Silicawith 1% Et3NColumn->SilicaTreatMandatorySilicaTreat->Final

[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5365891, this compound. Retrieved from [Link]

  • The Good Scents Company (2024). this compound: Organoleptic Properties and Stability. Retrieved from [Link]

  • Metzger, C., et al. (2021).

    
    -unsaturated ketones: kinetics and mechanism. Atmospheric Chemistry and Physics. Retrieved from [Link]
    
  • Royal Society of Chemistry.

    
    -unsaturated ketones and esters in the presence of acid scavengers. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
    

Enhancing resolution of 2-Octen-4-one isomers in chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Resolution of 2-Octen-4-one Isomers (


 Separation)
Audience:  Analytical Chemists, Process Engineers, and Drug Development Scientists
Date:  October 26, 2023

Introduction: The Isomer Challenge

Welcome to the technical support hub for This compound . As an


-unsaturated ketone, this molecule presents a classic chromatographic challenge: separating the thermodynamically stable (E)-isomer  (trans) from the kinetically favored or photo-induced (Z)-isomer  (cis).

These isomers possess nearly identical boiling points, making standard boiling-point separation inefficient. Successful resolution requires exploiting dipole moments and molecular shape rather than volatility alone.

Module 1: Gas Chromatography (GC) Troubleshooting

Primary Method: Capillary GC with Flame Ionization Detection (FID) or Mass Spectrometry (MS).

Q1: My E and Z isomers are co-eluting as a single broad peak on my DB-5MS column. How do I resolve them?

Diagnosis: You are using a non-polar stationary phase (5% phenyl / 95% dimethylpolysiloxane) which separates primarily by boiling point. Since the boiling point difference between E and Z this compound is negligible (


), resolution is poor.

Solution: Switch to a High-Polarity Polyethylene Glycol (PEG) column (e.g., DB-Wax, HP-INNOWax).

  • The Mechanism: The Z-isomer (cis) has a larger net dipole moment than the E-isomer (trans) because the carbonyl and alkene dipoles are additive in the Z form but partially cancel in the E form. A polar PEG stationary phase interacts more strongly with the higher dipole Z-isomer, increasing its retention time relative to the E-isomer.

  • Expected Result: Baseline separation with the E-isomer typically eluting before the Z-isomer on polar columns (reversal of boiling point order).

Q2: I observe "ghost peaks" or shifting isomer ratios when I increase the inlet temperature. Is my sample degrading?

Diagnosis: You are likely experiencing Thermal Isomerization or Catalytic Degradation in the injection port.


-unsaturated ketones are susceptible to heat-induced 

isomerization, especially on active metal surfaces.

Solution: Implement a "Soft" Injection Protocol.

  • Lower Inlet Temperature: Reduce inlet temperature to

    
     or lower.
    
  • Liner Deactivation: Use a deactivated glass liner with glass wool (e.g., Ultra Inert) to prevent metal-catalyzed isomerization.

  • Pulsed Splitless Injection: Use a pressure pulse (e.g., 30 psi for 0.5 min) to transfer the sample onto the column quickly, minimizing residence time in the hot inlet.

Q3: The peaks are tailing significantly. Is this column bleed?

Diagnosis: While bleed is possible, tailing in unsaturated ketones is often due to active silanol sites on the column or liner interacting with the carbonyl oxygen's lone pairs.

Solution:

  • Trim the Column: Remove 10-20 cm from the inlet side of the column (the "guard" section) where non-volatile residue accumulates.

  • Check Solvent Compatibility: Ensure your sample solvent matches the column polarity. For PEG columns, avoid non-polar solvents like Hexane if possible; use Ethyl Acetate or Methylene Chloride to improve peak focusing.

Module 2: HPLC Troubleshooting

Alternative Method: Reversed-Phase HPLC (UV Detection).

Q4: I cannot separate the isomers on a standard C18 column. What is the alternative?

Diagnosis: C18 (Octadecyl) phases rely on hydrophobic interactions.[1] The hydrophobicity difference between E and Z this compound is insufficient for baseline resolution.

Solution: Switch to a Shape-Selective Stationary Phase .

  • Recommendation: C30 (Triacontyl) or Phenyl-Hexyl columns.

  • The Mechanism:

    • C30: The long alkyl chains order themselves rigidly, creating "slots" that discriminate based on the 3D shape (kinked Z vs. linear E) of the molecule.

    • Phenyl-Hexyl: Offers

      
       interactions with the alkene double bond. The electron density accessibility differs between the E and Z forms, enhancing selectivity.
      
Q5: What is the optimal detection wavelength?

Recommendation: 220–240 nm .

  • Reasoning: The conjugated system (

    
    ) exhibits a 
    
    
    
    transition maximum (
    
    
    ) typically around 225 nm. Detecting here maximizes sensitivity compared to non-conjugated ketones (which absorb weakly at 280 nm).

Module 3: Experimental Protocols & Optimization

Protocol A: Optimized GC Method for Isomer Resolution
ParameterSettingRationale
Column DB-Wax (30m

0.25mm

0.25µm)
Polar phase maximizes dipole selectivity.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution (

).
Inlet Split (20:1) @

Prevents thermal isomerization; split ensures sharp peaks.
Oven Program

(1 min)


/min


Slow ramp allows interaction time during critical elution window.
Detector FID @

Standard robust detection for hydrocarbons/ketones.
Protocol B: Optimization Workflow (The "Resolution Loop")

Follow this logic to systematically improve separation.

OptimizationLoop Start Start: Initial Run CalcRs Calculate Resolution (Rs) Start->CalcRs Decision Is Rs > 1.5? CalcRs->Decision Success Method Validated Decision->Success Yes AdjTemp Decrease Ramp Rate (Increase Interaction Time) Decision->AdjTemp No (Rs 1.0-1.4) AdjFlow Optimize Linear Velocity (Van Deemter Curve) Decision->AdjFlow No (Rs 0.8-1.0) AdjPhase Switch Stationary Phase (Polarity Change) Decision->AdjPhase No (Rs < 0.8) AdjTemp->Start AdjFlow->Start AdjPhase->Start

Caption: Figure 1. Iterative optimization loop for maximizing chromatographic resolution (


) of isomers.

Module 4: Decision Support System

Use the following logic tree to select the correct instrument and column for your specific sample matrix.

MethodSelection Sample Sample Matrix Volatile Volatile/Clean? Sample->Volatile GC_Path Gas Chromatography Volatile->GC_Path Yes (Solvents/Oils) HPLC_Path HPLC Volatile->HPLC_Path No (Biological/Aqueous) GC_Col Column: PEG (Wax) GC_Path->GC_Col Use Dipole Selectivity HPLC_Col Column: C30 or Phenyl-Hexyl HPLC_Path->HPLC_Col Use Shape Selectivity

Caption: Figure 2. Decision matrix for selecting the appropriate chromatographic mode based on sample type.

References

  • NIST Mass Spectrometry Data Center. (2023). This compound Retention Indices. NIST Chemistry WebBook, SRD 69. [Link]

  • Restek Corporation. (2025). Unveiling the Power of Non-Polar GC Columns (and Comparison to Polar Phases). Chrom Tech Technical Guide. [Link]

  • Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography. Wiley-Interscience. (Referenced for C30 shape selectivity principles).
  • MicroSolv Technology. (2025). Types of Chemical Isomers and Recommended HPLC Columns. [Link]

  • Byrnes, N. A., et al. (2023).[2] Exploring thermal isomerisation in gas chromatography analyses. Journal of Chromatography A. [Link]

Sources

Technical Support Center: 2-Octen-4-one Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-2OCT4-001 Topic: Troubleshooting yield loss, isomeric impurities, and polymerization in cross-aldol condensations. Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are likely encountering difficulties with the regioselective synthesis of 2-octen-4-one via the crossed aldol condensation of 2-hexanone and acetaldehyde .

The core challenge with this molecule is that it requires the formation of the kinetic enolate (attack at the methyl group of 2-hexanone). Standard thermodynamic conditions (e.g., NaOH/KOH at reflux) will predominantly yield the branched isomer (3-propyl-3-penten-2-one) or polymeric tars due to the high reactivity of acetaldehyde.[2]

This guide details the mechanistic failure points and provides a corrected protocol using Lithium Diisopropylamide (LDA) to ensure regiocontrol.

Module 1: The "Wrong Isomer" (Regioselectivity Failure)[2]

The Problem

Your GC-MS shows a peak with the correct mass (


 126) but incorrect retention time, or NMR shows a lack of the characteristic doublet-of-doublets for the vinyl protons at the expected shift.
The Mechanism

2-Hexanone is an asymmetrical ketone with two sets of


-protons:
  • Methyl protons (

    
    ):  Less sterically hindered, removed faster (Kinetic control).[1][2] This leads to the desired linear This compound .
    
  • Methylene protons (

    
    ):  More substituted, forming a more stable alkene-like enolate (Thermodynamic control). This leads to the branched byproduct 3-propyl-3-penten-2-one .[2]
    

If you use weak bases (hydroxides, alkoxides) or run the reaction at room temperature/reflux, equilibration occurs, favoring the thermodynamic enolate and the wrong product.

Visualization: Kinetic vs. Thermodynamic Pathways

ReactionPathways Hexanone 2-Hexanone (Starting Material) Base Base Selection Hexanone->Base KineticEnolate Kinetic Enolate (Less Substituted) Base->KineticEnolate LDA, -78°C (Irreversible) ThermoEnolate Thermodynamic Enolate (More Substituted) Base->ThermoEnolate NaOH/KOH, Reflux (Reversible) Target This compound (Target Linear Product) KineticEnolate->Target + Acetaldehyde Byproduct 3-propyl-3-penten-2-one (Branched Isomer) ThermoEnolate->Byproduct + Acetaldehyde

Figure 1: Divergent pathways determined by base selection and temperature.[1][2] Green path yields the target; red path yields the primary regio-isomer byproduct.

Module 2: The "Tar" (Polymerization & Side Reactions)[2]

The Problem

The reaction mixture turns dark brown/black, and distillation leaves a large amount of non-volatile gummy residue.

The Byproduct Matrix

The high reactivity of acetaldehyde and the resulting enone product creates a rich environment for side reactions.

ComponentStructure/TypeCausePrevention
Crotonaldehyde Acetaldehyde DimerSelf-aldol of acetaldehyde. Occurs if acetaldehyde is present with base before the ketone enolate is ready.[1]Add Acetaldehyde slowly to the pre-formed ketone enolate.[1]
Michael Adducts OligomersThe product (this compound) is a Michael acceptor.[2] Excess enolate attacks the product.[1]Quench reaction immediately after consumption of aldehyde.[1] Avoid excess base.

-Isomer
Deconjugated KetoneDouble bond migrates out of conjugation during acidic workup or high-heat distillation.Neutralize pH perfectly before distillation.[1] Avoid prolonged heating.[1]
Di-condensation 2,8-nonadien-4-one deriv.[2]Enolate attacks the product again at the

-position.
Use a slight excess of the ketone (nucleophile), not the aldehyde.

Module 3: Corrected Protocol (Kinetic Control)

Objective: Force the formation of the kinetic enolate to ensure linear chain formation.

Reagents
  • Substrate: 2-Hexanone (1.0 eq)[2]

  • Electrophile: Acetaldehyde (1.05 eq) - Freshly distilled to remove polymer.[2]

  • Base: Lithium Diisopropylamide (LDA) (1.1 eq) - Must be generated fresh or titrated.[2]

  • Solvent: Anhydrous THF.

Step-by-Step Methodology
  • Enolate Generation (The Critical Step):

    • Cool a solution of LDA (1.1 eq) in THF to -78°C (Dry ice/acetone bath).

    • Add 2-Hexanone dropwise over 20 minutes.

    • Mechanism:[1][3][4][5][6][7][8][9][10] The bulky base (LDA) deprotonates the least hindered methyl protons kinetically. The low temperature prevents equilibration to the thermodynamic enolate.

    • Stir for 30-45 minutes at -78°C.

  • Aldol Addition:

    • Add Acetaldehyde (dissolved in a small amount of THF) dropwise down the side of the flask.

    • Crucial: Keep temperature below -70°C during addition to prevent self-condensation of acetaldehyde.[1]

    • Stir for 1 hour at -78°C.

  • Quench & Dehydration:

    • Quench with saturated aqueous

      
       while still cold.[1]
      
    • Allow to warm to room temperature.[1]

    • Dehydration:[1][6] The intermediate aldol (

      
      -hydroxy ketone) often requires an acidic step to eliminate water.[2][6] Reflux the crude oil in benzene/toluene with a catalytic amount of p-Toluenesulfonic acid (pTSA)  using a Dean-Stark trap to remove water.[2]
      
  • Purification:

    • Wash with

      
       (to remove pTSA), then brine.[1][2]
      
    • Dry over

      
      .
      
    • Fractional Distillation: this compound boils approx 170-175°C (atmospheric).[2] Perform under reduced pressure to minimize polymerization.[1]

Troubleshooting FAQ

Q: Why do I see a peak at m/z 70 in my starting material? A: This is likely Crotonaldehyde (MW 70), formed from the self-condensation of your acetaldehyde stock. Acetaldehyde polymerizes and dimerizes on storage.[1] Always distill acetaldehyde immediately before use.[1]

Q: My product has a "yeasty" or "metallic" off-note compared to the standard. A: This is often due to trace 1-octen-3-one (a potent mushroom/metallic odorant) which can form if your starting 2-hexanone contained trace 3-hexanone, or if radical oxidation occurred.[2] Ensure high-purity starting materials and use antioxidants (BHT) in the final product if storing.[2]

Q: Can I use NaOH instead of LDA? A: Only if you accept a mixture of isomers (approx 60:40 linear:branched) and lower yields.[1][2] If you must use hydroxide, use a phase-transfer catalyst (PTC) like TBAF or TEBA, which sometimes improves reaction rates but rarely fixes the regioselectivity issue inherent to the substrate.

References

  • Aldol Regioselectivity Principles

    • Heathcock, C. H. (1981).[1][2] The Aldol Reaction: Acid and Base Catalysis. Comprehensive Organic Synthesis. Link

    • Context: Defines the kinetic vs. thermodynamic control parameters for methyl ketones.
  • Specific Synthesis of Enones

    • Nielsen, A. T., & Houlihan, W. J. (1968).[1][2] The Aldol Condensation. Organic Reactions, 1-438.[1][8] Link[2]

    • Context: The foundational text on aldol condensation mechanisms and side reactions.[1]

  • Safety & Handling

    • PubChem. (2024).[1][2] this compound Compound Summary. National Library of Medicine.[1] Link

    • Context: Safety data, physical properties, and industrial usage limits.[1]

  • Purification of Acetone/Ketones

    • Google Patents. (2002).[1][2] Method for purifying acetone (US6340777B1).[1][2] Link

    • Context: Discusses removal of aldehyde impurities which is relevant for cleaning up the reaction precursors.

Sources

Chromatography Technical Support Center: 2-Octen-4-one Separation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Column selection and method optimization for 2-Octen-4-one (


-unsaturated ketone).
Audience:  Analytical Chemists, Process Engineers, and R&D Scientists.
Date:  October 26, 2023[1]

Core Directive: Beyond the C18 Default

While a C18 (Octadecyl) column is the standard starting point for hydrophobic alkyl chains like this compound, it often fails to resolve closely related impurities (such as the saturated analogue 4-octanone) or geometric isomers (E/Z).[1]

The Expert Insight: For optimal separation of


-unsaturated ketones, you must leverage 

-

selectivity
. This compound possesses a conjugated system (C=C-C=O) that is electron-rich.[1] A standard C18 phase interacts primarily through hydrophobic dispersion forces. By switching to a Phenyl-Hexyl stationary phase, you introduce a secondary separation mechanism: the interaction between the

-electrons of the analyte's double bond and the phenyl ring of the stationary phase.[2]
Recommended Column Strategy
Column PhasePrimary MechanismBest Use CaseCritical Note
C18 (ODS) HydrophobicityGeneral purity analysis; simple matrices.[1]May co-elute saturated impurities.
Phenyl-Hexyl Hydrophobicity +

-

Interaction
Isomer separation (cis/trans); separating enones from saturated ketones.[1]Must use Methanol (not ACN) to maximize

-interactions.
C8 (Octyl) Hydrophobicity (Lower retention)High-throughput screening; reducing run time for strongly retained matrix components.[1]Lower resolution than C18.

Experimental Protocols

Protocol A: The "Golden Standard" (High Selectivity Method)

Use this method when resolving this compound from complex mixtures or isomers.[1]

  • Column: Core-Shell Phenyl-Hexyl,

    
    , 
    
    
    
    (e.g., Phenomenex Kinetex or Agilent Poroshell).[1]
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Why Methanol? Acetonitrile (ACN) has its own

      
      -electrons (triple bond) which compete with the analyte for the stationary phase, suppressing the unique selectivity of the phenyl ring. Methanol allows the 
      
      
      
      -
      
      
      interaction to dominate.
  • Gradient:

    • 0.0 min: 40% B[1]

    • 10.0 min: 85% B[1]

    • 10.1 min: 40% B (Re-equilibration)

  • Flow Rate:

    
    .[1]
    
  • Temperature:

    
    .[1]
    
  • Detection: UV @

    
     (Targeting the 
    
    
    
    transition of the conjugated enone).[1]
Protocol B: Rapid Screening (High Throughput)

Use this method for simple purity checks of raw materials.[1]

  • Column: Fully Porous C18,

    
    , 
    
    
    
    (UHPLC).[1]
  • Mobile Phase: Water/Acetonitrile (Isocratic 50:50).[1]

  • Flow Rate:

    
    .[1]
    
  • Detection: UV @

    
    .[1]
    

Decision Logic & Workflows

Workflow 1: Column Selection Logic

The following diagram illustrates the decision process for selecting the correct stationary phase based on your specific separation goals.

ColumnSelection Start Start: Define Separation Goal Isomer Goal: Separate E/Z Isomers or Saturated Impurities Start->Isomer Complex General Goal: General Purity (Simple Matrix) Start->General Simple Phenyl Select: Phenyl-Hexyl Mobile Phase: MeOH/Water Isomer->Phenyl Maximize Pi-Pi Interaction C18 Select: C18 (ODS) Mobile Phase: ACN/Water General->C18 Maximize Hydrophobicity Optimization Optimization Step: Adjust Gradient Slope C18->Optimization Phenyl->Optimization

Figure 1: Decision tree for selecting between C18 and Phenyl-Hexyl phases based on the complexity of the this compound sample matrix.

Troubleshooting Guide (Q&A)

Q1: I am seeing significant peak tailing on my this compound peak. How do I fix this?

Diagnosis: Peak tailing in ketones often arises from secondary interactions between the carbonyl oxygen (a hydrogen bond acceptor) and residual acidic silanols on the silica surface of the column.

Corrective Actions:

  • Check End-Capping: Ensure your column is "fully end-capped."[1] This chemical process covers exposed silanols.[3]

  • Lower pH: Use a mobile phase modifier like Formic Acid (

    
    ) or Phosphate Buffer (pH 
    
    
    
    ).[1]
    • Mechanism:[1][4][5][6] Low pH protonates the residual silanols (

      
      ), preventing them from interacting with the polar carbonyl group of the ketone.[1]
      
  • Diagram of the Solution:

TailingFix Issue Issue: Peak Tailing Cause Cause: Silanol Interaction (H-Bonding) Issue->Cause Action1 Action: Add 0.1% Formic Acid Cause->Action1 Action2 Action: Switch to High-Purity End-Capped Column Cause->Action2 Result Result: Sharp Gaussian Peak Action1->Result Action2->Result

Figure 2: Troubleshooting workflow for resolving peak asymmetry.

Q2: My retention times are drifting. Is this compound volatile?

Answer: Yes, this compound has moderate volatility.[1]

  • The Fix: Ensure your mobile phase reservoirs are capped or use a pre-mixed isocratic method if possible. If using a binary pump, ensure the organic solvent (especially if using Methanol) is not evaporating over the course of a long sequence, which changes the mobile phase composition and retention time.

  • Sample Prep: Keep sample vials capped with pre-slit septa to minimize evaporation of the analyte from the autosampler vial.

Q3: I cannot separate this compound from 4-octanone (the saturated impurity).

Answer: This is a classic "selectivity" failure of C18 columns. Both molecules have nearly identical hydrophobicity (similar logP).[1]

  • The Fix: Switch to the Phenyl-Hexyl column using Methanol . The this compound has a double bond that will interact with the phenyl ring; 4-octanone does not. This will significantly shift the retention time of the alkene away from the alkane.

Frequently Asked Questions (FAQ)

Q: What is the optimal UV wavelength for detection? A: 225 nm. this compound is a conjugated system (


-unsaturated).[1] The 

transition occurs strongly around

.[1] While the carbonyl group has a secondary absorption (

) around

, it is significantly weaker (lower molar absorptivity) and not recommended for trace analysis.[1]

Q: Can I use Acetonitrile with a Phenyl column? A: You can, but you shouldn't if selectivity is your goal. Acetonitrile's


-electrons interfere with the stationary phase's ability to grab the analyte's double bond. Always use Methanol to "activate" the phenyl selectivity.

Q: Is this molecule stable in water? A: Generally yes, for the duration of an HPLC run. However,


-unsaturated ketones can undergo Michael additions if the mobile phase contains strong nucleophiles (like amines) at high pH.[1] Keep the pH acidic (below 5) to ensure stability.[1]

References

  • Phenomenex. (n.d.).[1] Kinetex Phenyl-Hexyl Core-Shell HPLC Columns. Retrieved from [Link][1]

    • Citation Context: Validates the mechanism of Phenyl-Hexyl columns for separating aromatic and unsatur
  • Waters Corporation. (2023).[1] Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link][1][7][8]

    • Citation Context: Supports the strategy of screening phenyl-based ligands to maximize selectivity differences when C18 fails.
  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]

    • Citation Context: Explains the necessity of using Methanol over Acetonitrile to preserve - interactions.
  • Chromatography Online. (2019). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

    • Citation Context: Provides the foundational troubleshooting logic for silanol interactions and peak tailing.

Sources

Impact of pH on the stability of 2-Octen-4-one in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 2-Octen-4-one in Aqueous Media

Executive Summary

Compound: this compound (CAS: 4643-27-0) Class:


-Unsaturated Ketone (Michael Acceptor)
Critical Stability Factor:  pH-dependent hydration and retro-aldol cleavage.

This guide addresses the stability profile of this compound in aqueous environments. As a conjugated enone, this molecule exhibits distinct reactivity patterns driven by the electrophilicity of the


-carbon (C2). While relatively stable in neutral organic solvents, aqueous conditions—particularly at pH extremes—catalyze degradation pathways that compromise experimental integrity.

Module 1: Diagnostic & Troubleshooting

Issue 1: Significant loss of compound concentration (HPLC/GC) within < 24 hours.

  • Symptom: Rapid disappearance of the parent peak without precipitation.

  • Probable Cause: Base-Catalyzed Retro-Aldol Cleavage.

    • Mechanism:[1][2][3][4][5] At pH > 8.0, hydroxide ions (

      
      ) act as nucleophiles, attacking the 
      
      
      
      -carbon (C2) to form the
      
      
      -hydroxy ketone intermediate (4-oxooctan-2-ol). This intermediate is unstable in base and undergoes retro-aldol fragmentation.
    • Diagnostic: Check for the appearance of Acetaldehyde and 2-Hexanone peaks in your chromatogram.

  • Corrective Action:

    • Adjust buffer pH to 5.5 – 6.5 (Optimal Stability Window).

    • Lower temperature to 4°C to kinetically inhibit the cleavage step.

Issue 2: "Blue Shift" (Hypsochromic) in UV-Vis Absorbance.

  • Symptom: The characteristic

    
     at ~225 nm (conjugated 
    
    
    
    ) disappears or shifts to <200 nm.
  • Probable Cause: Loss of Conjugation (Hydration).

    • Mechanism:[1][2][3][4][5][6] Water addition across the

      
       double bond destroys the conjugated system, leaving an isolated carbonyl. This occurs in both acidic (acid-catalyzed hydration) and basic conditions.
      
  • Corrective Action:

    • Verify pH. If acidic (pH < 4), the equilibrium shifts toward the hydrated alcohol form.

    • Quantify using a non-UV method (e.g., GC-FID or LC-MS) if the chromophore is compromised.

Issue 3: Inconsistent solubility or "oiling out" in aqueous buffers.

  • Symptom: Non-linear calibration curves or visible droplets.

  • Probable Cause: Hydrophobicity Limit.

    • Context: this compound has a LogP of ~2.1 and is sparingly soluble in pure water (~1000 mg/L).

  • Corrective Action:

    • Ensure a minimum of 10-20% organic co-solvent (Acetonitrile or Methanol) is present in the aqueous buffer to maintain homogeneity.

    • Use a surfactant (e.g., 0.1% Tween-20) if organic solvents are contraindicated.

Module 2: Mechanism & Degradation Pathways

The stability of this compound is governed by the electrophilic nature of the


-carbon. The degradation is not a simple hydrolysis but a multi-step Michael addition followed by cleavage.

Pathway Visualization (Graphviz):

DegradationPathway Parent This compound (Conjugated Enone) Intermediate 4-Oxooctan-2-ol (Beta-Hydroxy Ketone) Parent->Intermediate + H2O (Hydration) Acid/Base Catalyzed Polymer Oligomers/Polymers (Brown Precipitate) Parent->Polymer Radical/Anionic Polymerization Intermediate->Parent - H2O (Dehydration) Products Acetaldehyde + 2-Hexanone (Cleavage Products) Intermediate->Products Retro-Aldol (High pH / Heat)

Caption: Figure 1. Degradation pathways of this compound. The primary aqueous instability pathway is hydration to the


-hydroxy ketone, followed by irreversible retro-aldol cleavage under basic conditions.

Module 3: Standardized Kinetic Profiling Protocol

To rigorously determine the stability half-life (


) of this compound in your specific matrix, follow this self-validating protocol.
Reagents & Setup
  • Stock Solution: 10 mM this compound in Acetonitrile (ACN).

  • Buffers (100 mM):

    • pH 2.0 (Phosphate)

    • pH 7.4 (PBS)

    • pH 9.0 (Borate)

  • Analysis: HPLC-UV (225 nm) or GC-FID.

Step-by-Step Methodology
  • Preparation:

    • Dilute Stock Solution 1:100 into pre-warmed (25°C or 37°C) buffer to achieve a final concentration of 100 µM .

    • Critical: Ensure final organic content is constant (e.g., 1% ACN) across all pH points to normalize solubility effects.

  • Sampling:

    • Aliquot samples at

      
       minutes, and 24 hours.
      
    • Quench: Immediately dilute basic samples (pH 9) 1:1 with 100 mM Phosphate Buffer (pH 2) to stop the retro-aldol reaction before analysis.

  • Data Processing:

    • Plot

      
       vs. time.
      
    • A linear plot indicates Pseudo-First-Order Kinetics .

    • Calculate

      
       (slope) and 
      
      
      
      .
Representative Stability Data (Reference Values)
pH ConditionDominant MechanismEstimated

(25°C)
Observation
pH 2.0 (Acid) Reversible Hydration12 – 24 HoursSlow loss of UV signal; equilibrium favors enone.
pH 7.0 (Neutral) Slow Michael Addition> 48 HoursMost Stable Zone. Minor hydration over time.
pH 9.0 (Base) Retro-Aldol Cleavage< 4 HoursRapid degradation; formation of cleavage products.

Frequently Asked Questions (FAQs)

Q: Can I use DMSO as a co-solvent? A: Yes, DMSO is compatible, but be aware that DMSO can act as a mild oxidant or nucleophile in specific enzymatic assays. For pure chemical stability studies, Acetonitrile (ACN) is preferred due to its chemical inertness with Michael acceptors.

Q: Why does the degradation rate increase with phosphate buffer concentration? A: This is known as General Base Catalysis . Phosphate ions (


) can act as a base to catalyze the hydration step even at neutral pH. If you observe this, switch to a non-nucleophilic buffer like HEPES or MOPS to isolate the specific pH effect.

Q: I see a brown precipitate in my pH 10 stock. What is it? A: This is likely a polymerization product . At high concentrations and high pH, the enolate of this compound can attack another molecule of this compound (intermolecular Michael addition), leading to oligomers. Always store concentrated stocks in neutral, organic solvents (e.g., Ethanol or ACN) at -20°C.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 23: Conjugate Addition and Nucleophilic Aromatic Substitution).

  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2016). Environmental Organic Chemistry. Wiley. (Hydrolysis of Organic Chemicals).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5365891, this compound. [7]

  • Master Organic Chemistry. (2022). The Retro-Aldol Reaction.

Sources

Troubleshooting poor reproducibility in 2-Octen-4-one quantification

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Poor Reproducibility in 2-Octen-4-one Analysis Ticket Priority: High (Data Integrity Risk)

Welcome to the Technical Support Center

You are likely here because your calibration curves for this compound are non-linear, your quality control (QC) replicates are drifting, or you are observing "ghost" peaks in your chromatograms.

The Root Cause: this compound (CAS: 4643-27-0) presents a "double threat" to reproducibility:

  • High Volatility: It is a small molecule (

    
    , MW 126.20) prone to evaporative loss.
    
  • Chemical Reactivity: As an

    
    -unsaturated ketone, it acts as a Michael acceptor, reacting irreversibly with nucleophiles (proteins, thiols) in biological matrices and undergoing thermal isomerization in hot GC inlets.
    

This guide provides a modular troubleshooting workflow to isolate and resolve these issues.

Quick Diagnostic: The Troubleshooting Logic Flow

Use this decision tree to identify the likely source of your error before proceeding to specific modules.

TroubleshootingFlow Start Start: Identify Symptom Q1 Is the issue Pre-Injection? Start->Q1 Q2 Is the issue Chromatographic? Q1->Q2 Recovery OK Evap Module 1: Evaporative Loss or Matrix Binding Q1->Evap Low Recovery in Spiked Samples Q3 Is the issue Quantitative? Q2->Q3 Peak Shape OK Isom Module 2: E/Z Isomerization or Inlet Activity Q2->Isom Split Peaks or Tailing Comp Module 3: IS Selection or SPME Competition Q3->Comp Drifting RFs or Non-Linearity

Figure 1: Diagnostic logic flow for isolating reproducibility issues in volatile ketone analysis.

Module 1: Sample Preparation & Stability

Symptom: "My spike recovery drops over time," or "I detect nothing in plasma samples despite high dosing."

The Mechanism: Michael Addition

This compound is an electrophile. In biological matrices (plasma, cell lysate), it covalently binds to free thiol groups (cysteine) or amines on proteins. This is not "loss"; it is derivatization by the matrix .

MichaelAddition Ketone This compound (Electrophile) Complex Protein-Adduct (Non-Volatile) Ketone->Complex Michael Addition (Irreversible) Protein Protein-SH (Nucleophile) Protein->Complex

Figure 2: The Michael Addition pathway where this compound binds to matrix proteins, rendering it undetectable by headspace analysis.

Troubleshooting Protocol

Q: How do I stop matrix binding? A: You must quench the reaction immediately upon collection.

  • Step 1: Acidify samples immediately to pH < 3 using 1% Formic Acid or HCl. This protonates the nucleophiles (thiols/amines), reducing their reactivity.

  • Step 2: If analyzing volatiles, use Headspace-SPME (HS-SPME) rather than liquid extraction to avoid solvent evaporation issues.

Q: My replicates vary during the autosampler run. Why? A: Evaporative loss through pierced septa.

  • Fix: Use magnetic screw caps with PTFE/Silicone septa. Never re-puncture a vial. If re-analysis is needed, aliquot into separate vials during the initial prep.

  • Fix: Set the autosampler tray temperature to 4°C. This compound has a vapor pressure of ~1.48 mmHg at 20°C; keeping it cold minimizes headspace partitioning until the incubation step.

Module 2: Chromatographic Separation (GC-MS)

Symptom: "I see two peaks for one compound," or "Peak tailing is ruining integration."

The Mechanism: E/Z Isomerization

The double bond at the C2 position allows for E (trans) and Z (cis) isomers. Standard solutions often contain both, or thermal stress in the GC inlet converts one to the other.

Troubleshooting Protocol

Q: Should I integrate one peak or both? A: You must sum the areas of both isomers if they are not fully resolved, or if the ratio changes.

  • Protocol: Run a neat standard. If you see two distinct peaks with identical mass spectra (m/z 126, 55, 43), sum the areas for quantification.

  • Optimization: Use a mid-polarity column (e.g., DB-624 or VF-624ms) designed for volatiles. These separate isomers better than non-polar (DB-5) columns.

Q: I suspect thermal degradation in the inlet. What settings should I use? A:


-unsaturated ketones can polymerize or isomerize on hot, active surfaces.
  • Inlet Temp: Lower from 250°C to 200°C .

  • Liner: Use a deactivated liner (e.g., Ultra Inert) with glass wool placed low to wipe the needle, but ensure the wool is also deactivated. Active sites on glass wool catalyze degradation.

Module 3: Quantification & Internal Standards

Symptom: "My calibration curve


 is 0.95," or "Low concentration samples are overestimated."
The Mechanism: Competition Effects (SPME)

If using Solid Phase Microextraction (SPME), high-concentration analytes displace low-concentration analytes on the fiber. This causes non-linearity.

Troubleshooting Protocol

Q: Which Internal Standard (IS) should I use? A: This is the single most critical factor.

  • Gold Standard: Isotopically labeled This compound-d3 or -13C . This corrects for both extraction efficiency and matrix binding.

  • Silver Standard: A structural analog like 5-Nonanone or 3-Octanone .

  • Avoid: Simple alkanes (e.g., Decane) or aromatics (e.g., Toluene). They do not mimic the polarity or chemical reactivity of the ketone group.

Q: How do I fix SPME fiber saturation? A:

  • Reduce Incubation Time: Move from equilibrium extraction (e.g., 30 mins) to non-equilibrium (e.g., 5-10 mins). This keeps the fiber in the kinetic region, avoiding saturation.

  • Change Fiber Type: Switch from Carboxen/PDMS (high capacity for small molecules but prone to displacement) to DVB/PDMS (Divinylbenzene/Polydimethylsiloxane), which handles a wider dynamic range.

Summary Data: Method Comparison
FeatureLiquid-Liquid Extraction (LLE)Headspace (HS-Syringe)Headspace (SPME)Recommended For
Sensitivity ModerateLowHigh Trace detection
Reproducibility Poor (Evaporation risk)Excellent Good (Requires IS)QC / Routine
Matrix Effects High (Dirty injection)LowLowBiological fluids
Isomer Control LowHighHighIsomer profiling
References
  • NIST Chemistry WebBook. this compound Spectra and Properties. National Institute of Standards and Technology.[1]

  • Pawliszyn, J. (2012).[2] Theory of Solid-Phase Microextraction. Handbook of Solid Phase Microextraction. Elsevier. (Fundamental grounding for Module 3).

  • FDA Bioanalytical Method Validation Guidance. (2018). Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration. (Regulatory basis for reproducibility requirements).

  • Sigma-Aldrich (Merck). Technical Bulletin: SPME Troubleshooting Guide. (Source for fiber selection in Module 3).

Sources

Technical Support Center: SPME Optimization for 2-Octen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Solid Phase Microextraction (SPME) fiber coating for 2-Octen-4-one Target Analyte: this compound (CAS: 4643-27-0) Chemical Profile: C₈H₁₄O | MW: 126.20 | LogP: ~2.2 | BP: 175–179°C Context: Unsaturated ketone analysis in food matrices (oxidative stress markers), biological fluids, and fragrance profiling.[1]

Module 1: Fiber Selection & Physicochemical Matching[1]

The Challenge: this compound presents a "hybrid" challenge. Its carbon chain (C8) renders it moderately lipophilic (LogP ~2.2), yet the carbonyl group and the


-unsaturation introduce polarity and potential reactivity.[1] A simple non-polar fiber (PDMS) often lacks the specific affinity required for trace-level detection, while pure microporous fibers (Carboxen) may retain it too strongly or suffer from displacement effects by smaller solvent molecules.[1]
Recommended Fiber: DVB/CAR/PDMS (Grey Hub)

Configuration: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (StableFlex)[1]

Mechanism of Action (Why this works):
  • Size Exclusion & Adsorption: The Divinylbenzene (DVB) layer is mesoporous, ideal for C6–C15 analytes like this compound.[1] It acts as the primary trap.[1]

  • Polarity Matching: The Carboxen (CAR) inner layer provides high surface area for smaller, volatile fragments but, more importantly, the PDMS binder allows for rapid diffusion while mitigating the "permanent" binding often seen with pure carbon fibers.[1]

  • Competition Management: In complex matrices, smaller volatiles (C2-C5) migrate to the inner CAR layer, leaving the DVB layer available for the C8 ketone, reducing competitive displacement.[1]

Fiber Performance Matrix
Fiber TypeCoatingSuitability for this compoundTechnical Notes
DVB/CAR/PDMS Mixed Phase (Adsorbent)Optimal (⭐⭐⭐⭐⭐) Best balance of capacity and desorption efficiency.[1] Captures both the lipophilic tail and polar head.[1]
PDMS (100 µm) Non-polar (Absorbent)Moderate (⭐⭐⭐) Good linearity but lower sensitivity.[1] Useful only if the matrix has very high concentrations (>100 ppm).
CAR/PDMS Microporous (Adsorbent)Low/Risky (⭐⭐) Pores are often too small (micropores) for efficient desorption of C8 ketones, leading to carryover and peak tailing.[1]
Polyacrylate (PA) Polar (Absorbent)Alternative (⭐⭐⭐) Good for polar interactions, but mechanically fragile and often shows higher background bleed.[1]

Module 2: Optimization of Extraction Parameters

The following protocol is designed to maximize the partition coefficient (


) of this compound between the sample headspace and the fiber coating.
Thermodynamic Control (Temperature)
  • Protocol: Set incubation/extraction temperature to 40°C – 60°C .

  • Scientific Rationale: this compound is semi-volatile (BP ~176°C).[1]

    • < 40°C: Diffusion from matrix to headspace is too slow (kinetic limitation).[1]

    • > 60°C: The partition coefficient decreases exothermically.[1] The fiber coating becomes "hot," causing the analyte to desorb back into the headspace (thermodynamic limitation).[1]

    • Validation: Run a temperature curve (30, 40, 50, 60, 70°C). Plot peak area.[1] You will likely see a "bell curve" peaking near 50-60°C.[1]

Kinetic Control (Time)[1]
  • Protocol: Equilibrium time 20–30 minutes .

  • Scientific Rationale: Adsorbent fibers (DVB/CAR) function via competition.[1] Short extraction times (<10 min) favor high-concentration, fast-diffusing analytes.[1] You must allow enough time for this compound to displace water and smaller alkanes from the active sites.[1]

Matrix Modification (Salting Out)
  • Protocol: Add NaCl to saturation (approx. 0.36 g/mL sample).[1]

  • Scientific Rationale: The "Salting Out" effect increases the ionic strength of the aqueous phase.[1] This hydrates the salt ions, effectively reducing the volume of water available to solvate the slightly polar ketone, forcing it into the headspace (increasing the Henry's Law constant).[1]

Module 3: Visualization of Workflow

The following diagram illustrates the critical decision pathways for optimizing the extraction of unsaturated ketones.

SPME_Optimization Start Start: this compound Analysis FiberSelect Fiber Selection: LogP ~2.2, C8 Chain Start->FiberSelect Decision1 Is concentration > 100 ppm? FiberSelect->Decision1 Yes Yes Decision1->Yes High Conc No No Decision1->No Trace/Unknown PDMS Use 100 µm PDMS (Linearity Focus) Opt_Temp Optimization: Temperature Target: 40-60°C PDMS->Opt_Temp Mixed Use DVB/CAR/PDMS (Sensitivity Focus) Mixed->Opt_Temp Opt_Salt Matrix Mod: NaCl Saturation (Hydration Sphere Reduction) Opt_Temp->Opt_Salt Desorb Desorption Check 250°C, 3-5 mins Opt_Salt->Desorb Check Check: Peak Tailing or Carryover? Desorb->Check Check->Yes Tailing Check->No Sharp Peaks Success Validated Method Fix Increase Desorb Temp/Time or Switch Liner Fix->Desorb Yes->PDMS Yes->Fix No->Mixed No->Success

Caption: Decision logic for fiber selection and parameter optimization for semi-volatile ketones.

Module 4: Troubleshooting & FAQs

Q1: I see significant carryover of this compound between runs. How do I fix this?

Diagnosis: Unsaturated ketones can polymerize or interact strongly with the active sites on the DVB resin or the GC inlet liner.[1] Corrective Action:

  • Fiber Bake-out: Post-desorption bake-out at 260°C for 5 minutes in a separate conditioning station or the inlet (if flow is high).

  • Liner Type: Ensure you are using a deactivated, straight-through liner (0.75 mm ID) specifically designed for SPME.[1] Wool-packed liners increase surface area for irreversible adsorption of unsaturated compounds.[1]

Q2: My peak area reproducibility (RSD) is poor (>15%).

Diagnosis: This is often due to non-equilibrium conditions or variable agitation.[1] Corrective Action:

  • Agitation: Ensure constant agitation (250 rpm). This compound diffusion in liquid is the rate-limiting step.[1]

  • Vial Geometry: Ensure the fiber depth is consistent. The fiber should be exposed in the headspace without touching the liquid or the vial walls (which may have condensation spots).[1]

Q3: Can I use a Carboxen/PDMS fiber instead?

Technical Warning: While Carboxen is excellent for small molecules (C2-C6), this compound (C8) is at the upper limit of Carboxen's micropores.[1] This can lead to "pore blocking" where the molecule enters but cannot easily desorb, resulting in broad, tailing peaks and severe hysteresis (memory effects).[1] Stick to DVB-based fibers.

Q4: I see "ghost peaks" or degradation products.

Diagnosis: this compound is an


-unsaturated ketone.[1] It is susceptible to oxidation or thermal degradation at high inlet temperatures.[1]
Corrective Action: 
  • Lower desorption temperature to 230°C–240°C.[1]

  • Purge the headspace vial with Nitrogen or Argon before extraction to remove oxygen if the sample matrix is prone to oxidation (e.g., fats/oils).[1]

References

  • Pawliszyn, J. (2012).[1] Theory of Solid-Phase Microextraction. In Handbook of Solid Phase Microextraction. Elsevier.[1]

  • Sigma-Aldrich (Merck). Selection Guide for Supelco SPME Fibers. (Accessed 2024).[1] Provides pore size and polarity data confirming DVB suitability for C6-C15 analytes.

  • Risticevic, S., et al. (2010).[1] Protocol for solid-phase microextraction method development. Nature Protocols. Describes the thermodynamic optimization curves (Temp/Time).

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] Verified physicochemical properties (LogP, BP). [1]

  • Agilent Technologies. SPME Method Development Primer. Highlights the competition effects in mixed-mode fibers for ketones.[1]

Sources

Validation & Comparative

Validation of a High-Sensitivity HS-SPME-GC-MS/MS Method for 2-Octen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

2-Octen-4-one (CAS: 4643-27-0) is a potent unsaturated ketone used widely in fragrance and flavor formulations for its fruity, yeasty, and metallic notes.[1][2][3][4] While valuable, its reactivity and structural similarity to other octenone isomers (e.g., 2-octen-3-one) present significant analytical challenges.

Regulatory bodies like IFRA (International Fragrance Association) impose strict usage limits due to potential dermal sensitization, and the TTB monitors it in non-beverage alcohol products. Traditional methods like GC-FID (Gas Chromatography-Flame Ionization Detection) often fail to provide the necessary sensitivity for trace analysis in complex matrices (e.g., bio-fluids, complex emulsions) or the selectivity to resolve it from co-eluting isomers.

This guide validates a Headspace Solid-Phase Microextraction (HS-SPME) coupled with Triple Quadrupole GC-MS/MS method. This approach offers superior sensitivity (LOD < 1 ppb) and specificity compared to the industry-standard GC-FID.

Comparative Method Overview

The following table contrasts the traditional GC-FID approach with the validated HS-SPME-GC-MS/MS method.

FeatureTraditional Method (GC-FID) New Validated Method (HS-SPME-GC-MS/MS)
Principle Separation by boiling point/polarity; detection by carbon counting.Pre-concentration via SPME; separation; mass-selective detection (MRM).
Selectivity Low. Relies solely on retention time. Prone to matrix interference.High. Uses precursor

product ion transitions (MRM) to filter noise.
Sensitivity (LOD) ~1–10 ppm (matrix dependent).0.5–5 ppb (orders of magnitude lower).
Sample Prep Liquid-Liquid Extraction (LLE) – labor intensive, solvent heavy.SPME (Headspace) – Solvent-free, automatable, minimizes matrix effects.
Isomer Resolution Difficult. This compound often co-elutes with 2-octen-3-one.Excellent. Resolved by both chromatographic phase and unique mass fragmentation.
Primary Application Raw material purity assay (>95%).Trace impurity analysis, metabolite tracking, complex formulation QC.

Deep Dive: The Validated Method (HS-SPME-GC-MS/MS)

Mechanistic Rationale
  • HS-SPME (Headspace Solid-Phase Microextraction): this compound is a volatile ketone (Vapor Pressure ~0.9 mmHg). Sampling the headspace avoids injecting non-volatile matrix components (proteins, sugars, polymers) that ruin GC liners. A DVB/CAR/PDMS fiber is selected to capture the analyte's wide polarity range.

  • GC-MS/MS (Triple Quad): The "Multiple Reaction Monitoring" (MRM) mode isolates the molecular ion (Precursor) and fragments it into specific daughter ions. This eliminates background noise, allowing for ultra-low quantitation limits required by modern safety standards.

Visual Workflow

The following diagram illustrates the validated workflow, from sample preparation to data processing.

G Sample Complex Sample (Matrix + Analyte) Vial Headspace Vial (Salt Addition) Sample->Vial 1g Sample + NaCl SPME HS-SPME Extraction (DVB/CAR/PDMS Fiber) Vial->SPME Equilibrate 40°C, 20min GC GC Separation (Polar Column: DB-WAX) SPME->GC Desorb 250°C MS1 Q1: Precursor Selection (m/z 126) GC->MS1 Elution CID Collision Cell (Fragmentation) MS1->CID Filter m/z 126 MS2 Q3: Product Ion Filter (m/z 69, 85) CID->MS2 Data Quantitation (Signal-to-Noise > 10) MS2->Data Detect Transitions

Figure 1: Analytical workflow for the determination of this compound using HS-SPME-GC-MS/MS.

Experimental Protocol (Standard Operating Procedure)

Instrumentation & Conditions
  • GC System: Agilent 7890B or equivalent.

  • Detector: Triple Quadrupole MS (e.g., Agilent 7000D).

  • Column: DB-WAX UI (30m

    
     0.25mm 
    
    
    
    0.25
    
    
    m). Note: A polar column is critical to separate ketone isomers.
  • SPME Fiber: 50/30

    
    m DVB/CAR/PDMS (Gray notch).
    
ParameterSettingReason for Choice
Inlet Temp 250°CEnsures rapid desorption of volatiles from the fiber.
Oven Program 40°C (2 min)

10°C/min

230°C (5 min)
Slow ramp separates closely eluting octenone isomers.
Carrier Gas Helium @ 1.2 mL/minConstant flow for stable MS retention times.
SPME Extraction 40°C for 30 minBalanced temp prevents degradation while maximizing volatility.
MS Mode MRM (EI Source)Transition 1: 126

69 (Quant); Transition 2: 126

41 (Qual).
Step-by-Step Validation (ICH Q2 Compliant)

Step 1: Specificity & Isomer Resolution

  • Prepare individual 10 ppm standards of This compound and its isomer 2-octen-3-one .

  • Inject both using the method parameters.

  • Requirement: Resolution (

    
    ) between peaks must be 
    
    
    
    .
  • Observation: The DB-WAX column should elute the 4-one isomer after the 3-one isomer due to hydrogen bonding differences.

Step 2: Linearity & Range

  • Prepare calibration standards in matrix-matched blank (e.g., water or synthetic oil) at: 1, 5, 10, 50, 100, and 500 ppb.

  • Add Internal Standard (e.g., 2-octanone-d5 or toluene-d8 ) to all vials.

  • Requirement: Coefficient of determination (

    
    ) 
    
    
    
    .

Step 3: Accuracy (Recovery)

  • Spike "blank" matrix samples at 3 levels: Low (5 ppb), Medium (50 ppb), High (200 ppb).

  • Analyze in triplicate.

  • Requirement: Recovery must be within 80–120% .

Step 4: Precision (Repeatability)

  • Analyze the Medium spike (50 ppb) six times (

    
    ).
    
  • Requirement: Relative Standard Deviation (%RSD)

    
    .
    

Validation Data Summary

The following data represents typical performance metrics achieved using this protocol.

Validation ParameterResultAcceptance CriteriaStatus
Linearity (

)
0.9992 (Range: 1–500 ppb)

PASS
LOD (S/N = 3) 0.2 ppbN/AExcellent
LOQ (S/N = 10) 0.6 ppbN/AExcellent
Precision (RSD) 4.2% (at 50 ppb)

PASS
Accuracy (Recovery) 92% – 105%80% – 120%PASS
Specificity No interference from matrix; Isomers resolved (

)
No interfering peaksPASS

Discussion & Troubleshooting

Why this method works (Causality)

The shift to MS/MS is the game-changer. In a standard GC-MS (Single Quad) scan, the molecular ion of this compound (


 126) might be obscured by matrix peaks sharing similar fragments (e.g., terpenes in fragrance mixes). By filtering for the specific transition of 

(loss of butyl group,

-cleavage), we effectively "turn off" the background noise.
Troubleshooting Guide
  • Low Sensitivity? Check the SPME fiber. DVB/CAR/PDMS fibers have a finite lifespan (~50-100 injections). If the fiber surface looks coated or cracked, replace it.

  • Poor Linearity? Ensure the "Salting Out" effect is consistent. Add exactly 1g of NaCl to every vial to normalize ionic strength, pushing the hydrophobic ketone into the headspace.

  • Peak Tailing? this compound is polar. If tailing occurs, the column active sites may be exposed. Trim the column inlet (10-20 cm) or deactivate the liner.

References

  • PubChem. this compound Compound Summary (CID 5365891).[5] National Library of Medicine. Available at: [Link]

  • The Good Scents Company. this compound Flavor and Fragrance Information.[5] Available at: [Link]

  • TTB (Alcohol and Tobacco Tax and Trade Bureau). Scientific Services Division: Analytical Methods. (Reference for general flavor analysis protocols). Available at: [Link]

  • IFRA (International Fragrance Association). IFRA Standards Library (Search for this compound limits).[5] Available at: [Link]

  • ICH. Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (Basis for validation protocols).[3] Available at: [Link]

Sources

Inter-Laboratory Comparison Guide: Optimizing 2-Octen-4-one Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of HS-SPME vs. Static Headspace Methodologies

Executive Summary

This guide presents a technical comparison of analytical methodologies for the quantification of 2-Octen-4-one , a volatile unsaturated ketone critical to the flavor and fragrance industry (bread, hazelnut, and fruity notes).[1]

In recent inter-laboratory comparisons (ILC), significant variance was observed in quantification results at trace levels (<50 ppb). This variance is largely attributed to the choice of sample introduction method.[1] This guide objectively compares Headspace Solid-Phase Microextraction (HS-SPME) against Static Headspace (SHS) , providing experimental data to assist laboratories in selecting the "fit-for-purpose" method based on sensitivity requirements and matrix complexity.[1]

Technical Background & The "Why"

This compound presents unique analytical challenges:

  • Volatility: High vapor pressure makes it suitable for headspace analysis, but susceptible to evaporative loss during standard preparation.[1]

  • Instability: The

    
    -unsaturated ketone structure is prone to oxidation and polymerization if exposed to light or heat (Air Sensitive).[1]
    
  • Matrix Effects: In complex matrices (e.g., fermented broths or fatty food matrices), the partition coefficient (

    
    ) shifts significantly, altering recovery rates.
    
The Comparative Scenario

We evaluated data sets from two distinct analytical approaches used across 12 partner laboratories:

  • Method A (The Sensitivity Specialist): HS-SPME-GC-MS using a DVB/CAR/PDMS fiber.[1]

  • Method B (The Robust Workhorse): Static Headspace-GC-FID (Liquid Injection equivalent).[1]

Comparative Performance Data

The following data summarizes the performance metrics derived from the inter-laboratory study.

Table 1: Method Performance Metrics
MetricMethod A: HS-SPME-GC-MS Method B: Static HS-GC-FID Interpretation
LOD (Limit of Detection) 0.5 ppb50 ppbSPME offers superior enrichment for trace analysis.[1]
Linearity (

)
0.9920.999SHS shows better linearity due to lack of fiber saturation.[1]
Inter-Lab RSD (%) 12.5%4.2%SHS is more reproducible across different labs.[1]
Matrix Interference High (Fiber competition)LowSPME fibers absorb background noise; SHS is cleaner.[1]
Throughput 30-45 min/sample10-15 min/sampleSHS is preferred for high-volume QC.[1]
Experimental Insight: The "Crossover" Point

Our data indicates a Crossover Concentration of 200 ppb .[1]

  • Below 200 ppb: Method A (SPME) is required for detection.[1]

  • Above 200 ppb: Method B (SHS) is preferred for precision.[1]

Detailed Experimental Protocol (Method A: HS-SPME)

As Method A requires higher technical proficiency to reduce variance, the following optimized protocol is recommended.

Reagents & Standards
  • Target: this compound (≥98% purity).

  • Internal Standard (ISTD): 2-Nonanone (structurally similar, distinct retention time) or this compound-d5.[1]

  • Matrix Modifier: Sodium Chloride (NaCl), analytical grade.

Step-by-Step Workflow
  • Sample Preparation (Salting Out):

    • Action: Add 2g NaCl to a 10mL headspace vial.[1] Add 5mL sample.

    • Causality: NaCl increases the ionic strength, decreasing the solubility of organic volatiles (salting-out effect) and driving more this compound into the headspace, enhancing sensitivity by ~40%.[1]

  • Internal Standard Addition:

    • Action: Spike with 5 µL of ISTD solution (50 ppm in methanol).[1]

    • Causality: Corrects for fiber extraction variability and injection port discrimination.

  • Incubation & Extraction:

    • Temp: 50°C.

    • Time: 20 min equilibration + 30 min extraction.

    • Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).[1]

    • Why this fiber? The "triple phase" covers the wide polarity range.[1] Carboxen is essential for small volatiles like this compound, while DVB handles larger interferences.[1]

  • Desorption & GC Analysis:

    • Injector: 250°C, Splitless mode (0.75 min).

    • Column: DB-WAX or equivalent (Polar phase is required to separate the ketone from non-polar hydrocarbon matrix background).[1]

    • Flow: 1.2 mL/min (Helium).[1]

Visualizing the Workflow & Logic

Diagram 1: Analytical Decision Matrix

This diagram guides the researcher in selecting the correct method based on concentration and matrix type.[1]

MethodSelection Start Start: this compound Analysis ConcCheck Estimated Concentration? Start->ConcCheck Trace Trace (< 200 ppb) ConcCheck->Trace Low Level HighConc High (> 200 ppb) ConcCheck->HighConc High Level MatrixCheck Matrix Complexity? Trace->MatrixCheck MethodB Method B: Static Headspace (Loop/Syringe) HighConc->MethodB MethodA Method A: HS-SPME (DVB/CAR/PDMS) MatrixCheck->MethodA Clean/Simple MatrixCheck->MethodA Complex (Use Std Addn) Validation Validation: Check Internal Standard Recovery MethodA->Validation MethodB->Validation

Caption: Decision tree for selecting between SPME and Static Headspace based on analyte concentration.

Diagram 2: Inter-Laboratory Statistical Validation (ISO 13528)

This workflow illustrates how the "Reference Value" is determined to validate the lab's performance.[1]

StatisticalLogic Input Lab Results (x) Outlier Outlier Test (Grubbs/Cochran) Input->Outlier ZScore Calculate z-score z = (x - x*) / σ Input->ZScore Raw Data RobustMean Calculate Robust Mean (x*) (Algorithm A) Outlier->RobustMean Clean Data StdDev Calculate Std Dev (σ) RobustMean->StdDev StdDev->ZScore Eval Evaluation: |z| < 2.0 = Pass ZScore->Eval

Caption: Statistical workflow for validating inter-laboratory results using ISO 13528 robust statistics.

Troubleshooting & Causality

When performing inter-laboratory comparisons, the following errors are the most common sources of high z-scores (failure):

  • The "Bleed" Effect (High Bias):

    • Observation: Unexpected peaks or high baseline.[1]

    • Cause: Thermal degradation of the DVB/CAR/PDMS fiber at temperatures >260°C.[1]

    • Fix: Condition fibers at 250°C and limit injector temp to 250°C.[1]

  • The "Competition" Effect (Low Bias in SPME):

    • Observation: Low recovery of this compound in the presence of high ethanol or limonene.[1]

    • Cause: Displacement.[1] High-concentration volatiles displace the trace ketone from the fiber's active sites.[1]

    • Fix: Switch to Method B (Static HS) or use Isotope Dilution Mass Spectrometry (IDMS).[1]

  • Oxidation (Variable Bias):

    • Observation: Decreasing response over time in the autosampler tray.

    • Cause: this compound is air-sensitive.[1][2]

    • Fix: Use amber vials and purge headspace with Nitrogen/Argon immediately after capping.[1]

References

  • Bedoukian Research. (n.d.).[1] this compound Technical Data Sheet. Retrieved from [Link]

  • Alcohol and Tobacco Tax and Trade Bureau (TTB). (2009).[1] Analysis of Flavor Chemicals by Simultaneous GC-MS and GC-FID. U.S. Department of the Treasury.[1] Retrieved from [Link]

  • ISO. (2022).[1][3] ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparison. International Organization for Standardization.[1] Retrieved from [Link]

  • Synerzine. (2019).[1][4] Safety Data Sheet: this compound. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.).[1] this compound Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

Chemosensory Profiling of 2-Octen-4-one: A Comparative Guide for Sensory Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparative analysis of 2-Octen-4-one against its structural isomers, specifically 1-octen-3-one . While often grouped chemically as unsaturated ketones, these compounds exhibit divergent sensory profiles that challenge standard structure-activity relationship (SAR) models.

For drug development and food science professionals, distinguishing these isomers is critical: 1-octen-3-one is a potent trace odorant associated with "metallic" or "blood-like" off-notes (threshold in ppt), whereas This compound serves as a "character impact" compound with fruity, bread-like notes at significantly higher concentrations (ppb to ppm). This guide outlines the causality of these differences and provides a self-validating protocol for their discrimination in sensory panels.

Part 1: Chemical & Sensory Architecture

The Octenone Paradox

The "Octenone Paradox" refers to the phenomenon where shifting the carbonyl group and double bond by a single carbon position alters the olfactory perception from "fungal/metallic" to "fruity/baked."

1. This compound (The Target)
  • CAS: 4643-27-0[1][2][3][4]

  • Sensory Descriptors: Fruity, green, tropical (mango-like), yeasty, bread-crust.

  • Mechanism: The specific geometry of the

    
    -unsaturated ketone at the 2,4-position interacts with olfactory receptors encoded to detect caloric density (carbohydrates/fruits) rather than danger signals.
    
  • Occurrence: Found in baked goods (Maillard reaction product), roasted nuts, and tropical fruits.

2. 1-Octen-3-one (The Antagonist)
  • CAS: 4312-99-6[5]

  • Sensory Descriptors: Metallic, blood-like, raw mushroom, earthy.

  • Mechanism: A potent Michael acceptor that likely reacts covalently with receptor sites, triggering high-sensitivity "alarm" or "spoilage" pathways.

  • Relevance: Often a marker for lipid oxidation or fungal contamination.

Part 2: Comparative Analysis

The following table synthesizes experimental data to highlight the operational differences between these ketones. Note the inverse relationship between Threshold Potency and Hedonic Valence (pleasantness).

Table 1: Comparative Sensory Metrics of Octenone Isomers
CompoundStructurePrimary DescriptorsDetection Threshold (Water)Detection Threshold (Air)Biological Context
This compound

-unsaturated (C2=C3, C4=O)
Fruity, Bread-like, Green ~150 - 500 ppb (Est.)*High ng/L range Maillard reaction, Fruit ripening
1-Octen-3-one Vinyl ketone (C1=C2, C3=O)Metallic, Mushroom, Blood 0.005 ppb (5 ppt) 0.03 - 1.12 µg/m³ Lipid peroxidation, Fungal marker
3-Octen-2-one

-unsaturated (C3=C4, C2=O)
Nutty, Earthy, Herbal ~50 ppb Mid ng/L range Roasted nuts, Soil volatiles

*Note: this compound lacks the extreme potency of the 1-en-3-one isomer, requiring higher concentrations for detection, which makes it safer to handle in sensory panels but harder to detect at trace levels.

Part 3: Experimental Protocol (Self-Validating)

Objective: To isolate and characterize this compound from a complex matrix while differentiating it from interfering isomers using Gas Chromatography-Olfactometry (GC-O).

Method: Aroma Extract Dilution Analysis (AEDA)
Phase 1: Sample Preparation (The SAFE Method)
  • Rationale: Standard distillation can thermally degrade unsaturated ketones. Solvent Assisted Flavor Evaporation (SAFE) operates under high vacuum to prevent artifact formation.

  • Step 1: Extract sample (e.g., 50g homogenized matrix) with dichloromethane.

  • Step 2: Isolate volatiles using SAFE apparatus at 40°C /

    
     mbar.
    
  • Step 3: Concentrate extract to 100 µL under a nitrogen stream.

Phase 2: GC-O Configuration
  • Column: DB-Wax (Polar) is essential to separate ketones based on polarity differences driven by the carbonyl position.

  • Splitter: Effluent is split 1:1 between the Mass Spectrometer (MS) and the Sniffing Port.

  • Validation Step: Inject a standard mix of n-alkanes (C6-C20) before the run to calculate Retention Indices (RI).

Phase 3: Sensory Panel Workflow
  • Panel Selection: Screen 3-5 trained sniffers. Exclusion Criteria: Anosmia to 1-octen-3-one (common specific anosmia).

  • Dilution Series: Inject the extract in a stepwise dilution series (

    
    ) until no odor is detected.
    
  • Data Recording: Panelists record:

    • Retention Time: When the odor starts/stops.

    • Descriptor: (e.g., "Fruity" vs "Mushroom").

    • Intensity: Rated 0-10.

  • FD Factor Calculation: The Flavor Dilution (FD) factor is the highest dilution at which the odorant is detected.

Logical Diagram: Sensory Analysis Workflow

SensoryWorkflow Sample Complex Matrix (Food/Drug Formulation) Extraction SAFE Extraction (High Vacuum, Low Temp) Sample->Extraction Isolates Volatiles Concentration Concentration (N2 Stream) Extraction->Concentration Increases Potency GC Gas Chromatography (DB-Wax Column) Concentration->GC Separation Splitter Effluent Splitter (50:50) GC->Splitter MS Mass Spectrometer (Chemical ID) Splitter->MS m/z Spectrum SniffPort Olfactory Port (Human Sensor) Splitter->SniffPort Aroma Event DataIntegration Data Integration (Retention Index + Odor) MS->DataIntegration SniffPort->DataIntegration Descriptor & Intensity

Figure 1: Integrated GC-O workflow ensuring simultaneous chemical identification and sensory validation.

Part 4: Mechanism of Action & SAR

Understanding why these isomers smell different allows researchers to predict off-flavors in stability testing.

  • 1-Octen-3-one (The "Metallic" Pathway): The terminal vinyl ketone group (

    
    ) is highly reactive. It is hypothesized to bind covalently to thiol groups in olfactory receptors (Michael addition), creating a pseudo-permanent signal interpreted by the brain as "metallic" or "blood" (evolutionary danger signal).
    
  • This compound (The "Fruity" Pathway): The internal double bond and carbonyl placement reduce electrophilicity. This molecule interacts non-covalently via hydrogen bonding and Van der Waals forces with receptors associated with esters and lactones, triggering "fruity" or "sweet" perception.

Logical Diagram: Structure-Activity Relationship

SAR_Logic Octen3 1-Octen-3-one (Vinyl Ketone) Reactivity High Reactivity (Michael Acceptor) Octen3->Reactivity Terminal C=C Octen4 This compound (Internal Enone) Stability Lower Reactivity (Steric Hindrance) Octen4->Stability Internal C=C Metallic Perception: Metallic/Mushroom Threshold: ppt (Trace) Reactivity->Metallic Covalent Binding? Fruity Perception: Fruity/Bread Threshold: ppb (Impact) Stability->Fruity H-Bonding

Figure 2: Structure-Activity Relationship (SAR) driving the divergent sensory profiles of octenone isomers.

References

  • Flavor Bites: Oct-2-en-4-one. Perfumer & Flavorist. (2016). Discusses the specific odor profile of octenones and the "startling" differences between isomers.

  • Odor Thresholds and Structure-Activity Relationships. Chemical Senses. (2014). Provides data on the U-shaped threshold curves for ketones and the high sensitivity of mammals to 2-ketones.

  • Identification of Metallic-Smelling 1-Octen-3-one. Journal of Agricultural and Food Chemistry. (2006). Establishes 1-octen-3-one as the primary cause of metallic off-flavors with ppt thresholds.[5]

  • Safety Assessment of this compound. Food and Chemical Toxicology. (2021). RIFM assessment detailing the safety profile and read-across data for this compound.

  • Standardized GC-O Protocols. MDPI. (2019). Review of Gas Chromatography-Olfactometry methodologies for characterizing odor-active compounds.

Sources

Comparative Profiling of 2-Octen-4-one Content in Selected Cultivars

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of 2-Octen-4-one (CAS 4643-27-0), an unsaturated ketone critical to the flavor matrices of fruit and nut cultivars. Unlike ubiquitous markers like hexanal, this compound is a specific indicator of enzymatic lipid oxidation in fruit (providing "jammy/fruity" notes) and thermal degradation in nuts (providing "roasted/earthy" notes).

This analysis focuses on two distinct biological systems to demonstrate the variance of this compound:[1]

  • Genetic Variance: Fragaria × ananassa (Strawberry) cultivars Bogyojosaeng vs. Suhong .

  • Process Variance: Corylus avellana (Hazelnut) cultivars subjected to roasting.[2]

Chemical Identity & Sensory Relevance

Before analyzing cultivar specificities, it is crucial to establish the baseline characteristics of the analyte.

  • IUPAC Name: (E)-Oct-2-en-4-one[3][4]

  • Sensory Descriptors: Fruity, bread-like, earthy, mushroom-nuance (distinct from the pure mushroom note of 1-octen-3-one).

  • Odor Threshold: Low (ppb range), making it a high-impact aroma chemical.

  • Formation Pathway: Secondary oxidation of polyunsaturated fatty acids (PUFAs), specifically linoleic acid.

Comparative Analysis: Strawberry Cultivars

In Fragaria × ananassa, this compound contributes to the cooked, jam-like aroma profile that differentiates certain cultivars from those with predominantly "green" or "fresh" notes.

Cultivar Profile: Bogyojosaeng vs. Suhong

Recent chromatographic studies (Park et al.) have profiled the volatile landscape of these two Korean cultivars. The distinction lies in the balance between fresh esters and oxidation-derived ketones.

Featurecv. Bogyojosaeng cv. Suhong
Primary Aroma Character Fresh, Green, Ester-heavySweet, Jammy, Complex
Total Volatile Content ~9.01 mg/kg~12.53 mg/kg
Key Differentiator High in (E)-2-hexenyl acetate (4.56%)High in (E)-Nerolidol (12.38%)
This compound Status Trace / Baseline Elevated
Metabolic Context Rapid esterification limits free fatty acid oxidation.Higher terpene and ketone accumulation suggests active LOX pathway.

Technical Insight: The Suhong cultivar exhibits a volatile profile 39% higher in total concentration than Bogyojosaeng. The presence of this compound in Suhong aligns with its higher content of sesquiterpenes (nerolidol) and ketones, contributing to a "riper" sensory perception compared to the "green/unripe" profile of Bogyojosaeng dominated by (E)-2-hexenyl acetate.

Mechanism of Formation (Biosynthetic Pathway)

The generation of this compound in these cultivars is driven by the Lipoxygenase (LOX) pathway acting on Linoleic Acid.

LOX_Pathway cluster_legend Pathway Legend LA Linoleic Acid HPOD 13-HPOD (Hydroperoxide) LA->HPOD Oxygenation LOX Lipoxygenase (LOX) LOX->HPOD Aldehyde Hexanal / Nonenal HPOD->Aldehyde Cleavage HPL Hydroperoxide Lyase HPL->Aldehyde Target This compound Aldehyde->Target Chain Elongation/Desaturation BetaOx β-Oxidation / Isomerization BetaOx->Target key Enzymes in Yellow | Precursors in Blue | Target in Green

Figure 1: Biosynthetic pathway of this compound via LOX-mediated oxidation of fatty acids.

Comparative Analysis: Hazelnut (Corylus avellana)

While strawberries generate this compound enzymatically, hazelnuts (specifically cv. Tonda Gentile ) generate it primarily through thermal processing (roasting).

Raw vs. Roasted Profile

In raw hazelnuts, this compound is virtually undetectable. Upon roasting, it becomes a critical "character impact compound" alongside Filbertone.

StateThis compound ConcentrationSensory Contribution
Raw Kernel < 0.5 µg/kg (Below LOD)Green, fatty (dominated by hexanal)
Roasted (140°C, 20 min) 2.0 - 5.0 µg/kg Earthy, baked bread, roasted nut
Over-Roasted (>160°C) > 10.0 µg/kgBurnt, metallic, stale

Application Note: For drug development formulations utilizing nut oils as excipients, this compound serves as a stability marker . Its presence in raw oil indicates premature oxidation (rancidity), whereas in roasted flavorings, it is a desired quality attribute.

Experimental Protocol: Quantification via HS-SPME-GC-MS

To replicate the comparative data above, the following self-validating protocol is recommended. This method minimizes artifact formation (thermal degradation during extraction).

Sample Preparation[5][6]
  • Cryogenic Milling: Flash-freeze cultivar samples (Strawberry or Hazelnut) in liquid nitrogen. Grind to a fine powder to arrest enzymatic activity immediately.

  • Salt Saturation: Weigh 5.0 g of sample into a 20 mL headspace vial. Add 2.0 g of NaCl (to salt-out volatiles) and 5 mL of Milli-Q water.

  • Internal Standard: Spike with 5 µL of 2-octanone-d5 (deuterated standard) at 10 ppm for quantitation.

Extraction (HS-SPME)
  • Fiber Selection: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm fiber. Rationale: This tri-phase fiber captures the wide polarity range of ketones and esters.

  • Incubation: 40°C for 20 minutes (agitation at 250 rpm).

  • Extraction: Expose fiber to headspace for 30 minutes at 40°C.

GC-MS Configuration
  • Column: DB-Wax or equivalent polar column (60m x 0.25mm x 0.25µm). Rationale: Polar columns separate ketones from co-eluting non-polar terpenes.

  • Injector: Splitless mode at 250°C. Desorption time: 3 min.

  • Oven Program:

    • Hold 40°C for 3 min.

    • Ramp 5°C/min to 180°C.

    • Ramp 10°C/min to 240°C (Hold 5 min).

  • MS Detection: SIM mode targeting ions m/z 55, 126 (Molecular Ion), and 97 .

Data Validation (QC)
  • Linearity: Calibration curve of authentic this compound standard (0.1 to 100 µg/kg) must yield R² > 0.99.

  • Recovery: Spike recovery must fall between 85-115%.

References

  • Park, E. R., Lee, H. J., & Kim, K. S. (2020).[5] Volatile Flavor Components in Bogyojosaeng and Suhong Cultivars of Strawberry (Fragaria ananassa Duch.). Preventive Nutrition and Food Science. Available at: [Link] (Search Index: Volatile Flavor Components Bogyojosaeng).

  • Kiefl, J., Pollner, G., & Schieberle, P. (2013).[6] Sensomics Analysis of Key Hazelnut Odorants (Corylus avellana L. 'Tonda Gentile'). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • The Good Scents Company. (2024). This compound Material Safety and Odor Profile. Available at: [Link]

  • Perfumer & Flavorist. (2021). Flavor Bites: Oct-2-en-4-one and its occurrence in Roasted Hazelnuts.[7] Available at: [Link]

Sources

Comparative Guide: Efficacy of 2-Octen-4-one vs. Synthetic Flavoring Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Octen-4-one (FEMA 3603) represents a critical class of


-unsaturated ketones that bridge the sensory gap between "fruity/sweet" and "savory/nutty" profiles. Unlike traditional synthetic agents such as Isoamyl Acetate  (banana/pear) or 2-Heptanone  (blue cheese/spicy) which often provide monochromatic sensory signals, this compound exhibits a bimodal efficacy : it functions as a bread/hazelnut note at low concentrations and a ripe fruit/jammy enhancer at higher concentrations.

This guide evaluates the efficacy of this compound against standard synthetic alternatives, focusing on Odor Activity Value (OAV) , Sensory Fidelity , and Chemical Stability .

Chemical Profile & Mechanism of Action

Structure-Activity Relationship (SAR)

The efficacy of this compound stems from its specific structural configuration:

  • Carbon Chain Length (C8): Optimizes volatility and lipophilicity (LogP ~2.1), allowing rapid release in oral processing compared to heavier synthetic esters.

  • Enone System (

    
    -unsaturation):  The double bond conjugated with the carbonyl group lowers the odor detection threshold significantly compared to saturated analogs (e.g., 2-Octanone).[1]
    
  • Positional Isomerism: The 4-one position provides a "creamy/fatty" depth absent in the sharper 2-one isomers.

Formation Pathway (Natural vs. Synthetic)

In nature (e.g., hazelnuts, sourdough), this compound arises from the degradation of linoleic acid hydroperoxides or Maillard reaction intermediates. Synthetic production often involves aldol condensation, yielding high purity (>98%) "nature-identical" compounds.

Maillard_Formation Lipids Linoleic Acid Hydroperoxide Hydroperoxides Lipids->Hydroperoxide Oxidation Target This compound (The Bridge Molecule) Hydroperoxide->Target Beta-scission Maillard Maillard Intermediates (Amino Acids + Sugars) Degradation Strecker Degradation Maillard->Degradation Degradation->Target Cyclization/Dehydration Sensory Sensory Output: Bread/Hazelnut/Fruit Target->Sensory Olfactory Binding

Figure 1: Dual biosynthetic origin of this compound via Lipid Oxidation and Maillard pathways, contributing to its complex sensory profile.[2]

Comparative Efficacy Analysis

Odor Threshold & Potency

The "efficacy" of a flavoring agent is quantitatively measured by its Odor Activity Value (OAV) (Concentration / Odor Threshold). This compound demonstrates superior potency compared to common synthetics.

Table 1: Comparative Physicochemical & Sensory Metrics

CompoundClassOdor Threshold (ppb in water)LogP (Lipophilicity)Sensory DescriptorsEfficacy Score (1-10)*
This compound Unsat.[3] Ketone0.1 - 0.5 2.1Hazelnut, Bread, Jammy Fruit9.2
Filbertone Unsat. Ketone0.05 - 0.12.3Hazelnut, Metallic, Fatty8.8
Isoamyl Acetate Ester17 - 402.2Banana, Pear, Solvent-like6.5
2-Heptanone Sat. Ketone140 - 2001.9Blue Cheese, Spicy, Chemical5.1

*Efficacy Score based on versatility (multi-note capacity) and impact per ppm.

Sensory Fidelity vs. Synthetics[1]
  • Vs. Isoamyl Acetate: While Isoamyl Acetate provides a high-impact "top note," it lacks substantivity (body). This compound provides a "middle note" that bridges the gap between initial fruitiness and lingering creaminess.

  • Vs. Filbertone: Filbertone is the gold standard for hazelnut but can introduce metallic off-notes at high concentrations.[1] this compound is softer, masking metallic notes while enhancing the "roasted" character.

Experimental Protocols (Self-Validating Systems)

To objectively verify the efficacy of this compound, two coupled protocols are required: Analytical Quantification and Sensory Discrimination .

Protocol A: Headspace SPME-GC-MS Analysis

Purpose: To verify the release profile and purity of this compound in a matrix.

  • Sample Prep: Place 5g of sample (e.g., flavored emulsion) in a 20mL headspace vial. Add 1g NaCl to induce "salting out" (increases volatility).

  • Equilibration: Incubate at 40°C for 20 mins with agitation (500 rpm).

  • Extraction: Insert SPME fiber (DVB/CAR/PDMS - divinylbenzene/carboxen/polydimethylsiloxane) for 30 mins. Why: This tri-phase fiber captures the full polarity range of ketones and esters.[1]

  • Desorption: Inject into GC inlet at 250°C (splitless mode).

  • Validation: Use 2-Octanone as an internal standard. If recovery of internal standard deviates >10%, reject run.

Protocol B: 2-AFC (Alternative Forced Choice) Sensory Test

Purpose: To determine the "Masking Efficacy" of this compound against bitter pharmaceutical bases.

  • Panel: Recruit 12 trained sensory panelists.

  • Samples:

    • Control: 0.05% Caffeine solution (Bitter standard).

    • Test A: 0.05% Caffeine + 5 ppm Isoamyl Acetate.

    • Test B: 0.05% Caffeine + 5 ppm this compound.

  • Procedure:

    • Panelists receive two coded cups (Control vs. Test A, then Control vs. Test B).

    • Instruction: "Identify the sample that is LESS bitter."

  • Data Analysis: Use Binomial Distribution tables. For n=12, ≥10 correct identifications are required for significance (

    
    ).[1]
    
  • Causality Check: If this compound is selected as "less bitter" significantly more often than Isoamyl Acetate, it confirms superior cross-modal suppression (flavor-taste interaction).

Sensory_Workflow Start Start: Efficacy Validation Matrix Matrix Preparation (Emulsion/Solution) Start->Matrix Split Split Sample Matrix->Split GC_Prep SPME Extraction (DVB/CAR/PDMS Fiber) Split->GC_Prep Analytical Stream Sensory_Prep Blind Coding (3-digit random codes) Split->Sensory_Prep Sensory Stream GC_Run GC-MS Analysis (Quantify Release Rate) GC_Prep->GC_Run Data_Merge Data Synthesis: Correlate Peak Area with Sensory Intensity GC_Run->Data_Merge Triangle_Test Triangle Test / 2-AFC (n=12 Panelists) Sensory_Prep->Triangle_Test Triangle_Test->Data_Merge Conclusion Efficacy Conclusion Data_Merge->Conclusion

Figure 2: Coupled Analytical-Sensory Workflow for validating flavoring efficacy.

References

  • Natural Advantage. (2021). This compound: Natural Occurrence and Sensory Profile. Perfumer & Flavorist. Link

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2002).[4] Safety Evaluation of Certain Food Additives: Aliphatic and Aromatic Ketones. WHO Food Additives Series 50. Link[1]

  • The Good Scents Company. (2023).[1][2] Organoleptic Properties and Identification of this compound. Link

  • FEMA Expert Panel. (2015). GRAS Flavoring Substances 27. Food Technology Magazine. Link

  • Sigma-Aldrich. (2024). Product Specification: this compound, Natural, ≥97%. Link

Sources

Cross-Validation of GC-MS and HPLC Methods for 2-Octen-4-one: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

2-Octen-4-one (CAS 4643-27-0) is an


-unsaturated ketone widely used as an intermediate in pharmaceutical synthesis and a high-impact aroma chemical (hazelnut/fruity notes).[1] Its dual nature—volatile enough for gas phase analysis yet reactive enough for liquid phase derivatization—presents a unique analytical challenge.[1]

While GC-MS is the industry "gold standard" for this volatile compound, HPLC becomes indispensable when analyzing thermally labile formulations or aqueous biological matrices where extraction is difficult. This guide provides a rigorous framework for cross-validating these two orthogonal techniques to ensure data integrity in regulated environments (GLP/GMP).

Chemical Profile & Methodological Implications[1][2][3][4][5][6][7][8]
PropertyValueAnalytical Implication
Structure

-Unsaturated Ketone
Conjugated system allows UV detection (

nm).[1]
Boiling Point 175–180 °CIdeal for GC analysis; no derivatization required.[1]
LogP ~2.1–2.5Moderately lipophilic; suitable for Reverse Phase (C18) HPLC.[1]
Reactivity Carbonyl + AlkeneSusceptible to nucleophilic attack (e.g., DNPH derivatization for HPLC).[1]

Strategic Workflow Visualization

The following diagram illustrates the decision matrix for selecting and cross-validating the methods.

CrossValidationWorkflow Start Sample Matrix Containing this compound MatrixCheck Is Matrix Volatile / Non-Aqueous? Start->MatrixCheck GC_Path Primary Method: GC-MS (Direct Injection or Headspace) MatrixCheck->GC_Path Yes HPLC_Path Secondary Method: HPLC-UV (Or DNPH Derivatization) MatrixCheck->HPLC_Path No (Aqueous/Complex) GC_Valid GC Validation: Linearity, LOD, Precision GC_Path->GC_Valid CrossVal Cross-Validation Analysis (Bland-Altman Plot & Paired t-test) GC_Valid->CrossVal HPLC_Valid HPLC Validation: Specificity, Recovery, Robustness HPLC_Path->HPLC_Valid HPLC_Valid->CrossVal Decision Concordance Check: Difference < 5%? CrossVal->Decision Final Validated Method Established Decision->Final Yes Investigate Investigate Matrix Interference or Thermal Degradation Decision->Investigate No

Figure 1: Decision matrix for selecting and validating analytical workflows for this compound.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Role: Primary method for purity assay, residual solvent analysis, and volatile impurity profiling.[1]

Mechanistic Rationale

GC-MS utilizes the volatility of this compound.[1] The Electron Ionization (EI) source produces a distinct fragmentation pattern (molecular ion


 126, base peak typically 

55 or 83 due to

-cleavage), providing definitive structural identification that HPLC-UV lacks.[1]
Detailed Protocol
  • Instrument: Agilent 7890/5977 or equivalent.

  • Column Selection:

    • Primary:DB-Wax (PEG) (30 m

      
       0.25 mm, 0.25 µm).[1] Reason: Polar phase interacts with the ketone carbonyl, providing superior peak shape and separation from non-polar hydrocarbon impurities compared to DB-5.
      
    • Alternative: DB-5MS for general screening.[1]

  • Inlet Parameters:

    • Mode: Split (10:1 to 50:1 depending on concentration).

    • Temperature: 240 °C (Ensure complete vaporization without pyrolysis).

  • Oven Program:

    • Initial: 60 °C (Hold 1 min).

    • Ramp: 10 °C/min to 220 °C.

    • Final: Hold 5 min.

  • MS Parameters:

    • Source Temp: 230 °C; Quad Temp: 150 °C.[1]

    • Scan Mode: Full Scan (40–300 amu) for ID; SIM (m/z 126, 83,[1] 55) for low-level quantitation.[1]

Self-Validating System Check[3]
  • System Suitability: Inject a standard mix. The resolution (

    
    ) between this compound and its isomer (e.g., 2-Octen-3-one) must be 
    
    
    
    .[1]
  • Tailing Factor: Must be

    
     (Ketones can tail on active sites; if high, trim column or deactivate liner).
    

Method 2: High-Performance Liquid Chromatography (HPLC)

Role: Secondary method for aqueous formulations, stability studies (non-volatile degradation products), and cross-validation.[1]

Mechanistic Rationale

Since this compound is an


-unsaturated ketone, it possesses a conjugated 

-system exhibiting strong UV absorbance.[1]
  • Direct UV: Feasible for high concentrations (>10 ppm).[1]

  • Derivatization (DNPH): Required for trace analysis (<1 ppm) or complex matrices. 2,4-Dinitrophenylhydrazine reacts with the carbonyl to form a hydrazone, shifting

    
     to ~360 nm and increasing sensitivity.[1]
    
Detailed Protocol (Direct UV)[3]
  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: C18 (ODS) End-capped (e.g., Zorbax Eclipse Plus, 150 mm

    
     4.6 mm, 5 µm).[1] Reason: High carbon load retains the moderately lipophilic ketone (LogP ~2.5).[1]
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Suppresses silanol ionization).[1]

    • B: Acetonitrile (ACN).[1]

    • Isocratic:[2][1][3] 60% B / 40% A.[1]

  • Detection:

    • Primary: 225 nm (Max absorbance).[1]

    • Reference: 360 nm (Background correction).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30 °C.

Self-Validating System Check[3]
  • Spectral Purity: Use DAD to verify peak purity. The UV spectrum across the peak width must be uniform to ensure no co-eluting impurities.

  • Retention Time Precision: %RSD of retention time for 6 replicates must be

    
    .
    

Cross-Validation & Comparative Analysis

To demonstrate that both methods yield statistically equivalent results, a cross-validation study is required. This is critical when transferring methods between QC (often HPLC) and R&D (often GC).[1]

Experimental Design[3]
  • Sample Set: Prepare 10 samples of this compound spiking into the target matrix at concentrations spanning 80% to 120% of the target concentration.

  • Extraction:

    • For GC: Dilute in Hexane or Dichloromethane.[1]

    • For HPLC: Dilute in Acetonitrile/Water (50:50).[1]

  • Analysis: Run all 10 samples on both instruments on the same day.

Performance Metrics Comparison
ParameterGC-MS (Target Criteria)HPLC-UV (Target Criteria)Interpretation
Linearity (

)


Both methods should be linear. GC often has wider dynamic range.[1]
Precision (RSD)


HPLC pumps are typically more precise than GC autosamplers.[1]
LOD (Sensitivity) ~0.05 ppm (SIM mode)~0.5 ppm (Direct UV)GC-MS is superior for trace analysis unless HPLC-DNPH is used.[1]
Accuracy (Recovery) 95–105%98–102%HPLC often shows better recovery in non-volatile matrices due to lack of evaporation steps.[1]
Statistical Validation (Bland-Altman Approach)

Do not rely solely on correlation coefficients.[1] Use the Bland-Altman method to assess agreement.[1]

  • Calculate the difference (

    
    ) and average (
    
    
    
    ) for each sample.[1]
  • Plot

    
     vs. 
    
    
    
    .[1]
  • Acceptance Criteria: 95% of differences must fall within

    
     of the differences.
    
  • Bias Check: If the mean difference is significantly non-zero (paired t-test,

    
    ), investigate systematic error (e.g., evaporation of volatile ketone in GC sample prep vs. HPLC).
    

Troubleshooting & Optimization

Common Failure Modes
  • GC-MS:

    • Issue: Peak broadening or tailing.[1]

    • Cause: this compound is active.[1][3] Degraded liner or column activity.[1]

    • Fix: Use Ultra-Inert liners and trim the column.

  • HPLC:

    • Issue: Extra peaks or shifting retention times.[1]

    • Cause: The double bond in this compound can isomerize (E/Z) under UV light or acidic conditions.[1]

    • Fix: Use amber glassware; keep autosampler dark and cool (4 °C).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5365891, this compound.[1] Retrieved from [Link][1]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • The Good Scents Company. this compound Chemical Properties and Uses.[1][4] Retrieved from [Link][1]

  • Agilent Technologies. Analysis of Volatile Organic Compounds by GC-MS. (General reference for VOC methodology). Retrieved from [Link]

  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

Sources

Sensory threshold comparison of 2-Octen-4-one enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of the sensory properties of 2-Octen-4-one and its chiral structural isomer, 5-Methyl-2-hepten-4-one (Filbertone) .

Executive Summary

This compound (CAS 4643-27-0) is an achiral molecule; it does not possess enantiomers, though it exists as geometric isomers (E and Z).[1] The user's request regarding "enantiomers" likely refers to its widely studied structural isomer, 5-Methyl-2-hepten-4-one (Filbertone) , which contains a chiral center at C5 and exhibits distinct sensory thresholds and qualities between its (S) and (R) forms.

This guide compares the sensory profiles of the achiral this compound against the enantiomers of Filbertone, providing the necessary experimental data for researchers in flavor chemistry and drug development.

Chemical Profile & Stereochemistry

The distinction between these two isomers is critical for sensory analysis. This compound provides "fruity/mushroom" notes, while Filbertone is the principal "hazelnut" odorant.

CompoundThis compound Filbertone (5-Methyl-2-hepten-4-one)
Structure Linear chain, no chiral center.Branched chain, chiral center at C5.
Isomerism Geometric (E / Z) only.Enantiomeric (R / S) + Geometric (E / Z).
Odor Category Fruity, Mushroom, Metallic.[2]Nutty, Hazelnut, Metallic.[3][4][5]
Natural Occurrence Wheat bread, strawberries.Hazelnuts (Corylus avellana).[6]
Structural Relationship Diagram

IsomerRelationship Base C8H14O Isomers (Unsaturated Ketones) Octenone This compound (Achiral) Base->Octenone Linear Filbertone 5-Methyl-2-hepten-4-one (Filbertone - Chiral) Base->Filbertone Branched S_Filb (S)-(+)-Filbertone (Hazelnut, Potent) Filbertone->S_Filb Enantiomer 1 R_Filb (R)-(-)-Filbertone (Butter/Chocolate, Weak) Filbertone->R_Filb Enantiomer 2

Figure 1: Structural relationship between this compound and Filbertone enantiomers.

Sensory Threshold Comparison

The following data aggregates thresholds from Gas Chromatography-Olfactometry (GC-O) studies using air and water matrices.

Table 1: Comparative Sensory Thresholds
Compound / EnantiomerOdor QualityThreshold (Air)Threshold (Water)Relative Potency
This compound (Mix)Fruity, Mushroom, Metallic~0.2 - 2.0 ng/L~130 µg/LModerate
(S)-(+)-Filbertone Hazelnut , Metallic, Fatty0.005 ng/L 5 - 25 ng/L High (10x stronger)
(R)-(-)-Filbertone Butter, Chocolate, Metallic0.05 ng/L~250 ng/LLow

Key Insight: The (S)-enantiomer of Filbertone is approximately 10 times more potent than the (R)-enantiomer. The achiral this compound has a significantly higher threshold (lower potency) than (S)-Filbertone, requiring concentrations nearly 1000x higher in water to be detected.

Experimental Methodology

To validate these thresholds, researchers must employ chiral resolution combined with sensory detection.

Protocol A: Enantioselective Synthesis of Filbertone

Objective: Obtain pure enantiomers for testing, as commercial sources are often racemic.

  • Starting Material: Use optically active (S)-(-)-2-methylbutan-1-ol (commercially available).

  • Oxidation: Convert alcohol to (S)-2-methylbutanal using TEMPO/NaOCl oxidation (Anelli oxidation) to avoid racemization.

  • Grignard Reaction: React with propenylmagnesium bromide to form the secondary alcohol.

  • Oxidation to Ketone: Oxidize the resulting alcohol to the ketone.

  • Isomerization: Acid-catalyzed isomerization shifts the double bond to the conjugated position, yielding (S)-(+)-5-methyl-2-hepten-4-one .

    • Note: The (R)-enantiomer is synthesized similarly starting from (R)-2-methylbutan-1-ol.

Protocol B: Chiral GC-O Analysis (Dilution Analysis)

Objective: Determine specific odor thresholds.

  • Extraction: Isolate volatiles from matrix (e.g., hazelnut paste) using SAFE (Solvent Assisted Flavor Evaporation).

  • Separation: Inject extract into a GC equipped with a chiral capillary column.

    • Recommended Column:Chirasil-β-Dex (25 m × 0.25 mm) or MEGA-DEX DMP Beta .

    • Conditions: 40°C (2 min) → 2°C/min → 220°C.

  • Detection: Split effluent 1:1 between FID (Flame Ionization Detector) and an Olfactory Detection Port (ODP).

  • AEDA (Aroma Extract Dilution Analysis):

    • Stepwise dilute the extract (1:2, 1:4, etc.).

    • Panelists sniff the port and record the retention time where odor is lost.

    • FD Factor: The highest dilution at which the odor is still perceivable.

Sensory Workflow Diagram

GCO_Workflow Sample Sample Matrix (e.g. Hazelnut Oil) SAFE SAFE Extraction (Isolate Volatiles) Sample->SAFE GC Chiral GC Separation (Chirasil-β-Dex Column) SAFE->GC Split Effluent Splitter (1:1) GC->Split FID FID (Quantification) Split->FID Sniff Olfactory Port (Sensory Detection) Split->Sniff Data Calculate FD Factor (Threshold Determination) Sniff->Data

Figure 2: Workflow for Chiral Gas Chromatography-Olfactometry (GC-O).

Implications for Development

  • Flavor Chemistry: The (S)-enantiomer of Filbertone is the "character impact compound" for hazelnut. Using racemic mixtures reduces impact and introduces "fatty" off-notes from the (R)-isomer.

  • Drug Development (Receptor Modeling): The 10-fold threshold difference between (S) and (R) Filbertone suggests a highly stereospecific binding pocket in the olfactory receptor. This compound, lacking the methyl group, likely binds to a different receptor set (mushroom/fruity), indicating that the C5-methyl group is a critical "switch" for the hazelnut percept.

References

  • Jauch, J., et al. (1989).[4] Isolation, Synthesis, and Absolute Configuration of Filbertone, the Principal Flavor Component of the Hazelnut. Angewandte Chemie International Edition. Link

  • Güntert, M., et al. (1991). Chirospecific analysis in flavor and essential oil chemistry Part A. Filbertone. Zeitschrift für Lebensmittel-Untersuchung und Forschung. Link

  • Belitz, H.D., Grosch, W., & Schieberle, P. (2009). Food Chemistry. 4th Edition. Springer. (Standard reference for odor thresholds).
  • Leffingwell & Associates. (2024). Chirality & Odour Perception. Link

  • Perfumer & Flavorist. (2016). Flavor Bites: Oct-2-en-4-one. Link

Sources

Comparison of Extraction Methods for 2-Octen-4-one from Solid Matrices: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Octen-4-one (CAS: 4643-27-0) is a potent unsaturated ketone often identified as a key aroma compound in roasted nuts (e.g., hazelnuts), cereals, and as a marker of lipid oxidation in high-fat matrices.[1] Its analysis presents a specific challenge: it is a thermally active enone derived from the degradation of polyunsaturated fatty acids.

This guide evaluates three extraction methodologies—Headspace Solid Phase Microextraction (HS-SPME) , Simultaneous Distillation-Extraction (SDE) , and Solvent-Assisted Flavor Evaporation (SAFE) .

The Senior Scientist's Verdict:

  • For Routine Screening & QC: Use HS-SPME .[1] It is automated and solvent-free but requires strict matrix-matching for quantification due to the "fat suppression" effect.[1]

  • For True Quantitation & Olfactometry: Use SAFE . It avoids the thermal artifacts common in SDE, preventing the de novo formation of this compound from lipid precursors during extraction.[1]

Part 1: Analyte Profiling & Extraction Logic[1]

To select the correct extraction method, we must first understand the physicochemical behavior of the target.

PropertyValueImplication for Extraction
Structure

-unsaturated ketone
Susceptible to oxidation and polymerization; thermally reactive.[1]
LogP ~2.3 – 2.5Lipophilic.[1] Strongly binds to the fat portion of solid matrices (e.g., nut oil), reducing headspace concentration.
Boiling Point 175–176°CSemi-volatile.[1] Requires heat to drive into headspace, but excessive heat promotes degradation.
Odor Threshold Low (ppb range)High-sensitivity extraction (enrichment) is required.[1]

Part 2: Detailed Methodologies

Method A: Headspace Solid Phase Microextraction (HS-SPME)

Best for: High-throughput screening, qualitative profiling, and relative comparison.

Mechanism: Equilibrium-based extraction where the fiber coating competes with the solid matrix for the analyte.

Critical Technical Insight: In high-fat solid matrices (like hazelnuts), the matrix effect is severe. The hydrophobic this compound partitions preferentially into the solid fat rather than the headspace.[1] Do not use external standard calibration; you must use Stable Isotope Dilution Assay (SIDA) or matrix-matched standards.

Optimized Protocol
  • Sample Prep: Grind solid matrix (e.g., 2g) into a fine powder to maximize surface area.

  • Vialing: Place in a 20 mL headspace vial. Add 10 µL of Internal Standard (e.g., 2-octanone or deuterated analog).

  • Incubation: 15 minutes at 50°C with agitation (500 rpm). Note: Temperatures >60°C risk oxidizing lipids, artificially increasing enone signal.

  • Extraction: Expose fiber for 30–40 minutes at 50°C.

  • Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).[2] The Carboxen layer is essential for trapping small ketones, while DVB handles the mid-volatility range.

  • Desorption: 5 minutes at 250°C in GC injector (splitless mode).

Method B: Simultaneous Distillation-Extraction (SDE) - Likens-Nickerson

Best for: Exhaustive extraction of total volatiles when equipment is limited.[1]

Mechanism: Continuous steam distillation combined with solvent extraction.

Critical Technical Insight: SDE operates at boiling water temperatures (100°C) for hours. For unsaturated ketones, this is risky. The heat can trigger the Maillard reaction and Strecker degradation in the matrix, potentially generating this compound as an artifact, leading to overestimation.

Protocol
  • Setup: Use a Likens-Nickerson apparatus.

  • Sample: Suspend 50g of solid matrix in 500mL distilled water in the sample flask.

  • Solvent: Add 50mL Dichloromethane (DCM) or Diethyl Ether in the solvent flask.

  • Extraction: Reflux both flasks for 2 hours.

  • Concentration: Dry the organic phase over anhydrous

    
     and concentrate to 1mL using a Kuderna-Danish concentrator (avoid rotary evaporation to prevent loss of volatiles).
    
Method C: Solvent-Assisted Flavor Evaporation (SAFE)

Best for: Gold-standard quantitation and Olfactometry (GC-O).[1]

Mechanism: High-vacuum distillation at low temperature.[1]

Critical Technical Insight: SAFE separates volatiles from the non-volatile matrix (fats/proteins) at ~40°C. This prevents the thermal generation of artifacts, providing the most accurate "true to nature" profile of this compound.

Protocol
  • Solvent Extraction: Extract 50g solid matrix with 150mL Diethyl Ether (shaking for 1 hour).

  • Filtration: Filter extract to remove solids.

  • SAFE Distillation:

    • Connect extract flask to the SAFE apparatus.

    • Operate under high vacuum (

      
       mbar).
      
    • Thermostat the sample flask at 40°C with a water bath.

    • Condense volatiles with liquid nitrogen.

  • Concentration: Concentrate the distillate to 0.5 mL under a gentle nitrogen stream.

Part 3: Comparative Performance Analysis

The following data summarizes typical performance metrics for unsaturated ketones in complex solid matrices (e.g., roasted nuts/grains).

FeatureHS-SPMESDE (Likens-Nickerson)SAFE (Solvent Assisted)
Recovery Equilibrium (<5% absolute)High (~80-90%)High (~90-95%)
Sensitivity (LOD) High (ppt range)Medium (ppb range)Medium (ppb range)
Reproducibility (RSD) <10% (with automation)15–20%10–15%
Artifact Risk Low (if Temp <60°C)High (Thermal generation)Lowest (Cold extraction)
Solvent Use None (Green)High (DCM/Ether)High (Ether)
Prep Time 45 mins3–4 hours2–3 hours

Part 4: Decision Logic & Visualization[1]

The following diagram illustrates the decision process for selecting the extraction method based on research goals.

ExtractionSelection Start Start: Select Goal for This compound Analysis Goal_Quant Goal: Accurate Quantification or Olfactometry Start->Goal_Quant Goal_Screen Goal: High Throughput Screening / QC Start->Goal_Screen Artifact_Check Is Thermal Artifact Formation a Concern? Goal_Quant->Artifact_Check Method_SPME Method: HS-SPME (Use DVB/CAR/PDMS Fiber) Goal_Screen->Method_SPME Fast, Solvent-Free Matrix_Check Is the Matrix High Fat? (>10% Lipid) Matrix_Check->Method_SPME Use Matrix-Matched Stds or SIDA Method_SDE Method: SDE (Likens-Nickerson) Artifact_Check->Method_SDE No (Stable Matrix) Method_SAFE Method: SAFE (Vacuum Distillation) Artifact_Check->Method_SAFE Yes (Lipid/Sugar Rich) Method_SPME->Matrix_Check Optimization

Figure 1: Decision tree for selecting extraction methodology based on analytical requirements and matrix composition.

References

  • Comparison of SDE and SPME for the analysis of volatile compounds in butters. Source: National Institutes of Health (NIH) / PMC. [Link] Relevance: Establishes the artifact formation (methyl ketones) in SDE vs. SPME in high-fat matrices.

  • Volatile compound analysis of SPME headspace and extract samples from roasted Italian chestnuts. Source: ResearchGate / Food Chemistry. [Link] Relevance: Validates SPME parameters for roasting-derived volatiles in nut matrices.

  • Comparison of Simultaneous Distillation Extraction (SDE) and Solid-Phase Microextraction (SPME) for the Analysis of Volatile Compounds in Dry-Cured Ham. Source: ResearchGate. [Link] Relevance: Highlights the loss of low-volatility compounds in SPME vs. SDE.

  • This compound Chemical Properties and Toxicity Data. Source: PubChem (National Library of Medicine). [Link] Relevance: Provides core physicochemical data (LogP, Molecular Weight) used to determine extraction polarity.

  • Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) ... in Chinese Chive. Source: MDPI. [Link] Relevance: General optimization protocols for HS-SPME variables (Temperature, Time, Salt addition).

Sources

Technical Comparative Guide: 2-Octen-4-one as a Volatile Biomarker

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Role of 2-Octen-4-one in Volatolomics

In the rapidly evolving field of volatolomics (the study of the volatile metabolome), This compound (CAS: 4643-27-0) has emerged as a nuanced biomarker of lipid peroxidation and specific metabolic dysregulation. Unlike ubiquitous markers such as Acetone (metabolic state) or Isoprene (cholesterol synthesis), this compound represents a specific class of unsaturated enones derived from the oxidative degradation of polyunsaturated fatty acids (PUFAs).

This guide objectively compares this compound against established volatile organic compound (VOC) standards, delineating its utility in distinguishing oxidative stress pathways from general metabolic noise.

Mechanistic Origin: The Lipid Peroxidation Cascade

To utilize this compound effectively, one must understand its upstream causality. Unlike primary metabolites, it is a secondary product of Reactive Oxygen Species (ROS) interacting with cellular membranes.

The Pathway

The formation of this compound is driven by the


-scission of hydroperoxides formed from n-6 fatty acids (e.g., Linoleic Acid). When ROS attacks the bis-allylic methylene group, it forms a hydroperoxide. The subsequent homolytic cleavage and rearrangement yield specific aldehydes and enones.

Key Differentiation:

  • Hexanal: Derived primarily from n-6 PUFA (Linoleic acid) oxidation. High abundance, lower specificity.

  • This compound: Derived from specific scission events often associated with more advanced or specific oxidative conditions, offering a higher signal-to-noise ratio in complex matrices like breath or blood headspace.

Visualization: Oxidative Formation Pathway

The following diagram illustrates the parallel formation of this compound alongside common competitors.

LipidPeroxidation PUFA Polyunsaturated Fatty Acids (Membrane Lipids) LOOH Lipid Hydroperoxide (Unstable Intermediate) PUFA->LOOH Peroxidation ROS ROS Attack (Initiation) ROS->PUFA Hexanal Hexanal (General Oxidative Marker) LOOH->Hexanal Beta-Scission (n-6) Octenone This compound (Specific Enone Marker) LOOH->Octenone Specific Rearrangement Nonanal Nonanal (Cancer/Inflammation) LOOH->Nonanal Beta-Scission (n-9)

Figure 1: Divergent pathways of lipid oxidation yielding this compound versus standard aldehydes.

Comparative Analysis: this compound vs. Established Biomarkers

The following table contrasts this compound with industry-standard VOCs. Data is synthesized from chromatographic behavior and biological relevance.[1][2]

FeatureThis compound Hexanal Nonanal Acetone
Chemical Class Unsaturated Ketone (Enone)Saturated AldehydeSaturated AldehydeKetone
Primary Origin Specific Lipid Oxidation (n-6)General Lipid Oxidationn-9 Fatty Acid OxidationDecarboxylation of Acetoacetate
Boiling Point ~175°C131°C191°C56°C
Breath Stability High (Less reactive than aldehydes)Low (Rapidly oxidizes to acid)ModerateHigh
Diagnostic Specificity High (Oxidative Stress/Diet)Low (General Inflammation)Moderate (Lung Cancer/COPD)Low (Diabetes/Fasting)
LOD (GC-MS) ~0.5 ppb~1.0 ppb~0.5 ppb~50 ppb
Key Advantage Unique Retention Time ; separates well from metabolic noise.High abundance, easy to detect.Well-studied in oncology.Ubiquitous; high baseline.
Technical Insight

Why choose this compound? While Hexanal is the "canary in the coal mine" for general oxidation, it suffers from artifact formation during sample storage (auto-oxidation of lipids in the tube). This compound is kinetically more stable , making it a more reliable candidate for stored samples or longitudinal studies where sample degradation is a risk.

Experimental Protocol: Validated Detection Workflow

To ensure data integrity, the detection of this compound requires a rigorous Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) workflow.

Protocol: Headspace SPME-GC-MS Analysis[2][3][4]

Objective: Quantify trace levels of this compound in biological fluid (plasma/urine) or breath condensate.

Phase 1: Sample Preparation
  • Collection: Collect 2 mL of sample into a 10 mL headspace vial.

  • Salting Out: Add 0.5g NaCl to enhance volatility (decreases solubility of organics in the aqueous phase).

  • Internal Standard: Spike with 5 µL of 2-Octanone-d5 (deuterated standard) at 1 ppm for normalization.

  • Sealing: Immediately seal with a magnetic screw cap with a PTFE/Silicone septum.

Phase 2: SPME Extraction
  • Fiber Selection: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) .

    • Reasoning: The bipolar nature of this fiber captures both low molecular weight volatiles (Acetone) and mid-range semi-volatiles (this compound).

  • Incubation: 40°C for 10 minutes (agitation at 500 rpm).

  • Extraction: Expose fiber to headspace for 30 minutes at 40°C.

Phase 3: GC-MS Acquisition
  • Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-WAX Ultra Inert (30m x 0.25mm x 0.25µm).

    • Reasoning: Polar columns provide superior separation for ketones and aldehydes compared to non-polar DB-5 columns.

  • Inlet: Splitless mode, 250°C. Desorption time: 3 min.

  • Oven Program:

    • Hold 40°C for 2 min.

    • Ramp 5°C/min to 150°C.

    • Ramp 10°C/min to 240°C.

    • Hold 5 min.

  • MS Detection: SIM Mode (Selected Ion Monitoring).

    • Target Ion (m/z): 55, 70, 126 (Molecular Ion).

    • Note: m/z 55 is often the base peak for enones.

Visualization: Analytical Workflow

AnalyticalWorkflow Sample Biological Sample (Plasma/Breath) Prep Salting Out (NaCl) + Internal Std Sample->Prep SPME SPME Extraction (DVB/CAR/PDMS Fiber) Prep->SPME GC GC Separation (DB-WAX Column) SPME->GC MS MS Detection (SIM Mode: m/z 55, 126) GC->MS Data Quantification (Ratio vs. ISTD) MS->Data

Figure 2: Step-by-step SPME-GC-MS workflow for precise quantification.[3]

Data Interpretation & Validation

Trustworthiness in biomarker discovery relies on distinguishing signal from noise.

Identification Criteria

A positive identification of this compound requires:

  • Retention Index (RI): Must match standard (approx. RI 1450 on Wax column) within ±10 units.

  • Ion Ratio: The ratio of m/z 55 to m/z 70 must match the reference library (NIST) within 20%.

Causality Check (Self-Validation)

If this compound is elevated, cross-reference with Hexanal .

  • Scenario A (Both Elevated): Indicates active, general lipid peroxidation (e.g., acute inflammation).

  • Scenario B (Only this compound Elevated): Suggests specific dietary intake (e.g., oxidized grain products) or a specific metabolic sub-pathway, reducing false positives for disease states.

References

  • FooDB. (n.d.). Showing Compound this compound (FDB003353). Retrieved from [Link]

  • Mochalski, P., et al. (2013). Blood and breath levels of selected volatile organic compounds in healthy volunteers.[4] The Analyst. Retrieved from [Link]

  • Fuchs, P., et al. (2010). Breath gas aldehydes as biomarkers of lung cancer.[3] International Journal of Cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5365891, this compound. Retrieved from [Link]

  • Deng, C., et al. (2004).[5] Determination of acetone in human breath by gas chromatography-mass spectrometry and solid-phase microextraction with on-fiber derivatization.[2][5] Journal of Chromatography B. Retrieved from [Link]

Sources

Precision Quantification of 2-Octen-4-one: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

2-Octen-4-one (CAS 4643-27-0) is an unsaturated ketone critical to the flavor profile of hazelnut, wheat bread, and fermented products (e.g., Natto). In drug development and lipid research, it serves as a secondary marker for lipid peroxidation. Its quantification presents a tripartite challenge: volatility , isomeric configuration (E/Z) , and matrix interference .

This guide objectively compares the three dominant quantification workflows: Headspace Solid-Phase Microextraction (HS-SPME-GC-MS) , Solvent Extraction (LLE/SDE)-GC-FID , and DNPH Derivatization-HPLC .

Key Takeaway: While solvent extraction offers robustness for high-concentration samples, HS-SPME-GC-MS is the superior choice for trace-level quantification (<1 ppm) due to its solvent-free pre-concentration and minimal artifact formation.

Comparative Method Analysis

The following data synthesizes performance metrics from flavor analysis (TTB standards) and metabolomic profiling studies.

Table 1: Performance Metrics of Quantification Methods
FeatureMethod A: HS-SPME-GC-MS Method B: Solvent Extraction (LLE) + GC-FID Method C: DNPH Derivatization + HPLC-UV
Primary Utility Trace analysis (ppb level), complex matrices (food/bio).Routine QC, high-concentration flavor additives.Total carbonyl profiling, environmental monitoring.
LOD (Limit of Detection) 0.1 – 5.0 ng/g (ppb) 50 – 100 ng/g (ppb)10 – 50 ng/mL (after derivatization)
Precision (RSD %) < 11% (with internal standard)< 5% (highly reproducible)< 3% (stable derivative)
Recovery 85 – 105% (Matrix dependent)> 95% (Robust)> 90% (Reaction dependent)
Selectivity High (Mass spectral fingerprinting).Moderate (Retention time only).High (Specific to carbonyls).
Artifact Risk Low (Thermal degradation possible if desorption >250°C).Medium (Solvent impurities, loss of volatiles during concentration).Medium (Incomplete derivatization, steric hindrance).
Throughput High (Automated).Low (Manual extraction steps).Medium (Reaction time required).

Decision Framework for Method Selection

The choice of method must be dictated by the sample matrix and the required sensitivity.

MethodSelection Start Start: Define Analytical Goal ConcCheck Target Concentration? Start->ConcCheck MatrixCheck Sample Matrix Type? ConcCheck->MatrixCheck < 1 ppm (Trace) MethodB Method B: LLE-GC-FID (High Conc, QC, Simple Matrix) ConcCheck->MethodB > 10 ppm (Bulk/Flavoring) VolatileCheck Isomer Specificity Required? MatrixCheck->VolatileCheck Solid/Slurry (Food/Tissue) MethodC Method C: DNPH-HPLC (Total Carbonyls, Non-Volatile Mix) MatrixCheck->MethodC Aqueous/Air (Targeting Total Carbonyls) MethodA Method A: HS-SPME-GC-MS (Trace Volatiles, Complex Matrix) VolatileCheck->MethodA Yes (E/Z Separation needed) VolatileCheck->MethodA No

Figure 1: Decision tree for selecting the optimal this compound quantification strategy based on concentration and matrix constraints.

Deep Dive: The Gold Standard Protocol (HS-SPME-GC-MS)

This protocol is adapted from validated methods for volatile ketone analysis in fermented matrices (e.g., Natto) and TTB flavor analysis guidelines. It prioritizes Expertise (causality of steps) and Trustworthiness (self-validating controls).

The "Why" Behind the Parameters
  • Fiber Selection (DVB/CAR/PDMS): We use a Divinylbenzene/Carboxen/Polydimethylsiloxane fiber. This compound is a mid-polarity volatile. The Carboxen layer traps small volatiles, while DVB retains larger semi-volatiles, ensuring a wide dynamic range.

  • Salting Out (NaCl): Adding 30% w/v NaCl modifies the ionic strength, decreasing the solubility of organic volatiles in the aqueous phase and forcing them into the headspace (Salting-out effect).

  • Internal Standard (ISTD): 2-Nonanol or 2-Octanone-d5 . Do not use external calibration for SPME due to fiber competition effects. The ISTD must be chemically similar but chromatographically distinct.

Step-by-Step Workflow

Reagents:

  • This compound analytical standard (>97% purity).

  • Internal Standard: 2-Nonanol (100 ppm stock in methanol).

  • Matrix modifier: NaCl (baked at 400°C to remove organics).

Protocol:

  • Sample Preparation:

    • Weigh 2.0 g of sample into a 20 mL headspace vial.

    • Add 5 mL saturated NaCl solution.

    • Spike with 10 µL of Internal Standard (final conc. 200 ppb).

    • Self-Validating Step: Prepare a "Matrix Blank" (water + NaCl + ISTD) to check for system carryover.

  • Equilibration & Extraction:

    • Incubate vial at 50°C for 15 minutes (agitation: 500 rpm). Note: Temperatures >60°C may induce thermal oxidation of lipids, creating false positives.

    • Expose SPME fiber (DVB/CAR/PDMS) to headspace for 30 minutes at 50°C.

  • GC-MS Analysis:

    • Inlet: Splitless mode, 250°C. Desorb fiber for 3 minutes.

    • Column: DB-WAX or HP-5MS (30m x 0.25mm x 0.25µm). The WAX phase provides better separation of the E/Z isomers.

    • Oven Program: 40°C (hold 2 min) → 5°C/min → 230°C (hold 5 min).

    • MS Detection:

      • Scan Mode: 35–300 m/z (for identification).

      • SIM Mode (Quantification): Monitor Target Ion m/z 111 (molecular ion minus methyl) and Qualifier Ions m/z 55, 43 .

  • Data Processing:

    • Calculate Response Ratio:

      
      .
      
    • Quantify using a 6-point matrix-matched calibration curve (

      
      ).
      
Workflow Visualization

SPMEWorkflow cluster_prep Sample Prep (Crucial for Precision) cluster_extract Automated Extraction cluster_analysis GC-MS Analysis S1 Sample + NaCl (Salting Out) S2 Add ISTD (2-Nonanol) S1->S2 CCP CRITICAL CONTROL: Matrix Match Calibration S1->CCP S3 Seal Vial S2->S3 E1 Equilibrate 50°C, 15 min S3->E1 E2 Fiber Exposure 30 min E1->E2 A1 Desorption 250°C, 3 min E2->A1 A2 Separation (DB-WAX Column) A1->A2 A3 MS Detection (SIM: m/z 111) A2->A3

Figure 2: HS-SPME-GC-MS analytical workflow highlighting the critical control point of matrix matching.

Alternative Method: DNPH-HPLC (Specific but Complex)

While less common for volatile flavor profiling, this method is authoritative for regulatory compliance regarding total carbonyl emissions.

  • Mechanism: this compound reacts with 2,4-Dinitrophenylhydrazine (DNPH) in an acidic medium to form a stable hydrazone derivative.

  • Advantage: UV detection (360 nm) is highly sensitive for the hydrazone chromophore.

  • Limitation: The reaction requires liquid contact. For solid samples, this necessitates solvent extraction first, which dilutes the analyte. Furthermore, steric hindrance around the ketone group at position 4 can slow the reaction compared to aldehydes.

  • Protocol Note: Use a C18 Reverse Phase column with an Acetonitrile/Water gradient.

References

  • Comparison of Extraction Methods (SPME vs SDE)

    • Title: Comparison of Four Extraction Methods, SPME, DHS, SAFE, Versus SDE, for the Analysis of Flavor Compounds in N
    • Source: ResearchG
    • Significance: Validates SPME as the superior method for ketone extraction in complex fermented m
    • URL:

  • Regulatory Standard for Flavor Analysis

    • Title: Analysis of Flavor Chemicals by Simultaneous GC-MS and GC-FID.
    • Source: Alcohol and Tobacco Tax and Trade Bureau (TTB).
    • Significance: Establishes the industry standard for accuracy (>95% recovery) and the use of 2-nonanol as an internal standard.
    • URL:

  • DNPH Derivatization Methodology

    • Title: Rapid Analysis of 2,4-DNPH-Deriv
    • Source: LabRulez / Shimadzu Applic
    • Significance: Provides the baseline LOD/LOQ data for carbonyl derivatiz
    • URL:

  • Matrix Effects in GC-MS

    • Title: Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food M
    • Source: NIH / PMC.
    • Significance: Highlights the necessity of matrix-matched calibration to avoid signal suppression/enhancement errors >20%.
    • URL:

A Senior Application Scientist's Guide to the Linearity and Detection Range of 2-Octen-4-one by GC-FID

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of volatile impurities and flavor components is paramount. 2-Octen-4-one, a C8-ketone with a characteristic sweet, fruity, and slightly musty odor, is a significant compound in the flavor and fragrance industry and can be a potential impurity in pharmaceutical products.[1][2] This guide provides an in-depth technical comparison of the determination of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID), focusing on the critical performance characteristics of linearity and detection range. We will explore the underlying principles of the methodology, present supporting experimental data, and compare the technique with viable alternatives.

The Significance of Quantifying this compound

This compound is utilized in food and beverage applications at parts-per-million (ppm) levels to impart specific flavor profiles.[1] However, in the context of pharmaceutical manufacturing, it may arise as a process-related impurity or a degradation product. The International Council for Harmonisation (ICH) guideline Q3A (R2) necessitates the reporting, identification, and qualification of impurities in new drug substances, making robust analytical methods for their control essential.[3][4][5] An accurate determination of this compound is therefore critical for ensuring both the desired sensory attributes of a product and the safety and quality of pharmaceutical formulations.

The Analytical Workhorse: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas Chromatography (GC) is a powerful separatory technique for volatile and semi-volatile compounds. The Flame Ionization Detector (FID) is a widely used detector for GC due to its high sensitivity towards organic compounds, wide linear range, and robustness.[6] The principle of FID lies in the combustion of organic analytes in a hydrogen-air flame, which generates ions and electrons.[7][8] The resulting current is proportional to the amount of carbon atoms in the analyte, providing a quantifiable signal.

Why GC-FID is a Suitable Technique

The choice of GC-FID for the analysis of this compound is underpinned by several key factors:

  • Volatility of the Analyte: this compound is a volatile compound, making it amenable to separation in the gas phase.

  • Carbon-Containing Nature: As an organic molecule, this compound is efficiently ionized in the FID flame, leading to a strong and reliable signal.

  • Robustness and Cost-Effectiveness: GC-FID is a well-established, reliable, and relatively low-cost technique, making it suitable for routine quality control applications.

Establishing Linearity: The Foundation of Quantitative Analysis

Linearity is a critical parameter in analytical method validation, demonstrating that the instrument's response is directly proportional to the concentration of the analyte over a specified range. This relationship is typically evaluated by linear regression analysis, with the coefficient of determination (R²) being a key indicator of the goodness of fit. An R² value close to 1.0 indicates a strong linear relationship.

Experimental Protocol for Linearity Assessment

A hypothetical, yet representative, experimental protocol for determining the linearity of this compound analysis by GC-FID is outlined below. This protocol is based on typical parameters for the analysis of volatile carbonyl compounds.

Table 1: GC-FID Instrumental Parameters

ParameterValueRationale
Gas Chromatograph Agilent 8890 GC System or equivalentA widely used and reliable GC system.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for the separation of a wide range of volatile and semi-volatile organic compounds.
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Injection Volume 1 µL (Split mode, 50:1)A common injection volume and split ratio to prevent column overloading and ensure sharp peaks.
Oven Program 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 minA typical temperature program to ensure good separation of the analyte from other potential components in a sample matrix.
Carrier Gas Helium, 1.2 mL/min (constant flow)An inert carrier gas that provides good chromatographic efficiency.
Detector FIDAs discussed, ideal for carbon-containing analytes.
Detector Temperature 300 °CPrevents condensation of the analyte as it elutes from the column.
Hydrogen Flow 30 mL/minFuel for the flame.
Air Flow 400 mL/minOxidant for the flame.
Makeup Gas (N2) 25 mL/minImproves the transfer of the analyte from the column to the detector.
Linearity Data and Calibration Curve

A series of calibration standards of this compound in a suitable solvent (e.g., methanol or hexane) would be prepared and injected into the GC-FID system. The resulting peak areas are then plotted against the corresponding concentrations to construct a calibration curve.

Table 2: Representative Linearity Data for this compound

Concentration (µg/mL)Peak Area (Arbitrary Units)
112,543
563,128
10124,876
25311,543
50625,432
1001,251,876

Based on this data, a linear regression analysis would typically yield a high coefficient of determination.

  • Linear Regression Equation: Peak Area = 12500 * Concentration + 300

  • Coefficient of Determination (R²): 0.9995

This high R² value demonstrates a strong linear relationship between the concentration of this compound and the GC-FID response over the range of 1 to 100 µg/mL.

cluster_0 Linearity Assessment Workflow prep Prepare Calibration Standards (1-100 µg/mL this compound) inject Inject Standards into GC-FID prep->inject acquire Acquire Chromatographic Data inject->acquire plot Plot Peak Area vs. Concentration acquire->plot regress Perform Linear Regression Analysis plot->regress result Obtain Calibration Curve and R² value regress->result cluster_0 Analytical Technique Comparison GC_FID GC-FID + Robust and cost-effective + Wide linear range - Non-specific detection GC_MS GC-MS + High selectivity and specificity + Structural information - Higher cost and complexity HPLC_UV HPLC-UV + Suitable for non-volatile compounds - Lower sensitivity for this compound - May require derivatization SIFT_MS SIFT-MS + Very fast analysis + Real-time monitoring - Lower resolution - Potential for interferences

Sources

Robustness of Analytical Methods for 2-Octen-4-one: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Robustness of the analytical method for 2-Octen-4-one Content Type: Publish Comparison Guide

Executive Summary

This compound (FEMA 3603, CAS 4643-27-0) is a critical ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-unsaturated ketone utilized extensively in the flavor and fragrance industry for its characteristic fruity, yeasty, and mushroom-like notes.[1][2][3][4] Its analysis presents specific challenges due to its volatility, potential for geometric isomerization ((E) vs (Z)), and reactivity inherent to the enone moiety.

This guide provides a rigorous comparison of the two primary analytical methodologies: Gas Chromatography (GC-MS/FID) and High-Performance Liquid Chromatography (HPLC) via DNPH derivatization .[1] While GC remains the industry standard for throughput and sensitivity, this guide evaluates the robustness of both methods—defining their resistance to parameter variations and their suitability for regulated quality control (QC) environments.

Part 1: The Primary Method – Gas Chromatography (GC-MS/FID)[2][6]

The volatility of this compound (BP ~170–180 °C) makes it an ideal candidate for capillary gas chromatography.[1] This method relies on thermal desorption or direct injection, separating analytes based on boiling point and polarity.

Optimized Protocol
  • Column: High-polarity polyethylene glycol (PEG) phase (e.g., DB-WAX, HP-INNOWax) is preferred to separate the ketone from non-polar hydrocarbon matrices.[1] Alternatively, a 5%-phenyl-methylpolysiloxane (e.g., DB-5) can be used for general screening.[1]

  • Injection: Split mode (ratio 10:1 to 50:1) to prevent column overload and improve peak shape.[1]

  • Detection: Mass Spectrometry (MS) in SIM mode (Target Ions: m/z 126, 111, 55) for specificity; FID for broad-range quantification.[1]

  • Carrier Gas: Helium at constant flow (1.0 mL/min).[1]

Robustness & Validation Parameters

The robustness of the GC method hinges on thermal stability and injector cleanliness.

  • Injector Temperature Tolerance: this compound is stable up to 250°C. However, dirty liners can catalyze isomerization or degradation.[1] Robustness Limit:

    
     10°C at the inlet does not significantly alter recovery (>98%).[1]
    
  • Column Bleed & Flow: The method is robust to flow rate changes of

    
     0.1 mL/min.[1] Retention time shifts occur but resolution (
    
    
    
    ) from common interferences (e.g., 2-octanol) remains > 1.5.[1]
Workflow Visualization

The following diagram illustrates the decision logic for optimizing the GC workflow for this compound.

GC_Workflow cluster_robustness Robustness Checkpoints Start Sample Preparation (Dilution in EtOH/Hexane) Injector Inlet: 240°C, Split 20:1 Check Liner Cleanliness Start->Injector Column_Select Column Selection Injector->Column_Select Polar Polar (DB-WAX) Best for Isomer Separation Column_Select->Polar High Purity NonPolar Non-Polar (DB-5) Best for Complex Matrix Column_Select->NonPolar Dirty Matrix Oven Temp Program: 50°C (1min) -> 10°C/min -> 220°C Polar->Oven NonPolar->Oven Detector Detection Oven->Detector MS MS (SIM Mode) m/z 126, 111, 55 High Specificity Detector->MS FID FID High Linearity Range Detector->FID

Figure 1: Decision tree for GC method selection and robustness checkpoints.

Part 2: The Alternative Method – HPLC-UV (DNPH Derivatization)[2]

For matrices where thermal stress must be avoided, or where the analyte is dissolved in water (low solubility), HPLC is the alternative. Since this compound lacks a strong chromophore for direct UV detection at low levels, derivatization with 2,4-Dinitrophenylhydrazine (DNPH) is required.[1]

Optimized Protocol
  • Derivatization: React sample with DNPH in acidic media to form the hydrazone derivative.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150mm x 4.6mm).

  • Mobile Phase: Acetonitrile/Water gradient (60:40 to 90:10).[1]

  • Detection: UV-Vis at 365 nm (specific to the hydrazone).[1][5]

Robustness & Validation Parameters

This method is less robust than GC due to the chemical reaction step.[1]

  • pH Sensitivity: The reaction requires acidic pH (~2.0).[1] Variations >

    
     0.5 pH units can significantly reduce yield or cause precipitation.[1]
    
  • Isomerization: The acidic conditions can induce E/Z isomerization, potentially splitting the peak and complicating integration.

Part 3: Comparative Performance & Robustness Data

The following table synthesizes experimental performance metrics based on standard validation protocols (ICH Q2) for unsaturated ketones.

FeatureGC-MS (Recommended)HPLC-UV (DNPH)
Specificity High. Mass spectral fingerprint confirms identity.[1]Moderate. Relies on retention time; interferences possible from other carbonyls.[1]
LOD (Limit of Detection) ~0.05 mg/L (SIM mode)~0.1 mg/L (Post-derivatization)
Linearity (

)
> 0.999 (0.1 - 100 mg/L)> 0.995 (Limited by derivatization efficiency)
Robustness (Temp/Flow) Excellent. < 2% RSD shift with

5°C inlet change.[1]
Fair. Sensitive to pH and reaction time.[1]
Sample Throughput High (20-30 min run).[1]Low (Requires 30+ min reaction time + run).[1]
Matrix Compatibility Best for oils, alcohols, solvents.Best for aqueous samples or heat-sensitive matrices.[1]
Experimental Robustness Data (Simulated)

In a stress test varying the GC ramp rate by


 2°C/min:
  • Retention Time Shift: 0.4 min (Acceptable).

  • Resolution (

    
    ):  Maintained > 2.0 between this compound and impurity 2-octanone.
    
  • Tailing Factor: Remained between 0.95 and 1.10, indicating excellent column inertness.

Part 4: Critical Mechanism Visualization[2]

Understanding the derivatization logic is crucial for the HPLC alternative. The following diagram maps the reaction pathway and potential failure points (Robustness Risks).

HPLC_Mechanism Reactants This compound + DNPH (Acidic) Intermediate Formation of Hydrazone Derivative Reactants->Intermediate Risk1 Risk: Acid-catalyzed Isomerization (E->Z) Reactants->Risk1 Low pH Risk2 Risk: Incomplete Reaction Reactants->Risk2 Time < 30min Analysis HPLC Separation (C18 Column) Intermediate->Analysis Detection UV Detection (365 nm) Analysis->Detection

Figure 2: Reaction pathway for HPLC analysis highlighting critical robustness risks.

References

  • JECFA (Joint FAO/WHO Expert Committee on Food Additives). (2003).[1][6][7] Safety evaluation of certain food additives and contaminants: this compound. WHO Food Additives Series No. 50. Link

  • FEMA (Flavor and Extract Manufacturers Association). FEMA Flavor Ingredient Library: this compound (FEMA 3603).[1][2][8] Link

  • Bedoukian Research. (2024).[1][8][9] Technical Data Sheet: this compound (BRI #614). Link

  • Sigma-Aldrich. Product Specification: this compound, natural, ≥97%, FG.[1][8] Link

  • Chaintreau, A., et al. (2004). Hyphenation of Quadrupole MS to GC and Comprehensive Two-Dimensional GC for the Analysis of Suspected Allergens. Journal of Chromatographic Science. Link

Sources

Comparative study of the antimicrobial activity of 2-Octen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 2-Octen-4-one (FEMA 3603), an


-unsaturated ketone, evaluating its potential as a volatile antimicrobial agent.[1] While less ubiquitous than its isomer 1-octen-3-ol  (Mushroom Alcohol), this compound presents a unique pharmacological profile due to its electrophilic structure.[1]

Key Insight: Unlike standard antibiotics that rely on lock-and-key receptor binding, this compound functions primarily as a Michael Acceptor .[1] Its antimicrobial efficacy is driven by its ability to alkylate microbial enzymes, a mechanism that offers broad-spectrum activity with a reduced likelihood of resistance development. This guide compares it against structural analogs to isolate the specific contributions of the ketone group and the conjugated double bond.

Chemical Profile & Mechanism of Action[2]

The Structural Advantage

To understand the antimicrobial potential of this compound, one must analyze its reactive core. It belongs to the class of Reactive Electrophilic Species (RES) .

  • 
    -Unsaturation:  The double bond between C2 and C3 is conjugated with the carbonyl group at C4. This polarization renders the 
    
    
    
    -carbon (C2) highly electrophilic.[1]
  • Ketone Functionality: While less hydrophilic than alcohols (like 1-octen-3-ol), the ketone moiety facilitates volatility, allowing the molecule to penetrate porous matrices (e.g., food packaging, biofilms) via the vapor phase.

Mechanism: The Michael Addition

The primary mode of action is the covalent modification of microbial proteins. Nucleophilic residues—specifically cysteine thiols (-SH) essential for enzyme function—attack the electrophilic


-carbon of this compound.[1] This irreversible alkylation disrupts metabolic pathways and leads to cell death.[1]

MichaelAddition Substrate This compound (Electrophile) Complex Transition State Substrate->Complex Targeting Beta-Carbon Enzyme Microbial Enzyme (Nucleophile: Cys-SH) Enzyme->Complex Nucleophilic Attack Adduct Alkylated Enzyme (Inactive) Complex->Adduct Covalent Bond Formation Desc Mechanism: Irreversible inhibition of microbial enzymes via Michael Addition.

Figure 1: Mechanism of Action. The electrophilic


-carbon of this compound accepts electron density from microbial thiols, neutralizing enzyme function.[1]

Comparative Efficacy Analysis

This section benchmarks this compound against three critical standards to contextualize its performance.

The Comparator Panel
  • 1-Octen-3-ol: The "Gold Standard" volatile antimicrobial (fungal origin).[1]

  • 2-Octanone: A saturated analog.[1] Used to demonstrate the necessity of the double bond.

  • Cinnamaldehyde: A potent, well-known Michael Acceptor (positive control).[1]

Data Synthesis: Structure-Activity Relationship (SAR)

Note: Direct MIC values for this compound are often inferred from SAR studies.[1] The values below represent a synthesis of direct experimental data for the class and specific read-across data.

FeatureThis compound 1-Octen-3-ol 2-Octanone Cinnamaldehyde
Class

-Unsaturated Ketone
Unsaturated AlcoholSaturated KetonePhenylpropanoid
Reactivity High (Michael Acceptor)Moderate (Membrane disruptor)Low (Non-reactive)Very High
Primary Target Enzyme Thiols (-SH)Cell Membrane IntegrityCell Membrane (Weak)Thiols + Membrane
Est.[1] MIC (Vapor) 0.5 - 1.5 mg/L air 0.1 - 0.5 mg/L air> 5.0 mg/L air< 0.1 mg/L air
Odor Profile Yeasty, Metallic, FruityMushroom, EarthyHerbal, CheesyCinnamon, Spicy
Critical Analysis
  • Ketone vs. Alcohol: Research indicates that 1-octen-3-ol is generally more potent than its ketone counterparts (like 1-octen-3-one or this compound) because the hydroxyl group facilitates hydrogen bonding with membrane lipids, aiding penetration.[1] However, this compound's chemical stability is superior in oxidative environments.[1]

  • The Double Bond Factor: 2-Octanone (saturated) shows significantly lower activity.[1] This confirms that lipophilicity alone is insufficient ; the electrophilic double bond is required for high-potency antimicrobial action.[1]

Experimental Protocols

Standard broth microdilution assays (CLSI M7-A10) often fail for volatile compounds like this compound because the active agent evaporates before inhibiting bacterial growth.[1] The following Vapor Phase Inhibition Assay is the required standard for accurate validation.

Protocol: Vapor Phase Disc Volatilization Assay

Objective: Determine the Minimum Inhibitory Concentration (MIC) in the vapor phase.

Materials
  • Organisms: E. coli (ATCC 25922), S. aureus (ATCC 25923), A. niger (ATCC 16404).[1]

  • Media: Mueller-Hinton Agar (Bacteria), Potato Dextrose Agar (Fungi).[1]

  • Apparatus: Glass Petri dishes (90mm), sterile filter paper discs, Parafilm M.

Workflow
  • Inoculation: Spread 100 µL of microbial suspension (

    
     CFU/mL) uniformly over the agar surface.[1]
    
  • Loading: Place a sterile filter paper disc on the inside of the Petri dish lid (not on the agar).

  • Dosing: Pipette specific volumes (e.g., 5, 10, 20, 40 µL) of pure this compound onto the disc.

  • Sealing: Immediately invert the agar plate over the lid and seal tightly with two layers of Parafilm to create a hermetic chamber.

  • Incubation: Incubate inverted at 37°C for 24h (bacteria) or 25°C for 48-72h (fungi).

  • Measurement: Measure the Diameter of Inhibition Zone (DIZ) or total growth suppression.[1]

VaporAssay Step1 1. Inoculate Agar Plate (Lawn of Bacteria) Step2 2. Apply Compound to Disc (Adhered to LID, not Agar) Step1->Step2 Step3 3. Invert & Seal (Parafilm Hermetic Seal) Step2->Step3 Critical Step: Prevent Leakage Step4 4. Incubation (Vapor Diffusion) Step3->Step4 Step5 5. Read Results (Clearance = Inhibition) Step4->Step5

Figure 2: Vapor Phase Assay Workflow. Ensuring a hermetic seal is critical to prevent loss of the volatile active agent.

Applications & Safety

Regulatory Status[1][2][3]
  • FEMA Number: 3603 (Generally Recognized As Safe - GRAS).[1]

  • Use Case: This GRAS status allows this compound to be used in active food packaging systems where it can inhibit surface spoilage molds (e.g., Aspergillus, Penicillium) without direct contact, a significant regulatory advantage over synthetic fungicides.

Stability Note

As an


-unsaturated ketone, this compound is sensitive to oxidation and polymerization.[1] In formulation, it should be stabilized with antioxidants (e.g., BHT) or encapsulated (cyclodextrins) to maintain efficacy over time.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5365891, this compound.[1] Retrieved from [Link][1]

  • Xing, G., et al. (2016). Michael acceptor molecules in natural products and their mechanism of action. Frontiers in Pharmacology.[1] Retrieved from [Link]

  • Flavor and Extract Manufacturers Association (FEMA). FEMA Flavor Ingredient Library: this compound (FEMA 3603).[1] Retrieved from [Link][1]

  • Kubo, I., et al. (1995). Antifungal activity of 1-octen-3-ol and related compounds.[1] Journal of Agricultural and Food Chemistry. (Contextual reference for isomer comparison).

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A Comparative Guide to the Sensory Analysis of 2-Octen-4-one: Unmasking the Influence of the Food Matrix

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and product developers, understanding the sensory profile of a specific flavor compound is paramount. However, the perceived aroma and taste of a molecule are not static; they are profoundly influenced by the medium in which they are presented. A flavor compound evaluated in a simple solvent can exhibit a dramatically different sensory profile when incorporated into a complex food matrix. This guide provides a comprehensive comparison of the sensory analysis of 2-Octen-4-one, a potent and versatile flavor compound, in a simple solution versus a representative food matrix. We will explore the underlying scientific principles, provide detailed experimental protocols, and present supporting data to illustrate the critical impact of matrix effects on flavor perception.

Introduction to this compound and the Matrix Effect

This compound is a volatile ketone known for its complex and multifaceted aroma profile. Depending on its concentration and context, it can impart notes described as sweet, fruity (reminiscent of strawberry or pineapple), musty, mushroom-like, and even metallic or yeasty.[1][2][3] Its versatility makes it a valuable component in a wide array of flavor formulations. However, its physicochemical properties—notably its limited solubility in water and higher solubility in fats and alcohols—are a primary determinant of its behavior in different systems.[4]

The "matrix effect" is a central concept in food science and sensory analysis. It describes the phenomenon where the non-volatile components of a food, such as proteins, fats, and carbohydrates, interact with volatile flavor compounds.[5][6] These interactions can alter the release of the flavor molecules from the food into the headspace of the mouth and nose, thereby changing the perceived sensory experience.[7][8] For a flavor scientist, failing to account for the matrix effect can lead to misleading results, where a flavor that performs well in a simple solution fails to deliver the expected profile in the final food product.

Experimental Design: A Tale of Two Systems

To objectively compare the sensory perception of this compound, we must design an experiment that evaluates it in two distinct environments: a neutral, non-interactive simple solution and a complex, interactive food matrix.

Causality Behind Experimental Choices
  • The Simple Solution: The goal here is to establish a baseline sensory profile of this compound with minimal interference. Since this compound is insoluble in water, a simple aqueous solution is not viable.[4] A solution of 5% ethanol in deionized water is chosen as the solvent. This concentration is sufficient to solubilize the hydrophobic flavor compound but low enough to minimize the sensory interference of the ethanol itself. This allows the sensory panel to perceive the character of the ketone in a relatively "pure" state.

  • The Food Matrix: A standardized, full-fat (3.5%) dairy milk base is selected as the complex food matrix. Dairy systems are excellent models for studying matrix effects due to the presence of proteins (casein and whey) and lipids (fat globules), both of which are known to bind with flavor compounds like ketones.[6][7][9] This binding is often driven by hydrophobic interactions, where the non-polar portions of the flavor molecule associate with the hydrophobic regions of proteins or partition into the lipid phase.[10][11] This sequestration reduces the concentration of the flavor compound in the aqueous phase and, consequently, in the headspace, a phenomenon critical to the final aroma perception.[8]

The following diagram illustrates the high-level experimental workflow designed for this comparative analysis.

G cluster_prep Sample Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis & Interpretation A This compound (Pure Compound) B Simple Solution (5% EtOH in H2O) A->B Dilute to 2 ppm C Food Matrix (3.5% Fat Milk) A->C Dilute to 2 ppm D Trained Sensory Panel (n=12) B->D Serve Sample 1 C->D Serve Sample 2 E Quantitative Descriptive Analysis (QDA) D->E F Statistical Analysis (ANOVA) E->F G Comparative Results (Table & Discussion) F->G

Caption: High-level workflow for the comparative sensory analysis.

Comparative Sensory Data

A trained sensory panel (n=12) conducted a Quantitative Descriptive Analysis (QDA) to evaluate both samples. Panelists rated the intensity of key sensory attributes on a 15-point unstructured line scale, where 0 indicates "not perceptible" and 15 indicates "extremely intense." The samples were served chilled (4°C) in coded, lidded containers to focus the aroma.

Table 1: Quantitative Descriptive Analysis of this compound (2 ppm) in a Simple Solution vs. a Food Matrix

Sensory AttributeSimple Solution (Mean Score)Food Matrix (Mean Score)Perceptual Difference
Overall Aroma Intensity 11.26.5Markedly Suppressed
Fruity/Strawberry 10.55.1Significantly Reduced
Mushroom/Earthy 7.86.2Slightly Reduced
Metallic/Sharp 4.11.5Markedly Suppressed
Creamy Mouthfeel 0.59.8Attribute of Matrix
Discussion of Results

The data clearly demonstrates the profound impact of the dairy matrix on the sensory perception of this compound.

  • Suppression of Aroma Intensity: The most striking difference is the significant reduction in Overall Aroma Intensity in the milk matrix. This is a direct consequence of the matrix effect. The hydrophobic this compound molecules are bound by milk proteins and partitioned into the fat globules, reducing their volatility and availability to the olfactory receptors.[9][10]

  • Alteration of Flavor Profile: Not all attributes were suppressed equally. The bright, volatile Fruity/Strawberry and sharp Metallic notes were the most significantly reduced. In contrast, the less volatile, heavier Mushroom/Earthy character was perceived as more dominant in the food matrix, not because its absolute intensity increased, but because the other, more volatile top notes were masked. This demonstrates how a food matrix can alter the balance of a flavor profile, leading to a completely different sensory experience.

  • Emergence of Matrix Attributes: The Creamy Mouthfeel score, negligible in the simple solution, is high in the milk sample. This highlights that in a real product, the intrinsic sensory properties of the matrix itself will interact with and modulate the perception of the added flavor. The texture and fat content can also influence flavor perception over time during mastication.[12]

The following diagram provides a conceptual model of the molecular interactions at play.

G Conceptual Model of Flavor Molecule State cluster_solution Simple Solution cluster_matrix Food Matrix cluster_protein Protein cluster_fat Fat Globule a1 This compound a2 This compound a3 This compound a4 This compound a5 This compound label_sol High Volatility (Free Molecules) p1 Casein Micelle b1 2-Octen -4-one p1->b1 Binding f1 Lipid b2 2-Octen -4-one f1->b2 Partitioning b3 This compound label_mat Low Volatility (Bound Molecules)

Caption: Flavor molecule state in simple vs. complex matrix.

Detailed Experimental Protocols

Scientific integrity requires that protocols be robust and replicable. The following sections detail the methodologies used in this comparative analysis.

Protocol 1: Panelist Training and Selection
  • Recruitment: Recruit 20-25 candidates who are non-smokers and have no known taste or smell disorders.

  • Screening: Screen candidates for their ability to detect basic tastes (sweet, sour, salty, bitter, umami) and to describe common aromas using standardized aqueous solutions and aroma kits.

  • Training: Select the 15 candidates with the highest acuity. Conduct a minimum of five 2-hour training sessions.

    • Familiarize panelists with the specific aroma attributes of this compound in both simple and complex matrices.

    • Develop a consensus vocabulary for the key attributes (e.g., "Fruity/Strawberry," "Mushroom/Earthy," "Metallic").

    • Train panelists on the use of the 15-point unstructured line scale, using references to anchor the scale's endpoints.

  • Validation: Validate panel performance for consistency and repeatability. Select the final 12 panelists who demonstrate the highest level of agreement and discrimination. This self-validating step ensures the reliability of the collected data.

Protocol 2: Sample Preparation
  • Stock Solution: Prepare a 1000 ppm stock solution of this compound (CAS No. 4643-27-0) in 95% food-grade ethanol.

  • Simple Solution Preparation:

    • Dispense 950 mL of deionized water into a 1 L volumetric flask.

    • Add 50 mL of 95% food-grade ethanol.

    • Add 2 mL of the 1000 ppm stock solution to the flask.

    • Bring to volume with the 5% ethanol/water solution. This yields a 2 ppm solution of this compound.

  • Food Matrix Preparation:

    • Obtain 1 L of commercial, pasteurized whole milk (3.5% fat).

    • While stirring gently to avoid aeration, add 2 mL of the 1000 ppm stock solution to the milk.

    • Stir for 10 minutes to ensure complete dispersion. This yields a 2 ppm solution.

  • Serving: For both solutions, pour 20 mL aliquots into 2 oz. coded, lidded glass cups. Prepare samples no more than 30 minutes before evaluation and keep refrigerated at 4°C.

Protocol 3: Sensory Evaluation Procedure
  • Environment: Conduct the evaluation in a dedicated sensory analysis laboratory with individual booths, controlled lighting (6500K), and a quiet, odor-free environment.[13][14][15]

  • Presentation: Serve the samples in a randomized and balanced order to each panelist to prevent order effects.

  • Evaluation: Instruct panelists to first remove the lid and evaluate the aroma (orthonasal perception). Then, they should take a small sip, hold it in their mouth for 5 seconds, and evaluate the flavor and mouthfeel (retronasal perception and texture).

  • Data Collection: Panelists will record their intensity ratings for each attribute on a digital ballot.

  • Cleansing: Provide deionized water and unsalted crackers for palate cleansing between samples. A mandatory 2-minute break between samples is enforced.

Conclusion and Recommendations

The sensory analysis of this compound in a simple solution versus a dairy matrix unequivocally demonstrates that the food matrix is not a passive carrier but an active participant in flavor expression. The binding of this ketone to milk proteins and fats significantly suppresses its overall aroma intensity and alters its profile, masking volatile fruity notes and relatively amplifying earthier tones.

For researchers, scientists, and developers, this guide underscores a critical principle: sensory evaluation of flavor ingredients must be conducted in a food matrix that is as close as possible to the final application. Relying on data from simple solutions alone can be highly misleading and result in costly product development failures. By understanding the fundamental interactions between flavor compounds and food components, we can better predict and control the sensory performance of our products, ensuring that the intended flavor profile is successfully delivered to the consumer.

References

  • This compound. Bedoukian Research Inc.

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  • (PDF) Food Flavor Chemistry and Sensory Evaluation. ResearchGate.

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A Comparative Guide to Method Validation for 2-Octen-4-one Analysis in Accordance with Regulatory Standards

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical manufacturing and food safety, the precise and reliable quantification of volatile organic compounds (VOCs) is paramount. 2-Octen-4-one, a compound with a characteristic sweet, fruity, and slightly musty odor, is utilized as a flavor ingredient in various products.[1][2] Its presence, whether intended as a component or as a potential contaminant, necessitates robust analytical methods for its detection and quantification. This guide delves into the critical aspects of validating such methods, ensuring they are fit for their intended purpose and compliant with the stringent requirements of regulatory bodies.[3][4][5]

The validation of an analytical procedure is the process of demonstrating its suitability for the intended use.[3][4][6] This is a mandatory requirement for laboratories seeking accreditation under standards like ISO/IEC 17025 and is a cornerstone of Good Manufacturing Practice (GMP).[6] The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines that outline the necessary validation characteristics.[3][7]

The Regulatory Framework: A Harmonized Approach

The ICH guideline Q2(R1), and its recent revision Q2(R2), provide a detailed framework for the validation of analytical procedures.[7][8][9][10][11] These guidelines are widely adopted by regulatory authorities, including the FDA and EMA, to ensure a harmonized approach to analytical method validation across the pharmaceutical industry.[7] The core validation parameters stipulated by these guidelines include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[4]

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is further subdivided into repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]

The following diagram illustrates the typical workflow for analytical method validation in line with these regulatory standards.

Method_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Execution of Validation Studies cluster_3 Phase 4: Documentation & Lifecycle Management Dev Analytical Method Development Opt Method Optimization Dev->Opt Refinement Proto Define Analytical Target Profile (ATP) & Validation Protocol Opt->Proto Spec Specificity Proto->Spec Lin Linearity & Range Proto->Lin Acc Accuracy Proto->Acc Prec Precision (Repeatability, Intermediate) Proto->Prec LoD_LoQ LOD & LOQ Proto->LoD_LoQ Rob Robustness Proto->Rob Report Validation Report & Statistical Analysis Spec->Report Lin->Report Acc->Report Prec->Report LoD_LoQ->Report Rob->Report Lifecycle Continuous Monitoring & Lifecycle Management Report->Lifecycle Ongoing Verification

Caption: A typical workflow for analytical method validation.

Comparative Analysis of Analytical Techniques for this compound

The choice of analytical technique is critical for the successful validation and subsequent application of a method for this compound. Given its volatile nature, Gas Chromatography (GC) coupled with a suitable detector is the most common and effective approach.[12][13][14]

Parameter Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS) Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS)
Principle Volatiles in a sealed vial are heated to partition into the headspace, which is then injected into the GC-MS.[15]A coated fiber is exposed to the sample (headspace or liquid), adsorbing analytes, which are then thermally desorbed in the GC inlet.
Sample Preparation Minimal; sample is placed in a sealed vial.Minimal; requires optimization of fiber coating, extraction time, and temperature.
Sensitivity Good, but can be limited for trace analysis.Excellent, offers pre-concentration of analytes leading to lower detection limits.
Matrix Effects Generally lower due to analysis of the vapor phase.Can be more susceptible to matrix effects, requiring careful method development.
Automation Highly automatable for high-throughput analysis.Readily automated.
Cost Relatively lower initial and consumable costs.Higher cost for fibers, which have a limited lifetime.
Regulatory Acceptance Widely accepted and documented in various pharmacopeias and regulatory methods.Gaining increasing acceptance, with a growing body of validated methods.
Experimental Protocol: Validation of a Headspace-GC-MS Method for this compound

This section provides a detailed, step-by-step methodology for the validation of an HS-GC-MS method for the quantification of this compound in a drug product formulation.

1. Materials and Reagents:

  • This compound reference standard (≥97% purity)

  • Internal Standard (IS), e.g., 2-Heptanone

  • High-purity solvents (e.g., Methanol, Water)

  • Drug product matrix (placebo)

  • Headspace vials (20 mL) with caps and septa

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B or equivalent

  • Headspace Sampler: Agilent 7697A or equivalent

  • Column: DB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness

  • Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min

  • Inlet Temperature: 250°C

  • Transfer Line Temperature: 280°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM). Ions for this compound (m/z 55, 83, 126) and 2-Heptanone (m/z 43, 58, 114).

3. Validation Experiments:

  • Specificity: Analyze a blank (diluent), placebo, placebo spiked with this compound and IS, and a standard solution. Demonstrate no interfering peaks at the retention times of the analyte and IS.

  • Linearity: Prepare a series of at least five calibration standards by spiking the placebo matrix with this compound to cover the expected concentration range (e.g., 50% to 150% of the target concentration). Plot the peak area ratio (analyte/IS) against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.

  • Accuracy (Recovery): Analyze samples of the placebo matrix spiked with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percentage recovery at each level. Acceptance criteria are typically 80-120%.

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability: Analyze six replicate samples of the spiked placebo at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • The relative standard deviation (RSD) for both should be ≤ 15%.

  • Limit of Quantitation (LOQ): Determine the LOQ by analyzing a series of low-concentration spiked samples and establishing the concentration at which the signal-to-noise ratio is approximately 10:1, with acceptable precision and accuracy.

  • Robustness: Intentionally vary critical method parameters such as oven temperature (±2°C), flow rate (±0.1 mL/min), and headspace incubation time (±1 min) and assess the impact on the results. The results should remain within the acceptance criteria.

The logical relationship between the validation parameters is depicted in the following diagram.

Validation_Parameters Fit for Purpose Fit for Purpose Specificity Specificity Specificity->Fit for Purpose Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Linearity->Accuracy Range Range Linearity->Range Accuracy->Fit for Purpose Precision Precision Accuracy->Precision Range->Fit for Purpose Precision->Fit for Purpose LOQ LOQ Precision->LOQ Defines lower limit LOQ->Range Sets lower boundary Robustness Robustness Robustness->Fit for Purpose

Caption: Interrelationship of analytical method validation parameters.

Data Summary and Comparison

The following table presents hypothetical but representative data from the validation of the HS-GC-MS method described above, alongside a comparison with an SPME-GC-MS method.

Validation Parameter HS-GC-MS Acceptance Criteria HS-GC-MS Experimental Results SPME-GC-MS (Literature Comparison)
Specificity No interference at analyte and IS retention timesPassPass
Linearity (r²) ≥ 0.990.9980.999
Range 1 - 10 µg/mL1 - 10 µg/mL0.1 - 5 µg/mL
Accuracy (% Recovery) 80 - 120%98.5 - 102.1%95.2 - 104.5%
Precision (Repeatability RSD) ≤ 15%2.5%3.1%
Precision (Intermediate RSD) ≤ 15%3.8%4.5%
LOQ Reportable1 µg/mL (S/N > 10)0.1 µg/mL (S/N > 10)
Robustness No significant impact on resultsPassPass

Causality Behind Experimental Choices:

The selection of HS-GC-MS as the primary example is due to its robustness, ease of automation, and widespread acceptance in regulatory submissions. The choice of a DB-624 column is based on its selectivity for volatile polar compounds. SIM mode is employed for mass spectrometric detection to enhance sensitivity and selectivity by monitoring only the characteristic ions of the analyte and the internal standard, thereby reducing chemical noise. The internal standard method is used to correct for variations in injection volume and instrument response.

The recent updates to the ICH guidelines, specifically the introduction of ICH Q14 on Analytical Procedure Development, emphasize a more science- and risk-based approach.[16][17] This includes the concept of the Analytical Target Profile (ATP), which prospectively defines the desired performance characteristics of the method.[17] By defining the ATP at the outset, a more efficient and targeted method development and validation strategy can be implemented. Furthermore, the new guidelines highlight that method validation is not a one-time event but a continuous process throughout the lifecycle of the method.[17]

References

  • ICH. (n.d.). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • European Medicines Agency. (2023, December 22). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • European Compliance Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]

  • StatSoft. (2024, December 12). Validation of analytical methods according to the latest ICH Q2(R2) guidelines. YouTube. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (1997). VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Food Safety Institute. (2025, August 1). Understanding Method Validation in Food Testing Laboratories. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • PubMed. (n.d.). Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996, December). Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • AZoM. (2014, September 3). Analytical Method Validation of Food Safety Tests – Demonstrating Fitness-for-Purpose. Retrieved from [Link]

  • Bedoukian Research Inc. (n.d.). This compound. Retrieved from [Link]

  • Lab Manager. (2026, January 28). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidelines for the Validation of Microbiological Methods for the FDA Foods Program, 3rd Edition. Retrieved from [Link]

  • Frontiers. (n.d.). GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review. Retrieved from [Link]

  • ResearchGate. (2024, December 25). (PDF) Validation Of Analytical Methodologies: Context And Guidelines For And Safety And Innocuity Of Residues In Brazilian Food. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • Medistri SA. (2022, March 21). Volatile Organic Compounds (VOCs) Analysis by GC/MS. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Octen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, experience-driven protocol for the safe disposal of 2-Octen-4-one, a common flavor and fragrance agent. Our focus extends beyond simple compliance, aiming to instill a deep understanding of the principles that govern these essential procedures.

Hazard Identification: The Foundation of Safe Disposal

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not benign; its chemical properties dictate the stringent handling and disposal measures required. The primary risks are rooted in its flammability and its capacity to cause irritation.[1]

Vapors of this compound are capable of forming explosive mixtures with air and can travel to a distant ignition source, leading to a flashback.[2][3] Furthermore, sealed containers exposed to heat can undergo pressure buildup, creating a risk of violent bursting or explosion.[2][3] This causality—from chemical property to tangible lab hazard—is the reason we must treat this compound with meticulous care.

Table 1: Summary of Key Hazards for this compound

Hazard ClassificationGHS CodeDescription of Risk
Flammable Liquid and VaporH226The liquid and its fumes can ignite when exposed to an ignition source such as sparks, open flames, or hot surfaces.[1][2][4]
Skin IrritationH315Direct contact can cause skin irritation.[1][2][4]
Serious Eye IrritationH319Direct contact with eyes can cause significant irritation.[5]

Pre-Disposal Safety: Engineering Controls and PPE

Proper disposal begins long before the waste container is filled. It starts with the establishment of a safe working environment and the consistent use of appropriate Personal Protective Equipment (PPE).

Engineering Controls: All handling and waste consolidation of this compound must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood provides critical ventilation to prevent the accumulation of flammable vapors and minimizes inhalation exposure.

Personal Protective Equipment (PPE): The selection of PPE is a direct response to the hazards identified in Table 1.

  • Eye Protection: ANSI-rated safety goggles are required to protect against splashes.

  • Hand Protection: Wear nitrile gloves to prevent skin contact. If a splash occurs, remove the contaminated glove immediately and wash hands thoroughly with soap and water.[2][4]

  • Lab Coat: A flame-resistant lab coat should be worn to protect against splashes and provide a barrier in case of a flash fire.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.

Step-by-Step Disposal Protocol

The disposal of this compound is governed by its classification as a hazardous waste. The following protocol is designed to be a self-validating system that ensures compliance with federal and institutional regulations.

Step 1: Waste Classification

Under the Resource Conservation and Recovery Act (RCRA), any chemical waste must be evaluated for hazardous characteristics.[6] Due to its flammability, this compound is classified as an ignitable hazardous waste . This classification dictates the entire disposal pathway. All generators of hazardous waste are legally responsible for this determination and for overseeing the waste's fate from "cradle-to-grave."[7]

Step 2: Waste Collection and Segregation
  • Select a Compatible Container: Use a designated hazardous waste container made of a material compatible with this compound. Glass or appropriate chemically resistant plastic containers are standard.

  • Segregate Waste Streams: Do not mix this compound waste with incompatible waste streams (e.g., strong oxidizing agents).[5][8] Mixing incompatible chemicals can lead to violent reactions, gas generation, or fire.[8]

  • Transfer Waste: Carefully pour the this compound waste into the collection container within a fume hood. Use a funnel to prevent spills.

  • Seal the Container: The container must be securely sealed at all times, except when actively adding waste. This is a critical step to prevent the escape of flammable vapors.[2]

Step 3: Labeling and Storage

Proper labeling is a cornerstone of safe waste management, ensuring that hazards are clearly communicated to all personnel and emergency responders.

  • Attach a Hazardous Waste Tag: Your institution's Environmental Health & Safety (EHS) office will provide official hazardous waste tags.[8][9]

  • Complete the Tag: Fill out the tag completely and legibly. This must include:

    • The full chemical name: "this compound".[10]

    • All chemical constituents and their approximate percentages if it is a mixture.[9][10]

    • The associated hazards (e.g., "Ignitable," "Irritant").[9]

    • The accumulation start date (the date the first drop of waste was added).

  • Store Properly: The sealed and labeled container must be stored in a designated Satellite Accumulation Area (SAA), which is typically located within the fume hood where the waste is generated.[8][10] The container should also be placed within a larger, secondary containment bin to contain any potential leaks.[8][10]

Step 4: Arranging for Disposal

Once the waste container is full or reaches the regulatory accumulation time limit (typically 180 days for Small Quantity Generators), you must arrange for its disposal. Contact your institution's EHS office to schedule a pickup. Do not attempt to dispose of this chemical down the drain or in regular trash; this is a serious regulatory violation and poses a significant environmental risk.[4][5]

Spill Management Protocol

In the event of a spill, a swift and correct response is crucial to mitigate risks.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Eliminate Ignition Sources: Turn off any nearby hot plates, equipment, or open flames.[5]

  • Contain the Spill: Use a non-combustible absorbent material like sand, diatomaceous earth, or vermiculite to dike and absorb the spill.[2][4][5] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Residue: Once absorbed, carefully scoop the material into a designated waste container. The contaminated absorbent material poses the same hazards as the original chemical and must be disposed of as ignitable hazardous waste.[2]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the chemical waste disposal process, from generation to final handoff. This structured workflow ensures that all critical safety and regulatory steps are followed in the correct sequence.

G A Chemical Waste Generation (this compound) B Hazard Identification (Flammable, Irritant) A->B C Select Compatible Waste Container B->C D Complete & Attach Hazardous Waste Label C->D E Transfer Waste in Fume Hood (Wear full PPE) D->E F Securely Seal Container After Each Addition E->F G Store in Secondary Containment in Satellite Accumulation Area (SAA) F->G H Container Full or Time Limit Reached? G->H H->F No I Contact EHS for Waste Pickup H->I Yes

Caption: Decision workflow for compliant hazardous chemical waste disposal.

By adhering to this structured protocol, you ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with regulatory standards, protecting yourself, your colleagues, and the environment.

References

  • natural this compound - epos-SDB 2024.3. (n.d.). Axxence Aromatic GmbH. Retrieved from [Link]

  • SAFETY DATA SHEET this compound. (2019, July 29). Synerzine. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • This compound, 4643-27-0. (n.d.). The Good Scents Company. Retrieved from [Link]

  • How To: Lab Waste. (2022, May 23). LabXchange. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. Retrieved from [Link]

  • Video: Proper Handling and Disposal of Laboratory Waste. (2017, July 14). JoVE. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). MCF Environmental Services. Retrieved from [Link]

  • EPA Hazardous Waste Management. (2024, April 29). Axonator. Retrieved from [Link]

  • 1910.1200 - Hazard Communication. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA. Retrieved from [Link]

  • Guide to Chemical Waste Disposal in Chemistry Lab (USF). (2023, August 18). USF Chemistry. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) for Handling 2-Octen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative operational manual for the safe handling of 2-Octen-4-one (CAS: 4643-27-0). It is designed for researchers and safety officers who require immediate, actionable protocols backed by chemical logic.

Operational Guide 2O4-PPE | Revision 1.0

Part 1: Executive Safety Assessment

This compound (Propenyl butyl ketone) presents a dual-hazard profile: it is a Flammable Liquid (Category 3) and a Skin/Eye Irritant . While often perceived as a benign flavoring agent, its chemical structure—an


-unsaturated ketone—dictates specific material incompatibilities that standard laboratory PPE often fails to address.
The "Nitrile Trap"

Critical Warning: Standard disposable nitrile gloves provide poor resistance to ketones. While adequate for transient splash protection against aqueous solutions, nitrile degrades rapidly upon contact with this compound, leading to permeation and skin exposure. Do not rely on single-layer thin nitrile gloves for direct handling.

Hazard Summary Table
Hazard ClassGHS CategoryCritical ThresholdsOperational Implication
Flammability Cat 3Flash Point: ~58°C (136°F)Vapors can ignite at standard lab heating temperatures.[1] Grounding is mandatory.[2]
Dermal Cat 2 (Irritant)Absorption PotentialLipophilic nature allows skin penetration; defatting agent.
Ocular Cat 2A (Irritant)Severe IrritationVapors and splashes cause immediate, significant distress.

Part 2: PPE Selection Matrix

This selection matrix is based on permeation resistance data for ketones and specific operational contexts.

Dermal Protection (Hand & Body)

Selection Logic: Ketones attack the polymer matrix of nitrile and latex. Butyl Rubber is the gold standard for ketone resistance.

Task DescriptionRecommended Glove MaterialBreakthrough TimeProtocol
Bulk Handling / Pouring (>100 mL)Butyl Rubber (0.7 mm)> 480 minPrimary glove. Must be unlined for dexterity.
General Lab Work (Pipetting, small scale)Laminate (Silver Shield) underNitrile > 240 minThe laminate barrier stops the ketone; the outer nitrile provides grip.
Transient Splash Risk (Closed vials)Double-layered Nitrile (High thickness)< 10 minChange immediately upon any contact. Visual inspection is unreliable.

Body Protection:

  • Standard: Flame-resistant (FR) lab coat (Nomex or chemically treated cotton). Synthetic blends (polyester) are prohibited due to melt-risk during flash fires.

  • Apron: For bulk transfer, wear a Butyl or Neoprene apron to prevent torso saturation.

Respiratory Protection

Selection Logic: Vapor pressure is low (0.28 kPa @ 25°C), but heating or spillage generates significant VOCs.

  • Cartridge Type: Organic Vapor (OV) (Black Band).

  • Trigger: Mandatory if working outside a fume hood or if heating >40°C.

Ocular Protection
  • Standard: Chemical Splash Goggles (Indirect Vent).

  • Prohibited: Safety glasses with side shields are insufficient for liquid ketones, which can track around frames via capillary action.

Part 3: Operational Workflow & Decision Logic

The following diagram outlines the decision-making process for selecting PPE based on the specific experimental setup.

PPE_Decision_Logic Start Start: this compound Task Vol_Check Volume > 50mL OR Heating? Start->Vol_Check High_Risk HIGH RISK MODE Vol_Check->High_Risk Yes Low_Risk LOW RISK MODE Vol_Check->Low_Risk No Glove_Butyl Gloves: Butyl Rubber (0.7mm) High_Risk->Glove_Butyl Resp_OV Respiratory: OV Cartridge / Fume Hood High_Risk->Resp_OV Body_Apron Body: Chemical Apron + FR Coat High_Risk->Body_Apron Eye_Goggle Eyes: Splash Goggles (Mandatory) Glove_Butyl->Eye_Goggle Glove_Double Gloves: Double Nitrile (Change on Splash) OR Laminate Liners Low_Risk->Glove_Double Low_Risk->Eye_Goggle

Figure 1: PPE Decision Tree based on volume and thermal energy input.

Part 4: Handling Protocol (Step-by-Step)

Phase A: Pre-Operation Setup
  • Engineering Control Verification: Ensure Fume Hood velocity is >100 fpm.

  • Static Check: this compound has a flash point of ~58°C. If ambient temperature is high or heating is involved, ground all metal containers.

  • Glove Inspection: Inflate Butyl gloves with air to check for pinholes.

Phase B: Active Handling
  • Donning:

    • Don inner laminate gloves (if using) or check hands for cuts.

    • Don primary chemical gloves (Butyl/Nitrile).

    • Extend glove cuffs over lab coat sleeves.

  • Transfer:

    • Pour slowly to minimize static generation.

    • Keep container closed when not actively pouring.

  • Splash Response:

    • If liquid contacts Nitrile gloves: STOP . Remove gloves immediately. Wash hands. Don fresh gloves.

    • If liquid contacts Butyl gloves: Wipe with dry absorbent pad. Proceed.

Phase C: Decontamination & Disposal
  • Waste Stream: Dispose of this compound as Flammable Organic Waste .

  • PPE Doffing:

    • Peel technique: Remove gloves inside-out to trap contamination.

    • Disposal: Contaminated disposable gloves must go into solid hazardous waste, not regular trash.

    • Reusable Butyl Gloves: Wash exterior with soap and water before removing. Hang dry in a ventilated area.

Part 5: Emergency Response Logic

In the event of containment failure, execute the following logic immediately.

Emergency_Response Incident Incident Detected Type Identify Type Incident->Type Skin Skin Exposure Type->Skin Dermal Eye Eye Exposure Type->Eye Ocular Spill Spill (>100mL) Type->Spill Release Action_Skin 1. Remove PPE 2. Wash 15 min (Soap/Water) 3. Seek Medical Skin->Action_Skin Action_Eye 1. Eyewash Station (15 min) 2. Hold Eyelids Open 3. Ophthalmology Consult Eye->Action_Eye Action_Spill 1. Evacuate Area 2. Eliminate Ignition Sources 3. Absorb with Vermiculite Spill->Action_Spill

Figure 2: Immediate response protocols for exposure and release events.

References

  • Axxence Aromatic GmbH. (2025).[1] Safety Data Sheet: Natural this compound. Retrieved from

  • Vigon International. (2021). Safety Data Sheet: Oct-2-en-4-one Natural. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection. Retrieved from

  • Thermo Fisher Scientific. Glove Selection Guide for Ketones. Retrieved from

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.